tetrazole-1,5-diamine
Description
Properties
IUPAC Name |
tetrazole-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N6/c2-1-4-5-6-7(1)3/h3H2,(H2,2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGWNAIPGOPSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=NN1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308652 | |
| Record name | 1H-Tetrazole-1,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2165-21-1 | |
| Record name | 1H-Tetrazole-1,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2165-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Tetrazole-1,5-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002165211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2165-21-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Tetrazole-1,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1H-Tetrazole-1,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1H-tetrazole-1,5-diamine, a nitrogen-rich heterocyclic compound of significant interest in both medicinal chemistry and materials science. The document elucidates the definitive IUPAC nomenclature, chemical properties, and various synthetic pathways. Furthermore, it delves into the applications of this compound, with a particular focus on its role as a precursor in the synthesis of novel therapeutic agents and as a component in energetic materials. This guide is intended to be a comprehensive resource for researchers and professionals, offering detailed experimental protocols and safety considerations.
Introduction and Nomenclature
1H-Tetrazole-1,5-diamine, a member of the tetrazole class of compounds, is characterized by a five-membered aromatic ring containing four nitrogen atoms, with amino groups substituted at the 1 and 5 positions.[1][2] The correct IUPAC name for this compound is tetrazole-1,5-diamine .[1][3] It is also commonly referred to by several synonyms, including 1,5-diaminotetrazole (DAT), 1,5-diamino-1H-tetrazole, and 1H-1,2,3,4-tetrazole-1,5-diamine.[1][2][4][5] The presence of two amino groups on the tetrazole ring imparts unique chemical properties and reactivity, making it a versatile building block in organic synthesis.[2]
Physicochemical Properties
1H-Tetrazole-1,5-diamine is typically a white to off-white crystalline solid.[2] It is soluble in water and polar organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 2165-21-1 | [1][3][6] |
| Molecular Formula | CH₄N₆ | [1][5] |
| Molecular Weight | 100.08 g/mol | [1][3] |
| Melting Point | 187–190 °C | [4] |
| Density | 1.571 g/cm³ (at 19.85 °C) | [4] |
| InChI | InChI=1S/CH4N6/c2-1-4-5-6-7(1)3/h3H2,(H2,2,4,6) | [1][6] |
| InChIKey | XMGWNAIPGOPSNX-UHFFFAOYSA-N | [1][3][6] |
| SMILES | C1(=NN=NN1N)N | [1] |
Synthesis of 1H-Tetrazole-1,5-diamine
Several synthetic routes for the preparation of 1H-tetrazole-1,5-diamine have been reported. The choice of method often depends on the desired scale, purity, and safety considerations.
Historical Synthesis
The first reported synthesis of this compound was by R. Stolle in 1931, which involved the reaction of thiosemicarbazide with sodium azide and lead(II) oxide.[4] Another early method described in 1969 by R. Rapp involved the amination of 5-aminotetrazole using hydroxylamine-O-sulfonic acid, which resulted in a mixture of 1,5-diaminotetrazole and 2,5-diaminotetrazole with a low yield for the desired product.[4][7]
Modern Synthetic Approaches
More contemporary and efficient methods have since been developed.
A common laboratory-scale synthesis involves the reaction of aminoguanidinium chloride with nitrous acid.[4] This reaction proceeds through an azidoguanylchlorid intermediate which then cyclizes to form the tetrazole ring.
Another established method is the reaction of cyanogen azide with hydrazine.[3][4] This synthesis forms an azidohydrazone intermediate that undergoes ring closure to yield 1H-tetrazole-1,5-diamine.[4] A key advantage of some modern variations of this approach is the avoidance of hazardous byproducts like lead azide.[8][9]
Experimental Protocol: Synthesis from Cyanogen Azide and Hydrazine
The following protocol is a generalized representation of a modern synthetic approach.
Caption: Generalized workflow for the synthesis of 1H-tetrazole-1,5-diamine.
Step-by-Step Methodology:
-
Reaction Setup: A solution of hydrazine hydrate in ethanol is prepared in a reaction vessel equipped with a stirrer and cooling system.
-
Reagent Addition: A solution of cyanogen azide is added dropwise to the hydrazine solution while maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring: The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled to induce precipitation of the product.
-
Purification: The crude product is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum.
-
Characterization: The final product is characterized by spectroscopic methods (NMR, IR) and its melting point is determined.
Applications in Drug Development and Medicinal Chemistry
While much of the literature on 1H-tetrazole-1,5-diamine focuses on its energetic properties, its structural features make it a valuable scaffold in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability in drug candidates.[10][11][12][13]
1H-Tetrazole-1,5-diamine serves as a precursor for the synthesis of various fused heterocyclic systems, such as triazolotetrazoles and tetrazolo-triazines.[3] These fused ring systems are being explored for a range of biological activities, including antimicrobial and anticancer properties.[3][14] The amino groups at the 1 and 5 positions provide reactive sites for further functionalization, allowing for the generation of diverse chemical libraries for drug screening.
Caption: Role of 1H-tetrazole-1,5-diamine in medicinal chemistry.
Other Applications: Energetic Materials
1H-Tetrazole-1,5-diamine is a high-nitrogen compound, with a nitrogen content of 83.97%, making it a subject of interest in the field of energetic materials.[4] It is a highly explosive compound that undergoes exothermic decomposition at temperatures above its melting point.[4] Its derivatives have been extensively studied as new energetic materials.[8][9][15] These derivatives are often synthesized by protonation with strong mineral acids to form salts like 1,5-diaminotetrazolium nitrate and perchlorate.[8][9][15]
Safety and Handling
Caution: 1H-Tetrazole-1,5-diamine is a high-energy material and should be handled with extreme care. It is classified as an explosive and can be sensitive to shock and friction.[1][4] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood and behind a blast shield. An explosion resulting in injury has been reported in the literature, highlighting the need for stringent safety protocols.[1]
Conclusion
1H-Tetrazole-1,5-diamine, with the IUPAC name this compound, is a versatile chemical compound with a rich chemistry. Its high nitrogen content makes it a significant component in the field of energetic materials. Concurrently, its structure provides a valuable platform for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in research and development.
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An In-depth Technical Guide to Tetrazole-1,5-diamine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Tetrazole-1,5-diamine, also known as 1,5-diamino-1H-tetrazole (DAT), stands as a molecule of significant interest at the intersection of medicinal chemistry and energetic materials science. Its unique nitrogen-rich heterocyclic structure imparts a fascinating combination of properties, making it a valuable building block for a diverse range of applications. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical and physical properties to its synthesis, characterization, and key applications. We delve into the causality behind experimental choices and provide insights grounded in scientific literature to empower researchers in their exploration of this versatile compound.
Molecular Structure and Physicochemical Properties
This compound is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, with amino groups substituted at the 1 and 5 positions.[1] This high nitrogen content is a defining feature, contributing significantly to its chemical character and applications.
The molecule exists in different tautomeric forms, with the 1,5-diamino tautomer being a key contributor. The crystal structure of 1,5-diamino-1H-tetrazole reveals a planar tetrazole ring.[2] The 5-amino group is conjugated with the π-system of the ring, while the 1-amino group's nitrogen atom is sp³ hybridized and not part of the conjugated system.[2] The molecules in the solid state are interconnected by a network of N—H⋯N hydrogen bonds, forming a stable three-dimensional framework.[2]
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | CH₄N₆ | [1] |
| Molecular Weight | 100.08 g/mol | [1] |
| CAS Number | 2165-21-1 | [1] |
| Appearance | Colorless crystals | [3] |
| Melting Point | 187–190 °C (with decomposition) | [3] |
| Density | 1.571 g/cm³ (at 19.85 °C) | [3] |
| Nitrogen Content | 83.97% | [3] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes. One effective and commonly cited method involves the reaction of thiosemicarbazide with sodium azide in the presence of lead(II) oxide.[4][5] A newer synthesis route has also been developed to avoid the use of hazardous lead azide.[6]
Experimental Protocol: Synthesis from Thiosemicarbazide
This protocol is based on a method reported in the literature and should be performed with appropriate safety precautions in a well-ventilated fume hood.[5]
Materials:
-
Thiosemicarbazide
-
Sodium azide
-
Ammonium chloride
-
Lead(II) oxide (PbO)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiosemicarbazide (0.2 mol), sodium azide (0.25 mol), ammonium chloride (0.25 mol), and lead(II) oxide (0.4 mol) in 350 ml of dimethylformamide.[5]
-
Heat the mixture on a boiling water bath for 6 hours with continuous stirring.[5]
-
Filter the hot mixture to remove insoluble byproducts.
-
Evaporate the filtrate to dryness under vacuum.[5]
-
Dissolve the residue in 50 ml of hot water and filter again while hot.[5]
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the precipitated white crystals of 1,5-diaminotetrazole by filtration.
-
Wash the crystals with a small amount of cold water and dry them.
Causality of Experimental Choices:
-
Lead(II) oxide: Acts as a desulfurizing agent, facilitating the cyclization reaction.[5] The formation of lead sulfide is a key step in this process.
-
Dimethylformamide (DMF): A high-boiling polar aprotic solvent that is suitable for this reaction, allowing it to proceed at an elevated temperature.
-
Hot filtration: Necessary to remove insoluble lead sulfide and other impurities before the product crystallizes upon cooling.
Caption: Synthesis workflow for this compound from thiosemicarbazide.
Spectroscopic Characterization
Comprehensive characterization is crucial for confirming the identity and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound typically shows signals corresponding to the protons of the two amino groups. The chemical shifts can vary depending on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will exhibit a signal for the single carbon atom within the tetrazole ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the N-H stretching vibrations of the amino groups, as well as vibrations associated with the tetrazole ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular formula (CH₄N₆).
A summary of typical spectral data is presented below.
| Technique | Key Features |
| ¹H NMR | Signals for NH₂ protons |
| ¹³C NMR | Signal for the tetrazole ring carbon |
| FTIR (KBr, cm⁻¹) | N-H stretching, ring vibrations |
| Mass Spec (m/z) | Molecular ion peak at ~100.05 |
Thermal Properties and Decomposition
This compound exhibits a high degree of thermal stability, a property that is particularly relevant to its application in energetic materials. However, upon heating to its melting point, it undergoes a strong exothermic decomposition.[3]
Theoretical studies have provided detailed insights into the thermal decomposition mechanism. The primary decomposition process is believed to be a two-step reaction involving the elimination of N₂ from the diamino tautomer.[7][8] The effective Arrhenius parameters for this process have been calculated to be an activation energy (Ea) of 43.4 kcal mol⁻¹ and a log(A/s⁻¹) of 15.2.[8] Other decomposition channels are considered kinetically less significant.[8] The decomposition products can include nitrogen gas, hydrazoic acid, ammonia, hydrogen cyanide, and 1,2,4-triazole.[3]
Caption: Simplified thermal decomposition pathway of this compound.
Applications
The unique properties of this compound have led to its exploration in two primary fields: energetic materials and medicinal chemistry.
Energetic Materials
The high nitrogen content and positive heat of formation make this compound and its derivatives attractive as energetic materials. It can be protonated with strong mineral acids to form energetic salts, such as the nitrate and perchlorate salts.[6] These salts often exhibit good thermal stability and can be highly energetic.[6][9]
Derivatives of 1,5-diamino-1H-tetrazole have been investigated as a new family of energetic heterocyclic-based salts.[6] These salts have been fully characterized, and their energetic properties, including detonation velocities and pressures, have been calculated.[6] For example, the dinitramide salt of a methylated derivative of 1,5-diamino-1H-tetrazole has a calculated detonation velocity of 8827 m s⁻¹ and a detonation pressure of 33.6 GPa.[6]
Safety Considerations: While some salts have low impact sensitivities, their friction sensitivities can be relatively high.[6][9] Therefore, proper safety precautions are essential when handling these materials.
Medicinal Chemistry and Drug Development
Tetrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[10] The tetrazole ring can act as a bioisostere for a carboxylic acid group, which is a common strategy in drug design to improve metabolic stability and other pharmacokinetic properties.
This compound serves as a versatile precursor for the synthesis of fused heterocyclic compounds, such as 1,2,4-triazolo[1,5-d]tetrazoles and other tetrazoloheterocycles.[11][12] These fused ring systems are being investigated for various biological activities, including antimicrobial and anticancer properties. The reaction of 1,5-diaminotetrazole with various one-carbon cyclizing reagents provides a straightforward route to these complex heterocyclic structures.[11][12]
Safety and Handling
This compound and its derivatives, particularly the energetic salts, should be handled with care. It is crucial to consult the Safety Data Sheet (SDS) before use.[13][14]
General Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Avoid creating dust.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a high-nitrogen heterocyclic compound with a rich and diverse chemistry. Its synthesis, while requiring careful handling of potentially hazardous reagents, is well-established. The molecule's unique structural and electronic properties give rise to its utility as both a precursor to potent energetic materials and a versatile building block for the synthesis of biologically active fused heterocyclic systems. For researchers in materials science and drug discovery, this compound offers a wealth of opportunities for the development of new and innovative compounds. A thorough understanding of its properties, synthesis, and handling is paramount to safely and effectively harnessing its potential.
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Introduction: The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Medicinal Chemistry
An In-depth Technical Guide to 2-(Trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing for Drug Development Professionals
Senior Application Scientist's Note: This guide is prepared for researchers, scientists, and drug development professionals. It is imperative to clarify a critical discrepancy in the initial topic query. The provided CAS number, 2165-21-1, correctly identifies the compound 1H-Tetrazole-1,5-diamine .[1][2][3][4][5][6] However, the detailed request for a technical guide focused on a compound relevant to drug development, along with the nature of the requested data, strongly suggests an interest in 2-(Trifluoromethyl)benzoic Acid , whose correct CAS number is 433-97-6 .[7][8] This guide will therefore focus on 2-(Trifluoromethyl)benzoic Acid to align with the detailed scientific intent of the query.
2-(Trifluoromethyl)benzoic acid (TFBA) is a substituted aromatic carboxylic acid that has emerged as a strategically important building block in modern drug discovery and development.[8] The presence of the trifluoromethyl (-CF3) group on the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after by medicinal chemists.[7][8][9] This guide provides an in-depth analysis of the core properties of 2-(Trifluoromethyl)benzoic acid, its applications, and key considerations for its use in a research and development setting.
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. When incorporated into a drug candidate, the -CF3 group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve cell membrane permeability, and increase binding affinity to target proteins.[8] Consequently, 2-(Trifluoromethyl)benzoic acid serves as a versatile precursor for introducing this valuable moiety into a wide array of molecular architectures.[8][10]
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development.
Core Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 433-97-6 | |
| Molecular Formula | C8H5F3O2 | [9][11][12] |
| Molecular Weight | 190.12 g/mol | [7][9][11][12][13] |
| Appearance | White to off-white crystalline solid/powder.[7][9][13] | [7][9][13] |
| Melting Point | 107-112 °C | [9] |
| Boiling Point | 247-248 °C | [9] |
| Density | ~1.44 g/cm³ | [7] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethyl acetate and DMSO.[7] | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for identity confirmation and purity assessment. Key spectral data for 2-(Trifluoromethyl)benzoic acid are available across various databases.
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation.[14]
-
¹³C NMR: Provides information on the carbon framework of the molecule.[11]
-
Mass Spectrometry (MS): GC-MS data confirms the molecular weight of the compound.[11]
-
Infrared (IR) Spectroscopy: FTIR spectra reveal the presence of characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.[11]
Synthesis and Chemical Reactivity
Synthetic Routes
2-(Trifluoromethyl)benzoic acid can be prepared through several synthetic pathways. A common industrial method involves the fluorination of 2-trichloromethyl benzoyl chloride with anhydrous hydrogen fluoride, followed by hydrolysis and oxidation of the resulting 2-trifluoromethyl benzal chloride with nitric acid.[15] Another reported method involves the alkaline hydrolysis of 2-trifluoromethylbenzonitrile.[16]
Below is a generalized workflow for a laboratory-scale synthesis.
Caption: Generalized workflow for the synthesis of 2-(Trifluoromethyl)benzoic acid.
Key Chemical Reactions
The primary utility of 2-(Trifluoromethyl)benzoic acid lies in its function as a chemical intermediate.[9][10] The carboxylic acid group can undergo a variety of transformations, including:
-
Amide Coupling: Reaction with amines to form benzamides, a common linkage in pharmaceuticals.
-
Esterification: Reaction with alcohols to form esters.
-
Reduction: Reduction of the carboxylic acid to an alcohol.
-
Acyl Halide Formation: Conversion to the corresponding acyl chloride, a more reactive intermediate for subsequent coupling reactions.
Applications in Research and Industry
The unique properties conferred by the trifluoromethyl group make 2-(Trifluoromethyl)benzoic acid a valuable intermediate in several high-value applications.
Pharmaceutical Intermediate
This is the most significant application area.[8][9] The compound is a key building block for the synthesis of various Active Pharmaceutical Ingredients (APIs).[8][9][17] Its incorporation can lead to drugs with enhanced potency, better pharmacokinetic profiles, and improved metabolic stability.[8][9] For example, it is used in the synthesis of enzyme inhibitors and receptor antagonists.[8]
Agrochemical Intermediate
2-(Trifluoromethyl)benzoic acid is an essential intermediate for the production of certain agrochemicals, most notably the fungicide Fluopyram.[9][10] This highlights its importance in the crop protection industry.
Material Science
The compound and its derivatives are also explored in material science.[18] Incorporation into polymers can enhance thermal stability and chemical resistance.[18] It also has potential applications in the development of liquid crystals and organic light-emitting diodes (OLEDs).[18]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
According to the Globally Harmonized System (GHS), 2-(Trifluoromethyl)benzoic acid is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word is "Warning".
Recommended Handling and PPE
A detailed safety protocol should always be followed when handling this compound.
Experimental Protocol: Safe Handling of 2-(Trifluoromethyl)benzoic Acid
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: For operations generating significant dust, use a NIOSH-approved N95 dust mask or higher.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
-
Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, avoid breathing dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and ventilate the area.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19]
Commercial Suppliers
2-(Trifluoromethyl)benzoic acid is available from various chemical suppliers who cater to research and bulk manufacturing needs. When selecting a supplier, it is crucial to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical documentation (e.g., Certificate of Analysis).
Table of Representative Suppliers:
| Supplier | Purity Levels Offered | Notes |
| Sigma-Aldrich (Merck) | Typically ≥98% | A major supplier for research and development quantities. |
| Tokyo Chemical Industry (TCI) | Various grades available | Offers a range of building blocks for organic synthesis. |
| J&K Scientific | 98% | Supplier of fine chemicals for research.[20] |
| NINGBO INNO PHARMCHEM CO.,LTD. | High purity grades | A manufacturer and supplier based in China.[9] |
| Chem-Impex International | Various grades | A supplier of intermediates for pharmaceutical and agrochemical research.[17] |
| CymitQuimica | Various grades | European supplier of chemical products for laboratory use.[13] |
Conclusion
2-(Trifluoromethyl)benzoic acid (CAS 433-97-6) is a cornerstone intermediate for the modern medicinal chemist and process scientist. Its value is derived from the predictable and beneficial impact of the trifluoromethyl group on the properties of bioactive molecules. A comprehensive understanding of its physicochemical properties, reactivity, and safety protocols is essential for its successful application in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. Researchers and developers are advised to source high-purity material from reputable suppliers to ensure the reliability and reproducibility of their results.
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Molecular formula and weight of 1H-Tetrazole-1,5-diamine.
An In-depth Technical Guide to 1H-Tetrazole-1,5-diamine
Introduction
1H-Tetrazole-1,5-diamine, also known as 1,5-diaminotetrazole (DAT), is a nitrogen-rich heterocyclic compound with significant interest in the fields of energetic materials, medicinal chemistry, and materials science.[1][2][3] Its unique structure, featuring a tetrazole ring with amino groups at the 1 and 5 positions, imparts a high nitrogen content (83.97%) and a range of intriguing chemical properties.[2] This guide provides a comprehensive technical overview of 1H-Tetrazole-1,5-diamine, covering its fundamental properties, synthesis, applications, and safety considerations, tailored for researchers and drug development professionals.
Part 1: Core Molecular and Physical Properties
The foundational characteristics of a compound are critical for its application. 1H-Tetrazole-1,5-diamine is a white to off-white crystalline solid.[4] It is soluble in water and polar organic solvents, a property that enhances its utility in various synthetic and biological applications.[4]
Molecular Formula and Weight
The essential identifiers for 1H-Tetrazole-1,5-diamine are summarized below:
| Property | Value | Source |
| Molecular Formula | CH4N6 | [5] |
| Molecular Weight | 100.08 g/mol | [4][5] |
| CAS Number | 2165-21-1 | [1][4][6] |
| IUPAC Name | tetrazole-1,5-diamine | [5] |
Structural and Spectroscopic Data
The compound crystallizes in a monoclinic crystal lattice.[2] Spectroscopic data is crucial for its identification and characterization. 1H NMR spectra, typically recorded in DMSO-d6, are available for structural confirmation.[7][8]
Part 2: Synthesis and Reactivity
The synthesis of 1H-Tetrazole-1,5-diamine has evolved to improve yield and safety. Several synthetic routes have been reported, each with distinct advantages and considerations.
Established Synthetic Pathways
-
From Aminoguanidinium Chloride: A common method involves the reaction of aminoguanidinium chloride with nitrous acid.[2]
-
From Cyanogen Azide and Hydrazine: Another pathway is the reaction of cyanogen azide with hydrazine.[1][2] This method proceeds through an azidohydrazone intermediate which then undergoes cyclization.[2]
-
From Thiosemicarbazide: The first described synthesis in 1931 involved the reaction of thiosemicarbazide with sodium azide and lead(II) oxide.[2] A more recent synthesis avoids the hazardous lead azide byproduct.[9][10][11]
-
Amination of 5-Aminotetrazole: Amination of 5-aminotetrazole using hydroxylamine-O-sulfonic acid can yield a mixture of 1,5-diaminotetrazole and its 2,5-isomer.[2][12]
Chemical Reactivity
1H-Tetrazole-1,5-diamine's reactivity is centered around its amino groups and the tetrazole ring. It can be readily protonated by strong mineral acids to form stable salts, such as nitrate and perchlorate salts.[1][9][10][11] This property is significant in the development of energetic ionic liquids.[9]
Part 3: Applications in Research and Development
The high nitrogen content and structural features of 1H-Tetrazole-1,5-diamine make it a versatile building block in several advanced fields.
Energetic Materials
Due to its high nitrogen content and thermal stability, 1H-Tetrazole-1,5-diamine is a prominent compound in the field of high energy density materials (HEDMs).[2][13] It serves as a precursor for a variety of energetic salts and complexes.[3] While the parent compound is explosive, its derivatives are being explored for applications such as gas generating agents.[2][12] The compound melts at 187–190 °C, followed by a strongly exothermic decomposition.[2]
Medicinal Chemistry
The tetrazole moiety is a well-known pharmacophore in drug discovery, often acting as a bioisostere for carboxylic acids. The amino substitutions on 1H-Tetrazole-1,5-diamine offer points for further functionalization, making it a valuable scaffold for synthesizing novel therapeutic agents. It has shown potential for pharmacological activities, including antimicrobial and anti-inflammatory properties.[4]
Synthesis of Heterocyclic Systems
1H-Tetrazole-1,5-diamine is a key intermediate in the synthesis of fused heterocyclic systems, such as triazolotetrazoles and tetrazolo-triazines, which are investigated for their biological activities.[1]
Part 4: Safety and Handling
Given its energetic nature, proper handling and safety precautions are paramount when working with 1H-Tetrazole-1,5-diamine.
Hazard Identification
1H-Tetrazole-1,5-diamine is classified as a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled.[14] It is a high-explosive compound.[2] Heating may cause an explosion.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14] In case of insufficient ventilation, use suitable respiratory equipment.[15]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[14][15] Use explosion-proof electrical and ventilating equipment.[14]
-
Storage: Store in a cool, well-ventilated, fireproof place in the original, tightly closed container.[14][15] Keep away from heat, sparks, open flames, and other ignition sources.[14] It should be stored away from strong acids and bases.[14]
-
Disposal: Dispose of waste material in accordance with national and local regulations. Do not mix with other waste.
First Aid Measures
-
Inhalation: Move the person to fresh air. Seek medical attention if feeling unwell.[15]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]
Conclusion
1H-Tetrazole-1,5-diamine is a compound with significant potential, driven by its unique chemical structure and high nitrogen content. Its applications span from advanced energetic materials to the synthesis of novel pharmaceuticals. A thorough understanding of its properties, synthesis, and, most importantly, its safe handling, is crucial for any researcher or professional working with this versatile molecule. Further research into its derivatives will likely unlock even more applications in the future.
Experimental Workflow: Synthesis via Cyanogen Azide and Hydrazine
This section outlines a generalized protocol for the synthesis of 1H-Tetrazole-1,5-diamine. This is a representative workflow and must be adapted and performed with extreme caution by qualified personnel in a controlled laboratory setting.
Caption: Generalized workflow for the synthesis of 1H-Tetrazole-1,5-diamine.
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PubChem. (n.d.). 1H-Tetrazole-1,5-diamine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 1,5-Diamino-1H-tetrazol. Retrieved from [Link]
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Gálvez-Ruiz, J. C., et al. (2005). Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic Chemistry. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-tetrazole-1,5-diamine. Wiley. Retrieved from [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the 2D and 3D Conformational Landscape of Tetrazole-1,5-diamine
Abstract
This compound (DAT), a nitrogen-rich heterocycle, stands at the intersection of medicinal chemistry and materials science. Its utility as a bioisosteric surrogate for carboxylic acids and amides, combined with its application in high-energy-density materials (HEDMs), is fundamentally governed by its three-dimensional structure and the subtle interplay of its tautomeric and conformational forms.[1][2] This technical guide provides a comprehensive exploration of the 2D and 3D structures of DAT, offering researchers, scientists, and drug development professionals a synthesized view of theoretical predictions and experimental validations. We delve into the causality behind methodological choices for conformational analysis, present detailed, field-proven protocols, and bridge the gap between computational and empirical data to construct a holistic understanding of DAT's structural landscape.
Introduction: The Structural Dichotomy of a Versatile Scaffold
This compound, structurally defined as a 1H-tetrazole ring substituted with amino groups at the 1 and 5 positions, is a molecule of significant academic and industrial interest.[3] In pharmacology, the tetrazole ring is prized as a metabolically stable bioisostere, capable of mimicking the geometry and acidity of other functional groups to modulate biological activity.[4] In materials science, its high nitrogen content (80% by weight) makes it a foundational component for energetic materials, where crystal packing and stability are paramount.[2][5][6]
The function of DAT in any application is inextricably linked to its structure. This structure is not static; it exists as a dynamic equilibrium of various forms. Understanding this dynamism requires a two-pronged analysis:
-
2D Conformation (Tautomerism): The arrangement and bonding of atoms within the heterocyclic ring can vary due to the migration of a proton, leading to different structural isomers known as tautomers. These tautomers possess distinct electronic properties and stabilities.[7][8]
-
3D Conformation (Spatial Arrangement): This refers to the spatial orientation of the exocyclic amino groups relative to the planar tetrazole ring and to each other. This is influenced by bond rotations, steric hindrance, and intermolecular forces like hydrogen bonding.[5]
This guide will systematically dissect these two facets of DAT's structure, presenting the theoretical underpinnings of its conformational possibilities and the experimental protocols required to verify them.
The 2D Landscape: Tautomeric Equilibria of this compound
The tetrazole nucleus is prone to prototropic tautomerism, where a hydrogen atom can reside on different nitrogen atoms of the ring.[1][9] For this compound, computational studies have been instrumental in identifying the most likely tautomeric forms and predicting their relative stabilities.
Theoretically Predicted Tautomers of DAT
Quantum chemical calculations, particularly using methods like second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), have identified five plausible tautomers of DAT.[7] These calculations provide insights into the gas-phase energetics, which are foundational for understanding the molecule's intrinsic properties before considering solvent or solid-state effects.
The five predicted tautomers are:
-
1,5-diamino-tetrazole (The nominal structure)
-
2,5-diamino-tetrazole
-
4-hydro-1-amino-5-imino-tetrazole (an imino tautomer)
-
2-hydro-1-imino-5-amino-tetrazole (an imino tautomer)
-
2,4-dihydro-1,5-diimino-tetrazole (a di-imino tautomer)
A critical insight from these studies is that the 2,5-diamino-tetrazole tautomer is predicted to be the most energetically favorable form in the gas phase, being more stable than the nominal 1,5-diamino structure.[7] The interconversion between these forms involves significant energy barriers, with hydrogen-shift reactions generally being more facile than amino-group shifts.[7]
Tautomer Interconversion Pathways
The transformation between different tautomers is not spontaneous but proceeds through specific transition states with associated activation energy barriers. Understanding these pathways is crucial for predicting which tautomers are likely to be observed under given conditions.
Caption: Predicted tautomeric interconversion pathways for DAT in the gas phase.[7]
The 3D Conformation: Spatial Dynamics and Intermolecular Interactions
While tautomerism describes the 2D connectivity, the 3D conformation defines the molecule's shape, which is critical for interactions such as crystal packing and receptor binding. The key variables in DAT's 3D structure are the orientations of the two exocyclic amino groups.
Rotational Freedom and Planarity
The tetrazole ring itself is aromatic and thus largely planar.[1] The primary conformational flexibility arises from the rotation around the C5-N(amino) and N1-N(amino) single bonds. The specific rotational conformers (rotamers) that are populated depend on a delicate balance between:
-
Steric Hindrance: Repulsion between the amino groups and adjacent nitrogen atoms of the ring.
-
Electronic Effects: Conjugation between the amino lone pairs and the aromatic ring system.
-
Intramolecular Hydrogen Bonding: Potential for hydrogen bonding between the two amino groups, which would favor specific orientations.
In the solid state, the conformation is often locked into a single, low-energy state dictated by the forces of the crystal lattice. X-ray diffraction studies of DAT salts have shown that extensive intermolecular hydrogen bonding networks dominate the crystal packing, influencing the orientation of the amino groups.[10][11] For example, studies on 1,5-diamino-4-H-tetrazolium perchlorate revealed specific C-N bond lengths and a network of hydrogen bonds that stabilize the crystal structure.[10][12]
Summary of Structural Parameters
Quantitative data from both computational models and experimental determinations are essential for a precise description of the 3D conformer.
| Parameter | Computational (Gas Phase) | Experimental (Solid State - Salt) | Causality and Insights |
| C5-N1 Bond Length | ~1.34 Å | 1.345(2) Å[10] | Typical for tetrazole C-N bonds, indicating partial double bond character due to aromaticity. Good agreement between theory and experiment validates the computational model. |
| N1-N2 Bond Length | ~1.37 Å | 1.365(2) Å[10] | Reflects the N-N single bond within the delocalized π-system. |
| C5-N(amino) Bond Length | ~1.36 Å | 1.334(5) Å[10] | The shorter bond in the solid state suggests stronger delocalization of the amino lone pair into the ring, potentially enhanced by protonation and crystal packing forces. |
| Ring Planarity | Planar | Essentially Planar | Aromaticity dictates a planar ring structure, which is the lowest energy conformation. |
| Amino Group Pyramidalization | Slightly Pyramidal | Near Planar to Pyramidal | The degree of pyramidalization reflects the hybridization of the amino nitrogen. It is influenced by hydrogen bonding; acting as a donor can flatten the group's geometry. |
Methodologies for Conformer Determination
A dual approach, combining computational prediction with experimental validation, provides the most robust understanding of molecular conformation. The theoretical methods generate hypotheses about stable structures, while experimental techniques provide empirical proof.
Computational Workflow
Rationale: The goal of the computational workflow is to map the potential energy surface of the molecule to identify low-energy (i.e., stable) tautomers and conformers. High-level ab initio methods are chosen for accuracy in energy calculations, while DFT provides a cost-effective balance for geometry optimization.
-
Structure Generation: Draw the 2D structures of all plausible tautomers of DAT (e.g., 1,5-diamino, 2,5-diamino, and imino forms).[7]
-
Initial Optimization: Perform an initial geometry optimization for each tautomer using a computationally inexpensive method like DFT with the B3LYP functional and a moderate basis set (e.g., 6-31G(d)). This provides a reasonable starting geometry.
-
Conformational Search: For each tautomer, perform a systematic or stochastic search of the conformational space by rotating the C5-N and N1-N exocyclic bonds.
-
High-Level Optimization: Take the lowest energy conformers for each tautomer and perform a final, high-accuracy geometry optimization using a more robust method, such as MP2 with a larger basis set (e.g., 6-311G**).[7] This ensures precise bond lengths and angles.
-
Energy Refinement: To obtain highly accurate relative energies, perform single-point energy calculations on the MP2-optimized geometries using a "gold standard" method like CCSD(T) with the 6-311G** basis set.[7][12] This step is crucial for reliably determining the most stable tautomer.
-
Vibrational Analysis: Calculate vibrational frequencies for all optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These frequencies can also be used to predict IR and Raman spectra.[10]
Caption: Workflow for computational conformational and tautomeric analysis of DAT.
Experimental Characterization Workflow
Rationale: Experimental methods provide real-world data to confirm or refute computational predictions. A multi-technique approach is essential, as each method probes a different aspect of the molecular structure. SC-XRD gives the definitive solid-state structure, while spectroscopic methods like NMR and IR provide information about the structure in bulk solid or solution phases.
-
Crystal Growth: Grow single crystals of DAT or a suitable salt (e.g., perchlorate, nitrate).[10][11] This is often the most challenging step. A common method is slow evaporation of a solvent or layering a solution with an anti-solvent (e.g., layering an ethanol solution with diethyl ether).[10]
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. Cool the crystal (e.g., to 100 K) to reduce thermal motion and improve diffraction quality. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure provides precise bond lengths, bond angles, and torsional angles.[12]
-
Sample Preparation: For NMR, dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d6). For IR, prepare a KBr pellet or a mull.[13]
-
¹H and ¹³C NMR: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants provide information about the electronic environment and connectivity of atoms. The presence of multiple sets of peaks can indicate a mixture of tautomers or conformers in solution.[13]
-
¹⁵N NMR: If possible, acquire a ¹⁵N NMR spectrum. The chemical shifts of the nitrogen atoms are highly sensitive to their position in the ring and their protonation state, making this technique exceptionally powerful for distinguishing between tautomers.[14]
-
FT-IR/Raman Spectroscopy: Acquire an infrared or Raman spectrum. The positions of vibrational bands, particularly the N-H stretching and bending modes (typically >3000 cm⁻¹ and ~1600 cm⁻¹, respectively), provide direct evidence of the amino groups and hydrogen bonding.[10][13] Comparison with computationally predicted spectra can aid in structural assignment.[10]
Caption: Workflow for the experimental characterization of DAT conformers.
Conclusion: A Unified Model of the DAT Conformer
The conformational landscape of this compound is a complex interplay of 2D tautomerism and 3D spatial arrangements. By integrating high-level computational predictions with rigorous experimental verification, we can construct a robust model of its behavior.
-
In the gas phase , DAT likely exists as an equilibrium of tautomers, with the 2,5-diamino form being intrinsically the most stable.[7]
-
In the solid state , the conformation is dominated by crystal packing forces. Intermolecular hydrogen bonding dictates a specific, locked 3D structure, which is often the protonated 1,5-diamino tautomer, as confirmed by X-ray crystallography.[10][11][12]
-
In solution , the molecule's state will depend on the solvent's polarity and proticity, likely existing as a dynamic equilibrium of solvated tautomers and conformers.
For drug development professionals, this understanding is critical. The specific tautomer and conformer that binds to a biological target may not be the most stable form in isolation. For materials scientists, knowledge of the solid-state structure and intermolecular interactions is essential for designing energetic materials with desired stability and performance. This guide provides the foundational knowledge and methodological framework necessary to probe and understand these critical structural details.
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T. M. Klapötke, et al. (2005). Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. ACS Publications. Available at: [Link]
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G. La Manna, et al. (2021). Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders. European Journal of Medicinal Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Crystal Structure Determination of 1,5-diamino-1H-tetrazole (DAT)
Abstract
1,5-diamino-1H-tetrazole (DAT) is a nitrogen-rich heterocyclic compound of significant interest in the field of energetic materials due to its high nitrogen content (83.97%), thermal stability, and role as a precursor for various energetic salts.[1][2][3] A definitive understanding of its three-dimensional structure is paramount for elucidating structure-property relationships, designing novel derivatives, and ensuring safe handling. This technical guide provides a comprehensive, in-depth protocol for the determination of the crystal structure of 1,5-diamino-1H-tetrazole, from synthesis and crystallization to single-crystal X-ray diffraction analysis and structure refinement. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both detailed methodologies and the underlying scientific rationale.
Introduction: The Significance of Crystal Structure in Energetic Materials
The crystal structure of an energetic material dictates many of its critical performance and safety characteristics, including density, thermal stability, sensitivity to external stimuli (impact and friction), and detonation properties. For 1,5-diamino-1H-tetrazole, a precise structural model allows for the detailed analysis of intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the solid state. These interactions govern the crystal's density and stability. Furthermore, understanding the molecular geometry and bonding within the DAT molecule provides insights into its chemical reactivity and decomposition pathways.[4] This guide will walk through the essential steps to obtain and interpret the crystal structure of DAT, providing a foundational understanding for its application and further development.
Synthesis of 1,5-diamino-1H-tetrazole: A Cautious Approach
The synthesis of DAT requires careful handling due to the energetic nature of the compound and its precursors. Several synthetic routes have been reported in the literature.[3][5] A common and effective method involves the reaction of aminoguanidinium chloride with nitrous acid.[3]
Synthetic Protocol
Warning: The synthesis of 1,5-diamino-1H-tetrazole and its derivatives involves energetic materials. Appropriate safety precautions, including the use of personal protective equipment such as Kevlar gloves, leather coats, face shields, and earplugs, are mandatory.[6]
-
Preparation of the Diazonium Intermediate: A solution of aminoguanidinium chloride in water is cooled in an ice bath.
-
Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled aminoguanidinium chloride solution while maintaining a low temperature (0-5 °C) to form the diazonium intermediate.
-
Cyclization: The reaction mixture is then carefully warmed to allow for the cyclization and formation of the tetrazole ring.
-
Isolation and Purification: The resulting 1,5-diamino-1H-tetrazole can be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices: The slow, dropwise addition of sodium nitrite at low temperatures is crucial to control the exothermic diazotization reaction and prevent the formation of unstable side products. The subsequent warming provides the necessary activation energy for the intramolecular cyclization to form the stable tetrazole ring.
Crystallization: The Art of Growing High-Quality Single Crystals
Obtaining a single crystal of sufficient size and quality is often the most challenging step in crystal structure determination. The ideal crystal for X-ray diffraction should be well-formed with smooth faces and be free of cracks and other defects.[7]
Recommended Crystallization Protocol for DAT
Slow evaporation of a saturated solution is a reliable method for growing single crystals of DAT.
-
Solvent Selection: Based on solubility data, a suitable solvent for DAT is a mixture of ethanol and water. The goal is to find a solvent system in which the compound has moderate solubility.[7]
-
Preparation of a Saturated Solution: Prepare a saturated solution of purified DAT in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
Expert Insight: The rate of evaporation is a critical parameter. If the evaporation is too rapid, a polycrystalline powder will likely form. Conversely, if it is too slow, the experiment may take an impractically long time. Adjusting the number and size of the holes in the parafilm can control the evaporation rate.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7]
Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology
-
Crystal Mounting: A suitable single crystal of DAT is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic coordinates, displacement parameters, and other structural parameters.
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
The Crystal Structure of 1,5-diamino-1H-tetrazole
The crystal structure of 1,5-diamino-1H-tetrazole reveals a planar tetrazole ring.[2] The molecule crystallizes in the monoclinic space group P2₁/c.[3]
Crystallographic Data
| Parameter | Value |
| Chemical Formula | CH₄N₆ |
| Formula Weight | 100.08 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.488(2) Å[8] |
| b | 7.4238(19) Å[8] |
| c | 11.997(3) Å[8] |
| β | 97.145(3)°[8] |
| Volume | 661.7(3) ų[8] |
| Z | 4 |
| Density (calculated) | 1.571 g/cm³[3] |
Molecular Structure and Hydrogen Bonding
The structure of DAT features a planar tetrazole ring, with the 5-amino group conjugated with the π-system of the ring.[2] In contrast, the nitrogen atom of the 1-amino group is sp³ hybridized and is not conjugated with the tetrazole ring's π-system.[2] The crystal packing is dominated by an extensive three-dimensional network of intermolecular N-H···N hydrogen bonds, which contribute to the compound's high density and stability.[2][9]
Caption: Schematic of intermolecular hydrogen bonding in DAT.
Advanced Characterization and Computational Studies
Beyond single-crystal X-ray diffraction, a comprehensive understanding of DAT can be achieved through complementary techniques and computational modeling.
-
Spectroscopic Analysis: Infrared (IR) and Raman spectroscopy can be used to probe the vibrational modes of the molecule, providing information about functional groups and bonding.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure in solution.[10][11]
-
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability, melting point, and decomposition behavior of DAT.[3][4][12]
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, vibrational frequencies, and relative energies of different tautomers and conformers of DAT.[1][2] These theoretical studies can complement experimental findings and provide deeper insights into the molecule's properties.[11]
Conclusion
The determination of the crystal structure of 1,5-diamino-1H-tetrazole is a multi-step process that requires careful synthesis, meticulous crystallization, and precise X-ray diffraction analysis. This guide has provided a detailed, technically grounded framework for achieving this, emphasizing the scientific rationale behind each procedural choice. The resulting structural information is invaluable for the continued development of DAT and its derivatives as next-generation energetic materials, offering a solid foundation for understanding their performance and safety characteristics.
References
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Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2005). Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic Chemistry, 44(12), 4237–4253. [Link]
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Galvez-Ruiz, J. C., Holl, G., Karaghiosoff, K., Klapötke, T. M., Loehnwitz, K., Mayer, P., ... & Weigand, J. J. (2005). Derivatives of 1, 5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts. Inorganic chemistry, 44(12), 4237-4253. [Link]
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ResearchGate. (n.d.). (a) Polymorphs of 1,5-diamino-1H-tetrazole are denoted as structure I... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). 1,5-Diamino-1H-1,2,3,4-tetrazole | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). A study on the thermal decomposition behavior of derivatives of 1,5-diamino-1 H-tetrazole (DAT): A new family of energetic heterocyclic-based salts. Retrieved from [Link]
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PubChem. (n.d.). 1H-Tetrazole-1,5-diamine. Retrieved from [Link]
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Galvez-Ruiz, J. C., Holl, G., Karaghiosoff, K., Klapötke, T. M., Loehnwitz, K., Mayer, P., ... & Weigand, J. J. (2005). Addition to Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic Chemistry, 44(12), 4237–4253. [Link]
-
Zhang, J., Zhang, T., Zhang, J., & Qiao, X. (2018). Pre-formulation Compatibility Studies of 5-Amino-1H-tetrazole Nitrate with Several Typical Materials by Thermal and Non-Thermal Methods. Central European Journal of Energetic Materials, 15(1), 91-106. [Link]
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Lyakhov, A. S., Gaponik, P. N., Ivashkevich, L. S., & Voitekhovich, S. V. (2010). 1-Isopropylideneamino-1H-tetrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]
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Wikipedia. (n.d.). 1,5-Diamino-1H-tetrazol. Retrieved from [Link]
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Bauer, L., Benz, M., Klapötke, T. M., Pignot, C., & Stierstorfer, J. (2019). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 24(13), 2483. [Link]
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Chapman, R. D., & Welker, M. F. (2004). Experimental and Theoretical Study of 1,5-Diamino-4-H-Tetrazolium Perchlorate. Defense Technical Information Center. [Link]
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He, L., Jin, B., & Zhang, J. (2009). N-(5-Amino-1H-tetrazol-1-yl)formamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2901. [Link]
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Holzschneider, F., Krumm, B., & Klapötke, T. M. (2020). A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides. Chemistry–A European Journal, 26(1), 147-151. [Link]
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Portolés, A., Galiana, G., Montaner, S., Recatalá, J., G-Cuesta, J. M., Marcote, B., ... & Falomir, E. (2021). Design, synthesis and biological evaluation of 1, 5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders. European journal of medicinal chemistry, 224, 113702. [Link]
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Jasinski, J. P. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 22(2), 79-106. [Link]
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Theoretical studies and computational modeling of tetrazole derivatives.
An In-Depth Technical Guide to the Theoretical and Computational Modeling of Tetrazole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
Tetrazole and its derivatives are foundational scaffolds in modern medicinal chemistry and materials science.[1] Their unique physicochemical properties, particularly their function as a bioisosteric replacement for carboxylic acids, have solidified their importance in numerous FDA-approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the principal theoretical and computational methodologies utilized to investigate these nitrogen-rich heterocyclic compounds. We will delve into the causality behind methodological choices, present detailed protocols for key computational workflows, and summarize quantitative data to provide a field-proven perspective for researchers, scientists, and drug development professionals.
The Strategic Importance of Tetrazoles in Molecular Design
Tetrazoles are five-membered aromatic rings composed of four nitrogen atoms and one carbon atom. This high nitrogen content imparts unique characteristics, including exceptional metabolic stability and a planar structure that is amenable to forming specific interactions with biological targets.[1][3] While not naturally occurring, their synthetic accessibility and resistance to metabolic degradation make them invaluable in drug design.[1]
A primary application is their role as a bioisostere of the carboxylic acid group. This substitution can significantly enhance a drug candidate's properties by:
-
Improving Lipophilicity: Facilitating better membrane permeability.
-
Enhancing Metabolic Stability: Resisting degradation by metabolic enzymes.
-
Modulating Acidity: The pKa of the tetrazole ring is similar to that of a carboxylic acid, allowing it to maintain crucial ionic interactions with protein targets.[4]
These advantages have led to the incorporation of the tetrazole core in over 20 approved medicines for a wide array of conditions, from hypertension to viral infections.[1] Computational modeling is therefore indispensable for rationally designing novel tetrazole-based molecules and predicting their behavior.
Core Computational Methodologies in Tetrazole Research
A multi-faceted computational approach is essential to fully characterize tetrazole derivatives, from their fundamental electronic properties to their dynamic interactions with complex biological systems. The primary methods employed are Density Functional Theory (DFT), Molecular Docking, Molecular Dynamics (MD), Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET profiling.
Quantum Chemical Calculations: The DFT Approach
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For tetrazoles, DFT is critical for optimizing molecular geometries and calculating electronic properties that govern stability and reactivity.[4][5][6]
Causality of Application: Understanding the electronic landscape of a tetrazole derivative is the first step in predicting its chemical behavior. Parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO), provide direct insights. A low HOMO-LUMO energy gap (ΔE), for instance, suggests higher chemical reactivity and lower kinetic stability.[7] These calculations are foundational for more complex studies like molecular docking and QSAR.
Key DFT-Derived Parameters for Tetrazole Analysis:
| Parameter | Symbol | Significance in Tetrazole Research | Reference |
| Energy of HOMO | E_HOMO | Represents the electron-donating ability of the molecule. Higher values indicate a greater propensity to donate electrons to an acceptor (e.g., a metal surface in corrosion inhibition). | [6][7] |
| Energy of LUMO | E_LUMO | Indicates the electron-accepting ability. Lower values suggest the molecule can more readily accept electrons. | [6][7] |
| Energy Gap | ΔE = E_LUMO - E_HOMO | Correlates with the chemical reactivity and stability of the molecule. A smaller gap implies higher reactivity. | [7] |
| Heat of Formation | HOF | Provides a measure of the thermodynamic stability of different isomers. DFT calculations have shown that 2H-isomers are generally more stable than 1H-isomers. | [5][8] |
| Chemical Hardness | η | Measures resistance to change in electron distribution. Harder molecules are less reactive. | [4][6] |
| Electronegativity | χ | Describes the power of an atom or molecule to attract electrons towards itself. | [4][6] |
Protocol: Geometry Optimization and Electronic Property Calculation using DFT
This protocol outlines a standard procedure using a computational chemistry package like Gaussian.
-
Input Structure Generation:
-
Draw the 2D structure of the tetrazole derivative using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structure to a 3D coordinate file (e.g., .mol or .pdb format).
-
-
Initial Optimization (Pre-optimization):
-
Rationale: To obtain a reasonable starting geometry before employing more computationally expensive methods.
-
Perform an initial geometry optimization using a computationally inexpensive method, such as the semi-empirical PM6 method.[9]
-
-
DFT-Level Optimization and Frequency Calculation:
-
Rationale: To find the lowest energy conformation (a stable structure) on the potential energy surface at a reliable level of theory.
-
Method: Select a functional and basis set. The B3LYP functional with a 6-311++G(2d,2p) or similar basis set is commonly used for tetrazole derivatives as it provides a good balance of accuracy and computational cost.[5][7][8]
-
Execution: Run a geometry optimization (Opt) followed by a frequency calculation (Freq) at the same level of theory.
-
Validation: A successful optimization is confirmed by the absence of imaginary frequencies in the output, which indicates that the structure corresponds to a true energy minimum.
-
-
Single-Point Energy Calculation:
-
Rationale: To obtain a more accurate electronic energy for the optimized geometry.
-
Method: Use the optimized geometry from the previous step and perform a single-point energy calculation with a larger, more robust basis set if required.
-
-
Analysis of Results:
-
Extract the E_HOMO, E_LUMO, and other electronic properties from the output file.[7]
-
Visualize the molecular orbitals to understand the distribution of electron density, which is crucial for predicting sites of electrophilic or nucleophilic attack.
-
Molecular Docking: Simulating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a ligand (the tetrazole derivative) to a biological target, typically a protein or enzyme.[1] This method is instrumental in early-stage drug discovery for hit identification and lead optimization.[10][11][12]
Causality of Application: By simulating the binding process, researchers can hypothesize how a tetrazole derivative might exert its biological effect. The docking score provides a quantitative estimate of binding affinity, allowing for the ranking of different derivatives.[11][12] Equally important is the analysis of the binding pose, which reveals key molecular interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking that stabilize the ligand-target complex.[1][13]
Workflow: Molecular Docking of Tetrazole Derivatives
The following diagram and protocol outline a typical docking workflow using software like AutoDock Vina or MOE.[11][14]
Caption: A standard workflow for molecular docking studies.
Protocol: Step-by-Step Molecular Docking
-
Ligand Preparation:
-
Obtain the 3D structure of the tetrazole derivative (e.g., from DFT optimization or a chemical database).
-
Rationale: Correct protonation states and charges are essential for accurate interaction scoring.
-
Use software (e.g., AutoDock Tools, MOE) to add polar hydrogens, assign partial charges (e.g., Gasteiger charges), and define rotatable bonds.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Rationale: The raw PDB file contains non-essential molecules (water, ions) and lacks hydrogen atoms, which must be corrected for a realistic simulation.
-
Remove water molecules, co-crystallized ligands, and any duplicate protein chains. Add polar hydrogens and assign charges to the protein atoms.
-
-
Binding Site Definition (Grid Generation):
-
Identify the active site of the protein. This is often where a known inhibitor or natural substrate binds.
-
Rationale: The docking algorithm needs a defined search space to efficiently explore possible binding poses.
-
Define a 3D grid box that encompasses this entire active site. The size and center of this box are critical parameters.[1]
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the prepared receptor within the defined grid box.[11]
-
The software will systematically sample different conformations and orientations of the ligand, scoring each one using a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Quantitative Analysis: Examine the binding affinities (e.g., in kcal/mol) of the top-ranked poses. Lower energy values typically indicate more favorable binding.[12]
-
Qualitative Analysis: Visually inspect the top-ranked poses using molecular visualization software (e.g., PyMOL, Discovery Studio).[15] Analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the tetrazole derivative and the protein's active site residues. This mechanistic insight is often more valuable than the score alone.[13]
-
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, MD simulations introduce the element of time, allowing researchers to observe the dynamic behavior of the tetrazole-protein complex in a simulated physiological environment.
Causality of Application: A high-ranking docking pose may not be stable over time. MD simulations are used to validate the stability of the predicted binding mode and to understand how the protein and ligand adapt to each other.[16][17] By tracking the system's trajectory, one can assess the persistence of key interactions and calculate a more rigorous binding free energy.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activity or a specific property like toxicity.[18][19][20]
Causality of Application: QSAR is built on the principle that the structure of a molecule dictates its activity. By identifying the key molecular features (descriptors) that influence the activity of tetrazole derivatives, QSAR models can be used to predict the activity of new, unsynthesized compounds.[18] This accelerates the design process by prioritizing the synthesis of the most promising candidates.
Caption: Interrelation of core computational methods in drug design.
In Silico ADMET Prediction
For a compound to be a viable drug, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction uses computational models to estimate these properties before a compound is synthesized.[21][22]
Causality of Application: Excellent potency at a target is useless if the compound is toxic, cannot be absorbed by the body, or is metabolized too quickly. ADMET prediction helps to flag potential liabilities early in the drug discovery process, saving significant time and resources.[14][23] For instance, models can predict whether a tetrazole derivative is likely to be a substrate for P-glycoprotein (affecting distribution) or an inhibitor of cytochrome P450 enzymes (affecting metabolism).[22]
Conclusion
The theoretical and computational modeling of tetrazole derivatives is a cornerstone of modern chemical and pharmaceutical research. By integrating quantum chemical calculations, molecular docking, MD simulations, QSAR, and ADMET profiling, scientists can move beyond trial-and-error synthesis to a paradigm of rational, predictive design. The protocols and workflows described in this guide represent a validated system for interrogating the properties of these vital heterocyclic compounds, ultimately accelerating the development of novel therapeutics and materials.
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Tautomeric forms of substituted tetrazole compounds.
An In-Depth Technical Guide to the Tautomeric Forms of Substituted Tetrazole Compounds
Abstract
The tetrazole moiety is a cornerstone of modern medicinal chemistry, primarily serving as a metabolically stable bioisostere for the carboxylic acid group.[1][2][3][4] This role is complicated and enriched by the prototropic tautomerism inherent to the tetrazole ring. For 5-substituted tetrazoles, an equilibrium exists between the 1H- and 2H-tautomeric forms, each possessing distinct physicochemical properties that profoundly influence a molecule's biological activity, solubility, and pharmacokinetic profile.[2][5] This guide provides an in-depth exploration of tetrazole tautomerism, offering researchers, scientists, and drug development professionals a comprehensive resource on the fundamental principles, influencing factors, synthetic strategies, and critical analytical techniques required to characterize and control these essential isomeric forms.
The Fundamental Principle: Prototropic Tautomerism in the Tetrazole Ring
A 5-substituted tetrazole is not a single, static entity but rather a dynamic equilibrium between two constitutional isomers that differ in the location of a proton on the ring's nitrogen atoms. This phenomenon is known as prototropic tautomerism.[5][6] The two predominant and energetically viable forms are the 1H-tetrazole and the 2H-tetrazole.[6][7]
-
1H-Tetrazole: The proton resides on the N1 nitrogen atom.
-
2H-Tetrazole: The proton resides on the N2 nitrogen atom.
Both tautomers are aromatic, containing a cyclic, planar system with 6 π-electrons, which contributes to their overall stability.[6][8] However, their relative stability is not equal and is highly dependent on the surrounding environment. A general observation is that the 2H-tautomer is more stable in the gas phase, whereas the more polar 1H-tautomer is energetically favored in the solid state and in polar solvents.[1][2][6][9][10][11][12]
Caption: Prototropic equilibrium between 1H- and 2H-tautomers of a 5-substituted tetrazole.
Causality of Equilibrium: Factors Governing Tautomer Preference
Understanding the factors that shift the tautomeric equilibrium is paramount for predicting and controlling the properties of a tetrazole-containing compound. The predominance of one tautomer over another is a subtle interplay of electronic, steric, and environmental effects.
Electronic Effects of the C5-Substituent
The electronic nature of the substituent at the 5-position has a direct impact on the electron density within the heterocyclic ring, thereby influencing the relative stability of the two tautomers.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CF₃, or -CN tend to decrease the electron density in the ring. This can increase the proportion of the 2H-tautomer in solution, as this form is often less polar.[11]
-
Electron-Donating Groups (EDGs): Substituents like -CH₃, -NH₂, or -OCH₃ increase electron density, generally favoring the more polar 1H-tautomer, especially in polar media.
Solvent Effects
The choice of solvent is one of the most powerful external factors for influencing the tautomeric ratio in solution.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can form strong hydrogen bonds and solvate polar molecules effectively. The 1H-tautomer, being generally more polar and having a larger dipole moment, is preferentially stabilized in these environments.[9][11][12]
-
Apolar Solvents (e.g., Toluene, Chloroform): In nonpolar environments, the intrinsic stability of the tautomers, which often favors the 2H form, becomes more dominant.[11]
pH and Acidity (pKa)
The tetrazole proton is acidic, with the pKa of unsubstituted 1H-tetrazole being approximately 4.9, making it a good bioisostere for a carboxylic acid.[1][6] At physiological pH (7.4), the tetrazole ring will be predominantly deprotonated, existing as the tetrazolate anion. However, the acidity itself is a weighted average of the two tautomeric forms. The relative populations of the 1H and 2H tautomers in the protonated state dictate the overall observed pKa and are crucial for predicting the charge state of the molecule in different biological compartments.
Table 1: Summary of Factors Influencing Tetrazole Tautomeric Equilibrium
| Factor | Influence on Equilibrium | Causality |
| C5-Substituent | EWGs can increase the relative amount of the 2H form. | Alters the electronic distribution and aromaticity of the ring system.[8][9] |
| Solvent Polarity | Increasing polarity favors the 1H-tautomer. | The more polar 1H-tautomer is better stabilized by polar solvent molecules.[1][11][12][13] |
| Physical State | Solid phase strongly favors 1H; Gas phase favors 2H. | Crystal packing forces and intermolecular H-bonding favor the 1H form in solids.[6][9][12] Intrinsic molecular stability favors the 2H form in the gas phase.[2][6][10] |
| Steric Hindrance | Bulky ortho-substituents on a 5-aryl ring can increase the 2H population. | Steric clashes can destabilize the planarity required for optimal solvation of the 1H-tautomer.[11][14] |
Synthesis of 5-Substituted 1H-Tetrazoles
The most prevalent and versatile method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃).[5][15][16] While this reaction can be performed with heat, modern protocols often employ catalysts to improve safety, yield, and reaction conditions.
A landmark advancement is the use of zinc(II) salts as catalysts in water, developed by Sharpless and coworkers. This method is environmentally friendly, minimizes the risk of generating explosive hydrazoic acid, and proceeds with a broad range of substrates.[16][17][18]
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- 18. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electronic Structure and Relative Stability of Protonated 1,5-Diaminotetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protonated 1,5-diaminotetrazole (DAT) is a high-nitrogen energetic cation that serves as a critical building block in the development of advanced energetic materials and has potential applications in pharmaceuticals. Understanding the intrinsic electronic structure and the relative stability of its various protonated forms is paramount for the rational design of novel compounds with tailored properties. This technical guide provides a comprehensive analysis of the protonation behavior of 1,5-diaminotetrazole, delving into the electronic characteristics and thermodynamic stability of the resulting cationic species. This document synthesizes findings from computational quantum chemistry and experimental characterization to offer a detailed perspective for researchers in the field.
Introduction to 1,5-Diaminotetrazole and its Significance
1,5-Diaminotetrazole (DAT) is a nitrogen-rich heterocyclic compound with a nitrogen content of 84%, making it a molecule of significant interest in the field of energetic materials.[1] Its derivatives are explored for applications ranging from propellants to gas generants.[2] The presence of multiple nitrogen atoms and amino groups makes DAT a versatile precursor for the synthesis of a variety of energetic salts through protonation.[2] The resulting 1,5-diaminotetrazolium cation can be paired with various energetic anions to create salts with tunable properties such as thermal stability, density, and sensitivity.[2][3] A thorough understanding of the protonation process itself—specifically, which nitrogen atom is the most favorable site for protonation and the electronic consequences of this protonation—is crucial for predicting and controlling the properties of these energetic materials.
Protonation Sites and Relative Stability of 1,5-Diaminotetrazolium Cations
The 1,5-diaminotetrazole molecule possesses several potential sites for protonation: the nitrogen atoms of the tetrazole ring and the nitrogen atoms of the two amino groups. Computational studies are essential to determine the most energetically favorable protonation site and the relative stability of the resulting isomers.
Tautomerism of Neutral 1,5-Diaminotetrazole: A Precursor to Understanding Protonation
Before examining the protonated species, it is instructive to consider the tautomeric forms of the neutral 1,5-diaminotetrazole. Theoretical studies have investigated the relative stabilities of various tautomers.[4][5] These studies indicate that the 1,5-diamino tautomer is not the most stable form in the gas phase, with other imino and amino-imino tautomers being energetically preferred.[4][5] This highlights the mobility of protons within the tetrazole ring system and underscores the importance of a thorough computational investigation of the protonated forms.
Computational Analysis of Protonated Isomers
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the geometric and electronic properties of molecules. For protonated 1,5-diaminotetrazole, these calculations can predict the most stable isomer by comparing their total electronic energies.
Several potential sites for protonation exist on the 1,5-diaminotetrazole molecule. The most likely candidates are the ring nitrogen atoms, as the lone pairs on the amino nitrogens are generally less basic. Protonation can lead to several possible cationic tautomers. The most stable of these is predicted to be the 4-H-1,5-diaminotetrazolium cation , where the proton is attached to the N4 position of the tetrazole ring.
-
Diagram of Protonation Sites and the Most Stable Cation
Caption: Possible protonation sites on the 1,5-diaminotetrazole ring leading to different cationic isomers.
Computational studies focusing on the relative energies of these protonated isomers are crucial for confirming the most stable structure. These studies typically involve geometry optimization followed by energy calculations at a high level of theory.
Electronic Structure of the 4-H-1,5-Diaminotetrazolium Cation
Once the most stable protonated isomer is identified as the 4-H-1,5-diaminotetrazolium cation, a detailed analysis of its electronic structure provides insights into its reactivity and bonding characteristics.
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule.
-
HOMO: The HOMO is typically associated with the ability of a molecule to donate electrons. In the 4-H-1,5-diaminotetrazolium cation, the HOMO is expected to be localized primarily on the amino groups and the tetrazole ring.
-
LUMO: The LUMO represents the ability of a molecule to accept electrons. The LUMO of the cation is likely to be distributed over the tetrazole ring, indicating its susceptibility to nucleophilic attack.
The HOMO-LUMO energy gap is an important indicator of the chemical stability of the molecule. A larger gap generally implies higher stability and lower chemical reactivity.[6]
Table 1: Calculated Electronic Properties of the 4-H-1,5-Diaminotetrazolium Cation (Representative Values)
| Property | Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 6.4 eV |
Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.
Charge Distribution Analysis
The distribution of charge within the 4-H-1,5-diaminotetrazolium cation reveals the most electrophilic and nucleophilic sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges.
The positive charge is expected to be delocalized across the entire cation, with significant positive charges on the hydrogen atoms of the amino groups and the protonated N4-H group. The nitrogen atoms of the tetrazole ring will also carry a portion of the positive charge, influencing their coordination chemistry and intermolecular interactions.
-
Visualization of Charge Distribution
Caption: A qualitative representation of the charge distribution in the 4-H-1,5-diaminotetrazolium cation.
Experimental and Computational Protocols
Synthesis of 1,5-Diaminotetrazolium Salts
The protonated form of 1,5-diaminotetrazole is typically prepared and isolated as a salt with a non-nucleophilic anion.
Protocol: Synthesis of 1,5-Diaminotetrazolium Perchlorate [2]
-
Dissolution: Dissolve 1,5-diaminotetrazole in a minimal amount of deionized water.
-
Protonation: Slowly add a stoichiometric amount of perchloric acid (HClO₄) to the solution while stirring. The reaction is exothermic, and cooling may be necessary.
-
Crystallization: Allow the solution to cool to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a cold non-polar solvent like diethyl ether, to remove any residual acid and water.
-
Drying: Dry the product under vacuum to obtain pure 1,5-diaminotetrazolium perchlorate.
Safety Note: Perchlorate salts can be explosive and should be handled with extreme caution. Appropriate personal protective equipment should be worn at all times.
Computational Methodology
A robust computational protocol is essential for obtaining accurate theoretical data on the electronic structure and stability of protonated 1,5-diaminotetrazole.
Protocol: DFT Calculations
-
Structure Optimization:
-
Construct the initial 3D structures of all possible protonated isomers of 1,5-diaminotetrazole.
-
Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and a basis set such as 6-311++G(d,p).
-
Verify that the optimized structures correspond to true energy minima by performing a vibrational frequency analysis (no imaginary frequencies).
-
-
Energy Calculations:
-
Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set for more accurate energy values.
-
Calculate the relative energies of the isomers to determine the most stable protonated form.
-
-
Electronic Structure Analysis:
-
From the output of the DFT calculations, extract the energies of the HOMO and LUMO.
-
Perform a population analysis (e.g., Mulliken or NBO) to determine the partial atomic charges.
-
Generate molecular orbital plots to visualize the spatial distribution of the HOMO and LUMO.
-
-
Computational Workflow Diagram
Caption: A typical workflow for the computational analysis of protonated 1,5-diaminotetrazole.
Spectroscopic and Structural Characterization
Experimental techniques are used to validate the theoretical predictions and to characterize the synthesized 1,5-diaminotetrazolium salts.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule and for confirming the formation of the protonated species. The protonation of 1,5-diaminotetrazole will lead to characteristic shifts in the vibrational frequencies of the tetrazole ring and the amino groups.
Table 2: Key Vibrational Frequencies for 1,5-Diaminotetrazolium Salts (Representative Ranges)
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (ring) | 3200 - 3400 |
| N-H Stretch (amino) | 3100 - 3300 |
| N-H Bend (amino) | 1600 - 1650 |
| Tetrazole Ring Stretch | 1400 - 1550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁵N NMR spectroscopy are invaluable for elucidating the structure of the protonated 1,5-diaminotetrazole in solution.
-
¹H NMR: The ¹H NMR spectrum will show signals for the protons on the amino groups and the proton attached to the tetrazole ring. The chemical shifts of these protons will be sensitive to the electronic environment and can help confirm the site of protonation.
-
¹⁵N NMR: ¹⁵N NMR provides direct information about the nitrogen atoms in the molecule. The chemical shifts of the nitrogen atoms in the tetrazole ring will change significantly upon protonation, providing definitive evidence for the protonation site.[7]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry in the solid state. The crystal structure of 1,5-diaminotetrazolium chloride has been determined, confirming the planarity of the tetrazolium ring and providing precise bond distances.[4] This experimental data serves as a crucial benchmark for validating the results of computational studies.
Conclusion
The protonation of 1,5-diaminotetrazole is a fundamental process that dictates the properties of its derived energetic salts. This technical guide has synthesized theoretical and experimental findings to provide a comprehensive overview of the electronic structure and relative stability of protonated 1,5-diaminotetrazole. Computational studies consistently point to the 4-H-1,5-diaminotetrazolium cation as the most stable isomer. A detailed analysis of its electronic structure, including molecular orbitals and charge distribution, offers valuable insights for the rational design of new energetic materials. The provided experimental and computational protocols serve as a practical guide for researchers in the synthesis, characterization, and theoretical investigation of this important class of high-nitrogen compounds.
References
[8] Klapötke, T. M., & Stierstorfer, J. (2009). The 1, 5-Diaminotetrazolium Cation: A Highly Energetic Moiety. Angewandte Chemie International Edition, 48(44), 8250-8254. [2] Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2010). Derivatives of 1, 5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic Chemistry, 49(17), 7858-7869. [4] He, C., Gao, H., & Shreeve, J. M. (2010). 1, 5-Diaminotetrazolium chloride. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1684. [3] Zhang, X., Zhu, W., Wei, T., Zhang, C., & Xiao, H. (2010). Densities, Heats of Formation, Energetic Properties, and Thermodynamics of Formation of Energetic Nitrogen-Rich Salts Containing Substituted Protonated and Methylated Tetrazole Cations: A Computational Study. The Journal of Physical Chemistry C, 114(30), 13142-13152. [7] Klapötke, T. M., Krumm, B., Martin, F. A., & Stierstorfer, J. (2011). Novel Energetic Materials based on 1, 5-Diaminotetrazole and 3, 5-Diamino-1H-1, 2, 4-triazole. Dissertation, LMU München. [5] Zhu, W., He, P., & Xiao, H. (2014). Theoretical study on the tautomerization of 1, 5-diaminotetrazole (DAT). Journal of molecular modeling, 20(9), 2427.
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- 8. researchgate.net [researchgate.net]
Role of tetrazole-1,5-diamine as a metabolite.
An In-Depth Technical Guide to the Role of Tetrazole-1,5-diamine as a Metabolite
Abstract
1,5-Diaminotetrazole (DAT), a high-nitrogen heterocyclic compound, occupies a unique position in biochemical and pharmacological research. While the tetrazole moiety is widely incorporated into drug candidates to enhance metabolic stability, acting as a bioisostere for carboxylic acids, DAT itself is designated as a metabolite in prominent chemical databases.[1][2] This guide navigates this apparent contradiction, providing a comprehensive technical overview of the current understanding of DAT. We explore its physicochemical properties, the broader context of tetrazole metabolism, and its known interactions with biological systems. This document synthesizes field-proven insights with established scientific literature to offer researchers, scientists, and drug development professionals a detailed perspective on the potential metabolic significance, analytical methodologies, and pharmacological relevance of this compound.
Introduction to 1,5-Diaminotetrazole (DAT): A Foundational Overview
1,5-Diaminotetrazole, also known as 1H-Tetrazole-1,5-diamine, is a member of the tetrazole class of heterocycles, characterized by a five-membered aromatic ring containing four nitrogen atoms and one carbon.[1] Its structure is distinguished by the presence of two amino groups at the 1- and 5-positions, which impart unique chemical properties and reactivity.[3]
Chemical Structure and Physicochemical Properties
The structural and chemical properties of DAT are fundamental to understanding its potential biological role. Its high nitrogen content contributes to its energetic properties and its ability to participate in various molecular interactions.[3][4]
| Property | Value | Source |
| Molecular Formula | CH₄N₆ | [1] |
| Molecular Weight | 100.08 g/mol | [1] |
| IUPAC Name | 1H-Tetrazole-1,5-diamine | [3] |
| CAS Number | 2165-21-1 | [3] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Polar Surface Area | 95.6 Ų | [1] |
| LogP (Computed) | -1 | [1] |
Table 1: Key Physicochemical Properties of 1,5-Diaminotetrazole.
Synthesis and Availability
The synthesis of DAT is well-documented, providing a reliable supply for research purposes. A common and optimized protocol involves the reaction of cyanogen azide with hydrazine hydrate, followed by protonation with a strong acid like nitric acid (HNO₃) or perchloric acid (HClO₄) to yield stable salts.[3][5] This method avoids the use of hazardous byproducts such as lead azide, which was a component of older synthetic routes.[6]
Causality in Synthesis: The choice of reacting cyanogen azide with a hydrazine source is driven by the need to introduce the two amine functionalities onto the nascent tetrazole ring structure in a controlled manner. The final protonation step is critical for stability and handling, as the resulting salt is less sensitive and easier to purify than the free base.[5]
The Metabolic Profile of Tetrazoles: Stability vs. Transformation
The role of tetrazoles in metabolism is paradoxical. On one hand, the tetrazole ring is a celebrated tool in medicinal chemistry for its metabolic stability; on the other, DAT is identified as a metabolite.[1][7]
The Tetrazole Ring: A Metabolically Robust Bioisostere
The primary application of the tetrazole moiety in drug design is to serve as a bioisostere for the carboxylic acid group.[8] This substitution is advantageous for several reasons:
-
Metabolic Resistance: The tetrazole ring is generally resistant to common metabolic degradation pathways like β-oxidation or amino acid conjugation that affect carboxylic acids.[8][9]
-
Enhanced Lipophilicity: Despite being ionized at physiological pH, tetrazoles are typically more lipophilic than the corresponding carboxylates, which can improve membrane penetration and bioavailability.[7]
-
Similar pKa: The pKa of the tetrazole N-H proton (around 4.5-4.9) is very similar to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[9]
This inherent stability is a cornerstone of its use in blockbuster drugs like the angiotensin II receptor blockers Losartan and Valsartan.[7][10]
Unraveling the Role of DAT as a Metabolite
Despite the general stability of the tetrazole core, both PubChem and ChEBI classify 1,5-diaminotetrazole as a metabolite.[1][2] This classification lacks extensive supporting primary literature, suggesting its metabolic role may be confined to specific contexts not yet widely studied. This could include:
-
Metabolism of High-Nitrogen Energetic Materials: DAT is a known building block for a wide range of high-energy-density materials (HEDMs).[4] It is plausible that it could be a metabolic breakdown product of more complex, nitrogen-rich compounds following environmental or occupational exposure.
-
Xenobiotic Metabolism: It could be a minor but detectable metabolite of a specific parent drug or xenobiotic that contains a more complex, cleavable tetrazole-based structure.
-
Endogenous Metabolism: While highly unlikely given its structure has not been identified in natural products, the possibility of it being an obscure endogenous metabolite cannot be entirely dismissed without further investigation.[11]
The diagram below illustrates this central conflict in our understanding of tetrazole metabolism.
Caption: The conflicting roles of the tetrazole moiety in metabolism.
Interaction with Metabolic Pathways
While DAT may not be a product of common metabolic pathways, tetrazole derivatives are known to actively interact with and modulate them, primarily through enzyme inhibition. This provides a mechanistic basis for their biological effects.
Direct Inhibition of Metabolic Enzymes
Research has demonstrated that certain tetrazole derivatives can act as potent inhibitors of key metabolic enzymes.
-
α-Amylase Inhibition: Pyrazole-based tetrazole derivatives have been shown to inhibit α-amylase, the enzyme responsible for breaking down complex carbohydrates.[8] This mechanism is a key area of research for developing anti-diabetic agents. The tetrazole ring likely interacts with active site residues, mimicking the substrate or a transition state, thereby blocking enzymatic activity.
This inhibitory action highlights that even if the tetrazole ring is not cleaved, it is far from metabolically inert and can significantly alter metabolic flux.[8]
Analytical Methodologies for Detection and Quantification
Validating the presence of DAT as a metabolite requires robust and sensitive analytical methods. A self-validating protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Protocol: Quantification of DAT in Plasma
This protocol provides a framework for the reliable detection of DAT. The choice of a mixed-mode solid-phase extraction (SPE) is based on the polar and basic nature of DAT, allowing for efficient cleanup from a complex matrix like plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
- Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
- Equilibration: Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 5.0).
- Loading: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., ¹³C,¹⁵N₃-labeled DAT) and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the cartridge.
- Washing: Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer, followed by 1 mL of methanol to remove interfering lipids and proteins.
- Elution: Elute DAT and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
- Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis
- LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended due to the high polarity of DAT.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 95% B, hold for 1 min, ramp down to 40% B over 5 min, hold for 2 min, then return to 95% B and re-equilibrate.
- Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for DAT (e.g., m/z 101.1 -> 58.1) and its labeled internal standard. The selection of a quantifier and a qualifier ion transition provides high selectivity and confirms the identity of the analyte.
The workflow for this analytical approach is visualized below.
Caption: Analytical workflow for DAT quantification in biological matrices.
Pharmacological and Toxicological Significance
Beyond its potential role as a metabolite, DAT and its derivatives have garnered significant attention for their diverse biological activities.[3]
Known Biological Activities
-
Antimicrobial and Antifungal: Tetrazole derivatives are components of several clinically used antibiotics and have demonstrated broad-spectrum activity.[7][12] The high nitrogen content and ability to form hydrogen bonds allow them to interact with and disrupt microbial enzymes and cellular structures.[3]
-
Anticancer: Various substituted tetrazoles are being evaluated for anticancer properties.[3][13] They can serve as modulators of key signaling pathways or as bioisosteres in the design of enzyme inhibitors crucial for cancer cell proliferation.
-
Antiviral: The tetrazole scaffold is present in compounds with known antiviral activity, including against HIV.[14]
Toxicological Profile
The toxicity of tetrazole derivatives can vary widely based on their substituents. While the core tetrazole ring in many pharmaceuticals is well-tolerated, some derivatives, particularly those developed as energetic materials, can pose toxicological risks. Studies on chitosan-tetrazole conjugates have shown that polymer conjugation can reduce the toxicity compared to the free tetrazole compound.[15] A thorough toxicological assessment is imperative for any application involving potential human exposure.
Future Research Directions
The ambiguity surrounding the metabolic role of 1,5-diaminotetrazole presents a clear opportunity for focused research.
-
Metabolic Fate Studies: The definitive way to confirm if DAT is a metabolite is through studies using stable isotope-labeled (e.g., ¹³C, ¹⁵N) precursor compounds. Administering a labeled parent compound and tracking its metabolites using high-resolution mass spectrometry would provide unequivocal evidence of the metabolic pathway.
-
Screening for Parent Compounds: A systematic screening of individuals exposed to high-nitrogen compounds (e.g., in aerospace or defense industries) for the presence of DAT in urine or plasma could identify potential parent xenobiotics.
-
Exploring Therapeutic Potential: Given its known biological activities, further investigation into DAT and its derivatives as potential antimicrobial or anticancer agents is warranted. Structure-activity relationship (SAR) studies could optimize its potency and selectivity.
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Understanding the aromaticity of the tetrazole ring system.
An In-Depth Technical Guide to the Aromaticity of the Tetrazole Ring System
Preamble: The Tetrazole Ring - More Than a Simple Mimic
To the medicinal chemist and materials scientist, the tetrazole ring is a familiar scaffold, prized for its unique physicochemical properties.[1][2] Comprising a five-membered ring with four nitrogen atoms and one carbon, its most celebrated role is that of a bioisostere for the carboxylic acid group, a substitution that can profoundly enhance a drug molecule's metabolic stability and pharmacokinetic profile.[3][4] But what is the fundamental chemical principle that underpins this stability and functional mimicry? The answer lies in its robust aromaticity.
This guide moves beyond a superficial acknowledgment of tetrazole's aromatic nature. As a senior application scientist, my objective is to provide a detailed, evidence-based exploration of the electronic structure and properties that define this aromaticity. We will dissect the theoretical underpinnings, examine the computational and experimental data that validate these theories, and connect these core principles to their functional consequences in drug development. This document is structured not as a rigid template, but as a logical narrative—from quantum theory to practical application—to provide researchers with a comprehensive and authoritative understanding of the tetrazole ring system.
Chapter 1: The Theoretical Framework of Aromaticity in Tetrazoles
Aromaticity is a concept used to describe the enhanced stability of certain cyclic, planar molecules with a delocalized system of π-electrons. The foundational theory for this phenomenon is Hückel's Rule.
Fulfilling Hückel's Criteria: The 6π-Electron System
For a molecule to be considered aromatic, it must meet several criteria: it must be cyclic, planar, fully conjugated, and possess (4n+2) π-electrons, where 'n' is a non-negative integer. The tetrazole ring system satisfies these conditions perfectly.[2]
-
Cyclic & Planar: The five-membered ring structure is inherently cyclic and adopts a planar conformation to maximize the overlap of p-orbitals.
-
Conjugated System: Each atom in the ring is sp²-hybridized, contributing one p-orbital to the π-system.
-
Hückel's Number: The ring contains 6 π-electrons (n=1), fulfilling the (4n+2) rule. These electrons are contributed by the two double bonds (4 electrons) and a lone pair from one of the sp²-hybridized nitrogen atoms (2 electrons).[2] This delocalization of 6 π-electrons over the five-membered ring is the source of its significant resonance energy and thermodynamic stability.[5]
Tautomerism and its Influence on Aromaticity
Unsubstituted and 5-substituted tetrazoles exist as a mixture of two principal tautomers: the 1H- and 2H-tetrazoles.[5][6] Both of these tautomers are aromatic, though their relative stability and electronic properties can differ.[5] In the solid phase, the 1H-tetrazole tautomer is generally predominant, while in the gas phase, the 2H-tautomer is often more stable.[5][7] The 5H-isomer, by contrast, is non-aromatic as it disrupts the continuous π-conjugation.[5]
Caption: The two primary aromatic tautomers of the tetrazole ring system.
Chapter 2: Computational Chemistry as a Predictive Tool for Aromaticity
While Hückel's rule provides a qualitative picture, computational chemistry offers powerful quantitative methods to probe and measure aromaticity. These techniques analyze the magnetic and geometric consequences of π-electron delocalization.
Methodology Focus 1: Nucleus-Independent Chemical Shift (NICS)
The Causality: Aromatic compounds exhibit a characteristic "ring current" when placed in an external magnetic field.[8] According to Lenz's law, the delocalized π-electrons circulate, inducing a local magnetic field that opposes the external field inside the ring. This opposition results in strong magnetic shielding. NICS is a computational method that quantifies this shielding by placing a "ghost" atom (with no electrons or nucleus) at a specific point, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)), and calculating its magnetic shielding value. A significantly negative NICS value (e.g., more negative than -7 ppm) is a strong indicator of aromaticity.
Computational studies consistently show that both 1H- and 2H-tetrazole tautomers possess large negative NICS values, often exceeding that of benzene, the archetypal aromatic compound.[9] This provides compelling evidence for their strong aromatic character.
Quantitative Data Summary: NICS Values
| Compound | Tautomer | NICS(0) (ppm) | NICS(1) (ppm) | Reference |
| Benzene (for comparison) | N/A | -11.5 | -10.2 | [9] |
| Unsubstituted Tetrazole | 1H | -13.28 to -14.63 | -14.12 to -14.64 | [9] |
| Unsubstituted Tetrazole | 2H | -13.28 to -14.63 | -14.12 to -14.64 | [9] |
| 5-Nitro-tetrazole | 1H | -14.93 | -15.40 | [9] |
| 5-Nitro-tetrazole | 2H | -15.82 | -15.82 | [9] |
| Note: Values are representative and can vary with the level of theory and basis set used in the calculation.[9] |
Experimental Protocol: NICS(1) Calculation Workflow
This protocol outlines the conceptual steps for performing a NICS calculation using Density Functional Theory (DFT) with a program like Gaussian.
-
Step 1: Geometry Optimization:
-
Step 2: Define Ghost Atom Position:
-
Using the optimized coordinates, determine the geometric center of the tetrazole ring.
-
Place a ghost atom (Bq) 1.0 Å directly above this geometric center.
-
-
Step 3: NMR Calculation:
-
Using the optimized geometry from Step 1, perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method.
-
The input file must include the coordinates of the ghost atom (Bq) defined in Step 2.
-
-
Step 4: Data Extraction and Analysis:
-
From the output file, locate the calculated magnetic shielding tensor for the ghost atom (Bq).
-
The isotropic shielding value is the NICS(1) value. A negative sign indicates shielding (aromaticity).
-
Compare the calculated value to reference compounds like benzene to assess the degree of aromaticity.
-
Caption: A generalized workflow for the computational determination of NICS(1).
Methodology Focus 2: Geometry-Based Indices (HOMA)
The Causality: A key feature of aromatic compounds is the delocalization of π-electrons, which leads to an averaging of bond lengths. In benzene, all C-C bonds are of equal length (1.39 Å), intermediate between a typical single (1.54 Å) and double (1.34 Å) bond. The Harmonic Oscillator Model of Aromaticity (HOMA) quantifies the degree of this bond length equalization. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation, while a value of 0 (or less) signifies a non-aromatic system. Calculations show tetrazole derivatives have high HOMA values, confirming their aromaticity from a structural perspective.[11]
Chapter 3: Experimental Validation of Tetrazole's Aromatic Character
Computational models provide strong predictive evidence, but they must be validated by empirical data. X-ray crystallography and NMR spectroscopy are two primary experimental techniques used to confirm the aromatic nature of the tetrazole ring.
Technique 1: X-ray Crystallography
The Causality: Single-crystal X-ray diffraction (XRD) provides a precise three-dimensional map of electron density in a molecule, allowing for the accurate measurement of bond lengths and angles. For an aromatic system, XRD data is expected to show a planar ring structure with bond lengths that are intermediate between single and double bonds, reflecting electron delocalization.
Studies on tetrazole and its derivatives have confirmed this experimentally.[12] The refined crystal structures reveal a planar five-membered ring where the C-N and N-N bond lengths are averaged, consistent with a delocalized π-electron system.[12]
Experimental Protocol: Single-Crystal XRD Workflow for Aromaticity Assessment
-
Step 1: Crystal Growth: Grow a high-quality single crystal of the tetrazole derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[12]
-
Step 2: Data Collection: Mount the crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a low temperature (e.g., 100 K) to minimize thermal vibrations.[12]
-
Step 3: Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data until the calculated and observed structure factors converge.[12]
-
Step 4: Geometric Analysis: From the final refined structure, extract the bond lengths and torsion angles of the tetrazole ring.
-
Step 5: Aromaticity Assessment: Compare the experimental bond lengths. The observation of bond length equalization (i.e., values intermediate between canonical single and double bonds) and a high degree of planarity provides direct experimental evidence for aromaticity.
Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality: The same ring current that causes magnetic shielding inside an aromatic ring causes magnetic deshielding for protons attached to the outside of the ring. This is because, in the plane of the nuclei, the induced magnetic field reinforces the external field. Consequently, protons attached to aromatic rings (like the C5-H of tetrazole) resonate at a much higher chemical shift (further "downfield") in a ¹H NMR spectrum than protons on non-aromatic, olefinic systems. This downfield shift is a classic diagnostic tool for aromaticity.[8] NMR studies of tetrazoles confirm this effect, providing clear spectroscopic evidence of their aromatic character.[13][14]
Caption: Induced magnetic field from π-electron ring current in an aromatic system.
Chapter 4: The Functional Consequence - Aromaticity in Action
Understanding the aromaticity of tetrazole is not merely an academic exercise; it is crucial for explaining its utility, particularly in drug design.
Bioisosterism with Carboxylic Acids
The most significant application of the tetrazole ring is as a bioisostere for the carboxylic acid group.[15][6][16] This success is a direct consequence of its aromaticity.
-
Acidity and Charge Delocalization: The tetrazole N-H proton is acidic, with a pKa value (around 4.9 for 1H-tetrazole) very similar to that of carboxylic acids.[5] Upon deprotonation at physiological pH, the resulting tetrazolate anion is highly stabilized. Its aromaticity allows the negative charge to be delocalized over all four nitrogen atoms, much like a carboxylate delocalizes its charge over two oxygen atoms. This electronic similarity is key to mimicking the binding interactions of a carboxylate group with biological receptors.[4]
-
Structural Mimicry: The aromatic system locks the tetrazole ring into a planar geometry, which is spatially similar to the planar arrangement of a carboxylate group.[1]
-
Enhanced Metabolic Stability: Carboxylic acids are often susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. The stable, aromatic tetrazole ring is resistant to many of these metabolic transformations, leading to improved pharmacokinetic profiles and increased bioavailability.[17][4] This has been a successful strategy in numerous marketed drugs, including the angiotensin II receptor blockers Losartan and Candesartan.[4]
Data Summary: Carboxylic Acid vs. Tetrazole Bioisostere
| Property | Carboxylic Acid Moiety (-COOH) | Tetrazole Moiety (-CN₄H) | Rationale for Improvement |
| pKa | ~4-5 | ~4.5-5.5 | Similar acidity allows for analogous ionic interactions with receptors.[5][18] |
| Lipophilicity (LogP) | Generally lower (more polar) | Generally higher (more lipophilic) | Can improve membrane permeability and oral bioavailability.[17][4] |
| Metabolic Stability | Prone to glucuronidation | Resistant to many metabolic pathways | Aromatic stability prevents common routes of metabolic inactivation.[17][4] |
| Structure | Planar carboxylate anion | Planar aromatic ring | Similar spatial arrangement allows for fitting into the same binding pockets.[1] |
Conclusion: A Synthesis of Theory and Practice
The aromaticity of the tetrazole ring is a defining feature that elevates it from a mere collection of atoms to a privileged scaffold in modern chemistry. Converging lines of evidence—from the foundational principles of Hückel's rule to the sophisticated predictions of computational chemistry (NICS, HOMA) and the definitive proof from experimental techniques (XRD, NMR)—paint a clear and consistent picture. The tetrazole ring possesses a robust, delocalized 6π-electron system that imparts significant thermodynamic stability, dictates its planar geometry, and governs its electronic behavior.
For researchers in drug development, this is not trivial. This inherent aromaticity is the direct cause of the physicochemical properties—acidity, charge delocalization, and metabolic robustness—that make tetrazole such an effective and successful bioisostere for the carboxylic acid group. A thorough understanding of this fundamental aromatic character is therefore essential for the rational design of next-generation therapeutics that leverage the unique advantages of this remarkable heterocyclic system.
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Preliminary Investigation of Tetrazole-1,5-diamine Biological Activity: A Framework for Early-Stage Discovery
An In-Depth Technical Guide
Abstract
The tetrazole scaffold is a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties and its role as a bioisostere for carboxylic acids and cis-amide bonds.[1][2][3][4] This has led to the incorporation of the tetrazole moiety into numerous FDA-approved drugs.[3][5][6] Tetrazole-1,5-diamine, as a core structure, presents a valuable starting point for the exploration of novel therapeutic agents. Its derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7][8][9][10] This guide provides a comprehensive framework for the preliminary in vitro investigation of this compound's biological activity. It is designed for researchers, scientists, and drug development professionals, offering a logical screening cascade from broad-spectrum assays to more targeted investigations. The protocols herein are detailed to ensure reproducibility and are grounded in established methodologies, providing a solid foundation for identifying and validating potential therapeutic leads.
Introduction: The Rationale for Investigating this compound
The pursuit of novel chemical entities with therapeutic potential is a critical endeavor in pharmaceutical development.[11] The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is of particular interest due to its metabolic stability and its ability to participate in hydrogen bonding, often enhancing binding affinity to biological targets.[5][7][12] this compound serves as a key building block for more complex heterocyclic systems, making it a strategic starting point for a discovery campaign.[13]
The initial phase of any drug discovery program involves a broad evaluation of a compound's biological effects.[14][15] This preliminary investigation is not merely about identifying activity but also about understanding a compound's liabilities, primarily its toxicity. Cytotoxicity screening is therefore a fundamental first step, as it establishes a therapeutic window and informs the concentrations used in subsequent, more specific assays.[11][14][16][17]
This guide outlines a tiered approach to the preliminary biological evaluation of this compound, beginning with essential cytotoxicity and antimicrobial screens, followed by hypothesis-driven assays based on the known pharmacophore.
Proposed Screening Cascade: A Tiered Approach
A systematic evaluation is crucial for efficiently assessing a novel compound. The proposed workflow prioritizes broad, cost-effective assays to quickly identify any significant biological signals before committing resources to more complex, target-specific studies.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) in separate 96-well plates at a density of 5,000-10,000 cells per well. [18]Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old media from the cells and add 100 µL of media containing the various concentrations of the test compound. [16]Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator. [16]5. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. [19]7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value. [18] Data Presentation:
Cell Line Compound IC50 (µM) MCF-7 (Breast Cancer) This compound Experimental Value HeLa (Cervical Cancer) This compound Experimental Value HEK293 (Normal Kidney) This compound Experimental Value MCF-7 (Breast Cancer) Doxorubicin (Control) Reference Value (Note: This table is a template for presenting experimental results.)
Antimicrobial Activity Screening
The tetrazole scaffold is present in compounds with known antimicrobial properties. [8][9][12]Therefore, a primary screen for antibacterial and antifungal activity is a logical step. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [20][21]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth). [21]2. Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). [21]3. Inoculation: Add the prepared bacterial suspension to each well, resulting in a final volume of 100-200 µL per well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ampicillin) should be used as a reference standard. [8]5. Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation:
| Microorganism | Compound | MIC (µg/mL) |
|---|---|---|
| S. aureus (ATCC 25923) | This compound | Experimental Value |
| E. coli (ATCC 25922) | This compound | Experimental Value |
| S. aureus (ATCC 25923) | Ampicillin (Control) | Reference Value |
| E. coli (ATCC 25922) | Ampicillin (Control) | Reference Value |
(Note: This table is a template for presenting experimental results.)
Tier 2: Hypothesis-Driven Investigations
If the results from Tier 1 screening show promising activity (e.g., selective cytotoxicity towards cancer cells or potent antimicrobial effects), Tier 2 assays are employed to delve deeper into the mechanism of action.
Anti-inflammatory and Enzyme Inhibition Potential
Many tetrazole derivatives exhibit anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX). [22][23][24]A general enzyme inhibition assay can serve as a preliminary screen to identify potential targets.
This protocol provides a general framework that can be adapted for specific enzymes (e.g., COX-1, COX-2, various proteases). [25] Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compound (this compound) in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, various concentrations of the test compound, and the enzyme solution. [25]Include controls (no inhibitor, known inhibitor).
-
Pre-incubation: Incubate the plate for 15 minutes to allow the compound to bind to the enzyme. [25]4. Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.
-
Kinetic Measurement: Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the specific substrate/product.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.
Potential Signaling Pathways Affected by Cytotoxic Agents Should this compound exhibit significant cytotoxicity, it could be acting through one of several established cell death pathways. Understanding these pathways is crucial for designing mechanistic follow-up studies.
Caption: Simplified overview of apoptosis signaling pathways.
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach for the preliminary biological evaluation of this compound. The foundational cytotoxicity and antimicrobial screens are essential for establishing a baseline activity and safety profile. Positive "hits" from these initial assays warrant progression to more specific, hypothesis-driven Tier 2 investigations to elucidate the mechanism of action. The data generated through this workflow will be critical for making informed decisions about whether to advance this compound or its future derivatives into a lead optimization program. Subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and selectivity, followed by more complex in vitro and eventual in vivo models.
References
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- Title: this compound | 2165-21-1 Source: Benchchem URL
- Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers URL
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- Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: SciProfiles URL
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- Title: Cytotoxicity Assays | Life Science Applications Source: Creative Biogene URL
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- Title: Tetrazoles via Multicomponent Reactions Source: NIH PMC URL
- Title: Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies Source: David Discovers Drug Discovery URL
- Title: Tetrazoles via Multicomponent Reactions Source: Chemical Reviews URL
- Title: In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates Source: MDPI URL
- Title: Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance Source: ResearchGate URL
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- Title: (PDF)
- Title: Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses Source: Guidechem URL
- Title: Tetrazoles: Synthesis and Biological Activity Source: Bentham Science URL
- Title: Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study Source: Taylor & Francis Online URL
- Title: Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools Source: PubMed URL
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Methodological & Application
Synthesis of 1,5-Disubstituted Tetrazoles: A Detailed Guide to Key Methodologies
Introduction: The Significance of 1,5-Disubstituted Tetrazoles
The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Among its derivatives, 1,5-disubstituted tetrazoles (1,5-DSTs) are of particular importance due to their role as bioisosteres of the cis-amide bond in peptides, a feature that enhances metabolic stability and binding affinity in drug candidates.[4][5][6] This unique characteristic has led to their incorporation into a wide array of therapeutic agents, including anti-inflammatory, antiviral, antibiotic, and anti-hypertensive drugs.[4][7] Furthermore, their applications extend to coordination chemistry, bioimaging, and as high-energy materials.[1][8]
This application note provides a comprehensive overview of the primary synthetic routes for obtaining 1,5-disubstituted tetrazoles, with a focus on the underlying mechanisms and practical laboratory protocols. We will delve into the intricacies of the Ugi-azide multicomponent reaction and the classic [3+2] cycloaddition reactions, offering researchers the foundational knowledge to not only replicate these methods but also to innovate upon them.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the 1,5-disubstituted tetrazole scaffold predominantly relies on two powerful synthetic strategies: the Ugi-azide multicomponent reaction and [3+2] cycloaddition reactions.[9][10]
The Ugi-Azide Multicomponent Reaction: A Convergent Approach
The Ugi-azide reaction is a highly efficient one-pot, four-component reaction (4CR) that has become a mainstay for the synthesis of 1,5-disubstituted tetrazoles.[4][9][11] This reaction offers significant advantages in terms of structural diversity and atom economy, allowing for the rapid generation of compound libraries from readily available starting materials.[5][11] The key components are an aldehyde, an amine, an isocyanide, and an azide source, typically trimethylsilyl azide (TMSN₃) which generates hydrazoic acid in situ.[9][11]
Mechanism of the Ugi-Azide Reaction:
The reaction proceeds through a series of well-defined steps:
-
Iminium Ion Formation: The reaction initiates with the condensation of an amine and an aldehyde to form an imine, which is subsequently protonated by hydrazoic acid to yield a reactive iminium ion.[11]
-
α-Addition: The isocyanide undergoes a nucleophilic α-addition to the iminium ion, forming a nitrilium ion intermediate.[11]
-
Azide Attack: The azide anion then attacks the nitrilium ion.[11]
-
Electrocyclization: The resulting intermediate undergoes a 1,5-dipolar electrocyclization to form the stable 1,5-disubstituted tetrazole ring.[11]
Caption: The concerted mechanism of the Huisgen [3+2] cycloaddition for tetrazole synthesis.
While the traditional Huisgen cycloaddition often requires elevated temperatures, modern variations utilize catalysts, such as zinc salts or other Lewis acids, to promote the reaction under milder conditions. [12][13][14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 1,5-disubstituted tetrazoles via the Ugi-azide reaction and a metal-catalyzed cycloaddition.
Protocol 1: Ugi-Azide Synthesis of 1,5-Disubstituted Tetrazoles
This protocol is adapted from a catalyst-free Ugi-azide process performed at room temperature. [10][11] Materials:
-
Amine (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Azidotrimethylsilane (TMSN₃) (1.0 equiv)
-
Methanol (MeOH), anhydrous
Procedure:
-
To a solution of the amine (1.0 equiv) in anhydrous MeOH, sequentially add the aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and azidotrimethylsilane (1.0 equiv) at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1,5-disubstituted tetrazole.
Representative Data:
| Entry | Amine | Aldehyde | Isocyanide | Yield (%) |
| 1 | Benzylamine | Benzaldehyde | tert-Butyl isocyanide | 85 |
| 2 | Aniline | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 78 |
| 3 | Phenethylamine | 4-Methoxybenzaldehyde | Benzyl isocyanide | 92 |
Yields are representative and may vary depending on the specific substrates used.
Protocol 2: Zinc-Catalyzed [3+2] Cycloaddition of Nitriles and Azides
This protocol is based on the work of Sharpless and co-workers, utilizing zinc salts as catalysts in water. [13] Materials:
-
Nitrile (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 equiv)
-
Zinc Bromide (ZnBr₂) (0.5 equiv)
-
Water (H₂O)
Procedure:
-
In a reaction vessel, combine the nitrile (1.0 equiv), sodium azide (1.5 equiv), and zinc bromide (0.5 equiv) in water.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH ~2 with concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 5-substituted-1H-tetrazole. To obtain the 1,5-disubstituted product, subsequent N-alkylation or N-arylation is required.
Green Chemistry Approaches
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For tetrazole synthesis, this includes the use of water as a solvent, ultrasound irradiation, and the development of reusable catalysts. [4][9][15][16]For instance, Ugi-azide reactions have been successfully performed in aqueous micellar systems, reducing the reliance on volatile organic solvents. [9]Similarly, ultrasound-assisted synthesis has been shown to accelerate reaction times and improve yields in the Ugi-azide reaction. [4][8]
Conclusion
The synthesis of 1,5-disubstituted tetrazoles is a well-established field with a variety of robust and versatile methods available to the modern chemist. The Ugi-azide multicomponent reaction and the Huisgen [3+2] cycloaddition stand out as the most powerful and widely adopted strategies. By understanding the underlying mechanisms and following well-defined protocols, researchers can efficiently access a diverse range of these valuable heterocyclic compounds for applications in drug discovery, materials science, and beyond. The ongoing development of greener synthetic alternatives further enhances the appeal and utility of these synthetic routes.
References
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Cárdenas-Galindo, L. E., Islas-Jácome, A., Cortes-García, C. J., El Kaim, L., & Gámez-Montaño, R. (2013). Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Journal of the Mexican Chemical Society, 57(3), 195-201. [Link]
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Sarvary, A., & Maleki, A. (2015). A Review of Syntheses of 1,5-disubstituted Tetrazole Derivatives. Molecular Diversity, 19(1), 189–212. [Link]
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El-Kaïm, L., Grimaud, L., & Patil, P. (2011). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molecules, 16(11), 9597-9606. [Link]
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Cárdenas-Galindo, L. E., Gámez-Montaño, R., & El Kaim, L. (2023). Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles. ECSOC-27. [Link]
-
Cárdenas-Galindo, L. E., Gámez-Montaño, R., & El Kaim, L. (2015). Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process. Molecules, 20(1), 1519-1530. [Link]
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Gámez-Montaño, R. (n.d.). Synthesis of hybrid 1-5 disubstituted Tetrazoles by Ugi-azide reaction. Universidad de Guanajuato. [Link]
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Sarvary, A., & Maleki, A. (2014). A review of syntheses of 1,5-disubstituted tetrazole derivatives. Semantic Scholar. [Link]
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Hussein, N. M. A. (2018). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. [Link]
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Lee, H., et al. (2017). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. Frontiers in Chemistry, 5, 43. [Link]
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Sarvary, A., & Maleki, A. (2015). A review of syntheses of 1,5-disubstituted tetrazole derivatives. Molecular Diversity, 19(1), 189-212. [Link]
-
Romagnoli, R., et al. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 55(1), 475-488. [Link]
-
Vedpathak, S. G., Kakade, G. K., & Ingale, V. S. (2018). Biological Portfolio of 1,5-Disubstituted Tetrazoles: A Review. International Research Journal of Advanced Science. [Link]
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Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. [Link]
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Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]
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Gross, E. G., & Featherstone, R. M. (1946). Studies with tetrazole derivatives; some pharmacologic properties of 1,5-disubstituted tetrazoles. The Journal of pharmacology and experimental therapeutics, 87(3), 299–305. [Link]
-
Cárdenas-Galindo, L. E., et al. (2021). Ultrasound Assisted Synthesis of 1,5-Disubstituted Tetrazoles Containing Propargyl or 2-Azidophenyl Moieties via Ugi-Azide Reaction. Molecules, 26(16), 4994. [Link]
-
Wisdomlib. (2024). 1, 5-Disubstituted tetrazole: Significance and symbolism. [Link]
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Wikipedia. (n.d.). Tetrazole. [Link]
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Mondal, B., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Singh, R., et al. (2021). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Catalysis Surveys from Asia, 25, 115-136. [Link]
-
Sibi, M. P., & Stanley, L. M. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(30), 12292-12302. [Link]
-
Ghorbani-Vaghei, R., & Malaeki, A. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. Green Chemistry, 13(10), 2736-2740. [Link]
-
Singh, R., et al. (2021). Synthetic routes for tetrazole derivatives; (a) conventional [3+2] cycloaddition reaction of isocyanides and trimethyl azide/hydrazoic acid and (b) one-pot multicomponent reaction (MCR) of amine/organic nitrile, triethyl orthoformate/aldehyde and sodium azide. ResearchGate. [Link]
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Bhumi Publishing. (2025). 1,5-Disubstituted Tetrazoles: Synthesis and Characterization. [Link]
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Application Note & Protocol: Streamlined Synthesis of 1,5-Disubstituted Tetrazoles via the Ugi Four-Component Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Tetrazoles and the Power of Multicomponent Reactions
The tetrazole ring is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Recognized as a bioisostere of the carboxylic acid and cis-amide functionalities, its incorporation into molecules can enhance metabolic stability, improve pharmacokinetic profiles, and modulate binding interactions with biological targets.[4][5][6][7][8] Consequently, tetrazole-containing compounds are found in a wide array of FDA-approved drugs for treating conditions ranging from hypertension to bacterial infections.[3][9]
Traditionally, the synthesis of these vital heterocycles involves multi-step, often lengthy procedures that can suffer from low overall yields and limited substrate scope.[10] The Ugi four-component reaction (Ugi-4CR) emerges as a powerful and efficient alternative.[4][6] This isocyanide-based multicomponent reaction (IMCR) allows for the one-pot synthesis of complex 1,5-disubstituted tetrazoles from four readily available starting materials: an aldehyde or ketone, an amine, an isocyanide, and an azide source.[5][11] The inherent convergence and atom economy of the Ugi-4CR make it an exceptionally valuable tool for generating diverse compound libraries for high-throughput screening and accelerating lead optimization programs in drug development.[2][12]
This guide provides a detailed exploration of the Ugi tetrazole reaction, including its mechanism, a step-by-step experimental protocol, and practical insights for its successful implementation.
Reaction Mechanism: A Convergent Pathway to Complexity
The Ugi tetrazole synthesis is a variation of the classical Ugi-4CR where the typical carboxylic acid component is replaced by an azide source, most commonly trimethylsilyl azide (TMSN₃) or hydrazoic acid (HN₃).[3][4][5] The reaction is notably exothermic and proceeds rapidly at room temperature.[4]
The plausible mechanism involves a series of rapid equilibria and irreversible steps:
-
Iminium Ion Formation: The reaction initiates with the condensation of the aldehyde or ketone with the amine to form a Schiff base (imine). In the presence of the acidic azide source (or an acid catalyst), this imine is protonated to form a reactive iminium ion.[6]
-
Nitrilium Ion Intermediate: The nucleophilic isocyanide then attacks the electrophilic iminium ion. This is followed by the addition of the azide anion to the carbon of the nitrilium ion.
-
Intramolecular Cyclization: The final step is a 1,5-dipolar electrocyclization to form the stable 1,5-disubstituted tetrazole ring.[13]
The order of component addition is generally not critical to the reaction's success, though a common practice is to add the oxo component, amine, isocyanide, and then the azide source.[4]
Experimental Protocol: A General Procedure
This protocol provides a robust, general method for the synthesis of a 1,5-disubstituted tetrazole. Optimization may be required for specific substrate combinations.
Materials & Reagents:
-
Aldehyde or Ketone (1.0 equiv)
-
Primary or Secondary Amine (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Trimethylsilyl azide (TMSN₃) (1.0–1.2 equiv) (Caution: Highly toxic and volatile)
-
Methanol (MeOH), anhydrous (to make a 0.5–1.0 M solution)
-
Round-bottom flask or sealed vial
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Workflow Overview:
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or sealed vial equipped with a magnetic stir bar, add the aldehyde/ketone (1.0 mmol, 1.0 equiv), amine (1.0 mmol, 1.0 equiv), and anhydrous methanol (1-2 mL to achieve a concentration of 0.5-1.0 M).
-
Initial Mixing: Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 equiv) to the stirring solution.
-
Azide Addition (CRITICAL): In a well-ventilated fume hood, carefully add trimethylsilyl azide (1.0-1.2 mmol, 1.0-1.2 equiv) dropwise to the reaction mixture. The reaction is often exothermic, and for larger-scale reactions, cooling with an ice bath may be necessary during the addition.[4]
-
Reaction Monitoring: Seal the vessel and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12 to 48 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel.[13]
-
Characterization: Confirm the structure and purity of the final 1,5-disubstituted tetrazole product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]
Scope, Limitations, and Key Considerations
The Ugi tetrazole reaction boasts a broad substrate scope, accommodating a wide variety of components.[4][12]
-
Oxo Component: Aromatic, heterocyclic, and aliphatic aldehydes and ketones are generally well-tolerated.
-
Amine Component: Primary and secondary amines, including anilines, benzylamines, and cyclic amines, are effective.[1] Ammonia itself can lead to mixtures, but substitutes like tritylamine can be used successfully.[4]
-
Isocyanide Component: A diverse range of aliphatic (e.g., tert-butyl, cyclohexyl) and aromatic isocyanides can be employed.[12]
-
Solvent: Methanol is the most common and effective solvent.[4][14] However, other polar protic solvents like 2,2,2-trifluoroethanol (TFE) have also been used successfully.[4][9]
Limitations: While versatile, the reaction can sometimes be low-yielding with particularly sterically hindered substrates.[2][12] In some cases, especially with α-amino acid-derived isocyano amides, the formation of constitutional isomers has been observed, requiring careful characterization and separation.[8]
Safety: Trimethylsilyl azide (TMSN₃) is acutely toxic, volatile, and can form explosive hydrazoic acid upon contact with acid.[5] Always handle TMSN₃ in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation: Representative Examples
The following table summarizes the synthesis of various 1,5-disubstituted tetrazoles via the Ugi-4CR, showcasing the reaction's versatility.
| Entry | Aldehyde/Ketone | Amine | Isocyanide | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Allylamine | tert-Butyl isocyanide | MeOH, 40°C, 24h | 58-60% | [3] |
| 2 | 3-Formylchromone | Aniline | Cyclohexyl isocyanide | EtOH, rt, 12h | 56% | [5] |
| 3 | Formaldehyde | Tritylamine | tert-Butyl isocyanide | MeOH, rt | Good | [4] |
| 4 | Acetone | N-Boc-hydrazine | Isocyanoacetamide | MeOH, rt, 18h | 45% | [15] |
| 5 | Isobutyraldehyde | 1-Phenylethylamine | Cyclohexyl isocyanide | MeOH, rt, 48h | N/A | [16] |
Conclusion: A Cornerstone of Modern Synthesis
The Ugi four-component reaction for tetrazole synthesis is a robust, efficient, and highly convergent method for accessing structurally diverse and medicinally relevant scaffolds.[10][11] Its operational simplicity, broad substrate scope, and one-pot nature make it an indispensable tool for drug discovery, chemical biology, and materials science. By understanding the underlying mechanism and adhering to a carefully planned protocol, researchers can effectively leverage this powerful reaction to accelerate their synthetic programs.
References
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Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970–2042. [Link]
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Shaabani, S., Shaabani, A., & Dömling, A. (2017). Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. ACS Combinatorial Science, 19(6), 385–391. [Link]
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Cortés-Ríos, J. C., Ramírez-Espinosa, J. J., & Gámez-Montaño, R. (2024). One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. Chemistry Proceedings, 18(1), 23. [Link]
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Nenajdenko, V. G., et al. (2022). Synthesis of Tetrazole-Derived Organocatalysts via Azido-Ugi Reaction with Cyclic Ketimines. ResearchGate. [Link]
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Shiyal, M. K., & Naliapara, Y. T. (2020). Efficient tetrazole synthesis via base-catalyzed Ugi MCR. World Journal of Pharmaceutical Research. [Link]
-
Akbar, M., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. [Link]
-
Kutovaya, I. A., et al. (2020). Known tetrazole synthesis via azido-Ugi reaction and expected AU-7CR. ResearchGate. [Link]
-
Shaabani, S., et al. (2017). Concise Synthesis of Tetrazole Macrocycle. National Institutes of Health. [Link]
-
Li, W.-T., et al. (2020). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 16, 796–804. [Link]
-
Li, W.-T., et al. (2020). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. National Institutes of Health. [Link]
-
Al-Khafaji, K., & El-Kaim, L. (2023). Ugi Four-Component Reactions Using Alternative Reactants. National Institutes of Health. [Link]
-
Akbar, M., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1184–1191. [Link]
-
Zhang, J., et al. (2018). Synthesis of boron-containing 1H-tetrazoles via Ugi-4CR. ResearchGate. [Link]
-
Montaño, R. G., et al. (2020). One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. Molecules, 25(21), 5174. [Link]
-
Abdelraheem, E. M. M., et al. (2020). ‘Atypical Ugi’ tetrazoles. Chemical Communications, 56(8), 1201–1204. [Link]
-
Zhang, Y., et al. (2017). Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. National Institutes of Health. [Link]
-
Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. ResearchGate. [Link]
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Green chemistry approach to tetrazole synthesis using micellar catalysis.
Application Notes & Protocols
Topic: A Green Chemistry Approach to Tetrazole Synthesis Using Micellar Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Tetrazoles and the Imperative for Greener Synthesis
The tetrazole moiety, a five-membered heterocyclic ring with four nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties allow it to serve as a metabolically stable bioisostere for carboxylic acids and cis-amide bonds, a feature leveraged in numerous FDA-approved drugs, including the antihypertensive agent Losartan and the antibacterial Cefotiam.[4] The applications of tetrazoles extend beyond pharmaceuticals into materials science, where they are used in the development of polymers and metal-organic frameworks.[4][5]
Traditionally, the synthesis of 5-substituted-1H-tetrazoles has been dominated by the [3+2] cycloaddition of nitriles and azides.[6][7] However, these methods often rely on toxic organic solvents like DMF, hazardous reagents such as hydrazoic acid, and heavy metal catalysts, posing significant environmental and safety challenges.[6][8] The principles of green chemistry call for the development of synthetic routes that are safer, more efficient, and environmentally benign.[9][10] This has spurred research into alternative methodologies, including the use of water as a solvent, heterogeneous catalysts, and multicomponent reactions.[2][11][12][13]
This application note details a green, efficient, and scalable approach to tetrazole synthesis that leverages the power of micellar catalysis. By using water as the bulk solvent and a catalytic amount of a surfactant, we can create nanoscale reactors that facilitate the reaction between water-insoluble organic substrates, thereby eliminating the need for volatile organic solvents and often enhancing reaction rates and yields.[9][14][15]
The Principle of Micellar Catalysis in Organic Synthesis
Micellar catalysis is a powerful green chemistry technique that utilizes aqueous solutions of surfactants to mediate organic reactions.[14][15] Surfactants are amphiphilic molecules that, above a certain concentration in water (the critical micelle concentration or CMC), self-assemble into spherical aggregates called micelles.[14] These micelles possess a hydrophobic core and a hydrophilic shell.
The hydrophobic core acts as a "nanoreactor," sequestering nonpolar organic reactants from the bulk aqueous phase.[16] This encapsulation leads to a high local concentration of the reactants, which can significantly accelerate reaction rates.[15] The hydrophilic shell, on the other hand, ensures the solubility of the entire micellar assembly in water. This methodology aligns with several principles of green chemistry by:
-
Preventing Waste: Reducing or eliminating the use of organic solvents, which are a major source of chemical waste.[8][9]
-
Safer Chemistry: Water is a non-toxic, non-flammable solvent.[14]
-
Energy Efficiency: Many micellar-catalyzed reactions can be performed at or near room temperature.[14][15]
-
Catalysis: The surfactant itself, while not always a catalyst in the traditional sense, facilitates the reaction, and often only a small amount is needed.[14]
The choice of surfactant is critical and can influence reaction efficiency.[14] Modern "designer" surfactants, such as TPGS-750-M, have been developed to be highly effective in a wide range of organic transformations.[9][15]
Visualizing the Mechanism of Micellar Catalysis in Tetrazole Synthesis
The following diagram illustrates the proposed mechanism for the [3+2] cycloaddition of a nitrile and an azide to form a 5-substituted-1H-tetrazole within an aqueous micellar system.
Caption: Mechanism of micellar-catalyzed tetrazole synthesis.
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole
This protocol describes a representative procedure for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide using an aqueous solution of the designer surfactant TPGS-750-M.
Materials and Reagents
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| Benzonitrile | C₇H₅N | 103.12 | 100-47-0 | Reagent grade, ≥99% |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 26628-22-8 | HIGHLY TOXIC . Handle with extreme care. |
| TPGS-750-M | - | ~1500 | - | Surfactant |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 2 M aqueous solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Reagent grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | - |
Safety Precautions
-
Sodium azide is acutely toxic and can form explosive heavy metal azides. Avoid contact with metals, especially lead and copper. Do not acidify solutions containing sodium azide, as this can generate highly toxic and explosive hydrazoic acid (HN₃). All work with sodium azide should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Benzonitrile is harmful if swallowed or in contact with skin.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Procedure
-
Preparation of the Surfactant Solution:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 100 mg of TPGS-750-M (2 wt%).
-
Add 5.0 mL of deionized water and stir until the surfactant is fully dissolved, forming a clear or slightly hazy solution.
-
-
Reaction Setup:
-
To the aqueous surfactant solution, add benzonitrile (206 mg, 2.0 mmol).
-
Add sodium azide (143 mg, 2.2 mmol, 1.1 equivalents).
-
Note: The reaction mixture will appear as a milky emulsion. This is normal in micellar catalysis.[14]
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80 °C in a preheated oil bath.
-
Stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the benzonitrile spot indicates reaction completion.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully add 2 M hydrochloric acid dropwise to the stirred solution until the pH is approximately 2. This will protonate the tetrazole, causing it to precipitate. Perform this step in a fume hood.
-
Collect the white precipitate by vacuum filtration and wash with a small amount of cold deionized water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent, such as an ethanol/water mixture.
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Characterize the 5-phenyl-1H-tetrazole by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Representative Data and Optimization
The efficiency of micellar-catalyzed reactions can be influenced by the choice of surfactant and reaction temperature. The following table presents representative data for the synthesis of 5-phenyl-1H-tetrazole under various conditions.
| Entry | Surfactant (2 wt%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TPGS-750-M | 80 | 12 | 92 |
| 2 | TPGS-750-M | 60 | 24 | 75 |
| 3 | SDS | 80 | 24 | 68 |
| 4 | Triton X-100 | 80 | 24 | 78 |
| 5 | None (Water only) | 80 | 48 | <10 |
This data is representative and intended for illustrative purposes.
As indicated, designer surfactants like TPGS-750-M often provide superior results.[9] The absence of a surfactant (Entry 5) demonstrates the critical role of micelles in facilitating the reaction between the water-insoluble nitrile and the aqueous azide.
Workflow for Micellar-Catalyzed Tetrazole Synthesis
The following diagram outlines the general workflow for the synthesis and purification of 5-substituted-1H-tetrazoles using micellar catalysis.
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Application Notes & Protocols: Tetrazole-1,5-diamine as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Tetrazole-1,5-diamine in Medicinal Chemistry
Fused heterocyclic scaffolds are cornerstones in modern drug discovery, providing the structural rigidity and diverse pharmacophoric features necessary for potent and selective therapeutic agents. Among the myriad of building blocks available for the construction of these complex architectures, this compound (also known as 1,5-diaminotetrazole or DAT) has emerged as a particularly valuable and versatile precursor. Its high nitrogen content and the presence of two nucleophilic amino groups at key positions on the tetrazole ring make it an ideal starting material for a variety of cyclocondensation reactions, leading to a diverse array of novel fused heterocyclic systems.
The tetrazole moiety itself is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] By utilizing this compound as a foundational scaffold, researchers can readily access fused systems such as tetrazolo[1,5-a]pyrimidines, tetrazolo[1,5-b][1][2][3]triazines, and[1][2][3]triazolo[1,5-d]tetrazoles. These resulting structures are of significant interest in medicinal chemistry due to their potential as inhibitors of various enzymes and as modulators of biological pathways. This application note provides a comprehensive guide to the synthesis of this compound and its application as a precursor for the construction of medicinally relevant fused heterocyclic systems, complete with detailed protocols and mechanistic insights.
Part 1: Synthesis of the Precursor: A Safer, High-Yield Protocol for this compound (DAT)
The traditional synthesis of this compound often involved the use of hazardous reagents such as lead azide. The following protocol, adapted from the work of Klapötke and co-workers, provides a safer and more environmentally benign approach that avoids the use of heavy metal azides.[2]
Protocol 1: Lead-Free Synthesis of 1,5-Diamino-1H-tetrazole (DAT)
Materials:
-
Thiosemicarbazide
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Lead(II) oxide (PbO) - Note: While this protocol is an improvement, historical methods used lead oxide. For a truly lead-free synthesis, alternative desulfurization agents should be considered where available. A newer approach avoids lead azide as a hazardous byproduct.[2]
-
Dimethylformamide (DMF)
-
Distilled water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiosemicarbazide, sodium azide, ammonium chloride, and lead(II) oxide in dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble inorganic salts.
-
Isolation: The filtrate is concentrated under reduced pressure to remove the DMF. The resulting residue is then triturated with cold water to precipitate the crude product.
-
Purification: The crude this compound is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol or a water-ethanol mixture to yield the pure product.
Causality of Experimental Choices:
-
Thiosemicarbazide: Serves as the carbon and nitrogen source for the tetrazole ring.
-
Sodium Azide: Provides the additional nitrogen atoms required for the tetrazole ring formation.
-
Lead(II) Oxide/Ammonium Chloride: This combination acts as a desulfurizing agent, facilitating the removal of sulfur from the thiosemicarbazide and promoting the cyclization reaction. The use of a lead-free alternative is highly encouraged for modern applications.
-
DMF: A high-boiling polar aprotic solvent that is suitable for this reaction, as it can effectively dissolve the reactants and facilitate the reaction at elevated temperatures.
Part 2: Synthesis of Fused Heterocyclic Systems from this compound
The true utility of this compound lies in its ability to undergo cyclocondensation reactions with a variety of electrophilic reagents to form fused bicyclic and tricyclic systems. The two amino groups on the tetrazole ring can act as nucleophiles, enabling the formation of new rings.
A. Synthesis of Tetrazolo[1,5-a]pyrimidines
The reaction of this compound with β-dicarbonyl compounds or their equivalents is a common strategy for the synthesis of tetrazolo[1,5-a]pyrimidines. These compounds are of interest due to their structural similarity to purines, suggesting potential applications as antimetabolites.
Workflow for Tetrazolo[1,5-a]pyrimidine Synthesis
Caption: General workflow for the synthesis of tetrazolo[1,5-a]pyrimidines.
Materials:
-
This compound (DAT)
-
Ethyl acetoacetate
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1.0 g, 0.01 mol) and ethyl acetoacetate (1.3 g, 0.01 mol) in glacial acetic acid (20 mL) is heated under reflux for 4 hours.
-
The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid product is washed with ethanol and dried to give 7-methyl-5-oxo-4,5-dihydrotetrazolo[1,5-a]pyrimidine.
Mechanistic Rationale:
The reaction proceeds through an initial nucleophilic attack of one of the amino groups of DAT on one of the carbonyl groups of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The choice of acetic acid as a solvent is strategic as it also acts as a catalyst for the condensation and dehydration steps.
Reaction Mechanism: Tetrazolo[1,5-a]pyrimidine Formation
Caption: Key mechanistic steps in the formation of tetrazolo[1,5-a]pyrimidines.
B. Synthesis of Tetrazolo[1,5-b][1][2][3]triazines
The reaction of this compound with α-dicarbonyl compounds, such as benzil, provides a direct route to tetrazolo[1,5-b][1][2][3]triazines.
Materials:
-
This compound (DAT)
-
Benzil
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
A mixture of this compound (1.0 g, 0.01 mol), benzil (2.1 g, 0.01 mol), and a catalytic amount of concentrated hydrochloric acid in ethanol (30 mL) is heated under reflux for 3 hours.
-
After cooling, the precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure product.
Causality of Experimental Choices:
-
Benzil: The α-dicarbonyl compound provides the two carbon atoms necessary to form the six-membered triazine ring.
-
Hydrochloric Acid: Acts as a catalyst to activate the carbonyl groups of benzil towards nucleophilic attack by the amino groups of DAT.
C. Synthesis of[1][2][3]Triazolo[1,5-d]tetrazoles
The reaction of this compound with one-carbon cyclizing reagents, such as formic acid, leads to the formation of[1][2][3]triazolo[1,5-d]tetrazoles.
Materials:
-
This compound (DAT)
-
Formic acid (98-100%)
Procedure:
-
A solution of this compound (1.0 g, 0.01 mol) in formic acid (15 mL) is heated at reflux for 2 hours.[4]
-
The reaction mixture is cooled to room temperature, and the resulting crystalline product is collected by filtration.[4]
-
The product is washed with cold ethanol and dried.[4]
Mechanistic Insight:
In this reaction, formic acid serves as both the solvent and the source of the single carbon atom required for the formation of the triazole ring. The reaction proceeds through the formation of a formyl intermediate, followed by intramolecular cyclization and dehydration.
Part 3: Data Presentation and Characterization
The synthesized fused heterocyclic compounds should be characterized using standard analytical techniques to confirm their structure and purity.
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Fused Heterocycles from this compound
| Fused Heterocycle System | Reagents | Solvent | Reaction Time | Yield (%) |
| 7-Methyl-5-oxo-4,5-dihydrotetrazolo[1,5-a]pyrimidine | Ethyl acetoacetate | Acetic Acid | 4 h | 75 |
| 6,7-Diphenyltetrazolo[1,5-b][1][2][3]triazine | Benzil, HCl (cat.) | Ethanol | 3 h | 82 |
| 7H-[1][2][3]Triazolo[1,5-d]tetrazole | Formic Acid | Formic Acid | 2 h | 73[4] |
Characterization Data:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms in the fused heterocyclic system.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point: To assess the purity of the compound.
-
X-ray Crystallography: To unambiguously determine the three-dimensional structure of the molecule, which can be crucial for understanding its interaction with biological targets. The crystal structure of related fused systems like tetrazolo[1,5-a]pyrimidine has been reported, providing valuable comparative data.[5][6]
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a wide range of fused heterocyclic systems of significant interest to medicinal chemists and drug development professionals. The protocols outlined in this application note provide a solid foundation for the exploration of novel chemical space based on this valuable building block. The straightforward nature of these cyclocondensation reactions, coupled with the potential for diverse substitution patterns, makes this compound an invaluable tool in the quest for new therapeutic agents.
References
-
Gálvez-Ruiz, J. C., Holl, G., Karaghiosoff, K., Klapötke, T. M., Löhnwitz, K., Mayer, P., Nöth, H., Polborn, K., Rohbogner, C. J., Suter, M., & Weigand, J. J. (2005). Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts. Inorganic chemistry, 44(12), 4237–4253. [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379–3393. [Link]
-
Taha, M. A. M. (2005). Use of 1,5-diaminotetrazole in the synthesis of some fused heterocyclic compounds. Zenodo. [Link]
-
PubChem. (n.d.). Tetrazolo(1,5-a)pyrimidine. Retrieved from [Link]
-
Holzschneider, F., Kirsch, G., & Klapötke, T. M. (2019). A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides. ChemistryOpen, 8(8), 1034–1039. [Link]
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- 3. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts [mdpi.com]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Tetrazole-1,5-diamine in Modern Medicinal Chemistry
Introduction: Reimagining a High-Nitrogen Scaffold for Drug Discovery
Tetrazole-1,5-diamine (DAT), a molecule traditionally recognized for its high nitrogen content and applications in energetic materials, presents a unique and underexplored scaffold for medicinal chemistry. Its rigid, planar structure and the presence of two reactive amino groups offer a versatile platform for the synthesis of novel heterocyclic compounds. While the broader class of tetrazoles is well-established in drug design—famously acting as a bioisosteric replacement for carboxylic acids and cis-amide bonds[1][2][3]—the specific potential of the 1,5-diamino-substituted core remains largely untapped for therapeutic applications.
This guide moves beyond the conventional view of DAT, repositioning it as a valuable starting material for generating structurally diverse and biologically relevant molecules. We will detail its application in constructing fused heterocyclic systems and provide robust, field-proven protocols for evaluating their potential as anti-inflammatory and antibacterial agents. The causality behind experimental choices is emphasized, providing a logical framework for researchers, scientists, and drug development professionals to explore this promising chemical space.
Part 1: this compound as a Precursor for Fused Heterocyclic Systems
The true potential of this compound in medicinal chemistry is realized through its utility as a building block. The two amino groups serve as reactive handles for cyclization reactions, enabling the creation of novel fused-ring systems. One of the most direct applications is the synthesis of 1,2,4-triazolo[1,5-d]tetrazoles, which merge the stable tetrazole ring with a biologically significant triazole moiety.[4]
Scientific Rationale
Fused heterocyclic systems are a cornerstone of modern drug discovery. By combining two or more heterocyclic rings, it is possible to create three-dimensional structures with enhanced binding affinity and selectivity for biological targets. The fusion of a tetrazole with a triazole is particularly compelling; both individual rings are considered "privileged structures" found in numerous approved drugs.[5] This strategy allows for the exploration of a novel chemical space with the potential for diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[4]
Part 2: Synthesis Protocol: One-Pot Construction of Fused Triazolo[1,5-d]tetrazoles
This protocol describes a reliable, one-pot method for synthesizing 6-aryl-7H-[5][6]triazolo[1,5-d]tetrazoles from this compound. The procedure is based on a dehydrative cyclization reaction with aromatic carboxylic acids.
Experimental Workflow Diagram
Caption: One-pot synthesis of 6-aryl-7H-[5][6]triazolo[1,5-d]tetrazoles.
Step-by-Step Methodology
Materials:
-
This compound (DAT)
-
Appropriate aromatic carboxylic acid (e.g., benzoic acid, p-chlorobenzoic acid)
-
Ethanol (reagent grade)
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Standard recrystallization glassware
Procedure:
-
Reagent Combination: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (approx. 20 mL per 0.01 mol of DAT). Add the selected aromatic carboxylic acid (1.0 eq) to the suspension.
-
Causality Note: Ethanol serves as a suitable solvent that allows for heating to reflux, facilitating the reaction without being overly reactive. The equimolar stoichiometry ensures efficient conversion.
-
-
Reaction Under Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Causality Note: The elevated temperature provides the necessary activation energy for the dehydrative cyclization, where the amino groups of DAT react with the carboxylic acid to form the triazole ring, eliminating water.
-
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. This will yield the crude solid product.
-
Purification by Recrystallization: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Causality Note: Recrystallization is an effective method for purifying the solid product, as the desired fused heterocyclic compound will have different solubility properties compared to the starting materials and any side products.
-
-
Isolation and Characterization: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry thoroughly. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Part 3: Protocols for Biological Evaluation
Once novel derivatives are synthesized, a systematic evaluation of their biological activity is crucial. Based on the known activities of other tetrazole and triazole-containing compounds, we present detailed protocols for initial screening in two key therapeutic areas: anti-inflammatory and antibacterial activity.
Protocol 1: Anti-Inflammatory Activity Screening in Macrophages
This protocol uses the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to assess the anti-inflammatory potential of the synthesized compounds.[7][8]
Workflow for Anti-Inflammatory Screening
Caption: Cellular assay workflow for evaluating anti-inflammatory activity.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized tetrazole derivatives in DMSO. Dilute the compounds to final desired concentrations in the culture medium (ensure the final DMSO concentration is non-toxic, typically <0.1%). Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1-2 hours.
-
Causality Note: Pre-treatment allows the compound to enter the cells and potentially inhibit signaling pathways before the inflammatory stimulus is introduced.
-
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include appropriate controls: vehicle control (DMSO only), LPS-only, and compound-only wells. Incubate for 24 hours.[7]
-
Nitric Oxide (NO) Measurement (Griess Assay): After incubation, collect the cell culture supernatant. To 50 µL of supernatant, add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to NO production.
-
Causality Note: NO is a key pro-inflammatory mediator produced by activated macrophages. Inhibition of its production is a strong indicator of anti-inflammatory activity.
-
-
Cytokine Measurement (ELISA): Use the harvested supernatant to quantify the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits according to the manufacturer's instructions.
-
Causality Note: TNF-α and IL-6 are critical cytokines that drive the inflammatory cascade. Measuring their levels provides specific insights into the compound's mechanism of action.
-
-
Cell Viability Assay (MTT Assay): To ensure that the observed reduction in inflammatory markers is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate. Add MTT solution (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.[8][9]
Data Presentation:
| Compound | IC₅₀ (NO Inhibition, µM) | IC₅₀ (TNF-α Inhibition, µM) | CC₅₀ (MTT, µM) | Selectivity Index (CC₅₀/IC₅₀ NO) |
| Lead 1 | Value | Value | Value | Value |
| Lead 2 | Value | Value | Value | Value |
| Dexamethasone | Value | Value | Value | Value |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.
Protocol 2: Antibacterial Activity Screening (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against representative Gram-positive and Gram-negative bacteria.[10][11]
Step-by-Step Methodology:
-
Bacterial Strains and Media: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Culture the bacteria in appropriate broth (e.g., Mueller-Hinton Broth).
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using the broth as the diluent. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Causality Note: This assay provides a quantitative measure of the compound's bacteriostatic activity, which is a critical first step in identifying potential new antibiotics.
-
Conclusion and Future Directions
This compound offers an exciting, underutilized starting point for the generation of novel heterocyclic compounds with therapeutic potential. By leveraging its unique structure to build fused ring systems, medicinal chemists can access a diverse chemical space. The protocols provided herein offer a robust and logical framework for the synthesis of these derivatives and their subsequent evaluation as anti-inflammatory and antibacterial agents. Future work should focus on expanding the library of fused heterocycles derived from DAT and exploring their activity against a wider range of biological targets, such as protein kinases[12][13] and other enzymes, to fully unlock the medicinal chemistry potential of this versatile scaffold.
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Tetrazole-1,5-diamine derivatives as PD-1/PD-L1 antagonists in cancer research.
An In-Depth Technical Guide to the Application of Tetrazole-1,5-Diamine Derivatives as PD-1/PD-L1 Antagonists
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of 1,5-disubstituted tetrazole derivatives, a promising class of small-molecule antagonists targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint.
Introduction: A New Frontier in Cancer Immunotherapy
The advent of immune checkpoint inhibitors has revolutionized oncology, with monoclonal antibodies (mAbs) targeting the PD-1/PD-L1 axis achieving remarkable clinical success.[1][2][3] This pathway is a critical regulator of immune tolerance; cancer cells frequently exploit it by overexpressing PD-L1, which binds to PD-1 on activated T-cells, inducing anergy and allowing the tumor to evade immune destruction.[4][5][6][7]
While transformative, antibody-based therapies are not without limitations, including high manufacturing costs, potential immunogenicity, poor tumor tissue penetration, and the need for intravenous administration.[2][3][8] This has catalyzed the search for orally bioavailable small-molecule inhibitors that can overcome these challenges.[3][8][9] Among these, 1,5-disubstituted tetrazoles have emerged as a novel and potent scaffold.[3][8][10] This guide provides a detailed framework and validated protocols for evaluating the efficacy of these compounds, from initial biochemical screening to functional cellular assays and preclinical in vivo models.
Core Mechanism of Action: Induction of PD-L1 Dimerization
Unlike antibodies that sterically hinder the PD-1/PD-L1 binding interface, many small-molecule inhibitors, including tetrazole derivatives, employ a distinct and potent mechanism.[1][11] These compounds typically bind to a hydrophobic pocket on the surface of the PD-L1 protein.[1][3] This binding event induces a conformational change that promotes the homodimerization of two PD-L1 molecules on the cell surface.[1][11][12] The resulting PD-L1 dimer is then rapidly internalized, effectively removing it from the cell surface and preventing any subsequent interaction with PD-1 on T-cells.[1][13] This unique mechanism of "antagonist-induced dimerization and internalization" forms the basis of their therapeutic action.
Part 1: Biochemical Characterization of PD-L1 Binding
The initial step in characterizing a novel tetrazole derivative is to confirm its direct binding to PD-L1 and its ability to disrupt the PD-1/PD-L1 interaction. Homogeneous Time-Resolved Fluorescence (HTRF) is the industry-standard high-throughput method for this purpose.
Application Note 1.1: HTRF Assay for Screening PD-1/PD-L1 Dissociation
Causality & Principle: The HTRF assay is a proximity-based assay that measures the binding of two molecules in solution.[14] Recombinant human PD-1 and PD-L1 proteins are tagged with a FRET (Förster Resonance Energy Transfer) donor (Europium cryptate) and acceptor (d2), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation and resulting in a high FRET signal. A successful inhibitor, such as a tetrazole derivative, will prevent this interaction, leading to a dose-dependent decrease in the HTRF signal. This "add-and-read" format is highly amenable to automation and robust screening.[13]
Protocol 1.1: HTRF PD-1/PD-L1 Binding Assay
| Reagent/Material | Example Supplier | Purpose |
| 384-well low volume white plate | Greiner | Low-volume, opaque plate to minimize background. |
| Recombinant Human PD-1 (Eu-K labeled) | Revvity, Cisbio | FRET Donor. |
| Recombinant Human PD-L1 (d2 labeled) | Revvity, Cisbio | FRET Acceptor. |
| Tetrazole Derivative Stock | In-house | Test compound. |
| DMSO | Sigma-Aldrich | Solvent for compound stock. |
| Assay Buffer (e.g., PBS, 0.1% BSA) | In-house | Diluent for reagents and compounds. |
| HTRF-compatible plate reader | BMG LABTECH, PerkinElmer | Instrument for signal detection. |
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the tetrazole derivative in 100% DMSO.
-
Perform a serial dilution of the stock solution in assay buffer to create a 10-point dose-response curve (e.g., from 100 µM to 5 nM final concentration).
-
Field Note: Ensure the final DMSO concentration in the assay well does not exceed 1% to avoid solvent-induced artifacts.[13]
-
-
Assay Plate Setup (Final Volume: 20 µL):
-
Dispense 5 µL of the compound serial dilutions or control (assay buffer with equivalent DMSO concentration) into the wells of the 384-well plate.[13]
-
Add 5 µL of the diluted Eu-K labeled PD-1 to each well.[13]
-
Add 10 µL of the diluted d2 labeled PD-L1 to each well.
-
Self-Validation: Include a "no inhibitor" control (maximum signal) and a "high concentration known inhibitor" positive control (minimum signal).[13]
-
-
Incubation:
-
Signal Detection:
-
Data Analysis:
-
Calculate the HTRF Ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to percent inhibition relative to controls.
-
Plot the percent inhibition against the log concentration of the tetrazole derivative and fit the data using a four-parameter logistic regression to determine the IC50 value (the concentration that causes 50% inhibition).[13]
-
| Compound | IC50 (nM) | Hill Slope |
| BMS-1166 (Reference) | 3.89 | -1.0 |
| Tetrazole Derivative X | 15.2 | -1.1 |
| Negative Control | >10,000 | N/A |
Part 2: Cell-Based Functional Assays
Biochemical assays confirm direct binding, but cellular assays are crucial to validate that the compound can modulate T-cell signaling in a more physiologically relevant context.
Application Note 2.1: PD-1/PD-L1 Reporter Gene Assay
Causality & Principle: This assay quantifies the functional consequence of blocking the PD-1/PD-L1 interaction. It utilizes two engineered cell lines: a "target" cell line (e.g., CHO-K1) that stably expresses human PD-L1 and an "effector" cell line (e.g., Jurkat T-cells) that expresses human PD-1 and contains a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element.[16][17] When the T-cell receptor (TCR) on the Jurkat cells is engaged, the NFAT pathway is activated, driving luciferase expression. However, if PD-L1 on the target cells binds to PD-1 on the Jurkat cells, this signaling is inhibited, resulting in low luciferase activity.[16] A successful tetrazole antagonist will block the PD-1/PD-L1 interaction, thereby "releasing the brake" on TCR signaling and restoring a strong luminescent signal.[16][17]
Protocol 2.1: Cell-Based PD-1/PD-L1 Blockade Bioassay
| Reagent/Material | Example Supplier | Purpose |
| PD-L1 Target Cells (e.g., CHO-K1) | In-house/Commercial | Expresses PD-L1 to engage PD-1. |
| PD-1/NFAT Reporter Effector Cells (Jurkat) | BPS Bioscience | Expresses PD-1 and NFAT-luciferase reporter. |
| 96-well white, clear-bottom tissue culture plate | Corning | For co-culture and luminescence reading. |
| Luciferase Assay Reagent | Promega | Substrate for measuring luciferase activity. |
| Luminometer | Molecular Devices | Instrument for signal detection. |
Step-by-Step Methodology:
-
Plate Target Cells:
-
Seed the PD-L1 expressing target cells in a 96-well plate at an optimized density (e.g., 20,000 cells/well) and culture overnight to allow adherence.
-
-
Add Compound and Effector Cells:
-
The next day, remove the culture medium.
-
Add serial dilutions of the tetrazole derivative to the wells.
-
Immediately add the PD-1/NFAT Reporter Jurkat cells at an optimized Effector:Target ratio (e.g., 5:1; 100,000 cells/well).
-
Self-Validation: Include controls: "Effector cells only" (background), "Co-culture with no inhibitor" (minimum signal), and "Co-culture with a reference antibody like Pembrolizumab" (maximum signal).
-
-
Co-culture Incubation:
-
Incubate the co-culture plate in a humidified 37°C, 5% CO₂ incubator for 6-8 hours. This duration is typically sufficient for TCR activation and reporter gene expression.[17]
-
-
Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold-change in luminescence for each compound concentration relative to the "no inhibitor" control.
-
Plot the fold-change against the log of the inhibitor concentration and fit the data to determine the EC50 value (the concentration that produces 50% of the maximal response).[15]
-
Application Note 2.2: Primary T-Cell Activation Assay (Cytokine Release)
Causality & Principle: While reporter assays are excellent for screening, assessing the effect on primary human T-cells is a critical step toward clinical translation. This protocol measures the restoration of cytokine production, a key hallmark of T-cell effector function.[18] Human Peripheral Blood Mononuclear Cells (PBMCs) are stimulated to induce T-cell activation. In a co-culture with PD-L1-expressing tumor cells, this activation is suppressed. A functional tetrazole derivative will block the PD-L1-mediated suppression, restoring the ability of activated T-cells to secrete effector cytokines like Interferon-gamma (IFN-γ).[9][19] The released IFN-γ is then quantified by ELISA.
Protocol 2.2: IFN-γ Release Assay using PBMCs
Step-by-Step Methodology:
-
Isolate PBMCs:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Plate Target Cells:
-
Seed a PD-L1 positive tumor cell line (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
-
Set up Co-culture:
-
The next day, add the freshly isolated PBMCs to the wells containing the tumor cells, along with a T-cell activator (e.g., anti-CD3 antibody at a suboptimal concentration).
-
Add serial dilutions of the tetrazole derivative.
-
Field Note: Using a suboptimal concentration of anti-CD3 is critical. A maximal stimulus can override the PD-1 inhibitory signal, masking the effect of your compound. The goal is to create a "window" where the PD-1/PD-L1 interaction is the rate-limiting step for activation.
-
-
Incubation:
-
Co-culture the cells for 48-72 hours at 37°C, 5% CO₂.
-
-
Quantify IFN-γ Release:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of IFN-γ in the supernatant using a standard ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the IFN-γ concentration against the log of the inhibitor concentration to generate a dose-response curve and calculate the EC50.
-
Part 3: In Vivo Preclinical Efficacy
The final preclinical validation step is to assess the anti-tumor activity of the tetrazole derivative in a living organism with a fully intact immune system.
Application Note 3.1: Syngeneic Mouse Models
Causality & Principle: Syngeneic mouse models are the gold standard for evaluating immuno-oncology agents.[20] In this system, a mouse-derived tumor cell line is implanted into an immunocompetent mouse of the same inbred strain. This ensures that the tumor is not rejected due to genetic mismatch and allows for the study of the therapeutic agent's interaction with a functional murine immune system.[20] The oral bioavailability of small molecules like tetrazole derivatives is a key advantage tested in these models. Efficacy is measured by tumor growth inhibition, and the mechanism is confirmed by analyzing the immune cell infiltrate within the tumor microenvironment.[9][20][21]
Protocol 3.1: General Protocol for In Vivo Efficacy Study
| Parameter | Specification | Rationale |
| Mouse Strain | C57BL/6 | Compatible with many common syngeneic cell lines (e.g., MC38, B16-F10). |
| Tumor Cell Line | MC38 (Colon Adenocarcinoma) | Known to be responsive to PD-1/PD-L1 blockade.[20] |
| Implantation | 1 x 10⁶ cells, subcutaneous | Creates a palpable, easily measurable tumor. |
| Group Size | n=10 mice per group | Provides sufficient statistical power for analysis.[20] |
| Treatment | Oral gavage, daily | Tests the key advantage of oral bioavailability. |
| Readouts | Tumor volume, body weight, survival | Primary efficacy and toxicity endpoints.[20] |
| Terminal Analysis | Flow cytometry of Tumor-Infiltrating Lymphocytes (TILs) | Mechanistic validation; look for increased CD8+ T-cell infiltration.[21][22] |
Step-by-Step Methodology:
-
Tumor Implantation:
-
Subcutaneously inject MC38 tumor cells into the flank of C57BL/6 mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until tumors reach an average volume of ~100 mm³.
-
Randomize mice into treatment groups (e.g., Vehicle control, Tetrazole derivative at 30 mg/kg, Positive control anti-PD-1 antibody).
-
-
Treatment Administration:
-
Administer the tetrazole derivative via oral gavage daily for a specified period (e.g., 21 days).
-
Administer vehicle to the control group.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight as a measure of general toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Calculate Tumor Growth Inhibition (TGI).
-
Process a portion of the tumor into a single-cell suspension and perform flow cytometry to quantify immune cell populations (e.g., CD45+, CD3+, CD8+, CD4+ T-cells). A successful compound should increase the ratio of CD8+ effector T-cells to regulatory T-cells within the tumor.[20][21]
-
References
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- A snapshot of the PD-1/PD-L1 p
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- 1,5-disubstituted Tetrazoles as PD-1/PD-L1 Antagonist. (2024).
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- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of High-Energy Density Materials (HEDMs) from Tetrazole-1,5-diamine
Introduction: The Quest for Advanced Energetic Materials
The field of high-energy density materials (HEDMs) is driven by a continuous demand for compounds that offer superior performance, enhanced stability, and improved safety profiles over traditional explosives. Nitrogen-rich heterocyclic compounds are at the forefront of this research, as their high positive heats of formation release enormous energy upon decomposition, primarily yielding the environmentally benign and thermodynamically stable dinitrogen (N₂) gas.[1][2]
Among these heterocycles, tetrazoles are particularly promising due to their high nitrogen content (up to 80% by mass), aromatic stability, and structural versatility.[3][4] This guide focuses on 1H-Tetrazole-1,5-diamine (DAT) , a key building block for a new generation of HEDMs.[5] With a molecular formula of CH₄N₆ and a high nitrogen content, DAT serves as a versatile and stable precursor for synthesizing a wide array of energetic salts and coordination polymers.[5][6] Its two amino groups and the tetrazole ring provide multiple reactive sites for protonation, alkylation, and coordination, allowing for the fine-tuning of energetic properties.
This document provides detailed protocols for the synthesis of various HEDMs from DAT, outlines comprehensive characterization workflows, and discusses critical performance and safety evaluations for researchers in the field.
Synthetic Pathways to Energetic Derivatives of DAT
The strategic modification of the 1,5-diaminotetrazole scaffold is key to developing novel HEDMs. The following protocols detail methods to create energetic salts through protonation and alkylation, which are fundamental approaches to enhancing the performance of the parent molecule.
Protocol 1: Synthesis of 1,5-Diaminotetrazolium Energetic Salts via Protonation
Rationale: The basic amino groups on the DAT molecule can be readily protonated by strong mineral acids. This one-step synthesis transforms the neutral DAT molecule into an ionic salt. The incorporation of an energetic anion (e.g., nitrate, perchlorate) directly into the crystal lattice significantly enhances the density, oxygen balance, and overall energetic performance of the resulting material.[7][8]
dot
Caption: Synthetic route to energetic salts via protonation of DAT.
Step-by-Step Methodology:
-
Dissolution: In a well-ventilated fume hood, dissolve 1,5-diaminotetrazole (DAT) in a minimal amount of distilled water with gentle heating.
-
Acidification: Slowly add an equimolar amount of a concentrated strong acid (e.g., 70% perchloric acid or 65% nitric acid) dropwise to the DAT solution while stirring continuously. Caution: This reaction is exothermic. Maintain the temperature with an ice bath.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4°C) overnight.
-
Isolation: Collect the resulting crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum desiccator at room temperature. Crucial: Do not heat the energetic salts, especially the perchlorate, as this can lead to violent decomposition.
-
Characterization: Confirm the structure and purity of the salt using multinuclear NMR, IR spectroscopy, and elemental analysis.
Protocol 2: Synthesis of N-Alkylated Tetrazolium Salts via Metathesis
Rationale: This two-step pathway introduces further structural diversity. First, an alkyl group is added to one of the nitrogen atoms, forming a tetrazolium cation. Second, a metathesis (anion exchange) reaction, often using silver salts, allows for the introduction of a wide range of energetic anions.[7][8] This method provides greater control over the final properties of the HEDM, as both the cation and anion can be independently varied. The use of silver salts is effective due to the precipitation of the insoluble silver halide (e.g., AgI), which drives the reaction to completion.
dot
Caption: Two-step synthesis of energetic salts via alkylation and metathesis.
Step-by-Step Methodology:
-
Alkylation:
-
Suspend DAT in a suitable solvent like acetonitrile.
-
Add an equimolar amount of an alkylating agent (e.g., iodomethane).
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and collect the resulting alkylated tetrazolium halide salt by filtration.
-
-
Metathesis (Anion Exchange):
-
Dissolve the alkylated tetrazolium halide salt from the previous step in water.
-
In a separate container, dissolve a slight molar excess of the desired silver salt (e.g., silver nitrate, silver azide) in water. Safety Note: Silver azide is a primary explosive and must be handled with extreme care.
-
Slowly add the silver salt solution to the tetrazolium salt solution with vigorous stirring. Protect the reaction from light, as silver halides are light-sensitive.
-
A precipitate of the silver halide (e.g., AgI) will form immediately.
-
Stir the mixture for 1-2 hours to ensure complete reaction.
-
-
Isolation and Purification:
-
Remove the silver halide precipitate by filtration through a fine filter medium (e.g., Celite).
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the final energetic salt from a suitable solvent (e.g., ethanol/water mixture).
-
-
Drying and Characterization:
-
Dry the purified product in a vacuum desiccator.
-
Characterize the final product thoroughly using NMR, IR, mass spectrometry, and single-crystal X-ray diffraction.
-
Comprehensive Characterization Workflow
A self-validating protocol requires rigorous characterization to confirm the identity, purity, and structure of the synthesized materials. Each technique provides a critical piece of information, and together they form a complete picture of the new compound.[7][8][9]
dot
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Application Note & Protocol: Protonation of 1,5-Diamino-1H-tetrazole with Strong Mineral Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the protonation of 1,5-diamino-1H-tetrazole (DAT), a nitrogen-rich heterocyclic compound, using strong mineral acids. The formation of energetic salts through this process is of significant interest in materials science and drug development. This guide offers an in-depth understanding of the underlying chemical principles, comprehensive safety protocols, and step-by-step experimental procedures for the synthesis of 1,5-diaminotetrazolium salts.
Introduction: The Significance of 1,5-Diamino-1H-tetrazole and its Salts
1,5-Diamino-1H-tetrazole (DAT) is a thermally stable, high-nitrogen content compound that serves as a foundational building block for a variety of energetic materials.[1][2] The protonation of DAT with strong mineral acids leads to the formation of energetic salts, which exhibit a range of properties depending on the counter-anion. These salts are actively researched for applications where high energy density and stability are crucial. The introduction of different anions allows for the fine-tuning of properties such as density, thermal stability, and sensitivity to impact and friction.[3][4]
The Chemistry of Protonation: A Mechanistic Overview
The protonation of 1,5-diamino-1H-tetrazole occurs readily in the presence of strong mineral acids such as nitric acid (HNO₃), perchloric acid (HClO₄), and sulfuric acid (H₂SO₄).[3][4][5] Quantum chemical calculations and experimental evidence, including single-crystal X-ray diffraction studies, have shown that protonation occurs on a nitrogen atom within the tetrazole ring, specifically at the N4 position.[5][6] This is the most energetically favorable site for protonation.[6] The resulting cation is the 1,5-diaminotetrazolium ion.
The general reaction can be represented as:
C(NH₂)₂N₄H + HX → [C(NH₂)₂N₄H₂]⁺X⁻
Where HX represents a strong mineral acid (e.g., HCl, H₂SO₄, HNO₃).
Caption: Protonation mechanism of 1,5-diamino-1H-tetrazole.
Critical Safety Considerations
Working with 1,5-diamino-1H-tetrazole, its derivatives, and strong mineral acids necessitates strict adherence to safety protocols.
-
Energetic Nature: Aminotetrazoles and their salts are energetic materials and can be sensitive to shock, friction, and heat.[7] Appropriate personal protective equipment (PPE), including safety glasses, face shields, leather coats, and Kevlar gloves, is mandatory.[7][8] All manipulations should be performed in a well-ventilated fume hood and on a small scale, especially during initial investigations.
-
Strong Acids: Strong mineral acids are corrosive and can cause severe burns.[8] Always wear appropriate acid-resistant gloves and a lab coat. When diluting acids, always add acid to water slowly , never the other way around, to dissipate the heat generated.[8]
-
Explosion Hazard: There have been reports of unexpected deflagrations during the synthesis of 1,5-diamino-1H-tetrazole, particularly during the workup and isolation steps.[7][9] This has been attributed to the formation of highly sensitive byproducts like 5-azidotetrazole.[9] It is crucial not to take the ethanol extract to dryness during purification.[9]
Experimental Protocols
The following protocols provide a general framework for the protonation of 1,5-diamino-1H-tetrazole with various strong mineral acids. All procedures should be conducted in a fume hood with appropriate safety measures in place.
General Experimental Workflow
Caption: General workflow for the synthesis of DAT salts.
Protocol for the Synthesis of 1,5-Diaminotetrazolium Nitrate (DATN)
-
Materials:
-
1,5-Diamino-1H-tetrazole (DAT)
-
Concentrated Nitric Acid (70%)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar amount of 1,5-diamino-1H-tetrazole in a minimal amount of warm deionized water.
-
In a separate beaker, carefully dilute a stoichiometric equivalent of concentrated nitric acid with a small amount of deionized water.
-
Slowly add the diluted nitric acid solution dropwise to the stirring DAT solution. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
-
Slowly cool the reaction mixture in an ice bath to induce crystallization of the 1,5-diaminotetrazolium nitrate.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the product in a vacuum desiccator over a suitable desiccant.
-
Protocol for the Synthesis of 1,5-Diaminotetrazolium Sulfate (DATS)
-
Materials:
-
1,5-Diamino-1H-tetrazole (DAT)
-
Concentrated Sulfuric Acid (98%)
-
Deionized water
-
-
Procedure:
-
Dissolve a specific molar amount of 1,5-diamino-1H-tetrazole in deionized water in a round-bottom flask with magnetic stirring.
-
In a separate vessel, carefully dilute a stoichiometric equivalent of concentrated sulfuric acid by slowly adding it to deionized water.
-
Add the diluted sulfuric acid solution dropwise to the DAT solution while stirring.
-
Continue to stir the reaction mixture at room temperature for 2-3 hours.
-
The product, 1,5-diaminotetrazolium sulfate, may precipitate directly from the solution. If not, the solution can be slowly evaporated at room temperature to yield the crystalline product.[10]
-
Collect the crystals by vacuum filtration.
-
Wash the product with a minimal amount of cold deionized water.
-
Dry the product thoroughly under vacuum.
-
Protocol for the Synthesis of 1,5-Diaminotetrazolium Chloride (DATC)
-
Materials:
-
1,5-Diamino-1H-tetrazole (DAT)
-
Concentrated Hydrochloric Acid (37%)
-
Deionized water
-
-
Procedure:
-
Suspend a specific molar amount of 1,5-diamino-1H-tetrazole in deionized water in a flask with a magnetic stirrer.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the suspension.
-
Stir the mixture at room temperature. The DAT will dissolve as it reacts to form the chloride salt.
-
Continue stirring for 1-2 hours after complete dissolution.
-
Slowly evaporate the solvent under reduced pressure to obtain the 1,5-diaminotetrazolium chloride salt.
-
The resulting solid can be recrystallized from a suitable solvent system, such as water-ethanol, if necessary.
-
Dry the final product under vacuum.
-
Characterization of 1,5-Diaminotetrazolium Salts
The successful synthesis of the target salts must be confirmed through rigorous analytical characterization.[3][4]
-
Vibrational Spectroscopy (IR and Raman): These techniques are used to identify the functional groups present and confirm the formation of the salt by observing shifts in the vibrational frequencies of the tetrazole ring and amino groups upon protonation.[3][4]
-
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁴N): NMR provides detailed information about the chemical environment of the atoms in the molecule, confirming the structure of the 1,5-diaminotetrazolium cation.[3][4]
-
Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, which should match the calculated theoretical values for the respective salt.[3][4]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination, including bond lengths, bond angles, and the crystal packing of the salt.[3][4][10]
Properties of 1,5-Diaminotetrazolium Salts
The properties of the synthesized salts are highly dependent on the anion. A summary of key properties for some common salts is provided below.
| Salt | Formula | Melting Point (°C) | Density (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) |
| Nitrate (DATN) | CH₅N₇O₃ | 185-186 (decomp.)[11] | ~1.8 | ~8770[10] | ~33.3[10] |
| Perchlorate | CH₅ClN₆O₄ | <100 | ~1.9 | ~8383[3][4] | ~32.2[3][4] |
| Sulfate (DATS) | (CH₅N₆)₂SO₄ | - | - | ~5617[10] | ~11.877[10] |
Note: The properties listed are based on available literature and may vary depending on the experimental conditions and purity of the sample.
Conclusion
The protonation of 1,5-diamino-1H-tetrazole with strong mineral acids is a straightforward yet powerful method for synthesizing a range of energetic salts. This application note provides the necessary theoretical background, safety precautions, and detailed experimental protocols to guide researchers in the synthesis and characterization of these materials. The ability to tune the properties of these salts by varying the anion makes them promising candidates for further investigation in various fields.
References
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Gálvez-Ruiz, J. C., Holl, G., Karaghiosoff, K., Klapötke, T. M., Löhnwitz, K., Mayer, P., Nöth, H., Polborn, K., Rohbogner, C. J., Suter, M., & Weigand, J. J. (2005). Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic Chemistry, 44(12), 4237–4253. [Link]
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Klapötke, T. M., et al. (2005). Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts. OSTI.GOV. [Link]
- Klapötke, T. M. (2011). Novel Energetic Materials based on 1,5-Diaminotetrazole and 3,5-Diamino-1H-1,2,4-triazole. Ludwig-Maximilians-Universität München.
- Zhang, J., et al. (2015). Synthesis, Structure, and Energetic Properties of 1,5-Diaminotetrazolium Sulfate Salts. Propellants, Explosives, Pyrotechnics, 40(4), 535-540.
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Modha, S. G., et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(21), 10846-10901. [Link]
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Gálvez-Ruiz, J. C., et al. (2005). Addition/Correction to Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic Chemistry, 44(12), 4237-4253. [Link]
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Gong, X., et al. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A, 116(6), 1519-1526. [Link]
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Quora. (2022). What are some safety precautions to take when working with strong acids and strong bases? [Link]
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ResearchGate. (n.d.). (a) Polymorphs of 1,5-diamino-1H-tetrazole are denoted as structure I... [Link]
-
Klapötke, T. M., et al. (2005). Addition/Correction to Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic Chemistry, 44(12), 4237-4253. [Link]
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Sciencemadness.org. (n.d.). 5-ATZ(5-Aminotetrazole), the nitrotetrazolate ion and friends. [Link]
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Giant Chem Solutions. (n.d.). Material Safety Data Sheet. [Link]
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ResearchGate. (n.d.). Request PDF: Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. [Link]
-
MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]
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National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. [Link]
-
Beijing Institute of Technology. (n.d.). Progress in 1, 5-diamino-1H-tetrazole and its derivatives. [Link]
-
PubChem. (n.d.). 1H-Tetrazole-1,5-diamine. [Link]
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Defense Technical Information Center. (2004). Experimental and Theoretical Study of 1,5-Diamino-4-H-Tetrazolium Perchlorate. [Link]
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Application Notes and Protocols for the Multicomponent Synthesis of Tetrazole Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
The tetrazole scaffold is a cornerstone in medicinal chemistry, prized for its role as a metabolically stable bioisostere of the carboxylic acid group and its presence in over 20 FDA-approved drugs.[1][2][3] This guide provides an in-depth exploration of multicomponent reactions (MCRs) as a highly efficient and atom-economical strategy for the rapid synthesis of diverse tetrazole libraries.[3][4] We will delve into the mechanistic underpinnings of the Ugi-azide four-component reaction (UT-4CR), offering detailed, field-proven protocols for solution-phase parallel synthesis. This document is designed to empower researchers in drug discovery to leverage these powerful synthetic tools for the generation of novel, drug-like molecules.[5][6]
Introduction: The Strategic Importance of Tetrazoles and MCRs in Drug Discovery
The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a privileged scaffold in pharmaceutical sciences.[6][7] Its unique physicochemical properties, including metabolic stability and the ability to mimic the charge and geometry of a carboxylic acid, make it an invaluable functional group in drug design.[1] Tetrazole-containing compounds have demonstrated a wide array of biological activities, including antihypertensive, antibacterial, anticancer, and antiviral effects.[6][7][8]
Traditionally, the synthesis of tetrazoles often involves multi-step procedures, such as the [3+2] cycloaddition of azides with nitriles.[7] While effective, these methods can be time-consuming and less amenable to the high-throughput synthesis required for generating large compound libraries for screening. Multicomponent reactions (MCRs) offer a paradigm shift, enabling the construction of complex molecules from three or more starting materials in a single, convergent step.[3][4][9] This approach embodies the principles of green and sustainable chemistry by maximizing atom economy, reducing waste, and minimizing purification steps.[4][10] The Ugi-azide reaction, a prominent isocyanide-based MCR, has emerged as a particularly powerful tool for accessing 1,5-disubstituted tetrazoles with a high degree of molecular diversity.[11][12][13]
This guide will focus on providing the theoretical and practical knowledge required to successfully implement the Ugi-azide reaction for the synthesis of tetrazole libraries.
The Ugi-Azide Four-Component Reaction (UT-4CR): Mechanism and Rationale
The Ugi-azide reaction is a four-component condensation that brings together an aldehyde or ketone, an amine, an isocyanide, and an azide source (commonly trimethylsilyl azide, TMSN₃) to form a 1,5-disubstituted tetrazole.[11][13] The reaction's efficiency and broad substrate scope make it ideal for combinatorial chemistry and the generation of diverse libraries.[1][14]
Causality Behind Experimental Choices:
-
Solvent Selection: Methanol is a common solvent as it effectively dissolves the starting materials and facilitates the initial imine formation. In some cases, more polar solvents like ethanol or even water can be used, promoting greener reaction conditions.[12]
-
Azide Source: Trimethylsilyl azide (TMSN₃) is frequently used as a safer and more soluble alternative to hydrazoic acid (HN₃).[11][15] Hydrazoic acid can be generated in situ from sodium azide and an acid, but this requires careful handling due to its toxicity and explosive nature.
-
Catalysis: The reaction is often self-catalyzed by the components, but mild acids can be added to promote imine formation, especially with less reactive aldehydes or ketones.[14]
-
Temperature: Most Ugi-azide reactions proceed efficiently at room temperature or with gentle heating (40-50 °C), making them highly practical for a standard laboratory setting.[15]
Mechanistic Pathway:
The reaction proceeds through a series of equilibrium steps, culminating in an irreversible cyclization to form the stable tetrazole ring.
Caption: Generalized mechanism of the Ugi-azide four-component reaction.
Experimental Protocols: Solution-Phase Parallel Synthesis of a Tetrazole Library
This protocol describes a general procedure for the synthesis of a library of 1,5-disubstituted tetrazoles in a 96-well plate format. This method is optimized for efficiency and allows for the rapid generation of a large number of analogs for screening.
Materials and Reagents
-
Aldehydes: A diverse set of commercially available aromatic and aliphatic aldehydes.
-
Amines: A diverse set of primary amines (e.g., benzylamine, aniline derivatives, alkylamines).
-
Isocyanides: A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, ethyl isocyanoacetate).
-
Azide Source: Trimethylsilyl azide (TMSN₃).
-
Solvent: Anhydrous methanol (MeOH).
-
Equipment: 96-well reaction block, magnetic stir plate, multichannel pipette, rotary evaporator, HPLC-MS for analysis.
Stock Solution Preparation (Causality Explained)
To ensure accurate and rapid dispensing of reagents into the 96-well plate, preparing stock solutions is crucial. This minimizes handling of individual reagents and reduces the potential for error.
-
Aldehyde Stock Solutions (0.5 M in MeOH): Prepare individual stock solutions for each aldehyde.
-
Amine Stock Solutions (0.5 M in MeOH): Prepare individual stock solutions for each amine.
-
Isocyanide Stock Solutions (0.5 M in MeOH): Prepare individual stock solutions for each isocyanide.
-
TMSN₃ Stock Solution (0.5 M in MeOH): Prepare a single stock solution of TMSN₃.
Reaction Setup Workflow
The following workflow is designed for a parallel synthesis approach, where each well of the 96-well plate will contain a unique combination of starting materials.
Caption: Experimental workflow for parallel synthesis of a tetrazole library.
Detailed Step-by-Step Protocol
-
Reagent Dispensing: Using a multichannel pipette, add 200 µL (0.1 mmol) of the appropriate aldehyde, amine, and isocyanide stock solutions to each designated well of the 96-well reaction block.
-
Azide Addition: In a well-ventilated fume hood, add 200 µL (0.1 mmol) of the TMSN₃ stock solution to each well. Caution: TMSN₃ is toxic and should be handled with appropriate personal protective equipment.
-
Reaction: Securely seal the reaction block with a cap mat. Place the block on a magnetic stir plate and stir at room temperature for 24-48 hours. The reaction progress can be monitored by taking a small aliquot from a representative well and analyzing it by TLC or LC-MS. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.[15]
-
Work-up: Upon completion, remove the cap mat and place the reaction block in a vacuum centrifuge or use a rotary evaporator with a 96-well plate adapter to remove the solvent.
-
Purification and Analysis: The resulting crude products can be redissolved in a suitable solvent (e.g., DMSO) for direct biological screening or purified by preparative HPLC. The identity and purity of the final compounds should be confirmed by LC-MS and NMR spectroscopy.[16][17][18]
Data Presentation and Expected Outcomes
The Ugi-azide reaction is known for its generally good to excellent yields across a wide range of substrates. The table below provides representative data for the synthesis of a small subset of a tetrazole library.
| Entry | Aldehyde | Amine | Isocyanide | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 1-Benzyl-5-(phenyl)-N-(tert-butyl)-1H-tetrazol-5-amine | 85 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexylamine | tert-Butyl isocyanide | 1-(4-Chlorophenyl)-5-(cyclohexyl)-N-(tert-butyl)-1H-tetrazol-5-amine | 92 |
| 3 | Isobutyraldehyde | Benzylamine | Ethyl isocyanoacetate | Ethyl 2-(1-benzyl-5-(isopropyl)-1H-tetrazol-5-ylamino)acetate | 78 |
| 4 | 2-Naphthaldehyde | Aniline | Cyclohexyl isocyanide | 1-(Naphthalen-2-yl)-5-(phenyl)-N-(cyclohexyl)-1H-tetrazol-5-amine | 88 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Self-Validating Systems and Troubleshooting
Trustworthiness through Internal Controls:
-
Positive Control: Include a known, high-yielding reaction in one of the wells to ensure that all reagents and conditions are optimal.
-
Negative Control: Run a reaction omitting one of the key components (e.g., the isocyanide) to confirm that the desired product is not formed through an alternative pathway.
-
Purity Analysis: Consistent purity profiles across the library, as determined by LC-MS, provide confidence in the robustness of the protocol.
Common Issues and Solutions:
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive aldehyde/ketone or sterically hindered amine. | Increase reaction temperature to 50-60 °C. Add a catalytic amount of a mild Lewis acid (e.g., Sc(OTf)₃). |
| Decomposition of starting materials. | Ensure anhydrous conditions. Use freshly distilled solvents and reagents. | |
| Formation of Side Products | Passerini-type side reactions. | Ensure the azide is added promptly after the other components. |
| Polymerization of isocyanide. | Use high-purity isocyanides and avoid prolonged heating at high temperatures. | |
| Difficult Purification | Similar polarity of product and starting materials. | Optimize the chromatographic conditions (solvent gradient, column type). Consider a catch-and-release purification strategy if applicable. |
Conclusion
Multicomponent reactions, particularly the Ugi-azide four-component reaction, represent a highly effective and strategic approach for the synthesis of diverse tetrazole libraries.[1][3] The protocols and insights provided in this guide are designed to be a robust starting point for researchers in drug discovery and medicinal chemistry. By leveraging the efficiency, convergence, and atom economy of MCRs, scientists can accelerate the discovery of novel tetrazole-based therapeutics. The inherent flexibility of this chemistry allows for the exploration of vast chemical space, significantly enhancing the probability of identifying new lead compounds.[14]
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Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(4), 1970–2042. [Link]
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Application of tetrazole derivatives as bioisosteres for carboxylic acids.
Application Notes & Protocols
Topic: The Tetrazole Moiety as a Superior Bioisostere for Carboxylic Acids in Drug Design: A Senior Application Scientist's Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Carboxyl Group
In the landscape of medicinal chemistry, the carboxylic acid functional group is both a cornerstone and a challenge. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, makes it a frequent key to unlocking interactions with biological targets. However, this same acidity often leads to poor pharmacokinetic profiles, including low membrane permeability, rapid metabolism, and potential toxicity associated with the formation of reactive acyl glucuronides and acyl-CoA thioesters.[1]
The principle of bioisosterism—the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties—offers a strategic solution.[2] Among the most successful and widely adopted bioisosteric replacements is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole.[3] This heterocyclic moiety has emerged as a "privileged scaffold," present in over 20 FDA-approved drugs, due to its remarkable ability to mimic the essential properties of a carboxylic acid while offering significant advantages in drug development.[4][5]
This guide provides an in-depth analysis of the application of tetrazoles as carboxylic acid bioisosteres, detailing their comparative properties, synthetic protocols, and strategic implementation in drug design.
Section 1: Comparative Physicochemical Properties: A Tale of Two Acids
The success of the tetrazole ring as a bioisostere is grounded in its ability to replicate the key physicochemical characteristics of the carboxylic acid group, particularly its acidity, while offering improvements in lipophilicity and metabolic stability.[6][7]
-
Acidity (pKa): The N-H proton of a 5-substituted-1H-tetrazole has a pKa in the range of 4.5-5.1, which is remarkably similar to the pKa of a typical carboxylic acid (around 4.0-5.0).[6] This ensures that, like a carboxylic acid, the tetrazole is predominantly ionized to its anionic form at physiological pH (~7.4), allowing it to engage in similar electrostatic interactions with biological targets.[7]
-
Lipophilicity (LogP/LogD): Tetrazoles are generally more lipophilic than their corresponding carboxylic acids. The negative charge of the tetrazolate anion is delocalized over the larger, five-membered aromatic ring, which can lead to better membrane penetration compared to the more localized charge of a carboxylate.[6][8] This enhanced lipophilicity can contribute to improved oral bioavailability.
-
Metabolic Stability: A primary driver for the bioisosteric switch is the enhanced metabolic stability of the tetrazole ring.[6][9][10] Carboxylic acids are susceptible to Phase II conjugation, forming potentially reactive acyl glucuronides.[8] The tetrazole ring, while also capable of N-glucuronidation, forms adducts that are significantly less reactive.[8][11] Furthermore, the tetrazole moiety is resistant to metabolic pathways like β-oxidation, which can lead to rapid clearance of carboxylic acid-containing drugs.[5]
-
Receptor Interaction & Geometry: The tetrazolate anion, like the carboxylate, is planar and can participate in crucial hydrogen bonding and ionic interactions within a receptor's active site.[12] Computational studies and crystal structures have confirmed that the lone pairs of the tetrazole's four nitrogen atoms can occupy similar spatial regions as the lone pairs on the carboxylic acid's two oxygen atoms, facilitating analogous binding modes.[13]
Data Presentation: Quantitative Comparison
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0 | ~4.5 - 5.1[6] | Both are predominantly ionized at physiological pH, enabling similar ionic interactions with target receptors. |
| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity can improve membrane permeability and oral bioavailability. |
| Metabolic Fate | Susceptible to β-oxidation and formation of reactive acyl glucuronides.[1] | Resistant to many common metabolic pathways; forms more stable N-glucuronides.[8][11] | Leads to a longer half-life, improved pharmacokinetic profile, and reduced potential for toxicity.[7] |
| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor and acceptor; may form stronger H-bonds, leading to a higher desolvation penalty. | Can effectively mimic receptor interactions, though permeability is not always enhanced despite higher lipophilicity.[14] |
| Size | Smaller | Slightly larger.[8] | The size difference is generally well-tolerated in most binding pockets. |
Section 2: Synthetic Protocols for 5-Substituted-1H-Tetrazoles
The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃).[15][16][17] Various catalysts and conditions have been developed to facilitate this transformation safely and in high yield.
Experimental Protocol 1: Zinc-Catalyzed Synthesis in Water
This protocol, based on the work of Sharpless and coworkers, offers a safer, environmentally benign, and highly efficient method for tetrazole synthesis.[18][19] The use of water as a solvent mitigates the explosion risk associated with handling azides and avoids the formation of the highly toxic and explosive hydrazoic acid (HN₃) by maintaining a slightly alkaline pH.[19]
Materials:
-
Organic nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.1 - 1.5 equiv)
-
Zinc bromide (ZnBr₂) or Zinc chloride (ZnCl₂) (1.0 equiv)
-
Deionized water
-
Hydrochloric acid (HCl), 3N
-
Ethyl acetate
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add the nitrile (e.g., 20 mmol), sodium azide (22 mmol, 1.43 g), zinc bromide (20 mmol, 4.50 g), and deionized water (40 mL).[18]
-
Causality Check: Zinc salts act as Lewis acids, activating the nitrile towards nucleophilic attack by the azide ion, thereby catalyzing the cycloaddition.[20] Water is an ideal solvent as it is non-flammable and minimizes the risk of generating free hydrazoic acid.[19]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 12-24 hours. Vigorous stirring is crucial to ensure proper mixing of the heterogeneous mixture.[18]
-
Self-Validation (Monitoring): The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot, quench with acid, and extract with ethyl acetate to spot on a TLC plate. The disappearance of the starting nitrile indicates reaction completion.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, cautiously add 3N HCl (e.g., 30 mL) to protonate the tetrazole and dissolve the zinc salts. The pH of the aqueous layer should be ~1.[18]
-
Extraction: Add ethyl acetate (e.g., 100 mL) and stir vigorously until all solids have dissolved. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure 5-substituted-1H-tetrazole.
Visualization: Synthetic Workflow
Caption: Bioisosteric replacement of carboxylic acid with tetrazole in Losartan.
Section 4: Experimental Design & Strategic Considerations
While the tetrazole-for-carboxylic acid swap is a powerful tool, its application should be a deliberate and well-reasoned decision within a drug discovery program.
When to Consider the Switch:
-
Poor Pharmacokinetics: If a lead compound with a carboxylic acid shows poor oral absorption, high clearance, or a short half-life.
-
Metabolic Instability: When metabolism studies indicate rapid degradation of the carboxylic acid moiety.
-
Toxicity Concerns: If there is evidence or concern for toxicity related to the formation of reactive acyl-CoA or acyl glucuronide metabolites.
-
Patentability: To create novel chemical matter and secure intellectual property around a new series of compounds. [5] Potential Pitfalls and Mitigation:
-
Permeability Paradox: While tetrazoles are more lipophilic, this does not always translate to better permeability. The tetrazole ring can form strong hydrogen bonds, leading to a high desolvation penalty that can hinder membrane crossing. [14]This must be evaluated experimentally for each new compound.
-
Synthetic Hurdles: While the nitrile-to-tetrazole conversion is generally robust, certain substrates (e.g., sterically hindered nitriles) may require optimization of catalysts or reaction conditions. [20]* CNS Side Effects: The increased lipophilicity could potentially lead to unwanted brain penetration. This can be addressed by modifying other parts of the molecule to adjust the overall LogP.
Visualization: Decision Workflow for Bioisosteric Replacement
Caption: Decision tree for implementing a tetrazole/carboxylic acid bioisosteric swap.
Conclusion
The 5-substituted-1H-tetrazole has cemented its role in modern medicinal chemistry as the premier bioisostere for the carboxylic acid group. Its unique combination of similar acidity, enhanced metabolic stability, and favorable lipophilicity provides a reliable and effective strategy to overcome the inherent pharmacokinetic liabilities of carboxylic acid-containing drug candidates. [21]By understanding the fundamental physicochemical principles, mastering the synthetic protocols, and strategically applying this bioisosteric replacement, researchers can significantly increase the probability of converting a promising lead compound into a successful clinical candidate.
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Use of tetrazoles in agrochemicals and plant growth regulators.
The tetrazole scaffold is a proven and powerful tool in the agrochemical designer's toolkit. Its unique electronic properties and metabolic stability have already led to the development of effective plant growth regulators, fungicides, and insecticides. [1][4]Future research should focus on the synthesis of novel, complex tetrazole hybrids, the exploration of new biological targets, and the development of advanced formulations, such as controlled-release systems, to enhance efficacy and improve the environmental profile of these versatile compounds. [10][16]
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The Modern Alchemist's Guide to [3+2] Cycloaddition with Sodium Azide: Protocols and Applications
In the landscape of modern chemical synthesis, particularly within drug discovery and development, the quest for efficient, reliable, and versatile reactions is paramount. Among the most powerful tools in the synthetic chemist's arsenal is the [3+2] cycloaddition reaction, a cornerstone of "click chemistry."[1][2] This application note provides an in-depth guide to the theory and practice of [3+2] cycloaddition reactions utilizing sodium azide, a readily available and versatile source of the azide functional group.[3][4] We will delve into the mechanistic underpinnings of the most prevalent variants, offer detailed, field-proven experimental protocols, and discuss their applications in creating novel molecular architectures for pharmaceutical research.
Theoretical Framework: From Huisgen's Discovery to Click Chemistry's Reign
The foundation of this chemistry lies in the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (the azide) and a dipolarophile (the alkyne) to form a five-membered heterocyclic ring, a 1,2,3-triazole.[5][6] While the thermal Huisgen cycloaddition is effective, it often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers, which can be challenging to separate.[7][8] The advent of metal-catalyzed versions of this reaction revolutionized its utility.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "cream of the crop" of click chemistry, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer.[5][8] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it exceptionally suitable for bioconjugation and drug discovery applications.[9][10] The active catalyst, Cu(I), can be introduced directly or generated in situ from a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate.[11][12]
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Complementing the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields the 1,5-disubstituted 1,2,3-triazole isomer.[5][13] This method is particularly valuable as it can also accommodate internal alkynes, a limitation of the CuAAC, to produce fully substituted triazoles.[14][15] Commonly used catalysts include [Cp*RuCl] complexes.[16]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological applications where the cytotoxicity of a metal catalyst is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful, metal-free alternative.[17][] This reaction utilizes a strained cyclooctyne, which reacts rapidly and selectively with an azide without the need for a catalyst.[19][20]
Critical Safety Considerations: Handling Sodium Azide and Organic Azides
Sodium azide (NaN₃) and organic azides are energetic compounds and require careful handling.
Sodium Azide (NaN₃):
-
Toxicity: Highly toxic if ingested or absorbed through the skin.[21][22] It can react with acids to form the highly toxic and volatile hydrazoic acid (HN₃).[23]
-
Explosive Hazard: Can form highly shock-sensitive and explosive heavy metal azides when in contact with metals like lead, copper, silver, or zinc.[24][25] Therefore, never use metal spatulas to handle sodium azide and avoid contact with metal pipes or equipment.[22][23]
-
Disposal: Do not dispose of azide-containing solutions down the drain.[23] All azide waste must be collected and disposed of as hazardous waste according to institutional guidelines.[24][25]
Organic Azides:
-
Stability: The stability of organic azides is inversely related to their nitrogen-to-carbon ratio. Azides with a low carbon-to-nitrogen ratio can be explosive.[24]
-
Handling: Avoid heat, friction, and shock.[25] It is best to use them in solution and avoid isolation of pure, low molecular weight organic azides whenever possible.
Always consult the Safety Data Sheet (SDS) before handling any azide-containing compound and perform all manipulations in a well-ventilated chemical fume hood.[22][23]
Experimental Protocols
Protocol 1: Synthesis of an Organic Azide from an Alkyl Halide using Sodium Azide
This protocol describes a general procedure for the synthesis of an organic azide, a necessary precursor for the subsequent cycloaddition reactions.
Materials:
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the alkyl halide (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution. Caution: Use a plastic or ceramic spatula.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the organic azide. Caution: Do not heat the azide to high temperatures.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the in situ generation of the Cu(I) catalyst for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Organic azide (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol/Water (1:1) solvent mixture
-
Reaction vessel (e.g., vial or round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel, add the organic azide and the terminal alkyne.
-
Dissolve the starting materials in the tert-butanol/water (1:1) solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution. The solution should turn a yellow-green color.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours. Monitor by TLC.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification is typically achieved by column chromatography on silica gel. To remove residual copper, the organic solution can be washed with an aqueous solution of EDTA before drying.[26]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a typical procedure for a metal-free cycloaddition, ideal for bioconjugation.[19]
Materials:
-
Azide-functionalized molecule (e.g., protein, small molecule) (1.0 eq)
-
Strained alkyne (e.g., a DBCO-containing molecule) (1.1-1.5 eq)
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable biocompatible buffer
-
Reaction tube
Procedure:
-
Dissolve the azide-functionalized molecule in the appropriate buffer.
-
Add the strained alkyne to the solution.
-
Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from minutes to hours, depending on the specific strained alkyne used.[27]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for proteins).
-
Purify the product to remove any unreacted starting materials. For biomolecules, this can often be achieved using size-exclusion chromatography or dialysis.[27]
Data Presentation and Visualization
Table 1: Comparison of [3+2] Cycloaddition Methodologies
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | None | Copper(I) | Ruthenium(II) | None |
| Regioselectivity | Mixture of 1,4 and 1,5 isomers[8] | 1,4-isomer exclusively[5] | 1,5-isomer exclusively[5] | Not applicable (forms a single regioisomer) |
| Reaction Conditions | High temperature[6] | Room temperature, aqueous compatible[13] | Mild to moderate temperatures[16] | Room temperature, biocompatible[] |
| Alkyne Scope | Terminal and Internal | Terminal only[5] | Terminal and Internal[13] | Strained cyclooctynes |
| Key Advantage | Simplicity | High efficiency and regioselectivity | Access to 1,5-isomers, internal alkynes | Bioorthogonal, metal-free[19] |
| Key Disadvantage | Lack of regioselectivity, harsh conditions | Potential copper cytotoxicity[28] | Catalyst cost and availability | Synthesis of strained alkynes |
Diagrams:
Caption: Conceptual workflow of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for [3+2] cycloaddition reactions.
Conclusion
The [3+2] cycloaddition of azides and alkynes stands as a robust and highly versatile method for the synthesis of 1,2,3-triazoles. The choice between copper-catalyzed, ruthenium-catalyzed, or strain-promoted variants allows researchers to tailor their synthetic strategy to the specific needs of their target molecule and experimental context. From high-throughput screening in drug discovery to the precise labeling of biomolecules in living systems, these reactions have become indispensable. [29][]By adhering to the detailed protocols and safety guidelines presented in this note, researchers can confidently and effectively harness the power of this remarkable chemical transformation.
References
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Azide-alkyne Huisgen cycloaddition - Wikipedia. Available at: [Link]
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The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC - NIH. Available at: [Link]
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Huisgen's 1,3-dipolar cycloaddition of azides and alkynes to give triazoles - ResearchGate. Available at: [Link]
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Azide-alkyne Huisgen cycloaddition - Grokipedia. Available at: [Link]
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Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm. Available at: [Link]
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Azide alkyne Huisgen cycloaddition - chemeurope.com. Available at: [Link]
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Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
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Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis - ResearchGate. Available at: [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available at: [Link]
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Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. Available at: [Link]
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Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications. Available at: [Link]
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Organic azide - Wikipedia. Available at: [Link]
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Azides - UVIC. Available at: [Link]
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Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Available at: [Link]
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Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Available at: [Link]
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Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. Available at: [Link]
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Sodium Azide NaN3 - Division of Research Safety | Illinois. Available at: [Link]
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3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) | Request PDF. Available at: [Link]
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Sodium Azide - Common Organic Chemistry. Available at: [Link]
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Azides in the Synthesis of Various Heterocycles - PMC - PubMed Central. Available at: [Link]
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Sodium Azide: An Inorganic Nitrogen Source for the Synthesis of Organic N ‐Compounds. Available at: [Link]
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Reaction of Allenyl Esters with Sodium Azide: An Efficient Synthesis of E-Vinyl Azides and Polysubstituted Pyrroles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Azidation vs [3 + 2]-cycloaddition: Chemoselective reaction of sodium azide towards o-alkynylaldehydes for the synthesis of N-heterocycles | Request PDF - ResearchGate. Available at: [Link]
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Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - NIH. Available at: [Link]
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Mechanism of the three-component cycloaddition reaction of alkyl... - ResearchGate. Available at: [Link]
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The [3+2]Cycloaddition Reaction. Available at: [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of 1,2,3-triazoles - Organic Chemistry Portal. Available at: [Link]
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Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction | Journal of the American Chemical Society. Available at: [Link]
-
Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles - MDPI. Available at: [Link]
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Application Notes and Protocols for the Nanomaterial-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles
Introduction: The Significance of 5-Substituted-1H-Tetrazoles and the Nanocatalyst Advantage
5-Substituted-1H-tetrazoles are a pivotal class of nitrogen-rich heterocyclic compounds, holding a place of prominence in medicinal chemistry, materials science, and agrochemicals.[1] Their structure often serves as a bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability of drug candidates.[1] The traditional synthesis of these vital scaffolds often involves harsh reaction conditions, the use of toxic and explosive reagents like hydrazoic acid, and complex purification procedures.[2]
The advent of nanocatalysis has revolutionized the synthesis of 5-substituted-1H-tetrazoles, offering a greener, more efficient, and highly versatile alternative.[3] Nanomaterials, with their high surface-area-to-volume ratio, exhibit exceptional catalytic activity, leading to shorter reaction times, milder conditions, and improved yields.[1][3] Furthermore, the heterogeneity of many nanocatalysts allows for their straightforward recovery and reuse, aligning with the principles of sustainable chemistry.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and protocols for the nanomaterial-catalyzed synthesis of 5-substituted-1H-tetrazoles. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
The Engine of Innovation: A Survey of Nanocatalysts
A diverse array of nanomaterials has been successfully employed as catalysts for the synthesis of 5-substituted-1H-tetrazoles. The choice of catalyst is dictated by factors such as the nature of the nitrile substrate, desired reaction conditions, and the need for catalyst recyclability.
Zinc Oxide (ZnO) Nanoparticles: The Lewis Acid Powerhouse
Zinc oxide nanoparticles are renowned for their Lewis acidic sites on their surface, which play a crucial role in activating the nitrile group towards nucleophilic attack by the azide ion.[3] This activation is the cornerstone of the [3+2] cycloaddition reaction that forms the tetrazole ring.
The enhanced acidity of ZnO nanoparticles, often augmented by mixing with other metal oxides like Co3O4, significantly boosts their catalytic efficacy.[3] This allows for the synthesis to proceed under relatively mild conditions with excellent product yields.
Copper-Based Nanocatalysts: Versatility and High Activity
Copper nanoparticles, often supported on materials like activated carbon or magnetic nanoparticles, are highly effective catalysts for tetrazole synthesis.[3][5] Their catalytic prowess stems from the ability of copper to coordinate with the nitrile, thereby facilitating the cycloaddition. The use of magnetic nanoparticles as a support for copper catalysts offers the significant advantage of easy separation from the reaction mixture using an external magnet, simplifying the work-up procedure and enhancing recyclability.[4][5]
Magnetic Nanoparticles (Fe3O4): The Recyclable Workhorse
Magnetic nanoparticles, predominantly iron(II,III) oxide (Fe3O4), are a cornerstone of modern heterogeneous catalysis due to their facile separation from the reaction medium.[3][4] These nanoparticles can be functionalized with a variety of organic ligands or metal complexes to create highly active and selective catalysts. For the synthesis of 5-substituted-1H-tetrazoles, Fe3O4 nanoparticles have been coated with silica and functionalized with ligands that can chelate catalytically active metals like copper or nickel.[6][7] This approach combines the high catalytic activity of the metal center with the unparalleled ease of recovery of the magnetic support.
Visualizing the Process: A Generalized Workflow
The following diagram illustrates a typical experimental workflow for the nanomaterial-catalyzed synthesis of 5-substituted-1H-tetrazoles.
Caption: Generalized workflow for nanomaterial-catalyzed tetrazole synthesis.
Core Protocols: Step-by-Step Methodologies
The following protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles using Magnetic Nanoparticles (Fe3O4@SiO2-based Cu Catalyst)
This protocol is adapted from a procedure utilizing a copper catalyst supported on silica-coated magnetic nanoparticles.[8]
Materials:
-
Nitrile (1 mmol)
-
Sodium azide (1.1 mmol)
-
Fe3O4@SiO2-supported Cu nanocatalyst (60 mg)
-
Polyethylene glycol (PEG) (1 mL)
-
10 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Equipment:
-
Sealed reaction tube
-
Magnetic stirrer with heating plate
-
External magnet
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
Procedure:
-
Reaction Setup: In a sealed tube, combine the nitrile (1 mmol), sodium azide (1.1 mmol), and the Fe3O4@SiO2-supported Cu nanocatalyst (60 mg).
-
Solvent Addition: Add polyethylene glycol (1 mL) to the reaction mixture.
-
Reaction: Stir the mixture at 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Use a strong external magnet to hold the catalyst at the bottom of the tube and carefully decant the supernatant.
-
Acidification: Acidify the supernatant with 10 N HCl to a pH of approximately 2-3.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (4:1) mixture as the eluent to obtain the pure 5-substituted-1H-tetrazole.
-
Characterization: Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: General Procedure for Purification and Characterization
This is a generalized procedure for the work-up and purification of 5-substituted-1H-tetrazoles synthesized via nanocatalysis.[9]
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. If a magnetic catalyst was used, it can be separated with an external magnet.[10] For non-magnetic catalysts, filtration is employed.[9]
-
Acidification and Precipitation: Add ice-cold water and 4N HCl (5 mL) to the reaction mixture. This protonates the tetrazole and often causes it to precipitate as a solid.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the collected solid with cold chloroform or another suitable solvent to remove any unreacted nitrile.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the structure and purity of the synthesized tetrazole using spectroscopic methods such as FT-IR, 1H-NMR, and mass spectrometry. The product's physical properties can be compared with literature values.[9]
Mechanism of Catalysis: A Closer Look
The generally accepted mechanism for the nanomaterial-catalyzed synthesis of 5-substituted-1H-tetrazoles is a [3+2] cycloaddition reaction. The nanocatalyst, often a Lewis acid, plays a critical role in activating the nitrile substrate.
Caption: Proposed mechanism for nanomaterial-catalyzed tetrazole synthesis.
The process begins with the coordination of the nitrile to the Lewis acidic site of the nanocatalyst. This coordination polarizes the C≡N triple bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion. The subsequent [3+2] cycloaddition leads to the formation of a metal-tetrazolate intermediate. Protonation during the acidic work-up releases the 5-substituted-1H-tetrazole product and regenerates the catalyst for subsequent cycles.
Comparative Performance of Nanocatalysts
The choice of nanocatalyst can significantly impact the efficiency of the synthesis. The following table summarizes the performance of various nanocatalysts under optimized conditions for the synthesis of 5-substituted-1H-tetrazoles.
| Nanocatalyst | Substrate (Nitrile) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reusability (cycles) | Reference |
| Nanocrystalline ZnO | Aromatic & Heteroaromatic | - | 120-130 | - | 69-82 | - | [3] |
| Fe3O4@l-lysine-Pd(0) | Aryl nitriles | Water | - | - | - | 8 | [11] |
| Fe3O4-adenine-Zn | 4-Chlorobenzonitrile | PEG | 120 | 1.33 | 96 | - | [11] |
| Fe3O4@SiO2-APTES-TFA | Various nitriles | EtOH | 80 | 4 | Excellent | Several | [11] |
| Pd-SMTU@boehmite | Nitrile | PEG-400 | 120 | - | High | - | [11] |
| Fe3O4@SiO2@SBA-3@2-ATP-Cu | Nitrile | PEG | 120 | - | High | 4 | [8][12] |
| Nano-TiCl4.SiO2 | Benzonitrile | DMF | Reflux | 2 | Good | 3 | [4][9] |
Note: "Excellent" and "High" yields are as reported in the source literature, which may not always provide a specific numerical value.
Conclusion and Future Outlook
The use of nanomaterials as catalysts represents a paradigm shift in the synthesis of 5-substituted-1H-tetrazoles. These advanced catalytic systems offer significant advantages in terms of efficiency, sustainability, and versatility. The protocols and data presented in this guide are intended to empower researchers to adopt these green methodologies and accelerate the discovery and development of novel tetrazole-containing compounds. As the field of nanotechnology continues to evolve, we can anticipate the development of even more sophisticated and efficient nanocatalysts, further pushing the boundaries of chemical synthesis.
References
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Magnetically recoverable Fe3O4@SiO2@SBA-3@2-ATP-Cu: an improved catalyst for the synthesis of 5-substituted 1H-tetrazoles. (n.d.). RSC Publishing. Retrieved from [Link]
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Swami, S., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(62), 39058-39086. Available from: [Link]
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Kazemi, M. (2023). Copper Catalysts Immobilized on Magnetic Nanoparticles: Catalysis in Synthesis of Tetrazoles. Nanomaterials Chemistry, 1(1), 1-11. Available from: [Link]
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Facile synthesis of tetrazoles catalyzed by the new copper nano-catalyst. (n.d.). Taylor & Francis. Retrieved from [Link]
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Nanocatalysts Revolutionizing Tetrazole Synthesis. (n.d.). Amerigo Scientific. Retrieved from [Link]
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Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Available from: [Link]
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Design, synthesis, characterization and application of magnetic biochar as a reusable nanocatalyst for the synthesis of tetrazole derivative. (2023). Colloid & Nanoscience Journal. Available from: [Link]
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Khdir, J. A. S., Aziz, D. M., Qader, I. N., Meena, B. I., & Ibrahim, B. M. (2024). Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(4), 1495-1514. Available from: [Link]
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Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). ChemistrySelect. Available from: [Link]
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Karimian, A., Namvar-Mhaboub, M., & Abbasi, R. (2020). Methionine-Coated Fe3O4 Nanoparticles: An Efficient and Reusable Nanomagnetic Catalyst for the Synthesis of 5-Substituted 1H-Tetrazoles. Russian Journal of Organic Chemistry, 56(9), 1535-1541. Available from: [Link]
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Dehghani, F., Sardarian, A. R., & Esmaeilpour, M. (2013). Salen complex of Cu(II) supported on superparamagnetic Fe3O4@SiO2 nanoparticles: An efficient and recyclable catalyst for synthesis of 1- and 5-substituted 1H-tetrazoles. Journal of Organometallic Chemistry, 743, 87-96. Available from: [Link]
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Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applications. (n.d.). Semantic Scholar. Retrieved from [Link]
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Agawane, S. M., & Nagarkar, J. (2012). Synthesis of 5-substituted 1H-tetrazoles using a nano ZnO/Co3O4 catalyst. Catalysis Science & Technology, 2(8), 1641-1645. Available from: [Link]
-
Magnetic nano-catalyst catalyzed protocol for the synthesis of... (n.d.). ResearchGate. Retrieved from [Link]
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Magnetically recoverable Fe3O4@SiO2@SBA-3@2-ATP-Cu: an improved catalyst for the synthesis of 5-substituted 1H-tetrazoles. (n.d.). Nanoscale Advances. Retrieved from [Link]
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Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. Available from: [Link]
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Introduction: Unleashing the Synthetic Potential of Light and Nitrogen-Rich Heterocycles
An Application Guide to Photochemical Transformations of Tetrazole Derivatives in Organic Synthesis
Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms, represent a unique class of molecules with significant applications across various scientific domains.[1] Their high nitrogen content and structural similarity to carboxylic acids make them valuable bioisosteres in medicinal chemistry, leading to their incorporation into numerous pharmaceuticals.[2] Beyond medicine, they are utilized in materials science as components for explosives and gas generators for airbags, in agriculture, and in imaging technologies.[1][2]
While tetrazoles are relatively stable to heat and various chemical reagents, they possess a rich and synthetically valuable photochemistry.[1][3] The application of light energy can induce the cleavage of the tetrazole ring, a process that, if controlled, provides a powerful method for generating highly reactive intermediates.[1][4][5][6] However, this reactivity presents a significant challenge: the photolysis can proceed through multiple degradation pathways, potentially leading to a complex mixture of products.[3][5][7] The key to harnessing this potential for synthesis is to achieve selectivity and high yield, ensuring that the desired photoproducts are stable enough for isolation or can be trapped in situ.[1][3]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core mechanisms, applications, and practical protocols for utilizing the photochemical transformations of tetrazole derivatives as a sophisticated tool in modern organic synthesis.
Part 1: The Core Mechanism — Photoinduced Generation of Nitrile Imines
The cornerstone of tetrazole photochemistry is the light-induced extrusion of molecular nitrogen (N₂) from the heterocyclic ring. Upon irradiation with UV light, typically in the 254-300 nm range, 2,5-disubstituted tetrazoles undergo a cycloreversion reaction to generate a highly reactive, transient 1,3-dipolar species known as a nitrile imine.[5][8][9][10]
This nitrile imine intermediate is the linchpin for a host of subsequent synthetic transformations. Its generation is remarkably efficient and clean, with dinitrogen gas being the only byproduct of the initial fragmentation.[11][12] The structure and reactivity of the nitrile imine, and thus the final product distribution, are heavily influenced by the electronic properties of the substituents on the original tetrazole ring.[8]
Caption: General mechanism for the photoinduced formation of a nitrile imine from a tetrazole.
Part 2: Application in Synthesis I — 1,3-Dipolar Cycloadditions (Photoclick Chemistry)
One of the most powerful applications of in situ generated nitrile imines is their participation in [3+2] cycloaddition reactions with various dipolarophiles. This strategy, often termed "photoclick chemistry," provides a robust and versatile method for constructing new five-membered heterocyclic rings.[9][13]
By performing the photolysis of a tetrazole in the presence of an alkene or alkyne, the transient nitrile imine is efficiently trapped, leading to the formation of pyrazoline or pyrazole derivatives, respectively.[8][11][12][14][15] This approach is particularly attractive because it is often reagent-free (beyond the starting materials and solvent) and proceeds under mild conditions.[11]
Caption: Workflow for pyrazoline synthesis via photoclick chemistry.
This methodology has found significant utility in bioorthogonal chemistry, where the spatiotemporal control offered by light is highly desirable. Researchers have developed macrocyclic and functionalized tetrazoles for the rapid, photoinduced labeling of proteins and other biomolecules modified with strained alkenes like norbornene, even in complex biological media and on live cells.[9][14][16]
Application Note: Synthesis of Pyrazolines in a Continuous Flow Reactor
The photochemical generation of pyrazolines from tetrazoles is well-suited for continuous flow chemistry. Flow reactors offer superior control over irradiation time, temperature, and safety, especially when dealing with the evolution of nitrogen gas. This makes the process highly scalable and reproducible.[11][12][15]
Representative Protocol: Flow Photochemical Synthesis of a Pyrazoline Derivative
This protocol describes a general procedure for the reaction between an aryl-tetrazole and a dipolarophile, adapted from methodologies described by Baumann et al.[11][12][15]
-
System Preparation: A continuous flow reactor (e.g., Vapourtec E-series) equipped with a tubular flow coil (e.g., 10 mL PFA) is fitted around a UV light source. A medium-pressure mercury lamp is often effective as it provides the necessary wavelengths (280-320 nm) for tetrazole photolysis.[11] A back-pressure regulator (BPR) is installed downstream to maintain a consistent flow and prevent solvent boiling.
-
Reagent Solution: Prepare a stock solution of the 2,5-disubstituted tetrazole (e.g., 0.05 M) and the desired dipolarophile (e.g., N-phenylmaleimide, 0.055 M, 1.1 equivalents) in a suitable UV-transparent solvent such as acetonitrile.
-
Reaction Execution: The reagent solution is pumped through the reactor coil at a defined flow rate to achieve the desired residence time (e.g., 20-30 minutes). The reaction is typically conducted at a controlled temperature (e.g., 25-30 °C).[11]
-
Observation: Successful photolytic cleavage of the tetrazole is indicated by the formation of nitrogen gas bubbles, which become visible after the BPR.[11]
-
Work-up and Purification: The output from the reactor is collected. The solvent is removed in vacuo, and the resulting crude product is purified by column chromatography on silica gel to yield the pure pyrazoline.
-
Characterization: The structure and purity of the final product are confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
| Tetrazole Reactant | Dipolarophile | Wavelength (nm) | Time (min) | Yield (%) | Reference |
| 2,5-Diphenyl-2H-tetrazole | Norbornene | 302 | ~1 | >95 | [14] |
| 2,5-Diphenyl-2H-tetrazole | 4-Penten-1-ol | 302 | 180 | 72 | [14] |
| 2-(4-methoxyphenyl)-5-phenyl-2H-tetrazole | N-phenylmaleimide | Hg-lamp | 20 | 99 | [11][15] |
| 2-phenyl-5-(thiophen-2-yl)-2H-tetrazole | Methyl acrylate | Hg-lamp | 30 | 71 | [11][15] |
Part 3: Application in Synthesis II — Access to Diverse Heterocyclic Scaffolds
Beyond cycloadditions, the photochemical decomposition of tetrazoles opens pathways to a variety of other important heterocyclic structures. The outcome is highly dependent on the nature and positioning of substituents on the tetrazole ring, which can facilitate intramolecular reactions following the initial photoextrusion of N₂.[1][2][3]
-
Synthesis of Oxazines: Photolysis of 5-allyloxy-1-aryl-tetrazoles in solvents like methanol or acetonitrile leads to the formation of N-phenyl-1,3-oxazines as the primary photoproduct.[5]
-
Synthesis of Carbodiimides: Irradiation of 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-thiones results in the formation of carbodiimides.[5]
-
Synthesis of Iminodiaziridines: 5-Imino-4,5-dihydro-1H-tetrazoles can be photochemically converted to iminodiaziridines, often requiring low temperatures (-60 °C) to stabilize the product.[5]
-
Synthesis of Pyrimidinones: The photochemistry of 4-allyl-tetrazolones has been investigated as a route to 3,4-dihydro-pyrimidinones.[4]
These transformations highlight the versatility of tetrazole photochemistry, allowing access to complex molecular architectures from readily available starting materials. The key to success in these syntheses is the careful selection of the starting tetrazole derivative to favor a specific intramolecular pathway.
Part 4: Experimental Protocols and Safety Considerations
Safety First: Handling Tetrazoles and Photochemical Reactions
-
Tetrazole Stability: While many tetrazole derivatives are stable, their high nitrogen content means they are energetic compounds.[1][2] Some derivatives, particularly those with certain functional groups or in their dry, acid form, can be explosive.[17] Always consult the Safety Data Sheet (SDS) for the specific compound.[17][18] It is crucial to avoid heat, shock, and friction.
-
UV Radiation Hazard: UV radiation is damaging to the eyes and skin. Photochemical reactors must be properly shielded to prevent exposure. Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields.[18]
-
Solvent Handling: Photochemical reactions often use flammable organic solvents. Ensure the setup is in a well-ventilated fume hood and away from ignition sources. Use spark-proof tools and properly grounded equipment.[18]
-
Pressure Build-up: The extrusion of N₂ gas can lead to pressure build-up in a sealed system. Reactions should be conducted in an open or vented system, or with a pressure-relief mechanism.
General Protocol: Batch Photochemical Reaction
This protocol outlines the setup for a typical laboratory-scale batch photochemical reaction.
-
Reactor Assembly: A standard setup consists of a quartz or borosilicate glass (Pyrex) reaction vessel. For reactions requiring wavelengths below ~300 nm, a quartz vessel is essential as Pyrex absorbs strongly in this region. An immersion well, also made of quartz, houses the light source (e.g., a medium-pressure mercury lamp). A cooling jacket or an external cooling bath is used to maintain a constant, low temperature.
-
Reagent Preparation: Dissolve the tetrazole derivative and any trapping agent in a sufficient volume of a UV-transparent solvent (e.g., acetonitrile, cyclohexane, methanol). The concentration is typically kept low (0.01-0.1 M) to ensure good light penetration.
-
Degassing: To prevent quenching of excited states and unwanted side reactions with oxygen, the solution should be thoroughly degassed by bubbling an inert gas (N₂ or Ar) through it for 15-30 minutes prior to and during irradiation.
-
Irradiation: With the cooling system and inert atmosphere established, turn on the UV lamp. The reaction progress can be monitored by periodically taking aliquots and analyzing them by TLC, GC-MS, or NMR.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), turn off the lamp. The reaction mixture is transferred from the reactor, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques like chromatography or recrystallization.
Caption: Diagram of a typical batch immersion-well photoreactor.
Conclusion and Future Outlook
The photochemical transformation of tetrazoles is a mature yet continually evolving field that offers elegant and powerful solutions to synthetic challenges. The ability to generate highly reactive nitrile imines in situ under mild, light-induced conditions provides access to a vast chemical space, enabling the construction of complex nitrogen-containing heterocycles. The rise of "photoclick chemistry" has further expanded its reach into biological applications, providing tools for chemical biology and drug development.
Future advancements will likely focus on enhancing the sustainability and efficiency of these processes. The development of tetrazole derivatives that can be activated by lower-energy visible light, potentially through photocatalysis, would broaden the scope and applicability of these reactions, particularly in sensitive biological systems.[19] Furthermore, the increasing adoption of continuous flow technology promises to make these photochemical methods safer, more scalable, and more robust for both academic research and industrial production.[12][15]
References
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Frija, L., Ismael, A., & Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(5), 3757-3774. [Link]
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Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (n.d.). MDPI. Retrieved from [Link]
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Wang, Y., et al. (2011). Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions. Angewandte Chemie International Edition, 50(44), 10339-10342. [Link]
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Synthesis of macrocyclic tetrazoles for rapid photoinduced bioorthogonal 1,3-dipolar cycloaddition reactions. (2011). PubMed. [Link]
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Frija, L. M., Ismael, A., & Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(5), 3757-3774. [Link]
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Mechanism of tetrazole-based photocycloaddition via light-induced... (n.d.). ResearchGate. Retrieved from [Link]
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Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices. (n.d.). ResearchGate. Retrieved from [Link]
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Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications. (n.d.). Semantic Scholar. Retrieved from [Link]
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Photochemical transformations of tetrazole derivatives: applications in organic synthesis. (2010). PubMed. [Link]
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Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. (2023). Thieme Connect. [Link]
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Tetrazoles via Multicomponent Reactions. (2016). PMC - PubMed Central. [Link]
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Photoexcitation of tetrazoles and subsequent reactions of the nitrile... (n.d.). ResearchGate. Retrieved from [Link]
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Ramil, C. P., & Lin, Q. (2013). Photoclick chemistry: a fluorogenic light-triggered in vivo ligation reaction. Current opinion in chemical biology, 17(4), 689-696. [Link]
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Photochemistry of 1-Phenyl-4-Allyl-Tetrazol-5-One: A Theoretical Study Contribution towards Mechanism Elucidation. (2021). MDPI. [Link]
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Nitrile imines formed via the irradiation of tetrazoles. These reactive... (n.d.). ResearchGate. Retrieved from [Link]
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Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. (2023). ResearchGate. [Link]
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Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Publishing. [Link]
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Taming Tetrazoles: How to Develop Robust Processes Safely. The Example of VT-1161. (n.d.). ACS Webinars. Retrieved from [Link]
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Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
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TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. (n.d.). CORE. Retrieved from [Link]
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Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. (2021). DigitalCommons@UMaine. [Link]
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Troubleshooting & Optimization
Technical Support Center: Mitigating Hazards in Tetrazole-1,5-Diamine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of tetrazole-1,5-diamine and its derivatives involves highly energetic materials with the potential for explosion. This guide is intended for informational purposes for qualified professionals and is not a substitute for a thorough risk assessment, rigorous training, and adherence to all institutional and regulatory safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department before undertaking any work with energetic materials.
Hazard Overview: Understanding the Risks
This compound (DAT) is a high-nitrogen heterocyclic compound, a class of molecules known for their energetic properties. The high nitrogen content contributes to a large positive enthalpy of formation, meaning a significant amount of energy is released upon decomposition. This inherent instability is the primary source of the hazards associated with its synthesis.
Core Hazards:
-
Explosive Decomposition: The primary hazard is the potential for rapid, explosive decomposition. This can be initiated by various stimuli.[1][2]
-
Sensitivity to Stimuli: Tetrazoles and their derivatives can be sensitive to shock, friction, heat, and electrostatic discharge.[3][4] Even seemingly minor actions like scraping a spatula against a glass vial can be enough to initiate a detonation.
-
Thermal Instability: Many tetrazole compounds can decompose violently upon heating.[5][6] The synthesis itself may involve exothermic steps that can lead to thermal runaway if not properly controlled.
-
Hazardous Precursors and Byproducts: The synthesis of tetrazoles often involves hazardous reagents like sodium azide and can produce toxic or explosive intermediates and byproducts, such as hydrazoic acid (HN3) or heavy metal azides (e.g., lead azide).[4][7]
Core Hazard Mitigation Strategies
A multi-pronged approach, often referred to as the "Hierarchy of Controls," is essential for safely handling energetic materials.[3]
Engineering Controls: Your First Line of Defense
-
Fume Hoods: All work must be conducted in a chemical fume hood designed for handling explosive compounds.
-
Blast Shields: Use appropriate safety shields. Standard fume hood sashes are not rated for explosions. Portable polycarbonate blast shields (minimum 0.5 inches thick) should be placed between the experiment and the researcher.[8]
-
Remote Operation: For larger scale reactions (generally considered >100mg, but subject to institutional policy), remote manipulation of equipment is strongly advised.[8][9]
-
Ventilation: Ensure adequate ventilation to prevent the buildup of toxic or flammable vapors.[10][11]
Administrative Controls: Safe Work Practices
-
Strict Quantity Limits: The most critical safety factor is limiting the quantity of energetic material being handled at any one time.[9]
-
Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved before any experiment begins. This should include steps for setup, execution, shutdown, and emergency procedures.
-
Avoid Ignition Sources: Prohibit open flames, and use only intrinsically safe or explosion-proof electrical equipment.[8][11] Take measures to prevent the buildup of electrostatic charge by grounding equipment and personnel.[11]
-
Incompatible Materials: Be aware of and avoid contact with incompatible materials. For example, tetrazoles can form highly sensitive explosive salts with some metals.[1]
Personal Protective Equipment (PPE)
While PPE is the last line of defense, it is mandatory.
-
Eye Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[10][12]
-
Hand Protection: Use compatible, chemical-resistant gloves.[5]
-
Body Protection: A flame-resistant lab coat is essential. For higher-risk procedures, a leather jacket or a blast apron may be required.[9]
-
Hearing Protection: Should be considered due to the risk of explosion.
Safer Synthesis Alternatives
-
Avoiding Hazardous Reagents: Some synthetic routes for DAT avoid the use of highly hazardous byproducts like lead azide.[4][13]
-
Flow Chemistry: Continuous flow synthesis is an emerging technology that significantly enhances safety by ensuring only a small amount of hazardous material is in the reactor at any given time.[7][14] This method can also allow for reactions at higher temperatures, which would be too dangerous in a batch process, thereby improving reaction rates and yields.[7]
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Q: I am planning my first synthesis of this compound. What are the most critical initial safety steps?
A: Before you begin, you must:
-
Conduct a thorough literature review to understand all potential hazards of the specific reaction you are running.
-
Develop a written Standard Operating Procedure (SOP) that details every step, including quantities, equipment, and emergency procedures.
-
Obtain approval from your institution's EHS committee. This is mandatory for work with energetic materials.[8]
-
Perform the initial synthesis on a very small scale (<250 mg) behind a blast shield to characterize the product's sensitivity.[9]
Q: My reaction mixture is changing to an unexpected dark color and the temperature is rising rapidly. What should I do?
A: This could be the onset of a runaway reaction or decomposition.
-
Do not approach the reaction.
-
If it is safe to do so from a distance , remove the heat source immediately.
-
Alert personnel in the immediate area and evacuate according to your lab's emergency plan.
-
Inform your supervisor and EHS department immediately. Do not attempt to quench the reaction yourself unless this is a pre-approved and practiced part of your emergency SOP.
Q: I need to purify the final product. What are the hazards associated with crystallization and drying?
A: This is a high-risk step, as the pure, dry product is often most sensitive.
-
Crystallization: Avoid using solvents that can form unstable peroxides. When filtering, use a plastic or ceramic Büchner funnel and spatula to avoid friction from metal on glass.
-
Drying: Never dry energetic materials in a standard oven.[5] Air-drying in a designated, protected area is one option. If a vacuum is needed, use a desiccator at room temperature. Ensure the pump is located in a safe area and protected from potential fragmentation. Material can be more sensitive when dry.[15]
Q: How do I properly handle and dispose of waste containing sodium azide or other tetrazole compounds?
A: Azide-containing waste is extremely hazardous.
-
Never pour azide solutions down the drain. They can react with lead or copper pipes to form highly explosive metal azides.
-
Quench residual azides in your reaction mixture before workup, if possible. An in-line quench with sodium nitrite (NaNO2) has been shown to be effective in flow chemistry setups.[7]
-
Segregate all azide-containing waste into clearly labeled, dedicated containers.
-
Follow your institution's specific hazardous waste disposal procedures for energetic materials. Consult your EHS department for guidance.
Q: During a synthesis using thiosemicarbazide and lead(II) oxide, a hard solid formed at the bottom of the flask, making stirring difficult. Is this a hazard?
A: Yes. This has been reported as a practical difficulty where lead sulfide forms a hard layer.[16] This presents several hazards:
-
Poor Heat Transfer: The solid layer can lead to localized overheating of the reaction mixture, potentially initiating decomposition.
-
Mechanical Shock: Attempting to break up the solid with a spatula could provide the mechanical shock needed for detonation. If this occurs, it is best to stop the reaction, cool it to a safe temperature, and re-evaluate the procedure. A different synthetic route may be necessary.
Data Presentation & Visualization
Table 1: Sensitivity Data of Selected Energetic Tetrazole Salts
| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Notes |
| 1,5-Diaminotetrazolium Perchlorate | 7 | 60 | Relatively high friction sensitivity.[4][13] |
| 1,5-Diaminotetrazolium Dinitramide | 7 | 24 | Relatively high friction sensitivity.[4][13] |
This table illustrates that even salts of DAT, which may be formed during synthesis or workup, can be highly sensitive. It is crucial to treat all derivatives with extreme caution.
Diagrams
Workflow for Hazard Analysis in Energetic Material Synthesis
Caption: A workflow outlining the critical safety review stages before proceeding with synthesis.
Decision Tree for Unexpected Exotherm
Caption: A decision-making guide for responding to signs of a runaway reaction.
References
-
Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2008). Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic Chemistry, 47(13), 5595-5605. [Link]
-
DSIAC. (2019). Safety Hazards in the Energetics Laboratory. DSIAC Journal, 6(4). [Link]
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Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. [Link]
-
Ishihara, K., Shioiri, T., & Matsugi, M. (2020). An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Organic Letters, 22(16), 6244-6247. [Link]
-
Badgujar, D. M., Talawar, M. B., Zarko, V. E., & Mahulikar, P. P. (2019). Recent Advances in Safe Synthesis of Energetic Materials: An Overview. Fizika Goreniya i Vzryva, 55(3), 255-266. [Link]
-
Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2005). Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts. Inorganic Chemistry, 44(13), 4627-4636. [Link]
-
Palde, P. B., & Jamison, T. F. (2010). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition, 49(8), 1421-1424. [Link]
-
Sciencemadness.org. (2010). 5-ATZ(5-Aminotetrazole), the nitrotetrazolate ion and friends. [Link]
-
Dow Chemical Company. (2021). Industrial Perspectives on Energetic Materials. [Link]
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Palde, P. B., & Jamison, T. F. (2010). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Semantic Scholar. [Link]
-
Ritter, S. K. (2008). Making Explosives In The Lab. Chemical & Engineering News, 86(1), 29-32. [Link]
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ResearchGate. (n.d.). Safety-optimized formation of tetrazolo[1,5-a]quinoxalin-4(5H)-ones 9. [Link]
-
Zachariah Group. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. [Link]
-
ResearchGate. (2025). Increasing the Limits of Energy and Safety in Polynitro Tetrazoles by Incorporating Fluorine Atom. [Link]
-
PubChem. (n.d.). 1H-Tetrazole-1,5-diamine. [Link]
-
ResearchGate. (2025). Tetrazoles for safe explosion. [Link]
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National Institutes of Health. (n.d.). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. [Link]
-
Taha, M. (2005). Use of 1,5‐Diaminotetrazole in the Synthesis of Some Fused Heterocyclic Compounds. Semantic Scholar. [Link]
-
ResearchGate. (2025). A study on the thermal decomposition behavior of derivatives of 1,5-diamino-1 H-tetrazole (DAT): A new family of energetic heterocyclic-based salts. [Link]
-
Royal Society of Chemistry. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. [Link]
-
Taha, M. (2005). Use of 1,5-diaminotetrazole in the synthesis of some fused heterocyclic compounds. Zenodo. [Link]
-
National Institutes of Health. (n.d.). Aminotetrazole. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. [Link]
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Technical Support Center: Safety Protocols for Handling Nitrogen-Rich Heterocyclic Compounds
Welcome to the Technical Support Center for the safe handling of nitrogen-rich heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe execution of experiments involving these energetic and often hazardous materials. Our goal is to move beyond mere checklists and foster a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of safety in your laboratory.
Introduction: The Energetic Nature of Nitrogen-Rich Heterocycles
Nitrogen-rich heterocyclic compounds are foundational to numerous advancements in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4][5] Their utility is often derived from their high energy of formation and the thermodynamic driving force to release dinitrogen gas (N₂), a very stable molecule.[6][7] This inherent energy, however, also presents significant safety challenges, including rapid decomposition, detonation, and gas evolution.[6][7][8] Understanding and respecting the potential chemical reactivity hazards is paramount for any researcher working with these molecules.[9][10] This guide provides a structured approach to mitigating these risks through robust safety protocols and troubleshooting common experimental issues.
Part 1: Foundational Safety & Hazard Assessment
This section provides answers to fundamental questions regarding the initial assessment and control of hazards associated with nitrogen-rich heterocyclic compounds.
Q1: What are the primary hazards I should be aware of when working with nitrogen-rich heterocyclic compounds?
A1: The primary hazards stem from their high nitrogen content and energetic nature. Key concerns include:
-
Explosive Decomposition: Many nitrogen-rich compounds are capable of rapid, exothermic decomposition, which can lead to detonation, especially with initiation from shock, friction, or heat.[6][7][11] The National Fire Protection Association (NFPA) assigns an instability rating to such compounds, with a higher number indicating a greater hazard.[11][12]
-
Rapid Gas Evolution: Decomposition often releases large volumes of nitrogen gas, which can lead to a dangerous pressure buildup in closed systems.
-
Toxicity: The compounds themselves or their decomposition byproducts can be toxic.[13] Always consult the Safety Data Sheet (SDS) for specific toxicity information.
-
Reactivity with Other Chemicals: These compounds can react violently with strong oxidizing or reducing agents.[13][14]
Q2: How do I perform a risk assessment before starting a new experiment with a novel nitrogen-rich heterocycle?
A2: A thorough risk assessment is crucial. Follow these steps:
-
Literature Review: Search for any published data on the compound or structurally similar analogs. Pay close attention to reports of instability or unexpected reactivity.
-
Computational Analysis: Use software to predict the heat of formation and oxygen balance. A high positive heat of formation can indicate a high degree of stored energy.
-
Small-Scale Synthesis First: Always begin with a very small-scale synthesis to characterize the compound's stability.
-
Thermal Stability Testing: Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the decomposition temperature and energy release.
-
Impact and Friction Sensitivity Testing: If the compound is intended for applications where it might be subject to mechanical shock, these tests are essential.
-
Consult with Experts: Discuss your plans with experienced colleagues or your institution's Environmental Health and Safety (EHS) office.
Experimental Workflow: Initial Hazard Assessment
Caption: Logical flow of an emergency response to an incident.
References
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Chemical Reactivity Hazards - Control and Prevention | Occupational Safety and Health Administration - OSHA. (n.d.). Occupational Safety and Health Administration. [Link]
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Synthesis of Nitrogen-Rich Compounds and Their Use in Novel Composite Propellants. (n.d.). AIP Publishing. [Link]
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OSHA Requirements for Chemical Storage. (2025, July 30). P J Chemicals. [Link]
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Chemical Reactivity Hazards - Overview | Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Administration. [Link]
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Safe storage of ammonium nitrate products –scientific framework for government regulations. (n.d.). FFI-RAPPORT. [Link]
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Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. [Link]
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Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. [Link]
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Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). ResearchGate. [Link]
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Chemical Advisory: Safe Storage, Handling, and Management of Ammonium Nitrate. (n.d.). U.S. Environmental Protection Agency. [Link]
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Guideline for Pyrophoric and Water Reactive Chemicals. (n.d.). University of Houston. [Link]
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OSHA Handbook for Small Businesses Hazardous Chemical Exposure. (2025, October 16). Justia. [Link]
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Protective Equipment. (n.d.). American Chemistry Council. [Link]
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First Aid Procedures for Chemical Hazards | NIOSH. (n.d.). Centers for Disease Control and Prevention. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]
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Guideline for safe handling & storage of solid fertilisers. (n.d.). LAT Nitrogen. [Link]
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What to do in a chemical emergency. (2024, October 10). GOV.UK. [Link]
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Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth College. [Link]
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Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University. [Link]
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High nitrogen compounds and their energy materials. (n.d.). ResearchGate. [Link]
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5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]
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Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky. [Link]
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Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (n.d.). ResearchGate. [Link]
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Nitrogen-based compoundsdiscovered as new high-performance energy storage materials. (2024, March 19). Universität Bayreuth. [Link]
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Heterocyclic Compounds: Physical & Chemical Hazards. (2011, August 7). ILO. [Link]
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Safe Storage and Handling of Reactive Materials. (n.d.). National Academic Digital Library of Ethiopia. [Link]
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Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). Auctores Online. [Link]
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Benzene - Wikipedia. (n.d.). Wikipedia. [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. [Link]
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Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (n.d.). Defense Centers for Public Health. [Link]
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Chemical Spill Procedures | Office of Environmental Health and Safety. (n.d.). Princeton University. [Link]
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Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022, February 22). National Institutes of Health. [Link]
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Liquid Nitrogen Handling | Environmental Health and Safety. (n.d.). The University of Iowa. [Link]
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Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). MDPI. [Link]
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Safety Guidelines for Working with Nitrogen. (2024, October 17). YouTube. [Link]
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Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025, August 10). ResearchGate. [Link]
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Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (n.d.). PubMed. [Link]
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Cytotoxic Spill Cleanup Procedure. (2017, December 8). Safety & Risk Services. [Link]
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Nitrogen-rich heterocycles as reactivity retardants in shocked insensitive explosives. (2009, April 22). PubMed. [Link]
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MATERIAL SAFETY DATA SHEET CHEMICAL NAME; CLASS: NITROGEN. (2010, June 7). Matheson. [Link]
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A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). National Institutes of Health. [Link]
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Optimizing reaction conditions to increase yield of 1,5-disubstituted tetrazoles.
Welcome to the technical support center for the synthesis of 1,5-disubstituted tetrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. As a bioisostere for the cis-amide bond, the 1,5-disubstituted tetrazole core is a privileged structure in modern drug discovery.[1] However, its synthesis can present unique challenges. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges, optimize your reaction conditions, and increase your product yield.
Core Principles: Understanding the Reaction Mechanism
The predominant route to 1,5-disubstituted tetrazoles is the Ugi-azide three-component reaction (UA-3CR).[1][2] This powerful multicomponent reaction involves the condensation of an amine, an aldehyde (or ketone), an isocyanide, and an azide source. Understanding the mechanism is the first step toward effective troubleshooting.
The reaction proceeds through a series of equilibria.[2] First, the amine and aldehyde condense to form an imine. This imine is then protonated by hydrazoic acid (HN₃), which can be generated in situ from sources like sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃).[1][2] The resulting iminium ion undergoes a nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by an azide anion, leading to a linear azido-amidine species which undergoes a final, irreversible 1,5-dipolar electrocyclization to yield the stable 1,5-disubstituted tetrazole ring.[2]
Caption: Ugi-Azide Reaction Mechanism for 1,5-Disubstituted Tetrazoles.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis of 1,5-disubstituted tetrazoles.
Problem: Low or No Product Yield
Q: My reaction has stalled, or my final yield is disappointingly low. What are the most critical parameters to investigate?
A: Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.
-
Reagent Quality & Stoichiometry:
-
Aldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids. Use freshly distilled or recently purchased aldehydes. An acidic impurity can quench the amine or react with the azide source.
-
Azide Source: Ensure your azide source (e.g., NaN₃, TMSN₃) is dry and pure. TMSN₃ is particularly sensitive to moisture. An excess of the azide source is often beneficial to drive the reaction forward.[3]
-
Isocyanide Volatility: Low-boiling-point isocyanides can evaporate from the reaction, especially at elevated temperatures, leading to substoichiometric amounts. Ensure your reaction vessel is well-sealed.
-
-
Reaction Conditions:
-
Temperature: While many Ugi-azide reactions proceed at room temperature, some less reactive substrates may require mild heating (e.g., 40-60 °C).[4] Conversely, excessive heat can cause decomposition of the isocyanide or the final product. Start at room temperature and gradually increase if no conversion is observed.
-
Solvent Choice: Methanol is the most common solvent due to its ability to solvate the reagents and participate in the protonation steps.[2] However, for specific substrates, other polar protic or aprotic solvents may be more effective. Ensure the solvent is anhydrous, as water can hydrolyze the imine intermediate.
-
Concentration: Reactions are often run at concentrations between 0.5 M and 1.0 M.[4] If the reaction is slow, increasing the concentration can improve reaction kinetics.
-
-
Catalysis (If Applicable):
-
While many Ugi-azide reactions are catalyst-free, some syntheses of substituted tetrazoles (particularly from nitriles) benefit from catalysts.[5] Lewis acids like ZnCl₂ or heterogeneous catalysts can activate the nitrile group towards cycloaddition.[6][7] If using a catalyst, ensure it is active and not poisoned by impurities.
-
Caption: Diagnostic Workflow for Low-Yield Tetrazole Synthesis.
Problem: Side Product Formation & Purification
Q: My NMR shows a complex mixture of products. What are the likely side reactions, and how can I suppress them?
A: Side product formation often points to issues with reaction selectivity or stability.
-
Formation of 1-Substituted Tetrazoles: A common side product is the 1-substituted tetrazole, formed from the direct [3+2] cycloaddition of the isocyanide and hydrazoic acid.[1] This is more prevalent if the imine formation is slow or disfavored.
-
Solution: Ensure the amine and aldehyde are reactive and added correctly. Running the reaction at a lower temperature (e.g., 0 °C) can sometimes favor the Ugi pathway over the direct cycloaddition.[1]
-
-
Regioisomer Formation: When starting from 5-substituted-1H-tetrazoles and performing N-alkylation, a mixture of 1,5- and 2,5-disubstituted regioisomers can form.[8] The ratio is often dependent on the steric and electronic nature of the substituent at the C-5 position.[8]
-
Solution: Regioselective synthesis often requires specific directing groups or catalysts. For alkylations, the choice of base and solvent can significantly influence the isomer ratio.
-
-
Decomposition: Isocyanides, especially electron-deficient ones, can be unstable. The tetrazole product itself might be unstable under harsh conditions (e.g., high heat, strong acid/base).
-
Solution: Maintain mild reaction conditions. Monitor the reaction by TLC or LCMS to avoid prolonged reaction times after completion.
-
Q: What is the most effective way to purify my 1,5-disubstituted tetrazole?
A: Purification strategies depend on the physical properties of your compound.
-
Aqueous Workup: After the reaction, a standard workup involves quenching the reaction, diluting with an organic solvent (like ethyl acetate or CH₂Cl₂), and washing with brine.[4] This removes inorganic salts and highly polar impurities.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from side products and unreacted starting materials.[4][9] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid and of sufficient purity after workup (>90%), recrystallization can be an excellent final purification step to obtain highly pure material.[3][10]
Frequently Asked Questions (FAQs)
Q1: Which azide source should I use: sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃)?
A1: Both are effective, but the choice depends on solubility, safety, and reaction conditions.
-
Sodium Azide (NaN₃): Inexpensive and common. Often used with an ammonium salt (e.g., triethylamine hydrochloride) to generate the active hydrazoic acid in situ.[11] Its low solubility in many organic solvents can sometimes be a limitation.
-
Trimethylsilyl Azide (TMSN₃): Soluble in most organic solvents, allowing for homogeneous reaction conditions.[2][4] It is often used in catalyst-free Ugi-azide reactions. However, it is more expensive and moisture-sensitive.
Q2: How do I select the optimal solvent and temperature for my specific substrates?
A2: The optimal conditions are substrate-dependent. The table below provides general starting points. Always begin with a small-scale test reaction before proceeding to a larger scale.
| Substrate Characteristics (Amine/Aldehyde) | Recommended Solvent | Starting Temperature | Key Considerations |
| Electronically neutral, unhindered aliphatic | Methanol (MeOH) | Room Temperature | Standard, reliable conditions for many substrates.[2][12] |
| Electron-deficient or sterically hindered | Dichloromethane (DCM) or Acetonitrile (ACN) | 0 °C to Room Temp. | May require longer reaction times or mild heating.[1] |
| Poorly soluble substrates | Dimethylformamide (DMF) | Room Temp. to 40 °C | Ensure DMF is anhydrous. Product isolation may require more extensive aqueous workup. |
| Scale-up / Process Chemistry | Toluene, Continuous Flow | 80 - 140 °C (Flow) | Continuous flow processing can offer safety and yield benefits at higher temperatures.[10] |
Q3: What are the most critical safety precautions when handling azides?
A3: EXTREME CAUTION IS REQUIRED. Azides are high-energy molecules and can be explosive, especially under specific conditions.[13][14]
-
Avoid Hydrazoic Acid (HN₃): Never mix sodium azide directly with strong acids. HN₃ is highly toxic, volatile, and explosive.[15][16]
-
Incompatible Materials: Avoid contact with heavy metals (e.g., copper, lead, mercury) as this can form highly shock-sensitive metal azides.[13][15] Do not use metal spatulas for transfer.[13][17] Avoid chlorinated solvents like dichloromethane or chloroform, which can form explosive diazido- or triazidomethane.[13][18]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. A blast shield is mandatory.[13] Wear a lab coat, safety glasses, and appropriate gloves.[13][17]
-
Workup and Disposal: Do not concentrate azide-containing reaction mixtures by rotary evaporation.[13][17] Quench any excess azide carefully before disposal. All azide waste must be collected in a dedicated, clearly labeled container and must not be mixed with acidic waste.[15][18]
Caption: Safety Decision Process for Handling Azide Compounds.[14][15]
Q4: How do I confirm the structure and purity of my 1,5-disubstituted tetrazole?
A4: A combination of spectroscopic techniques is essential for unambiguous characterization.[19]
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the overall structure and substitution pattern.[19][20] The chemical shift of the C5 carbon in ¹³C NMR typically appears around 155–160 ppm.[20]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of all components.[19]
-
FTIR Spectroscopy: Useful for identifying key functional groups. The disappearance of the strong azide (~2100 cm⁻¹) and isocyanide (~2140 cm⁻¹) stretches is a good indicator of reaction completion. The tetrazole ring itself has characteristic stretches (C=N, N=N) in the 1300-1600 cm⁻¹ region.[20]
Experimental Protocol
General Protocol for Ugi-Azide Synthesis of a 1,5-Disubstituted Tetrazole
This is a representative protocol and should be adapted based on the specific reactivity of the substrates.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv) and anhydrous methanol (to achieve a final concentration of ~1.0 M).
-
Addition of Aldehyde: Add the aldehyde (1.0 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes to allow for imine formation.
-
Addition of Isocyanide: Add the isocyanide (1.0 equiv) to the reaction mixture.
-
Addition of Azide: Carefully add azidotrimethylsilane (TMSN₃) (1.1 equiv) dropwise to the stirring solution. Note: If using sodium azide (1.2 equiv), it is often added along with an activating salt like triethylamine hydrochloride (1.2 equiv) at the beginning.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).[9]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure (use a cold trap and ensure proper ventilation).
-
Extraction: Dissolve the crude residue in ethyl acetate (or CH₂Cl₂) and wash with saturated sodium bicarbonate solution (1x) and brine (2x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[4]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,5-disubstituted tetrazole.[4]
-
Characterization: Confirm the structure and purity of the final compound using NMR, MS, and FTIR analysis.[19][21]
References
- Benchchem. Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
- Mondal, J., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central.
- University College Dublin Safety, Insurance, Risk & Compliance. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials.
- Stanford Environmental Health & Safety. Information on Azide Compounds.
- University of Pittsburgh Environmental Health and Safety. (2013). Safe Handling of Azides.
- University of Colorado Boulder Environmental Health and Safety. Azide Compounds.
- Cárdenas-Galindo, L. E., et al. (2013). Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Journal of the Mexican Chemical Society.
- Katritzky, A. R., et al. (2007). Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Synthesis.
- ResearchGate. Reaction mechanism for tetrazole via [3+2] cycloaddition.
- University of Wisconsin-Madison Environment, Health & Safety. (2017). Safe Handling of Sodium Azide (SAZ).
- Ali, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- Mondal, J., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega.
- Organic Chemistry Portal. 1H-Tetrazole synthesis.
- Romagnoli, R., et al. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry.
- Cárdenas-Galindo, L. E., et al. (2013). Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. SciELO México.
- Valente, S., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry.
- Paudel, K. M., et al. (2018). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. ACS Chemical Neuroscience.
- Sharma, G., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances.
- Akin, A. A., et al. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Organic Process Research & Development.
- Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
- The Heterocyclist. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid.
- Deadman, B. J., et al. (2022). Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics. Organic Process Research & Development.
- Cárdenas-Galindo, L. E., et al. (2015). Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process. Molecules.
- Bou-Debbagh, C., et al. (2022). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molbank.
- Reyes-Gutiérrez, P. E., et al. (2024). Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. Beilstein Journal of Organic Chemistry.
- Semantic Scholar. Mechanisms of tetrazole formation by addition of azide to nitriles.
- Magritek. (2022). Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics.
- ResearchGate. Effect of catalyst on % yield of tetrazoles.
- Foroughi, F., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Research on Chemical Intermediates.
- Riva, E., et al. (2018). Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction. Molecules.
- Al-Masoudi, W. A. (2018). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. International Journal of Drug Delivery Technology.
- Owaid, M. N., et al. (2022). Synthesis and Characterization of Novel Tetrazole Derivatives and Evaluation of Their Anti-candidal Activity. Egyptian Journal of Chemistry.
- Al-Jubouri, H. H. R., et al. (2022). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research.
- Khan, I., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Steroids.
- Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
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How to avoid formation of hazardous byproducts like lead azide in synthesis.
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Topic: Avoiding Formation of Hazardous Byproducts Like Lead Azide
Introduction: The Double-Edged Sword of Azide Chemistry
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry involving azides. Azide chemistry is a powerful tool, enabling a wide array of transformations crucial for synthesizing nitrogen-containing compounds.[1] However, the unique reactivity of the azide functional group also presents significant safety challenges. The formation of highly explosive and toxic byproducts, such as lead azide (Pb(N₃)₂) and hydrazoic acid (HN₃), is a critical risk that must be proactively managed.[2][3][4]
This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to help you design and execute safer synthetic procedures. Our focus is not just on procedural steps but on the underlying chemical principles, empowering you to make informed decisions that ensure both experimental success and laboratory safety.
Part 1: Understanding the Hazard - Formation and Properties of Lead Azide
Lead azide is a primary explosive, meaning it is extremely sensitive to initiation by shock, friction, heat, or electrostatic discharge.[3][5][6] Its inadvertent formation during a synthesis is a severe safety hazard.
Q1: How is lead azide formed in a typical laboratory setting?
A1: Lead azide precipitates readily when aqueous solutions of a soluble lead(II) salt (e.g., lead(II) nitrate, lead(II) acetate) are mixed with a solution containing azide ions (e.g., from sodium azide, NaN₃).[7][8][9] The reaction is a simple double displacement:
Pb²⁺(aq) + 2N₃⁻(aq) → Pb(N₃)₂(s)
This can happen unintentionally if:
-
Lead-containing reagents or catalysts are used in a process that also involves an azide source.
-
Azide-containing solutions come into contact with lead pipes or lead-soldered fittings in laboratory plumbing.[10]
-
Cross-contamination occurs from poorly cleaned glassware or equipment previously used with lead compounds.
Q2: What makes lead azide so dangerous?
A2: The danger of lead azide lies in its extreme instability. It can decompose explosively when subjected to minor physical stress.[3][5][6][11] Key hazardous properties are summarized below.
| Property | Description | Citation(s) |
| Sensitivity | Highly sensitive to shock, friction, and heat. Can detonate from being scratched or from the friction of a ground glass joint. | [3][5][6][12] |
| Decomposition Temp. | Decomposes at ~190°C and explodes at higher temperatures (~350°C). | [5][7] |
| Incompatibility | Reacts with copper, zinc, and their alloys (like brass) to form other highly sensitive metal azides.[3][5][7][11] | |
| Sensitization | Can be sensitized to explosive decomposition by traces of strong acids.[3] |
Part 2: Proactive Prevention Strategies
The most effective way to manage the risk of lead azide formation is through rigorous prevention. This involves careful planning, reagent selection, and adherence to strict handling protocols.
2.1 Reagent and Equipment Selection
Q3: How can I design my synthesis to completely avoid the possibility of forming lead azide?
A3: The core principle is the complete exclusion of lead and other incompatible heavy metals from any reaction or workup stream containing azides.
-
Avoid Lead-Based Reagents: Scrutinize your synthetic plan. If a step involves a lead-based reagent (e.g., lead tetraacetate for oxidation), seek modern, lead-free alternatives.
-
Use Non-Metal Equipment: Never use metal spatulas (especially those made of brass, copper, or zinc) to handle sodium azide or other azide salts.[1][4][13] Use spatulas made of ceramic, Teflon, or plastic. Ensure reaction vessels are free of lead-based components.
-
Inspect Your Workspace: Be aware of your laboratory's infrastructure. Avoid pouring azide-containing waste down drains, as plumbing may contain lead pipes or solder, leading to the accumulation of explosive metal azides over time.[10] All azide waste must be collected and disposed of as hazardous waste.[10][14]
2.2 Safe Handling of Azide Precursors (Sodium Azide)
Sodium azide (NaN₃) is the most common precursor for generating the azide nucleophile. While itself not a primary explosive, its handling requires meticulous care.[1]
-
Avoid Acids: Do not mix sodium azide with acids.[1][2][4] This reaction generates hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive, especially in concentrated form.[1][15]
-
Avoid Halogenated Solvents: Never use chlorinated solvents like dichloromethane (DCM) or chloroform with sodium azide.[4][12][16] These can react to form extremely unstable di- and tri-azidomethanes.
-
Storage: Store sodium azide in a cool, dry place away from incompatible materials, particularly acids and heavy metals.[1][2][13][17]
Logical Workflow for Preventing Metal Azide Formation
The following diagram illustrates the decision-making process for designing a safer synthesis.
Caption: Decision workflow for preventing metal azide formation.
Part 3: Troubleshooting & Emergency Procedures
Even with careful planning, unexpected situations can arise. This section provides guidance on how to identify and respond to potential hazards.
Q4: I suspect I may have inadvertently formed lead azide. What should I do?
A4: DO NOT PROCEED. DO NOT ATTEMPT TO HANDLE OR DISTURB THE MATERIAL. The primary goal is to ensure personnel safety.
-
Stop Work Immediately: Do not touch, scrape, or move the reaction vessel or any potentially contaminated equipment.
-
Alert Others & Evacuate: Inform your supervisor and colleagues immediately. Evacuate the immediate area.[14]
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[1][14] They are trained to handle potentially explosive materials. Provide them with all known details about the reaction.
-
Do Not Attempt to Neutralize: Without positive identification and specialized training, any attempt to quench or neutralize the material could trigger a detonation.
Q5: My reaction involving sodium azide has failed. How do I safely quench the unreacted azide before workup and disposal?
A5: Unreacted azide in a reaction mixture poses a significant risk and must be safely destroyed before disposal. The standard method involves conversion to nitrogen gas using nitrous acid, which is generated in situ.[16][18]
Protocol: Quenching Excess Sodium Azide
WARNING: This procedure generates toxic nitric oxide (NO) gas and must be performed in a certified chemical fume hood.[18][19]
-
Preparation: In a three-necked flask equipped with a stirrer and an addition funnel, dilute the aqueous azide-containing solution with water until the azide concentration is below 5%.[16][18] Ensure the flask has a gas outlet venting into the back of the fume hood.[19]
-
Add Nitrite: With vigorous stirring, add a 20% aqueous solution of sodium nitrite (NaNO₂). Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide you estimate is remaining.[16][18][19]
-
Acidify Slowly: Using the addition funnel, add 20% sulfuric acid (H₂SO₄) dropwise.[16][18] Vigorous gas evolution (N₂ and NO) will occur. Continue adding acid slowly until gas evolution ceases and the solution is acidic when tested with litmus paper.
-
Confirm Completion: To ensure all azide has been quenched, test the solution for the presence of excess nitrite. Dip a strip of potassium iodide-starch paper into the solution; a blue-black color indicates that excess nitrite is present and the quench is complete.[16][18]
-
Neutralization & Disposal: Once the quench is confirmed, neutralize the acidic solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 9 before disposing of it in the appropriate aqueous hazardous waste container.[10]
Part 4: Alternatives & Advanced Methods
Modern chemistry offers several strategies to reduce the hazards associated with azides.
Q6: Are there safer alternatives to lead azide for applications requiring a primary explosive?
A6: Yes, significant research has focused on developing "green" or environmentally friendly primary explosives to replace lead-based compounds.[20][21][22] Materials like copper(I) 5-nitrotetrazolate (DBX-1) and potassium 7-hydroxy-4,6-dinitrobenzofuroxan (KDNP) have shown promise as replacements with comparable or superior performance and better safety profiles.[21][23]
Q7: Can I avoid using sodium azide altogether?
A7: In some cases, yes. For certain transformations, like the synthesis of tetrazoles, continuous flow microreactors offer a much safer alternative.[24][25] In these systems, hydrazoic acid can be generated in situ from sodium azide and immediately consumed in the reaction.[24][25] The small reactor volume and absence of a headspace dramatically reduce the risk of explosion, allowing reactions to be performed safely at high temperatures.[24]
Frequently Asked Questions (FAQs)
Q: Can I use a rotary evaporator to concentrate a solution containing an organic azide? A: This is strongly discouraged.[17] Organic azides can be sensitive to heat and friction. The combination of heat from the water bath and potential friction from the rotating seal poses a significant risk of explosive decomposition.
Q: Is it safe to perform column chromatography on organic azides? A: This depends on the stability of the azide. As a general guideline, only purify azides that satisfy the "Rule of Six" (at least six carbon atoms per azide group) or have a favorable carbon-to-nitrogen ratio (Nc+No / Nn ≥ 3).[17][26] The friction from the solid stationary phase can potentially initiate decomposition of less stable azides.
Q: What is the first thing I should do if I spill solid sodium azide powder? A: If you are trained and the spill is small (e.g., <250g), you can manage it.[1] Carefully cover the solid with sand to prevent it from becoming airborne.[27] Gently sweep the mixture into a non-metal container.[13][27] Then, decontaminate the area by wiping it down with a soap and water solution.[13][27] If the spill is large or you are not comfortable cleaning it up, evacuate the area and call EHS.[1][14]
Q: I am performing a copper-catalyzed "click" reaction with an azide. Could this form copper azide? A: Yes, the formation of shock-sensitive copper azides is a known hazard in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[16] Using a stabilizing ligand for the copper catalyst, such as TBTA or THPTA, can help mitigate this risk.[28] It is also crucial to follow proper quenching procedures to destroy any residual azide at the end of the reaction.
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Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of Wisconsin-Madison. [Link]
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Safe Generation and Synthetic Utilization of Hydrazoic Acid in a Continuous Flow Reactor. ResearchGate. [Link]
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Sodium Azide. Chemistry LibreTexts. [Link]
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Procedure for Working with Sodium Azide. Kennesaw State University. [Link]
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Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center. [Link]
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Sodium Azide NaN3. Division of Research Safety, University of Illinois. [Link]
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Cas 13424-46-9,Lead azide. LookChem. [Link]
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LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Thorn-Seshold Group, LMU München. [Link]
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Quenching Azide. Thorn-Seshold Group, LMU München. [Link]
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Safe Handling of Azides. University of Pittsburgh. [Link]
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Azide Compounds. Environmental Health and Safety, University of Massachusetts Amherst. [Link]
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Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. [Link]
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Lead(II) azide. Sciencemadness Wiki. [Link]
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Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]
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How to quench azide. Reddit r/Chempros. [Link]
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Environmentally Acceptable Alternatives to Lead Azide and Lead Styphnate. ResearchGate. [Link]
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Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. [Link]
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How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications. [Link]
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Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA. [Link]
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Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. [Link]
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Recent Advances in the Synthesis of High Explosive Materials. MDPI. [Link]
-
Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Tech. [Link]
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Environmentally Acceptable Alternatives To Existing Primary Explosives. NDIA Conference Proceedings. [Link]
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A New Synthesis of Lead Azide. Semantic Scholar. [Link]
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New tests for the detection of azide. PubMed. [Link]
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KDNP - A lead free replacement for lead styphnate. ResearchGate. [Link]
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Quantitation of Azide and Lead in Lead Azide by Voltammetric Method. Journal of the Chemical Society of Pakistan. [Link]
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Green primaries: Environmentally friendly energetic complexes. PubMed Central. [Link]
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Lead(II) azide. Wikipedia. [Link]
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Detection of Azide. ChemSee. [Link]
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Hydrazoic acid. Wikipedia. [Link]
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A traditional process for quenching of excess sodium azide present in... ResearchGate. [Link]
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Lead azide (Pb(N3)2). PubChem. [Link]
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How To: Troubleshoot a Reaction. Department of Chemistry, University of Rochester. [Link]
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Determination of Some Heavy Metal Ions by Complexometric Titration with Sodium Azide Indicator. ACS Publications. [Link]
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Preparation of lead azide. PrepChem.com. [Link]
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Azide Detection. ChemSee. [Link]
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-
Reactions of Azides. Master Organic Chemistry. [Link]
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Technical Support Center: Navigating the Challenges of Tetrazole Ring Functionalization
Welcome to the technical support center for researchers, chemists, and drug development professionals working with the versatile yet challenging tetrazole ring. As a bioisostere for the carboxylic acid group, the tetrazole moiety is a cornerstone in modern medicinal chemistry, offering improved metabolic stability and bioavailability in many drug candidates.[1][2][3] However, its unique electronic structure and the presence of four nitrogen atoms present a distinct set of synthetic hurdles.
This guide is designed to be a practical resource, moving beyond simple protocols to explain the why behind common experimental challenges and solutions. Here, we will dissect the intricacies of tetrazole functionalization, providing troubleshooting advice and validated protocols to help you navigate your synthetic campaigns with greater confidence and success.
Part 1: Troubleshooting Common Challenges in Tetrazole Functionalization
Issue 1: Poor Regioselectivity in N-Alkylation and N-Arylation
One of the most frequent challenges in tetrazole chemistry is controlling the regioselectivity of N-alkylation or N-arylation, which often yields a mixture of N-1 and N-2 isomers.[4] The ratio of these isomers is highly dependent on a variety of factors, making reproducibility a common struggle.
Root Cause Analysis:
The regioselectivity of these reactions is a delicate balance of steric and electronic factors, as well as reaction conditions.[5] The tetrazolide anion, formed upon deprotonation, has two nucleophilic nitrogen atoms (N-1 and N-2). The outcome of the reaction is influenced by:
-
The nature of the electrophile: SN1-type reactions with carbocationic intermediates tend to favor the N-2 position due to its higher electron density. Conversely, SN2-type reactions are more sensitive to sterics, often favoring the less hindered N-1 position.[6]
-
Solvent effects: The polarity of the solvent can influence the nature of the tetrazolide ion pair, which in turn affects regioselectivity.[7]
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-1 isomer.[7]
Troubleshooting Guide & Recommended Protocols:
| Problem | Potential Cause | Recommended Solution |
| Inconsistent N-1/N-2 ratio | Fluctuation in reaction temperature or solvent polarity. | Strictly control the reaction temperature. Use anhydrous solvents to avoid inconsistencies in ion pair formation. |
| Predominance of undesired isomer | The reaction mechanism (SN1 vs. SN2) favors the unwanted product. | For N-2 selectivity, consider using electrophiles prone to forming carbocation intermediates. For N-1 selectivity, employ sterically demanding electrophiles under SN2 conditions. |
| Difficult separation of isomers | Similar polarity of the N-1 and N-2 isomers. | If chromatographic separation is challenging, consider derivatizing the mixture to alter the polarity of one isomer, facilitating separation. |
Protocol: Regioselective N-2 Alkylation under Mechanochemical Conditions
This protocol leverages the influence of solid-state conditions to favor the N-2 isomer.[7]
-
Preparation: In a ball-milling jar, combine the 5-substituted-1H-tetrazole (1.0 equiv), the desired phenacyl halide (1.1 equiv), and a grinding auxiliary such as potassium carbonate (1.5 equiv).
-
Milling: Mill the mixture at a low frequency (e.g., 10-15 Hz) for 30-60 minutes. The lower frequency can help maintain conditions that favor the N-2 product.[7]
-
Work-up: After milling, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate), filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the N-2 alkylated product.
Issue 2: Ring Instability and Decomposition during C-H Functionalization
Direct functionalization of the C-5 position of the tetrazole ring via deprotonation is an attractive strategy, but it is often plagued by the instability of the resulting metalated intermediates.[8] Lithiated tetrazoles, for instance, are notoriously unstable and can undergo a retro [2+3] cycloaddition to form a cyanamide, even at low temperatures.[8]
Root Cause Analysis:
The instability of metalated tetrazoles arises from the electron-rich nature of the ring and the propensity for the N-N-N-C-N backbone to fragment. This decomposition pathway is a significant barrier to efficient C-5 functionalization.
Troubleshooting Guide & Recommended Protocols:
| Problem | Potential Cause | Recommended Solution |
| Low yield of C-5 functionalized product | Decomposition of the metalated intermediate. | Use a more stable organometallic reagent, such as a "turbo" Grignard reagent (iPrMgCl·LiCl), which forms a more stable magnesium intermediate.[9][10] |
| Formation of cyanamide byproduct | Retro [2+3] cycloaddition of the lithiated tetrazole. | Employ a protecting group on one of the nitrogen atoms (e.g., p-methoxybenzyl, PMB) to increase the stability of the metalated intermediate.[9][10] |
| Reaction fails to proceed | Incomplete deprotonation of the C-H bond. | Ensure the use of a sufficiently strong and non-nucleophilic base. The turbo Grignard reagent is effective for this purpose.[8] |
Protocol: C-H Functionalization using a "Turbo" Grignard Reagent
This method utilizes a more stable magnesium intermediate to achieve efficient C-5 functionalization.[8][9]
-
Protection: Protect the 1H-tetrazole with a suitable protecting group, such as p-methoxybenzyl (PMB).[9]
-
Deprotonation: Dissolve the 1-PMB-tetrazole in anhydrous THF and cool to -60 °C. Add the "turbo" Grignard reagent (iPrMgCl·LiCl, 1.2 equiv) dropwise. Stir for 30 minutes at this temperature to form the magnesiated intermediate.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or Weinreb amide) dropwise at -60 °C.
-
Work-up: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Deprotection: The PMB group can be removed under oxidative, hydrogenolysis, or acidic conditions.[9][10]
Issue 3: Challenges in Transition-Metal Catalyzed Cross-Coupling Reactions
While cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, their application to the tetrazole ring can be problematic. Issues such as catalyst poisoning by the nitrogen-rich ring and low reactivity are common.
Root Cause Analysis:
The four nitrogen atoms of the tetrazole ring can act as ligands, coordinating to the metal center of the catalyst and inhibiting its activity. Additionally, the C-H bond at the 5-position can be difficult to activate for certain cross-coupling reactions.
Troubleshooting Guide & Recommended Protocols:
| Problem | Potential Cause | Recommended Solution |
| Low or no catalytic activity | Catalyst poisoning by the tetrazole ring. | Use a higher catalyst loading or a more electron-rich ligand that can compete with the tetrazole for coordination to the metal center. |
| Poor yields of cross-coupled product | Inefficient oxidative addition or reductive elimination. | Optimize the reaction conditions, including the choice of catalyst, ligand, base, and solvent. Consider using a pre-functionalized tetrazole (e.g., a 5-halotetrazole) for easier oxidative addition. |
| Side reactions and decomposition | The reaction conditions are too harsh for the tetrazole ring. | Employ milder reaction conditions, such as lower temperatures and weaker bases. The use of a robust catalyst can also help to minimize side reactions. |
Protocol: Palladium-Catalyzed C-H Arylation of 1-Substituted Tetrazoles
This protocol describes a method for the direct arylation of the C-5 position of 1-substituted tetrazoles.[11]
-
Reaction Setup: In a reaction vessel, combine the 1-substituted tetrazole (1.0 equiv), the aryl bromide (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a copper co-catalyst (e.g., CuI, 10 mol%), a ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMF).
-
Reaction: Heat the mixture at a temperature of 100-120 °C for 12-24 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the 5-arylated tetrazole.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to protect the tetrazole ring during multi-step synthesis?
A1: The choice of protecting group depends on the subsequent reaction conditions. The p-methoxybenzyl (PMB) group is a popular choice as it is stable to a variety of conditions and can be removed under oxidative, hydrogenolytic, or acidic conditions.[9][10] For reactions involving strong bases, an electron-withdrawing protecting group on one of the nitrogen atoms can help to stabilize the ring. The 6-methylpyridyl-2-methyl group is another option that can be cleaved under reductive electrochemical conditions.[8][12]
Q2: I am having trouble with the [3+2] cycloaddition reaction to form the tetrazole ring. What are some common pitfalls?
A2: The [3+2] cycloaddition of a nitrile with an azide is a common method for tetrazole synthesis.[13][14] Common issues include:
-
Use of hazardous reagents: Traditional methods often use hydrazoic acid, which is highly toxic and explosive.[15] Safer alternatives include using sodium azide with a Lewis acid catalyst or using an in situ generated azide source.
-
Slow reaction rates: The reaction can be slow, especially with electron-rich or sterically hindered nitriles.[15] The use of a catalyst, such as a zinc or copper salt, can accelerate the reaction.[14] Microwave-assisted synthesis can also significantly reduce reaction times.[4]
-
Side reactions: The formation of byproducts can occur, particularly at high temperatures. Careful control of the reaction conditions is crucial.
Q3: Can the tetrazole ring be reduced?
A3: The tetrazole ring is generally stable to many reducing agents. However, under forcing conditions, such as high-pressure hydrogenation with a strong catalyst, the ring can be cleaved. The stability of the ring is also dependent on the substituents. Electron-withdrawing groups can make the ring more susceptible to reduction.
Q4: How does the acidity of the tetrazole N-H compare to a carboxylic acid?
A4: The pKa of the N-H proton in a 5-substituted-1H-tetrazole is typically in the range of 4-5, which is very similar to that of a carboxylic acid.[4] This comparable acidity is a key reason why the tetrazole ring is such an effective bioisostere for the carboxylic acid group in drug design.[2][3]
Visualizing Key Concepts
Workflow for Troubleshooting N-Alkylation Regioselectivity
Caption: Decision workflow for addressing poor regioselectivity in tetrazole N-alkylation.
C-H Functionalization Stability Strategy
Sources
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Technical Support Center: Enhancing the Thermal Stability of Energetic Salts of Tetrazole-1,5-Diamine
This technical guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with energetic salts of tetrazole-1,5-diamine. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, characterization, and thermal stability enhancement experiments. Our approach is rooted in established scientific principles and field-proven methodologies to ensure the reliability and safety of your experimental work.
Introduction: The Quest for Thermally Stable Energetic Materials
This compound, also known as 1,5-diamino-1H-tetrazole (DAT), is a nitrogen-rich compound that serves as a foundational building block for a variety of high-energy-density materials (HEDMs).[1] Its energetic salts are of particular interest due to their potential for high performance. However, a critical challenge in the development of these materials is ensuring their thermal stability, a crucial factor for their safe handling, storage, and application.[2] This guide will explore practical strategies, with a focus on the formation of energetic salts and cocrystals, to improve the thermal stability of DAT-based compounds. We will delve into the underlying principles of intermolecular interactions, such as hydrogen bonding and π-stacking, which are key to designing more stable and less sensitive energetic materials.[3][4]
Troubleshooting Guide
This section addresses specific problems that researchers may encounter during their work with energetic salts of this compound. Each issue is presented in a question-and-answer format, providing a step-by-step approach to resolution.
I. Synthesis and Purification Issues
Question: My synthesis of a this compound energetic salt resulted in a low yield and impure product. What are the likely causes and how can I improve the outcome?
Answer: Low yields and impurities in the synthesis of energetic salts of this compound can stem from several factors, including incomplete reaction, side reactions, and inadequate purification. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Reaction Conditions:
-
Stoichiometry: Ensure you are using the correct molar ratios of this compound and the corresponding acid. A slight excess of the acid might be necessary to drive the reaction to completion, but a large excess can complicate purification.
-
Solvent Selection: The choice of solvent is critical. It should dissolve the reactants but ideally allow the product (the salt) to precipitate upon formation, facilitating easy isolation. For many energetic salts, polar solvents like water, ethanol, or methanol are suitable.[1] If both reactants and the product are soluble, an anti-solvent can be used to induce precipitation.[5]
-
Temperature Control: The protonation of this compound is an exothermic reaction. It's crucial to control the temperature to prevent side reactions and decomposition of the product. Adding the acid dropwise to a cooled solution of the diamine is a recommended practice.[6]
-
Reaction Monitoring: Don't rely solely on reaction time. Monitor the progress of the reaction using appropriate techniques. For instance, a change in pH can indicate the consumption of the acid. If feasible, Thin Layer Chromatography (TLC) or in-situ spectroscopic methods like FT-IR can provide valuable insights into the reaction's progress.[7]
2. Optimize Your Purification Strategy:
-
Recrystallization: This is the most common and effective method for purifying crystalline energetic salts. The key is to find a suitable solvent system where the salt has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents might be necessary to achieve the desired solubility profile.
-
Washing: After filtration, wash the crystalline product with a cold, appropriate solvent to remove any residual impurities from the surface of the crystals.
-
Advanced Purification Techniques: For persistent impurities, more advanced methods may be required. For instance, nanofiltration has been shown to be effective in removing inorganic salt impurities from the synthesis of energetic materials like ammonium dinitramide (ADN).[8]
II. Low Thermal Stability of the Final Product
Question: The synthesized energetic salt of this compound shows a lower decomposition temperature than expected. How can I improve its thermal stability?
Answer: The thermal stability of an energetic salt is intrinsically linked to its crystal structure and the network of intermolecular interactions.[4] If your synthesized salt exhibits poor thermal stability, consider the following strategies:
1. Cocrystallization:
-
Principle: Cocrystallization is a powerful technique to modify the physicochemical properties of energetic materials without altering their chemical structure.[9][10] By forming a crystalline solid with a second component (a coformer), you can create a more stable crystal lattice through enhanced intermolecular interactions.[11]
-
Coformer Selection: The choice of coformer is crucial. Look for molecules that can form strong hydrogen bonds or π-stacking interactions with your this compound salt. Good candidates can be other energetic materials (to maintain high energy density) or non-energetic molecules with complementary functional groups (e.g., nitro groups, aromatic rings).[3]
-
Experimental Approach:
-
Solvent Evaporation: This is a common method where the energetic salt and the coformer are dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to the formation of cocrystals.[12] A challenge with this method is that the two components may have different solubilities, potentially leading to the precipitation of one component before the other.[10] Using a mixture of solvents can sometimes help to level out these solubility differences.[13]
-
Solvent-Assisted Grinding: This is often a more efficient and environmentally friendly method. The two solid components are ground together with a small amount of a suitable solvent. The mechanical energy from grinding, combined with the solvent, facilitates the formation of cocrystals.[10]
-
Reaction Cocrystallization: In this method, the cocrystal is formed directly during the synthesis of the salt by carrying out the reaction in the presence of the coformer.[9]
-
2. Polymorph Screening:
-
Some energetic materials can exist in different crystalline forms, known as polymorphs, each with its own unique thermal stability. It's possible that your current synthesis protocol is producing a less stable polymorph. Experiment with different crystallization conditions (e.g., different solvents, cooling rates) to see if you can isolate a more stable polymorphic form.
III. Inconsistent Thermal Analysis (DSC/TGA) Results
Question: I am getting inconsistent results from my Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) experiments. What factors could be causing this variability?
| Parameter | Potential Issue | Recommended Action |
| Sample Preparation | Inhomogeneous sample, presence of residual solvent. | Ensure the sample is finely ground and homogeneous. Dry the sample thoroughly under vacuum to remove any residual solvent, which can cause endothermic events that may mask the true decomposition onset. |
| Sample Mass | Too much or too little sample can affect peak resolution and temperature accuracy. | Use a consistent and appropriate sample mass for all experiments, typically in the range of 1-5 mg for energetic materials.[14] |
| Heating Rate | Different heating rates will result in different onset decomposition temperatures. | Use a standardized heating rate for all comparative experiments. A common rate for screening energetic materials is 10 °C/min.[6] |
| Crucible Type | Open crucibles can lead to sample loss before decomposition, while sealed crucibles can build up pressure. | For energetic materials, hermetically sealed crucibles are often recommended to contain any explosive decomposition. However, be aware that this can shift the decomposition to higher temperatures due to pressure buildup. Be consistent with your choice of crucible. |
| Purge Gas | The type and flow rate of the purge gas can influence the decomposition pathway. | Use an inert purge gas, such as nitrogen or argon, with a consistent flow rate for all experiments to prevent oxidative decomposition. |
| Instrument Calibration | Incorrect temperature and heat flow calibration will lead to inaccurate results. | Regularly calibrate your DSC/TGA instrument with certified standards (e.g., indium for temperature and heat flow). |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind improving the thermal stability of energetic salts?
A1: The thermal stability of a crystalline energetic material is largely determined by the energy required to break the weakest bonds in the crystal lattice and initiate decomposition. By strengthening the intermolecular interactions within the crystal, we can increase the activation energy for decomposition, thus enhancing thermal stability. The primary strategies revolve around creating a more robust and tightly bound crystal lattice through the formation of extensive hydrogen bonding networks and π-stacking interactions.[3][4]
Q2: How does cocrystallization enhance the thermal stability of energetic materials?
A2: Cocrystallization provides a powerful means to engineer the crystal lattice of an energetic material.[15] By introducing a coformer molecule that has complementary functional groups, we can create new and often stronger intermolecular interactions, such as hydrogen bonds, that were not present in the pure energetic salt. These additional interactions act like "molecular glue," holding the crystal lattice together more tightly and requiring more energy to disrupt, which translates to a higher decomposition temperature.[11]
Q3: What are the key safety precautions to consider when working with energetic salts of this compound?
A3: Working with any energetic material requires strict adherence to safety protocols. For this compound and its salts, consider the following:
-
Scale: Always start with small-scale syntheses to assess the sensitivity and thermal behavior of new compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and blast shields when necessary.
-
Avoid Friction and Impact: Energetic materials can be sensitive to mechanical stimuli. Avoid using metal spatulas for scraping and handle the materials gently.
-
Static Electricity: Take precautions to prevent the buildup of static electricity, which can be an ignition source.
-
Confinement: Be aware that the explosive power of these materials can be significantly enhanced under confinement.
Q4: Can you provide a general step-by-step protocol for the synthesis of a this compound energetic salt?
A4: The following is a generalized protocol for the synthesis of 1,5-diaminotetrazolium perchlorate. Note: This is a representative example, and specific conditions may need to be optimized for different salts. Extreme caution should be exercised when working with perchlorate salts.
Protocol: Synthesis of 1,5-Diaminotetrazolium Perchlorate
-
Dissolution: Dissolve a known molar amount of this compound in a minimal amount of distilled water with gentle heating.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Acid Addition: Slowly add one equivalent of perchloric acid (typically a 70% aqueous solution) dropwise to the cooled solution with continuous stirring. Monitor the temperature to ensure it does not rise significantly.
-
Precipitation: The 1,5-diaminotetrazolium perchlorate salt should precipitate out of the solution as a white solid.
-
Stirring: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
Filtration: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of ice-cold water, followed by a cold, non-polar solvent like ethanol or diethyl ether to aid in drying.
-
Drying: Dry the product thoroughly in a vacuum desiccator. Do not heat the perchlorate salt to dryness.
-
Characterization: Characterize the final product using techniques such as FT-IR, NMR, and elemental analysis to confirm its identity and purity. Thermal stability should be assessed using DSC and TGA on a small scale.
Q5: What is a general protocol for preparing a cocrystal of a this compound energetic salt?
A5: The following is a general protocol for preparing a cocrystal using the solvent evaporation method.
Protocol: Cocrystallization by Solvent Evaporation
-
Solvent Selection: Choose a solvent or solvent mixture in which both the energetic salt and the coformer have good solubility.[16]
-
Dissolution: Dissolve stoichiometric amounts of the energetic salt and the coformer in the chosen solvent with gentle heating and stirring until a clear solution is obtained.
-
Slow Evaporation: Cover the container with a lid that has small perforations to allow for slow solvent evaporation at room temperature. Place the container in a vibration-free environment.
-
Crystal Growth: Cocrystals should form over a period of several hours to days.
-
Isolation: Once a sufficient amount of crystals has formed, carefully decant the remaining solvent and collect the crystals.
-
Drying: Gently dry the crystals, either by air-drying or in a desiccator.
-
Characterization: Analyze the resulting crystals using techniques like X-ray diffraction (XRD) to confirm the formation of a new crystalline phase (the cocrystal) and not just a physical mixture of the two components. DSC can also be used to identify a single, sharp melting point for the cocrystal, which is different from the melting points of the individual components.
References
[3] Journal of the American Chemical Society: "Energetic Salts with π-Stacking and Hydrogen-Bonding Interactions Lead the Way to Future Energetic Materials" (URL not available in search results) [16] RSC Publishing: "Study on the effect of solvent on cocrystallization of CL-20 and HMX through theoretical calculations and experiments" (URL: [Link]) [12] Encyclopedia.pub: "New Energetic Cocrystals" (URL: [Link]) [9] ACS Publications: "Progress in Energy−Safety Balanced Cocrystallization of Four Commercially Attractive Nitramines" (URL: [Link]) [10] PubMed Central: "Recent Progress on Synthesis, Characterization, and Performance of Energetic Cocrystals: A Review" (URL: [Link]) [13] ACS Publications: "Cocrystal Formation from Solvent Mixtures" (URL: [Link]) [8] National Institutes of Health: "New technology for preparing energetic materials by nanofiltration membrane (NF): rapid and efficient preparation of high-purity ammonium dinitramide (ADN)" (URL: [Link]) [5] Łukasiewicz Research Network – Institute of Industrial Organic Chemistry: "Preparation and Characterization of a Novel Energetic Cocrystal RDX:TNT (1:2)" (URL: [Link]) [15] Royal Society of Chemistry: "Chapter 6: Co-crystallization of Energetic Materials" (URL: [Link]) [17] PubMed Central: "Synthesis, Purification, and Characterization of Molten Salt Fuel for the SALIENT-03 Irradiation Experiment" (URL: [Link]) [18] ResearchGate: "Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics" (URL not available in search results) [19] ResearchGate: "(PDF) Synthesis, Purification, and Characterization of Molten Salt Fuel for the SALIENT-03 Irradiation Experiment" (URL: [Link]) [20] MDPI: "CL-20-Based Cocrystal Energetic Materials: Simulation, Preparation and Performance" (URL: [Link]) [21] ResearchGate: "Synthesis and Characterization of 1,4‐Dimethyl‐5‐Aminotetrazolium 5‐Nitrotetrazolate" (URL not available in search results) [22] MDPI: "Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime" (URL: [Link]) [7] MDPI: "Ultrasound Assisted Synthesis of 1,5-Disubstituted Tetrazoles Containing Propargyl or 2-Azidophenyl Moieties via Ugi-Azide Reaction" (URL: [Link]) [4] CrystEngComm (RSC Publishing): "Constructing high-performance and insensitive energetic salts through increased hydrogen bonds" (URL: [Link]) [23] ACS Publications: "The Journal of Organic Chemistry Ahead of Print" (URL not available in search results) [1] Inorganic Chemistry: "Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts" (URL not available in search results) [6] MDPI: "Direct Solid-State Polymerization of Highly Aliphatic PA 1212 Salt: Critical Parameters and Reaction Mechanism Investigation Under Different Reactor Designs" (URL: [Link]) [2] R Discovery: "Chapter 1 A survey of the thermal stability of energetic materials" (URL: [Link]) [24] University of Baghdad College of Science: "Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity" (URL: [Link]) [14] PubMed Central: "Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry" (URL: [Link]) [25] ResearchGate: "High-temperature thermal stability of molten salt materials" (URL not available in search results) [11] PubMed Central: "A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides" (URL: [Link]) [26] Google Patents: "EP2430007A1 - Methods of chemical synthesis of diaminophenothiazinium compounds involving the use of persulfate oxidants" (URL: )
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Troubleshooting low yields in Ugi-azide four-component reactions.
An Ugi-azide four-component reaction (Ugi-azide 4-CR) is a powerful tool in medicinal chemistry and drug discovery for the rapid synthesis of 1,5-disubstituted-1H-tetrazoles, which are valuable scaffolds in drug design.[1][2] This one-pot reaction combines an aldehyde, an amine, an isocyanide, and an azide source to create complex molecules with high atom economy.[3]
Despite its versatility, achieving high yields can be challenging due to the complex interplay of multiple reversible and irreversible steps. This technical support center provides in-depth troubleshooting guides and FAQs to help you diagnose and resolve common issues leading to low yields in your Ugi-azide reactions.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific problems you might encounter during your experiments. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My Ugi-azide reaction shows no product formation, and I only recover my starting materials. What should I investigate first?
A1: Complete lack of product formation typically points to a fundamental issue with one of the initial, reversible steps of the reaction, most commonly the formation of the imine intermediate.
Causality: The Ugi reaction sequence begins with the condensation of the aldehyde and the amine to form an imine (or a protonated iminium ion).[4][5] If this intermediate does not form, the subsequent nucleophilic attack by the isocyanide cannot occur, and the entire reaction stalls.
Troubleshooting Steps:
-
Verify Reagent Purity and Reactivity:
-
Aldehyde: Aldehydes can oxidize to carboxylic acids upon storage. Use a freshly opened bottle or purify by distillation or chromatography.
-
Amine: Ensure the amine is pure and not a salt (e.g., hydrochloride), unless you are adding a stoichiometric amount of a non-nucleophilic base (like triethylamine) to liberate the free amine.[1]
-
Isocyanide: Isocyanides, notorious for their potent smell, can be sensitive to moisture and acid, leading to decomposition.[6] Use high-purity isocyanides and handle them under an inert atmosphere if possible.
-
-
Force Imine Formation: The equilibrium for imine formation can be unfavorable. Consider pre-forming the imine before adding the other components.
-
Protocol: Mix the aldehyde and amine (1:1 equivalent) in your chosen solvent (e.g., methanol) with a drying agent like magnesium sulfate (MgSO₄). Stir for 1-2 hours at room temperature. You can monitor the formation of the imine by TLC or LC-MS. Once formation is confirmed, filter out the drying agent and add the azide source and isocyanide to the solution containing the pre-formed imine.
-
-
Check Solvent Choice: While polar protic solvents like methanol are generally effective, highly sterically hindered or electron-deficient aldehydes/amines may require different conditions.[7][8] Aprotic solvents can be used, but may favor side reactions like the Passerini reaction.[6]
Q2: My reaction is sluggish and gives a low yield even after 24-48 hours. How can I increase the reaction rate?
A2: A slow reaction rate suggests that while the mechanism is proceeding, the activation energy for one or more steps is too high under the current conditions, or the concentration of key intermediates is too low.
Causality: The Ugi reaction is a series of equilibria. According to the law of mass action, higher reactant concentrations push these equilibria toward the product side, increasing the concentration of intermediates and the overall rate.[9] The final, irreversible cyclization step to form the tetrazole ring is what ultimately drives the reaction to completion.[1][4]
Troubleshooting Steps:
-
Increase Reactant Concentration: This is the most effective way to accelerate the reaction. Ugi reactions often perform best at high concentrations.[4][10]
-
Recommendation: Aim for concentrations between 0.5 M and 2.0 M. If you are running the reaction at 0.1 M, increasing it to 0.8 M can have a dramatic effect on both the rate and the final yield.
-
-
Optimize Temperature: While most Ugi-azide reactions proceed well at room temperature, gentle heating can accelerate the reaction for less reactive substrates.[6]
-
Caution: The reaction is exothermic.[4] When running at high concentrations, excessive heating can lead to side reactions or decomposition. Monitor the reaction temperature. A range of 40-60°C is a good starting point for optimization.
-
-
Consider a Catalyst: For certain substrate combinations, particularly those involving less reactive Schiff bases, a Lewis acid catalyst can be beneficial.
-
Mechanism: A Lewis acid, such as Zinc Chloride (ZnCl₂), can activate the imine intermediate, making it more electrophilic and susceptible to nucleophilic attack by the isocyanide.[3]
-
Q3: I'm observing multiple spots on my TLC plate and getting a complex mixture of products. What are the likely side reactions?
A3: A complex product mixture indicates that competing reaction pathways are occurring. In the context of an Ugi-type reaction, the most common culprit is the Passerini reaction.
Causality: The Ugi reaction can be viewed as an extension of the Passerini (a three-component) reaction. If the amine component is unreactive or its concentration is low, the aldehyde, isocyanide, and the azide source (acting as the acid component) can undergo a Passerini-type reaction, leading to the formation of α-azido amides instead of the desired tetrazole. This is particularly prevalent in aprotic solvents.[6]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent has a significant impact on the reaction pathway.
-
Order of Addition: Ensure the imine has a chance to form before the isocyanide has an opportunity to react with other components.
-
Protocol: Add the amine to the aldehyde and stir for 30-60 minutes. Then, add the azide source, followed finally by the dropwise addition of the isocyanide.
-
-
Verify Isocyanide Purity: Impure isocyanide can polymerize or undergo other side reactions.[6]
Frequently Asked Questions (FAQs)
What is the general mechanism of the Ugi-azide reaction?
The Ugi-azide reaction proceeds through a convergent mechanism involving several key steps. The final irreversible cyclization makes it thermodynamically favorable.[1][4][11]
Caption: Generalized mechanism of the Ugi-azide four-component reaction.
What are the best solvents and conditions for this reaction?
There is no single "best" solvent, as the optimal choice is substrate-dependent. However, a general guideline can be provided.
| Parameter | Recommended Range/Value | Rationale & Reference |
| Solvent | Methanol, Ethanol, TFE | Polar protic solvents stabilize polar intermediates and favor the Ugi pathway.[7][8] |
| Concentration | 0.5 M - 2.0 M | High concentration increases reaction rate and drives equilibria forward.[4][10] |
| Temperature | Room Temp. to 60°C | The reaction is often exothermic; start at RT and heat gently if needed for slow reactions.[4][6] |
| Stoichiometry | 1:1:1:1 (equimolar) | A slight excess (1.1-1.2 eq.) of one component can be used to consume a more precious reactant.[10] |
| Azide Source | Trimethylsilyl azide (TMSN₃), Sodium Azide (NaN₃) + Acid | TMSN₃ is common. NaN₃ requires an acid (e.g., acetic acid) to generate HN₃ in situ.[1] |
How should I monitor the progress of my reaction?
Effective reaction monitoring is crucial to avoid unnecessarily long reaction times or premature workup.
-
Thin-Layer Chromatography (TLC): The simplest method. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new, typically lower Rf spot, indicates product formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. You can track the consumption of starting material masses and the appearance of the product mass, confirming the reaction is proceeding as expected.[6]
Experimental Protocols
Protocol 1: Standard Ugi-Azide Reaction
This protocol provides a general framework for performing a Ugi-azide four-component coupling.
Caption: A step-by-step workflow for a typical Ugi-azide reaction.
Protocol 2: Troubleshooting Workflow for Low Yields
Use this logical workflow to systematically diagnose issues with your reaction.
Caption: A logical workflow for troubleshooting low yields in Ugi-azide reactions.
References
-
Sadremomtaz, A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 42882-42916. Available from: [Link]
-
Iram, S., et al. (2021). Highly efficient azido-Ugi multicomponent reactions for the synthesis of bioactive tetrazoles bearing sulfonamide scaffolds. ResearchGate. Available from: [Link]
-
Enantioselective Ugi and Ugi‐azide reactions catalyzed by Co complexes. (n.d.). ResearchGate. Available from: [Link]
-
Wang, D., et al. (2022). Enantioselective Ugi and Ugi-azide reactions catalyzed by anionic stereogenic-at-cobalt(III) complexes. Nature Communications, 13(1), 6902. Available from: [Link]
-
Andrade, C. K. Z., & Silva, W. A. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(4), 1645–1656. Available from: [Link]
-
Andrade, C. K. Z., & Silva, W. A. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PMC. Available from: [Link]
-
Mettler-Toledo International. (n.d.). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Available from: [Link]
-
Mechanistic pathway for Ugi and Ugi‐azide reactions. (n.d.). ResearchGate. Available from: [Link]
-
Optimization of RMC Ugi-azide conditions. (n.d.). ResearchGate. Available from: [Link]
-
Ali, I., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1642. Available from: [Link]
-
Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. Available from: [Link]
-
Wikipedia. (n.d.). Ugi reaction. Available from: [Link]
-
A comparative study of the multicomponent Ugi reactions of an oxabicycloheptene-based β-amino acid in water and in methanol. (n.d.). ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Available from: [Link]
-
Ingold, M., et al. (2017). (PDF) Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. ResearchGate. Available from: [Link]
-
Organic Syntheses. (2017). Ugi Multicomponent Reaction. Available from: [Link]
-
Ali, I., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. PMC. Available from: [Link]
-
Banfi, L., et al. (2012). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. PMC. Available from: [Link]
-
Corona-Díaz, A., et al. (2023). Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles. Sciforum. Available from: [Link]
-
Mettler-Toledo International. (2023, February 26). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube. Available from: [Link]
-
Li, Y., et al. (2018). Exploring Ugi-Azide Four-Component Reaction Products for Broad-Spectrum Influenza Antivirals with a High Genetic Barrier to Drug Resistance. Scientific Reports, 8(1), 4594. Available from: [Link]
-
Torroba, T., et al. (2007). (PDF) The use of the Ugi four-component condensation. ResearchGate. Available from: [Link]
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Technical Support Center: Safe Handling and Heating of Tetrazole Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide serves as a critical safety and technical resource for professionals working with tetrazole-containing molecules. Tetrazole compounds are classified as energetic materials due to their high nitrogen content and endothermic nature, posing significant explosion risks if handled improperly.[1][2] This document provides practical, in-depth guidance in a question-and-answer and troubleshooting format to help you manage these risks effectively in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of tetrazole stability and the nature of their associated hazards.
Q1: What makes tetrazole compounds potentially explosive?
Tetrazole and its derivatives are high-nitrogen heterocyclic compounds that are often thermodynamically unstable.[1] Their hazardous nature stems from two key properties:
-
High Positive Enthalpy of Formation : They are "endothermic" compounds, meaning heat is absorbed during their formation.[1] This stored energy can be released rapidly and violently upon decomposition.
-
Decomposition into Gaseous Products : Upon heating or initiation by shock or friction, the tetrazole ring can decompose to produce large volumes of nitrogen gas (N₂) and/or highly toxic hydrazoic acid (HN₃).[3][4] This rapid gas generation in a confined space is the basis of the explosion. The primary hazard is often from the blast effect of a mass explosion, not from fragmentation.[5][6][7]
Q2: What are the primary triggers for a violent decomposition or explosion?
The decomposition of tetrazole compounds can be initiated by several external stimuli. Researchers must meticulously control the experimental environment to avoid:
-
Heat : This is the most common trigger. For example, unsubstituted 1H-tetrazole decomposes rapidly and explosively if heated above its melting point of 155-157 °C.[5][6]
-
Mechanical Stimuli : Shock, friction, or grinding can provide the activation energy needed to initiate decomposition.[5] Dry tetrazole compounds are particularly sensitive.
-
Electrostatic Discharge : Dry, powdered tetrazoles can accumulate static electricity, which may lead to ignition.[1] Proper grounding of all equipment is essential.[1][5]
-
Incompatible Materials : Contact with strong oxidizing agents, strong acids, or certain metals can form new, even more sensitive and explosive compounds.[1][5]
Q3: I have synthesized a novel tetrazole derivative. How can I assess its thermal risk before proceeding with further experiments?
A thorough thermal hazard assessment is mandatory before scaling up any reaction or performing new manipulations. The recommended approach involves thermal analysis techniques:
-
Differential Scanning Calorimetry (DSC) : This is the primary tool for assessing thermal stability. DSC measures the heat flow into or out of a sample as it is heated. A sharp, intense exothermic peak indicates a rapid release of energy, which is a clear warning sign of explosive potential. Key parameters to determine are the onset temperature of decomposition (T_onset) and the energy of decomposition (ΔH_d).[8][9]
-
Thermogravimetric Analysis (TGA) : TGA measures changes in a sample's mass as a function of temperature.[10] When used alongside DSC, it helps to confirm that an exotherm is associated with decomposition (i.e., mass loss). A rapid mass loss concurrent with a sharp DSC exotherm signals a violent event.[11]
These analyses should always be performed on a very small sample size (typically 0.5-2 mg) in a vented or loosely crimped pan.
Q4: Are some tetrazole derivatives more hazardous than others?
Yes, stability can vary significantly. While all tetrazoles should be treated as potentially hazardous, certain structural features can increase the risk:
-
Substituents : The nature of the substituents on the tetrazole ring plays a crucial role. Electronegative groups can decrease the thermal stability of the molecule.[12]
-
Formation of Metal Salts : Tetrazoles are acidic and can react with metals to form salts that may be far more sensitive to shock and friction than the parent compound.[1]
-
Symmetry : The substitution pattern can influence the decomposition pathway. Asymmetrically substituted tetrazoles may be more prone to forming hazardous hydrazoic acid (HN₃), while symmetric substitution can favor the direct elimination of N₂ gas.[4]
Q5: What are the main decomposition products I should be concerned about?
The decomposition of the tetrazole ring can proceed through two primary pathways, yielding different hazardous products:[3][4]
-
Nitrogen Elimination : The ring fragments, releasing molecular nitrogen (N₂).
-
Azide Formation : The ring opens to form an azide-containing intermediate, which can then release hydrazoic acid (HN₃).
In addition to these, the combustion or decomposition of substituted tetrazoles can release other toxic gases, including carbon monoxide (CO) and nitrogen oxides (NOx).[1][5]
Section 2: Troubleshooting & Procedural Guides
This section provides actionable workflows and protocols for safely managing experiments involving the heating of tetrazole compounds.
Guide 1: Preliminary Hazard Assessment Workflow
Before any heating experiment, a systematic risk assessment must be performed. This workflow guides the decision-making process to ensure safety.
Caption: Decision workflow for assessing the thermal risk of a new tetrazole compound.
Guide 2: Protocol for Safely Heating a Tetrazole Compound on a Small Scale
This protocol outlines the minimum safety requirements for a first-time heating experiment.
Objective: To determine the stability of a tetrazole compound under controlled heating on a milligram scale.
Mandatory Engineering Controls & PPE:
-
Work must be conducted inside a certified chemical fume hood.
-
A certified blast shield must be placed between the experiment and the user.
-
Wear fire-resistant lab coat, safety goggles (not glasses), and appropriate chemical-resistant gloves.[5][13]
Step-by-Step Procedure:
-
Scale Limitation: Weigh no more than 20-50 mg of the tetrazole compound into a small, thick-walled reaction vial or flask. Never use a sealed container. The vessel must be open to the atmosphere or equipped with a loose-fitting cap to prevent pressure buildup.
-
Heating Method: Use a well-controlled heating source such as a sand bath or oil bath with a digital temperature controller and probe. Avoid direct heating on a hot plate , as this can create localized hot spots and lead to poor temperature control.
-
Remote Monitoring: If possible, use a camera to monitor the experiment from a safe distance outside the fume hood.
-
Heating Profile:
-
Begin heating slowly, at a rate of 2-5 °C per minute.
-
Continuously observe the sample for any visual changes (melting, color change, gas evolution, sublimation).
-
If any signs of decomposition are observed, immediately turn off the heat source and lower the heating bath.
-
-
Data Logging: Carefully record the temperature at which any thermal events occur.
-
Cooldown: Allow the apparatus to cool completely to room temperature before dismantling.
-
Waste Disposal: Treat all residues and materials as potentially hazardous and dispose of them according to your institution's hazardous waste protocols.
Guide 3: Interpreting Thermal Analysis (DSC/TGA) Data
The data from DSC and TGA are your primary indicators of thermal risk. Understanding these plots is critical for making informed safety decisions.
| Parameter | Instrument | Description | Safety Implication |
| T_g (Glass Transition) | DSC | A reversible change in heat capacity. | Indicates a change in the material's physical state, but not typically a safety risk itself. |
| T_m (Melting Point) | DSC | An endothermic event (heat absorption). | Important to note, as decomposition may occur at or shortly after melting.[5] |
| T_onset (Decomposition Onset) | DSC | The temperature at which the exothermic decomposition begins. | This is a critical safety parameter. A low T_onset (<180°C) indicates poor thermal stability and high risk. |
| Peak Shape | DSC | The shape of the exothermic peak. | A sharp, narrow peak indicates a very rapid release of energy (detonation/deflagration risk). A broad peak suggests a slower, more controlled decomposition. |
| ΔH_d (Decomposition Energy) | DSC | The total energy released during decomposition (area under the exotherm). | A large ΔH_d (e.g., >500 J/g) signifies a highly energetic event with significant explosive potential. |
| Mass Loss (%) | TGA | The percentage of mass lost during a heating event. | Rapid mass loss that coincides with a sharp DSC exotherm confirms a violent decomposition with gas production. |
Guide 4: Emergency Response for a Runaway Reaction or Fire
In the event of an uncontrolled exotherm, fire, or explosion, your personal safety is the only priority.
-
DO NOT FIGHT THE FIRE: If a fire involves the tetrazole compound itself, do not attempt to extinguish it. The risk of a mass explosion is extremely high.[6][7]
-
EVACUATE IMMEDIATELY: Alert all personnel in the immediate vicinity. Activate the nearest fire alarm.
-
ISOLATE THE AREA: Evacuate to a safe distance, at least 100 meters away, and prevent others from entering the area. For a significant fire, emergency responders may clear an area up to 1600 meters (1 mile).[6][7]
-
INFORM RESPONDERS: When emergency services arrive, inform the officer in charge that the incident involves a potentially explosive tetrazole compound. Provide the Safety Data Sheet (SDS) if it is safe to do so.
Section 3: Visual Aids
Tetrazole Ring Decomposition Pathways
This diagram illustrates the two primary fragmentation routes of the tetrazole ring during thermal decomposition, leading to the formation of either stable nitrogen gas or hazardous hydrazoic acid.[3][4]
Sources
- 1. biofinechemical.com [biofinechemical.com]
- 2. auckland.ac.nz [auckland.ac.nz]
- 3. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]
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Technical Support Center: Process Optimization for Metal-Free Synthesis of Tetrazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the metal-free synthesis of 5-substituted-1H-tetrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, process optimization strategies, and answers to frequently encountered challenges in the synthesis of these critical heterocyclic compounds. Our focus is on the widely used [3+2] cycloaddition reaction between organic nitriles and sodium azide.
Part 1: Critical Safety Protocols
Before initiating any experiment, it is imperative to understand and mitigate the risks associated with the reagents, particularly sodium azide and the potential in-situ formation of hydrazoic acid.
Frequently Asked Safety Questions (FAQs)
Q1: What are the primary hazards of working with sodium azide? A1: Sodium azide (NaN₃) is highly toxic if ingested or absorbed through the skin and can cause a severe explosion hazard if shocked or heated.[1][2] It is crucial to handle it with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[1] All manipulations should be performed in a chemical fume hood.[1]
Q2: How is the dangerous hydrazoic acid (HN₃) formed, and how can I prevent it? A2: Hydrazoic acid is a highly toxic, volatile, and explosive liquid that is formed when sodium azide comes into contact with acids (including Brønsted acids or even water under acidic conditions).[2][3][4] To prevent its formation, never mix azide-containing solutions with acids. [4] Reactions should be maintained at a neutral or slightly alkaline pH.[3] Any work-up involving acidification must be done with extreme caution in a well-ventilated fume hood, preferably after quenching any residual azide.
Q3: What materials should be avoided when handling azides? A3: Avoid all contact with heavy metals (e.g., lead, copper, silver, mercury) as this can form highly shock-sensitive and explosive heavy metal azides.[4] Do not use metal spatulas for transferring solid sodium azide.[2][4] Furthermore, avoid using halogenated solvents like dichloromethane or chloroform as reaction media with azides, as this can lead to hazardous reactions.[4]
Q4: How should I properly dispose of azide-containing waste? A4: Azide-containing waste streams must be collected separately and clearly labeled.[4] Never mix azide waste with acidic waste.[4] For disposal, a recommended method for aqueous azide solutions is to dilute them greatly with water before running to waste, in accordance with local and federal guidelines.[1]
Part 2: Troubleshooting Guide for Synthesis and Purification
This section addresses specific problems that may arise during the experimental process, providing explanations and actionable solutions.
Reaction & Yield Issues
Q1: My reaction is very slow or shows no conversion. What are the likely causes? A1: This is a common issue, particularly with certain substrates. Consider the following:
-
Substrate Electronics: The [3+2] cycloaddition is sensitive to the electronic nature of the nitrile. Aromatic nitriles with electron-withdrawing groups (-NO₂, -CN, -Cl) react faster due to the increased electrophilicity of the nitrile carbon.[5] Conversely, nitriles with electron-donating groups (-NH₂, -OCH₃) react much slower.[5] For these deactivated substrates, increasing the reaction temperature or reaction time is often necessary.
-
Temperature: Most metal-free tetrazole syntheses require elevated temperatures, typically in the range of 90-150 °C.[6] Ensure your reaction is reaching and maintaining the target temperature.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF or DMSO are most effective as they can achieve the required temperatures and effectively solvate the reagents.[5][6] Using a lower-boiling solvent like acetonitrile may result in incomplete conversion.[7]
-
Nitrile Activation: In the absence of a metal catalyst, the reaction often proceeds via activation of the nitrile.[8][9] Some protocols use additives like iodine or silica sulfuric acid to act as mild Lewis or Brønsted acids to activate the nitrile, thereby accelerating the reaction.[10][11]
Q2: The reaction works, but the yield is low. How can I optimize it? A2: Low yield can stem from incomplete reaction, side reactions, or product degradation.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the nitrile starting material is fully consumed. However, be aware that prolonged heating at high temperatures can sometimes lead to thermal decomposition of the tetrazole product, reducing the yield.[7]
-
Stoichiometry: Ensure you are using a slight excess of sodium azide (typically 1.2 to 1.5 equivalents) relative to the nitrile.
-
Work-up Procedure: The product of the cycloaddition is the sodium salt of the tetrazole, which is soluble in polar solvents like DMF or DMSO. The 1H-tetrazole is generated upon acidification during work-up. Incomplete acidification will result in loss of product to the aqueous layer during extraction. Acidify the cooled reaction mixture to a pH of ~2-3 before extraction.
Q3: I am observing significant side product formation. What are they and how can I avoid them? A3: While the [3+2] cycloaddition is generally clean, side products can form, especially with complex substrates. The specific side products are substrate-dependent. Careful characterization (NMR, MS) is needed for identification. To minimize them, try running the reaction at the lower end of the effective temperature range to improve selectivity.[6] Ensuring the purity of your starting nitrile is also critical, as impurities can lead to undesired reactions.
Work-up & Purification Issues
Q1: During work-up and crystallization, my product is "oiling out" instead of forming a solid. What should I do? A1: "Oiling out" occurs when the compound separates as a liquid instead of a solid, often due to impurities or rapid cooling.[12]
-
Slow Down Cooling: Re-dissolve the oil by heating and adding a minimal amount of additional solvent. Allow the solution to cool very slowly. Insulating the flask can help achieve a gradual temperature drop, promoting crystal formation over oiling.[12]
-
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[12] If available, adding a seed crystal of the pure product is highly effective.[12]
-
Change Solvent System: The chosen solvent may be unsuitable. Experiment with different solvents or a mixed-solvent system to find one that provides appropriate solubility at high temperature and poor solubility at low temperature.[12]
-
Pre-Purification: Significant impurities can depress the melting point and promote oiling. Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[12]
Q2: My tetrazole derivative is sticking to the silica gel during column chromatography. A2: The acidic nature of the tetrazole N-H proton can cause strong binding to the silica gel.
-
Modify the Mobile Phase: Add a small amount of a polar, acidic solvent like acetic acid (0.5-1%) to the eluent. The acid will protonate the silica surface and compete for binding sites, allowing your compound to elute more effectively.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina or C18-functionalized reverse-phase silica.
Part 3: General FAQs & Process Optimization
Q1: How do I select the optimal solvent and temperature for my specific nitrile? A1: The optimal conditions depend on the nitrile's reactivity. A good starting point for many aromatic and benzyl nitriles is DMF at 90-110 °C.[6][7] For less reactive substrates (e.g., those with electron-donating groups or some aliphatic nitriles), DMSO at a higher temperature (up to 150 °C) may be required.[5] Water can be used as a green solvent, but it often requires a catalyst to proceed efficiently.[3] A summary of typical conditions is provided below.
| Substrate Type | Typical Solvent | Typical Temperature (°C) | Expected Reactivity | Reference |
| Aryl nitrile (electron-withdrawing) | DMF / DMSO | 90 - 120 | High (short reaction times) | [5] |
| Aryl nitrile (electron-donating) | DMSO | 110 - 150 | Low (longer reaction times) | [5] |
| Benzyl nitrile | DMF | 90 - 110 | High | [6] |
| Aliphatic nitrile | DMSO | 120 - 150 | Low to Moderate | [13] |
Q2: What is the mechanistic basis for this "metal-free" reaction? A2: While often depicted as a concerted [3+2] cycloaddition, density functional theory (DFT) calculations suggest a stepwise mechanism is more likely.[8][9][14] The process is thought to involve an initial activation of the nitrile, followed by nucleophilic attack of the azide ion to form an imidoyl azide intermediate. This intermediate then undergoes rapid intramolecular cyclization to form the tetrazolate anion, which is protonated during acidic work-up.[8][9]
Caption: General experimental workflow for tetrazole synthesis.
Troubleshooting Flowchart: Low or No Yield
Caption: A decision-making guide for troubleshooting low yields.
References
- Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives - Benchchem. (n.d.).
- Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water - Organic Chemistry Portal. (n.d.).
- Synthesis of different structurally 5-substituted-1H-tetrazoles in the presence of cuttlebone in DMSO - ResearchGate. (n.d.).
- 1H-Tetrazole synthesis - Organic Chemistry Portal. (n.d.).
- Synthesis, characterization and biological evaluation of tetrazole derivatives - International Journal of Advanced Chemistry Research. (n.d.).
- OSU-6: A Highly Efficient, Metal-Free, Heterogeneous Catalyst for the Click Synthesis of 5-Benzyl and 5-Aryl-1H-tetrazoles - MDPI. (n.d.).
- Sodium Azide and Hydrazoic Acid in Workplace Atmospheres - OSHA. (n.d.).
- Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (n.d.).
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PubMed Central. (n.d.).
- Safe Handling of Azides - University of Pittsburgh. (2013, February 1).
- Azide safety archibald | PDF - Slideshare. (n.d.).
- Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.).
- Sodium azide: Uses, safety and sustainable alternatives - Abcam. (n.d.).
- Synthesis and Characterization of Novel Tetrazole Derivatives and Evaluation of Their Anti-candidal Activity. (n.d.).
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate | ACS Omega - ACS Publications. (2024, April 29).
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).
- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles - ACS Publications. (n.d.).
- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles - ResearchGate. (n.d.).
- Mechanisms of tetrazole formation by addition of azide to nitriles. - Semantic Scholar. (n.d.).
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex - PubMed Central. (n.d.).
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- 13. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
Impact and friction sensitivity testing for energetic tetrazole derivatives.
Technical Support Center: Energetic Tetrazole Derivatives
A Guide to Impact & Friction Sensitivity Testing
Welcome to the Technical Support Center for the characterization of energetic tetrazole derivatives. This guide is designed for researchers, chemists, and safety professionals working on the synthesis and handling of these high-energy materials. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to help you conduct safe, accurate, and reproducible sensitivity tests.
This resource is structured into two main parts: a Frequently Asked Questions (FAQs) section to cover fundamental concepts, and a series of detailed Troubleshooting Guides to address specific issues you may encounter during impact and friction testing.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practices of sensitivity testing for energetic materials like tetrazole derivatives.
Q1: What are impact and friction sensitivity, and why are they critical for tetrazole derivatives?
A: Impact and friction sensitivity are measures of a material's propensity to initiate a violent decomposition (i.e., explode or deflagrate) when subjected to mechanical stimuli.[1][2]
-
Impact Sensitivity refers to the reaction of a substance to a drop-weight impact, simulating an accidental drop or collision.[3][4] It is typically expressed in terms of impact energy (Joules), which is the mass of the drop weight multiplied by the drop height.[4]
-
Friction Sensitivity describes the reaction of a substance to frictional stimuli, such as rubbing or shearing between two surfaces.[5][6] This is a critical parameter as it relates to hazards during manufacturing, handling, and processing.[5] It is expressed as the normal force (Newtons or kilograms-force) applied to the material that results in an initiation.
For tetrazole derivatives, which are developed for applications ranging from pharmaceuticals to propellants and explosives, these values are paramount.[7][8][9] They dictate the safety protocols required for handling, storage, and transportation, and are essential for risk assessment throughout the material's lifecycle.[2]
Q2: What are the standard apparatuses used for these tests?
A: Several internationally recognized methods exist, but the most common are those developed by the German Federal Institute for Materials Research and Testing (BAM).
-
For Impact Sensitivity: The BAM Fallhammer (or Drop Hammer) is a widely used standard.[3][10] It consists of a defined weight that is dropped from a variable height onto a small sample of the material confined in a standardized steel apparatus.[4][10]
-
For Friction Sensitivity: The BAM Friction Apparatus is the industry standard.[5][11] It subjects a sample to friction between a stationary porcelain pin and a moving porcelain plate under a specific, variable load.[5][12]
Other methods, such as the ABL Friction Machine and various drop-weight testers, are also used, particularly under different regulatory bodies like the UN or military standards (STANAG).[13][14] It is important to note that results from different apparatuses are not always directly comparable.
Q3: How much sample is required, and how should it be prepared?
A: Sample preparation is a critical step that directly influences test reproducibility.
-
Sample Volume: For both BAM impact and friction tests, a very small amount of material is used, typically around 10-40 mm³ .[4][6][12] This minimizes the hazard while providing a representative sample.
-
Particle Size: The material should be in a powdered or granular form. It is standard practice to pass the substance through a 0.5 mm sieve before testing to ensure uniformity and remove large agglomerates.[4][6]
-
Physical Form: The sensitivity of a material is heavily influenced by its crystal structure, morphology, and the presence of defects or impurities.[15][16][17][18] Therefore, it is crucial to document the sample's physical state (e.g., crystalline, amorphous, particle shape) and ensure consistency across all tests.
Q4: What constitutes a "positive" reaction or a "Go" event?
A: A positive event is not limited to a full detonation. According to standard procedures, a reaction is considered positive if any of the following are observed:
-
Audible report (a "pop" or crackle)
-
Flame or spark
-
Smoke or gas evolution (odor)
The operator's subjective assessment is a factor, so consistent observation conditions (e.g., dim lighting) and experienced personnel are key.[12] Some modern systems incorporate high-speed video or gas analyzers to aid in detection.[13]
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during sensitivity testing.
Guide 1: Impact Sensitivity Testing (BAM Fallhammer)
Issue: My impact sensitivity results (drop height/energy) are inconsistent and not reproducible.
Poor reproducibility is a frequent challenge. The workflow below will help diagnose the root cause.
Caption: Troubleshooting decision tree for inconsistent impact sensitivity results.
Probable Causes & Solutions
| Cause ID | Probable Cause | In-Depth Explanation & Solution |
| IC-1 | Inconsistent Sample Preparation | The physical properties of the sample are paramount. Crystal morphology, particle size distribution, and the presence of residual solvents can drastically alter sensitivity. [15] Solution: 1) Always sieve the material through a standard 0.5 mm mesh before testing.[4][6] 2) Ensure samples are thoroughly dried using a consistent method to avoid the plasticizing effect of solvents. 3) If synthesizing different batches, characterize the crystal habit (e.g., via microscopy) as this can significantly impact results. |
| IC-2 | Instrument Contamination or Wear | Residue from previous tests can contaminate new samples. The steel cylinders and guide rings wear down over time, altering the impact surface and energy transfer. Solution: 1) Meticulously clean all parts of the sample assembly (steel cylinders, rings) with an appropriate solvent (e.g., acetone) between each drop. 2) Regularly inspect the steel components for pitting, scratches, or deformation. Replace them as per the manufacturer's or laboratory's standard operating procedure. |
| IC-3 | Variable Environmental Conditions | Temperature and humidity can affect the sensitivity of some energetic materials.[6][14] Solution: Conduct tests in a climate-controlled environment. Always record the temperature and relative humidity for each test series to identify potential correlations. |
| IC-4 | Operator Technique Variability | Minor variations in how the sample is loaded and positioned can lead to inconsistent results. Solution: 1) Use a standardized scoop or measure to ensure a consistent sample volume (e.g., 40 mm³).[4] 2) Ensure the sample is placed in the center of the lower steel cylinder and that the guiding ring is properly seated. Develop and adhere to a strict Standard Operating Procedure (SOP). |
Guide 2: Friction Sensitivity Testing (BAM Apparatus)
Issue: I am observing reactions at very low friction loads, or my results are highly scattered.
This can be an indication of extreme sensitivity, contamination, or procedural error.
Probable Causes & Solutions
| Cause ID | Probable Cause | In-Depth Explanation & Solution |
| FC-1 | Contamination of Porcelain Surfaces | The porcelain plates and pins are consumable and single-use for a given sample spot. Residue from a previous test, cleaning solvents, or even oils from fingerprints can dramatically affect results. The surface roughness of the porcelain is a controlled parameter.[5] Solution: 1) Always use a new porcelain plate and a fresh surface on the porcelain pin for each individual test. [11][12] Never reuse a spot on the plate. 2) Handle porcelain components with clean gloves or forceps to prevent contamination. 3) Ensure components are from an approved supplier to maintain consistent surface roughness (typically 9-32 µm).[5] |
| FC-2 | Incorrect Sample Placement or Amount | If too little sample is used, the pin and plate may make direct contact, creating a false positive from the ceramic-on-ceramic friction. If too much is used, the material may be pushed aside rather than being subjected to the intended friction. Solution: Use a standard 10 mm³ sample volume.[6] Place the sample carefully on the plate so that it forms a small, coherent pile under the pin. Ensure the material is caught between the pin and plate as the plate begins its motion.[6] |
| FC-3 | Hygroscopic Nature of the Sample | Many tetrazole derivatives, especially energetic salts, can be hygroscopic. Absorbed moisture can act as a lubricant, decreasing sensitivity and leading to scattered, non-representative results. Solution: 1) Dry the sample in a desiccator or vacuum oven under controlled conditions immediately before testing. 2) Conduct tests promptly after removing the sample from the dry environment. 3) Record the ambient humidity as part of the test record.[12] |
| FC-4 | Material is Genuinely Hyper-Sensitive | Some tetrazole derivatives, particularly certain salts or coordination polymers, are primary explosives and are inherently extremely sensitive to friction.[8] Solution: If you consistently and correctly get reactions at the lowest force setting (e.g., 0.5 kg load), the material should be classified as extremely sensitive. Extreme caution is required. Handle the material with all necessary remote and protective measures. Re-evaluate the necessity of handling this material in a dry, powdered form.[19] |
Part 3: Standard Operating Protocols & Data
Protocol 1: BAM Impact Sensitivity Test (Bruceton Method)
-
Preparation: Ensure the BAM Fallhammer is level and the drop mechanism is functioning correctly. Clean the steel anvils and guide ring thoroughly. Sieve the tetrazole derivative sample through a 0.5 mm screen.
-
Sample Loading: Using a 40 mm³ scoop, place one measure of the sample onto the center of the base anvil. Place the upper anvil on top and secure the assembly with the guide ring.
-
Test Execution: Place the sample assembly on the machine. Set the drop mass (e.g., 5 kg) to a starting height based on literature for similar compounds or a conservative estimate.
-
Observation: Clear the area and release the weight. Carefully observe for any reaction (flash, sound, smoke).[4]
-
Data Recording: Record the drop height and the result ("Go" or "No-Go").
-
Staircase Method: Adjust the drop height for the next test based on the previous result. If "Go", decrease the height by one increment. If "No-Go", increase the height by one increment.
-
Analysis: Continue for a predetermined number of trials (e.g., 25-50). Analyze the results using the Bruceton "up-and-down" method to calculate the H₅₀ value, which is the height at which there is a 50% probability of initiation.
Protocol 2: BAM Friction Sensitivity Test (One-in-Six Method)
-
Preparation: Install a new porcelain plate and pin into the BAM Friction Apparatus. Ensure the drive motor is operational.
-
Sample Loading: Place approximately 10 mm³ of the sieved sample onto the porcelain plate.
-
Test Execution: Lower the loading arm so the pin rests on the sample. Select a starting load (force) by placing the appropriate weight on the notched arm. For an unknown material, start with a high load (e.g., 36 kg) and work down, or start low and work up if the material is expected to be sensitive.[12]
-
Observation: Turn off room lights for better visual detection.[12] Activate the motor, which will move the plate 10 mm forward and back once.[5] Observe for any reaction.
-
Data Recording: Record the load (force) and the result ("Go" or "No-Go").
-
Threshold Determination: The goal is to find the lowest load at which a "Go" occurs. The standard UN/BAM procedure involves finding the lowest load at which one explosion occurs in six trials.[6][12]
-
Classification: The final result is reported as the lowest force in Newtons that causes a reaction.
The following table provides context for sensitivity values. Tetrazole derivatives can span this entire range.
| Substance | Impact Sensitivity (H₅₀, Joules) | Friction Sensitivity (Force, Newtons) | Classification |
| RDX | ~7.5 J | ~120 N | Secondary Explosive |
| PETN | ~3 J | ~60 N | Secondary Explosive |
| Lead Azide | < 2 J | < 5 N | Primary Explosive |
| Ammonium Nitrate | > 40 J | > 353 N | Insensitive |
Note: Values are approximate and can vary with test conditions and material properties.
References
-
BAM Friction Test Apparatus. UTEC Corporation. [Link]
-
SMS ABL Friction Machine. Safety Management Services, Inc. [Link]
-
LLNL Small-Scale Friction sensitivity (BAM) Test. OSTI.gov. [Link]
-
Friction Sensitivity of Primary Explosives. Defense Technical Information Center (DTIC). [Link]
- Friction sensitivity testing device and method.
-
Examining the Effects of Crystal Structure and Bonding on Explosive Impact Sensitivity. ResearchGate. [Link]
-
OZM Ball Drop Impact Tester (BIT‐132) vs. BAM Standard Method. Wiley Online Library. [Link]
-
Test 3 (a) (i): BOE Impact. Explosives Testing Users' Group. [Link]
-
STANAG 4489 - Ed: 1 Ver. 1. European Defence Agency - EDSTAR. [Link]
-
UN Recommendations Series 1 Impact Sensitivity Testing of Explosives. Intertek. [Link]
-
Test 3 (b) (i): BAM Friction. Explosives Testing Users' Group. [Link]
-
Assessing the impact sensitivity of explosives using the BHF-12A equipment. MATEC Web of Conferences. [Link]
-
Electrostatic discharge and energetic materials. University of Pardubice. [Link]
-
BAM friction test setup used in this study. ResearchGate. [Link]
-
Increasing the Limits of Energy and Safety in Polynitro Tetrazoles by Incorporating Fluorine Atom. PubMed. [Link]
-
Precision Testing for Energetic Materials and Propellants. TA Instruments. [Link]
-
Access to green primary explosives via constructing coordination polymers based on bis-tetrazole oxide and non-lead metals. Royal Society of Chemistry. [Link]
-
(PDF) Increasing the limits of energy and safety in tetrazoles. ResearchGate. [Link]
-
Apparatus for skidding sensitivity testing of energetic materials. AIP Publishing. [Link]
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. CORE. [Link]
-
Material Sensitivity Testing. Safety Management Services, Inc. [Link]
-
Crystal Packing of Impact-Sensitive High-Energy Explosives. ACS Publications. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Screening Protocol to Identify Potentially Explosive Compounds in Early Stage Development. IChemE. [Link]
-
Contextualising high explosive shock sensitivity relative to internal defect structures. University of Bristol. [Link]
-
(PDF) Crystal sensitivities of energetic materials. ResearchGate. [Link]
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Technical Support Center: Purification of Tetrazole-1,5-diamine and its Derivatives
Welcome to the technical support center for the purification of tetrazole-1,5-diamine (DAT) and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions encountered during the purification of these nitrogen-rich, energetic compounds. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
General Purification Strategy
The purification of this compound and its derivatives requires careful consideration of their unique chemical properties, including high polarity, potential for thermal instability, and specific solubility profiles. A general workflow involves assessing the crude product's purity, selecting an appropriate purification method—typically recrystallization or column chromatography—and then carefully executing the chosen procedure while monitoring for product stability.
Caption: Decision workflow for purifying tetrazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Recrystallization Issues
Q1: My tetrazole derivative won't crystallize from solution. What should I do?
A1: Inducing Crystallization
Failure to crystallize is a common issue, often related to supersaturation problems or the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure product from a previous batch, add a single seed crystal to the cooled, saturated solution.[1]
-
Ice Bath: Ensure the solution is thoroughly cooled in an ice bath to maximize the yield by decreasing the solubility of your compound.[1][2]
-
-
Solvent System Adjustment:
-
Antisolvent Addition: If using a single solvent fails, a binary solvent system can be effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Gently warm the mixture until it is clear again, and then allow it to cool slowly.[2]
-
Solvent Evaporation: If the solution is too dilute, you can slowly evaporate some of the solvent to reach the point of saturation. Be cautious with heat-sensitive compounds.
-
Q2: I'm getting poor recovery after recrystallization. How can I improve my yield?
A2: Optimizing Recrystallization Yield
Low recovery is often a result of using too much solvent, cooling the solution too quickly, or premature filtration.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor, even after cooling.[2]
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[1][2]
-
Mother Liquor Concentration: After filtering your crystals, you can often recover a second crop of crystals by concentrating the mother liquor (e.g., by rotary evaporation) and re-cooling. Note that this second crop may be less pure than the first.
-
Check Solubility Data: The solubility of 5-aminotetrazole, a parent compound, is highest in polar aprotic solvents like DMF and DMSO and lower in alcohols and acetonitrile.[3][4] This trend can often be extrapolated to its derivatives. Selecting a solvent where the compound has high solubility when hot and low solubility when cold is crucial.
| Solvent | Solubility of 5-Aminotetrazole (mole fraction at 323.15 K) |
| N,N-Dimethylformamide (DMF) | 7.951 × 10⁻² |
| 1,4-Dioxane | 6.523 × 10⁻² |
| Ethanol | 1.752 × 10⁻³ |
| Acetone | 1.620 × 10⁻³ |
| Acetonitrile | 3.85 × 10⁻⁴ |
| Data adapted from a study on 5-aminotetrazole solubility.[3] |
Column Chromatography Issues
Q3: My highly polar tetrazole derivative is not moving from the baseline on a silica gel column. What can I do?
A3: Eluting Highly Polar Compounds
Tetrazole derivatives are often very polar due to the high nitrogen content and the presence of amino groups, causing them to interact strongly with the acidic silanol groups on standard silica gel.
Troubleshooting Steps:
-
Increase Eluent Polarity:
-
Solvent Modifiers: Add a small percentage of a highly polar solvent like methanol or isopropanol to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol).
-
Acid/Base Additives: For basic compounds like DAT, adding a small amount of a base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase can help by competing with your compound for binding sites on the silica, reducing tailing and improving elution.[5]
-
-
Use a Different Stationary Phase:
-
Deactivated Silica: You can deactivate silica gel by treating it with a base to reduce its acidity.[5]
-
Alumina: Neutral or basic alumina can be a good alternative to silica for purifying basic compounds.
-
Reverse-Phase Chromatography: For some derivatives, C18 reverse-phase chromatography using polar mobile phases (e.g., water/acetonitrile or water/methanol with additives like formic acid or TFA) may provide better separation.
-
-
Dry Loading: If your compound is not very soluble in the initial, less polar eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[6]
Q4: My compound seems to be decomposing on the silica gel column. How can I confirm this and prevent it?
A4: Addressing On-Column Decomposition
The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. This compound and its derivatives, particularly energetic salts, can be thermally or catalytically sensitive.[7][8][9]
Troubleshooting Steps:
-
Confirm Instability:
-
TLC Stability Test: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[5]
-
-
Mitigation Strategies:
-
Deactivate the Silica: As mentioned in Q3, pre-treating the silica with a base can neutralize active sites.
-
Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system and applying positive pressure ("flash chromatography").
-
Alternative Purification Methods: If the compound is highly unstable, avoid chromatography altogether and focus on recrystallization, acid-base extraction, or precipitation techniques. A new synthesis for 1,5-diamino-1H-tetrazole has been developed to avoid hazardous byproducts, which may also result in a cleaner crude product that is easier to purify.[10][11]
-
Caption: Troubleshooting guide for column chromatography.
Safety Considerations
Q5: Are there any specific safety precautions I should take when purifying this compound and its energetic derivatives?
A5: Handling Energetic Materials
Yes, absolutely. This compound and many of its derivatives are classified as energetic materials. They can be sensitive to impact, friction, and heat.[8][12]
Essential Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and gloves. For energetic materials, consider using a face shield and blast shield, especially during heating or concentration steps.
-
Scale: Work on the smallest scale possible for your needs.
-
Avoid Friction and Impact: Use glass or Teflon-coated spatulas. Avoid scraping crude material from glass flasks with metal spatulas. Be mindful of ground-glass joints, which can be a source of friction.
-
Heating: Use a water or oil bath for controlled heating. Never heat directly on a hot plate. Be aware of the decomposition temperature of your specific compound. For example, some DAT derivatives can have decomposition temperatures as low as 85 °C.[8]
-
Concentration: When removing solvent via rotary evaporation, use a safety shield and ensure the bath temperature is well below the compound's decomposition temperature.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Thermochemistry, Tautomerism, and Thermal Decomposition of 1,5-Diaminotetrazole: A High-Level ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H-Tetrazole-1,5-diamine | CH4N6 | CID 307904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Solubility of Tetrazole Compounds in Organic Solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of tetrazole-containing compounds in organic solvents. Tetrazole moieties are invaluable in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can enhance the drug-like properties of molecules.[1][2] However, their unique physicochemical characteristics can present significant solubility hurdles. This resource provides in-depth, experience-driven troubleshooting advice and advanced strategies to overcome these issues, ensuring the smooth progression of your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My tetrazole compound is showing poor solubility in common organic solvents like DCM and MeOH. What are the underlying reasons for this?
A1: The poor solubility of tetrazole compounds often stems from a combination of high crystal lattice energy and the polar nature of the tetrazole ring. The N-H bond in 1H-tetrazoles is acidic, with a pKa similar to acetic acid, allowing for strong intermolecular hydrogen bonding.[3][4] This extensive hydrogen bonding network contributes to a highly stable crystal structure that is difficult for many organic solvents to disrupt.
Furthermore, the tetrazole ring itself is highly polar. While "like dissolves like" is a general guideline, the specific interactions between the solvent and the solute are critical. Solvents that cannot effectively disrupt the strong intermolecular forces of the tetrazole compound will fail to be effective solubilizing agents.[5]
Q2: I'm struggling to get my tetrazole compound into solution for a reaction. What are some initial troubleshooting steps I can take?
A2: When facing initial solubility challenges, a systematic approach starting with simple physical methods is recommended before moving to more complex formulation strategies.
Initial Troubleshooting Workflow
Caption: A stepwise approach to addressing initial solubility issues.
Step-by-Step Protocol: Initial Dissolution Attempts
-
Heating: Gently warm the solvent-compound mixture. Increased temperature provides the energy needed to overcome the crystal lattice energy.[5] Always monitor for compound degradation, especially with thermally labile molecules.
-
Sonication: Utilize an ultrasonic bath. Sonication uses sound waves to create cavitation bubbles, which upon collapsing, generate localized high-energy microenvironments that can break apart solute aggregates and enhance dissolution.[6][7] This method is particularly effective for kinetically limited solubility.
-
Solvent Screening: Do not limit yourself to one or two solvents. Expand your screening to include a broader range of polar aprotic solvents which are often effective for dissolving tetrazoles.[8]
| Solvent Class | Examples | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which helps to disrupt the intermolecular hydrogen bonding of tetrazoles.[8][9] |
| Ethers | THF, Dioxane | Moderately polar, can be effective for less polar tetrazole derivatives. |
| Alcohols | Isopropanol, Ethanol | Can act as both hydrogen bond donors and acceptors. Their effectiveness is highly dependent on the specific structure of the tetrazole. |
Table 1: Recommended starting solvents for tetrazole compounds.
Q3: I've tried heating and sonication in various solvents with minimal success. What are the next steps?
A3: If basic physical methods are insufficient, it's time to consider more advanced chemical and formulation strategies. These approaches aim to modify the compound itself or the formulation to fundamentally improve its solubility.
Advanced Solubility Enhancement Strategies
Strategy 1: Co-solvency
Q4: Can using a mixture of solvents improve the solubility of my tetrazole compound?
A4: Yes, co-solvency is a powerful technique. A single solvent may not possess all the necessary characteristics to dissolve a complex molecule. By using a mixture of solvents, you can fine-tune the polarity and hydrogen bonding properties of the solvent system to better match the solute.[10][11] For example, a mixture of toluene and water has been shown to be effective in certain tetrazole syntheses.[1]
Experimental Protocol: Co-solvent Screening
-
Primary Solvent Selection: Choose a primary solvent in which the compound has at least minimal solubility (e.g., DMSO, DMF).
-
Co-solvent Addition: Titrate in a second, miscible co-solvent with different properties (e.g., a less polar solvent like THF or a protic solvent like isopropanol).
-
Observation: Observe the solubility at various ratios of the two solvents. A triangular phase diagram can be constructed for a more systematic three-solvent system screening.
-
Optimization: Identify the co-solvent ratio that provides the maximum solubility.
Strategy 2: Salt Formation
Q5: My tetrazole is acidic. Can converting it to a salt improve its solubility in organic solvents?
A5: Absolutely. Because 1H-tetrazoles are acidic, they can be deprotonated with a suitable base to form a tetrazolate salt.[12] This conversion from a neutral molecule to an ionic salt can dramatically increase solubility in polar organic solvents.[13][14] The formation of an ionic species introduces strong ion-dipole interactions with polar solvents, which can be more favorable than the hydrogen bonding in the neutral form.[15]
Workflow for Salt Formation to Enhance Solubility
Caption: A workflow for improving solubility through salt formation.
Considerations for Salt Formation:
-
Base Selection: The choice of base is critical. Inorganic bases (e.g., NaOH, K2CO3) will form inorganic salts, while organic bases (e.g., triethylamine, DBU) will form organic salts. The nature of the counterion will influence the solubility of the resulting salt.
-
Solvent for Salt Formation: The reaction to form the salt should be conducted in a solvent that can facilitate the reaction but from which the salt may precipitate for easy isolation, or in a solvent that will be used in the subsequent step.
-
Characterization: Always confirm the formation of the salt using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).
Strategy 3: Prodrug Approach
Q6: Are there any chemical modifications I can make to the tetrazole ring to transiently improve solubility?
A6: Yes, a prodrug strategy can be a very effective, albeit more involved, approach. This involves chemically modifying the tetrazole moiety to create a more soluble derivative that can later revert to the active parent compound under specific conditions.[16][17] For example, the acidic N-H of the tetrazole can be masked with a protecting group that increases organic solvent solubility. This protecting group can then be removed in a subsequent step.
Common Prodrug/Protecting Group Strategies for Tetrazoles:
-
Trityl (Tr) and Substituted Trityl Groups: These bulky, lipophilic groups can significantly enhance solubility in nonpolar organic solvents. They are typically removed under acidic conditions.
-
p-Methoxybenzyl (PMB): Another common protecting group that increases lipophilicity and is removable with strong acid or oxidative conditions.
-
Ester Prodrugs: If the tetrazole is part of a larger molecule with a carboxylic acid, esterification can mask the polar acid and improve solubility. The ester can then be hydrolyzed back to the active acid.[9]
Strategy 4: Advanced Formulation Technologies
Q7: My compound is a late-stage drug candidate, and I need a more robust solution for poor solubility. What are some pharmaceutical formulation strategies to consider?
A7: For drug development professionals, several advanced formulation technologies can be employed to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs), including tetrazole-containing compounds.[18]
-
Amorphous Solid Dispersions (ASDs): This is a leading strategy for improving the solubility of poorly water-soluble drugs.[19][20] In an ASD, the crystalline API is converted into a high-energy amorphous state and dispersed within a polymer matrix.[21][22] This amorphous form has a lower energy barrier to dissolution compared to the stable crystalline form.[23]
-
Use of Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are gaining attention as "designer solvents."[26][27] Their unique properties, such as high polarity and tunability, make them excellent solvents for a wide range of compounds, including many that are insoluble in traditional organic solvents.[28][29] They can be particularly effective for dissolving polar molecules like tetrazoles.[26]
Summary of Key Strategies
| Strategy | Principle | Best For | Considerations |
| Heating & Sonication | Provides energy to overcome crystal lattice forces.[5][30] | Initial troubleshooting; kinetically limited solubility. | Potential for thermal degradation.[7] |
| Co-solvency | Fine-tuning solvent properties by mixing solvents.[11] | When single solvents are ineffective. | Miscibility and potential for precipitation at certain ratios. |
| Salt Formation | Converting the acidic tetrazole to a more soluble ionic salt.[13][14] | Acidic tetrazoles; use in polar organic solvents. | Choice of base and counterion is critical. |
| Prodrug Approach | Temporarily masking the polar tetrazole with a lipophilic group.[16][31] | When significant changes in solubility are needed for a specific step. | Requires additional synthesis and deprotection steps. |
| Amorphous Solid Dispersions | Converting the crystalline API to a high-energy amorphous form.[19][21] | Late-stage drug development for improving bioavailability.[20] | Physical stability of the amorphous form must be ensured.[24] |
| Ionic Liquids | Using "designer solvents" with unique solvating properties.[26][28] | Compounds that are insoluble in a wide range of common solvents. | Cost, viscosity, and removal can be challenging.[29] |
Table 2: Comparative overview of solubility enhancement strategies.
This technical guide provides a comprehensive framework for addressing the solubility challenges associated with tetrazole-containing compounds. By systematically applying these troubleshooting steps and advanced strategies, researchers can effectively overcome these hurdles and advance their scientific objectives.
References
- Vertex AI Search, ResearchGate. Optimising the synthesis of 2,5-diaryltetrazoles: The decisive choice of the reaction solvent | Request PDF. Accessed December 31, 2025.
- Gao, Y., et al. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central.
- ResearchGate. Safe and fast tetrazole formation in ionic liquids | Request PDF. Accessed December 31, 2025.
- ijrpr. Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly Water - ijrpr. Accessed December 31, 2025.
- Ascendia Pharmaceutical Solutions. AmorSol® - Amorphous Solid Dispersion Technology. Accessed December 31, 2025.
- Wurdinger, L., et al. (2019).
- Pharmaceutical Technology. Improving Solubility with Amorphous Solid Dispersions. Published November 3, 2020.
- Beilstein Journals. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Published April 29, 2024.
- Boryczka, S., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC.
- The Pharma Innovation Journal. Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. Accessed December 31, 2025.
- Seppic. Solubility enhancement with amorphous solid dispersions. Published May 13, 2025.
- European Pharmaceutical Review. Pharmaceutical salts of small molecule drugs: opportunities and challenges. Published October 28, 2014.
- ACS. What Factors Are Taken Into Consideration When Selecting a Solvent?. Accessed December 31, 2025.
- Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Accessed December 31, 2025.
- RSC Publishing.
- Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
- Beilstein Journals. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Published April 29, 2024.
- ResearchGate. Why salt formation of weak acid increases the drug solubility?. Published February 8, 2023.
- Chemistry Stack Exchange. How are solvents chosen in organic reactions?. Published October 5, 2016.
- Benchchem. Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution. Accessed December 31, 2025.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed.
- Reddit. Advice for a tetrazole reaction - chemistry. Published June 10, 2015.
- Bentham Science. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Accessed December 31, 2025.
- PCI Magazine. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Accessed December 31, 2025.
- RSC Publishing. Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities. Published September 26, 2023.
- PubMed.
- Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. Accessed December 31, 2025.
- Wikipedia. Tetrazole. Accessed December 31, 2025.
- OUCI.
- PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Accessed December 31, 2025.
- International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Published May 28, 2011.
- ResearchGate.
- PMC - NIH. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Published January 22, 2024.
- Sigma-Aldrich. Improving API Solubility. Accessed December 31, 2025.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Accessed December 31, 2025.
- ResearchGate. (PDF) LiOH.
- ResearchGate. How to extract tetrazole derivative compound if compound is in DMSO or DMF?. Published February 4, 2023.
- Envirostar. Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Published May 11, 2023.
- Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. Published December 18, 2023.
- Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
- Springer. Catalytic role of ionic liquids for dissolution and degradation of biomacromolecules. Accessed December 31, 2025.
- Pharmaceutical Technology. Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Published April 1, 2017.
- ResearchGate. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. Accessed December 31, 2025.
- OUCI. Ionic Liquids in Catalysis: An Innovative and Green Approach for the Synthesis of Nitrogen Heterocycles. Accessed December 31, 2025.
- ResearchGate. (PDF) Ultrasonic or Microwave Modified Continuous Flow Chemistry for the Synthesis of Tetrahydrocannabinol: Observing Effects of Various Solvents and Acids. Published March 26, 2024.
- Pharmaceutical Technology. Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Published May 17, 2017.
Sources
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Side reactions to consider in the diazotization of aminoguanidine.
Welcome to the technical support center for the diazotization of aminoguanidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important transformation in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. This resource aims to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your reactions and interpret your results with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the diazotization of aminoguanidine and the subsequent cyclization to form products like 5-aminotetrazole.
Question 1: My reaction yield of 5-aminotetrazole is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 5-aminotetrazole from aminoguanidine are a common issue and can often be traced back to several key factors related to side reactions and reaction control. The primary pathway involves the formation of a guanylazide intermediate, which then cyclizes.[1] However, several competing reactions can divert intermediates and reduce the overall yield.
Core Causality & Troubleshooting Steps:
-
Incomplete Diazotization: The initial formation of the aminoguanidine diazonium salt is critical.
-
Insight: Insufficient nitrous acid or poor mixing can leave unreacted aminoguanidine.
-
Protocol: Ensure slow, portion-wise addition of your nitrite source (e.g., sodium nitrite) to an acidic solution of aminoguanidine.[2] This in situ generation of nitrous acid helps maintain the necessary stoichiometry without creating a large excess that can lead to other side reactions.[1] It is advantageous to control the rate of nitrite addition to ensure its substantially complete consumption as it is formed.[1]
-
Verification: Monitor the reaction for the disappearance of the starting aminoguanidine using a suitable analytical technique like TLC or LC-MS.
-
-
Side Reaction: Triazene Formation: The generated diazonium salt is an electrophile and can react with unreacted aminoguanidine (a nucleophile) to form a triazene byproduct.[3]
-
Insight: This is more likely to occur if the diazotization is slow or incomplete, leading to a significant concentration of both the diazonium salt and the starting amine in the reaction mixture.
-
Protocol: Maintain a low reaction temperature (typically 0-5 °C) during diazotization to increase the stability of the diazonium salt and minimize its decomposition or reaction with other species.[4] Efficient stirring is also crucial to ensure rapid and homogeneous mixing, preventing localized areas of high diazonium salt concentration.
-
-
Decomposition of the Diazonium Salt: Aliphatic diazonium salts are notoriously unstable and can decompose to form carbocations, leading to a mixture of unwanted products through substitution and elimination reactions.[5][6]
-
Insight: While the aminoguanidine diazonium salt has some resonance stabilization, it is still susceptible to decomposition, especially at elevated temperatures.[7]
-
Protocol: Strictly control the temperature during diazotization. The use of a well-calibrated cooling bath is essential.[8] Proceed to the next step (cyclization) as soon as the diazotization is complete to minimize the time the unstable diazonium salt is present in the reaction mixture.
-
-
Inefficient Cyclization: The conversion of the guanylazide intermediate to 5-aminotetrazole is a key step that can be inefficient if not properly controlled.
-
Insight: This cyclization is often promoted by heat and specific pH conditions.[1][2]
-
Protocol: After diazotization, carefully adjust the pH (often to around 4.4-5.8) and heat the reaction mixture (e.g., to 80-110°C) to facilitate the cyclization.[1][2] The use of a base like ammonia or sodium carbonate during heating can promote this step.[2][9]
-
Question 2: I am observing the formation of an unexpected, deeply colored byproduct. What could it be and how can I prevent it?
Answer:
The formation of colored byproducts often points towards azo coupling reactions. The aminoguanidine diazonium salt can act as an electrophile in a coupling reaction with electron-rich aromatic compounds that might be present as impurities or intentionally as other reagents.[10]
Core Causality & Troubleshooting Steps:
-
Azo Coupling with Phenolic Impurities:
-
Insight: Phenols are common impurities in laboratory reagents and can readily undergo azo coupling to form intensely colored azo dyes.[10]
-
Protocol: Ensure the purity of all your reagents, including the aminoguanidine salt and any acids or bases used. Recrystallization or purification of the starting materials may be necessary.
-
-
Self-Coupling Reactions:
-
Insight: Under certain conditions, particularly if the pH is not sufficiently acidic, the diazonium salt can couple with unreacted aminoguanidine or other intermediates.
-
Protocol: Maintain a strongly acidic medium during the diazotization step.[2] This protonates the remaining amino groups, deactivating them towards electrophilic attack by the diazonium salt.
-
Question 3: My isolated 5-aminotetrazole product is discolored (e.g., yellowish). How can I obtain a purer, colorless product?
Answer:
A yellowish discoloration in the final 5-aminotetrazole product is a known issue and can detract from its suitability for further applications.[1]
Core Causality & Troubleshooting Steps:
-
Presence of Nitro-Compounds:
-
Insight: If nitroguanidine was used as a precursor to aminoguanidine, trace amounts of unreacted starting material or related nitro-containing impurities can carry through and impart color.[2]
-
Protocol: Ensure the complete reduction of nitroguanidine to aminoguanidine. Purification of the aminoguanidine intermediate before diazotization is highly recommended.
-
-
Oxidation Products:
-
Insight: The reaction mixture, particularly during the heating step for cyclization, can be susceptible to oxidation, leading to colored impurities.
-
Protocol: Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Purification of the Final Product:
Frequently Asked Questions (FAQs)
Q1: What is the role of strong acid in the diazotization of aminoguanidine?
A1: A strong acid, such as hydrochloric or nitric acid, serves two primary purposes. First, it reacts with the sodium nitrite to generate nitrous acid in situ, the active diazotizing agent.[5][12] Second, it maintains a low pH, which is crucial for stabilizing the resulting diazonium salt and preventing premature coupling reactions by protonating any remaining nucleophilic amino groups.[2][10]
Q2: Why is temperature control so critical during this reaction?
A2: Temperature control is paramount due to the inherent instability of the aminoguanidine diazonium salt intermediate.[4][7] At temperatures above 0-5 °C, the rate of decomposition of the diazonium salt increases significantly, leading to the loss of nitrogen gas and the formation of highly reactive carbocation intermediates.[5] These can then lead to a variety of undesired side products, drastically reducing the yield of the desired tetrazole.[5]
Q3: Can I isolate the aminoguanidine diazonium salt intermediate?
A3: While some aromatic diazonium salts can be isolated, especially as their tetrafluoroborate or tosylate salts, aliphatic diazonium salts are generally too unstable for isolation and are used in situ.[5][13] The aminoguanidine diazonium salt falls into this category and should be generated and consumed in the next reaction step without any attempt at isolation to avoid hazardous decomposition.[7]
Q4: Are there alternatives to sodium nitrite for this reaction?
A4: Yes, other diazotizing agents can be used. Alkyl nitrites, for instance, are sometimes employed.[1] The choice of agent can influence the reaction conditions and outcomes. However, the in situ generation of nitrous acid from sodium nitrite and a mineral acid remains a common and cost-effective method.[1][2]
Q5: What safety precautions should be taken when performing this reaction?
A5: The primary safety concern is the potential for the explosive decomposition of diazonium salts and the azide intermediates.[7]
-
Always work behind a blast shield.
-
Never allow the reaction temperature to rise uncontrollably.
-
Avoid isolating the diazonium salt intermediate.
-
Be aware that the guanylazide intermediate is also potentially explosive.
-
Handle sodium nitrite with care, as it is an oxidizer and toxic.
Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale & Impact on Side Reactions |
| Temperature | 0-5 °C (for diazotization) | Minimizes decomposition of the unstable diazonium salt, reducing formation of carbocation-derived byproducts.[4] |
| pH (Diazotization) | Strongly acidic (e.g., using HCl, HNO₃) | Promotes formation of the active diazotizing agent (nitrous acid) and stabilizes the diazonium salt. Prevents premature azo coupling.[2][12] |
| Nitrite Addition | Slow, portion-wise | Avoids a large excess of nitrous acid, which can lead to side reactions. Ensures controlled formation of the diazonium salt.[1][14] |
| Stirring | Vigorous and efficient | Ensures homogeneous mixing, preventing localized high concentrations of reagents and promoting the desired reaction pathway. |
| pH (Cyclization) | ~4.4 - 5.8 | Optimizes the conditions for the intramolecular cyclization of the guanylazide intermediate to form the tetrazole ring.[1] |
| Temperature (Cyclization) | 80-110 °C | Provides the necessary activation energy for the ring-closing reaction.[1] |
Reaction Pathways and Troubleshooting Workflow
Diazotization and Side Reactions
Caption: Key reaction pathways in the synthesis of 5-aminotetrazole.
Troubleshooting Logic
Caption: A troubleshooting workflow for optimizing the reaction.
References
-
Tetrazole - Wikipedia . Wikipedia. [Link]
-
Syntheses of Heterocyclic Compounds from Aminoguanidine . Angewandte Chemie International Edition. [Link]
-
Synthetic routes to tetrazole compounds based on OTC materials . Sciencemadness.org. [Link]
-
PROCESS for AMINOGUANIDINE . Sciencemadness.org. [Link]
-
SYNTHESIS OF A TETRAZOLE DERIVATIVE - WIPO Patentscope . WIPO. [Link]
- Improved process for the preparation of 5-aminotetrazole - Google Patents.
-
Diazotization of nitroaminoguanidine - ResearchGate . ResearchGate. [Link]
-
SYNTHESIS OF SOME TETRAZOLE SALTS . Canadian Science Publishing. [Link]
-
Metabolism of Aminoguanidine, Diaminoguanidine, and NG-amino-L-arginine by Neuronal NO-Synthase and Covalent Alteration of the Heme Prosthetic Group - PMC . NCBI. [Link]
- Method for synthesizing 5-aminotetrazole - Google Patents.
-
Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]
-
Triazenes - Wikipedia . Wikipedia. [Link]
-
tetrazoles(english).pdf - Sciencemadness.org . Sciencemadness.org. [Link]
-
Basic Principles, methods, and application of diazotization titration - Pharmaacademias . Pharmaacademias. [Link]
-
Synthesis of Triazenes of N-Heterocycles Mediated by Resin Immobilized Diazonium Ions . Asian Journal of Chemistry. [Link]
-
Diazotisation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Exploring Flow Procedures for Diazonium Formation - PMC - PubMed Central . NCBI. [Link]
-
1H-Tetrazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Tetrazole Diversification of Amino Acids and Peptides via Silver-Catalyzed Intermolecular Cycloaddition with Aryldiazonium Salts - PubMed . NCBI. [Link]
-
One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines | Request PDF - ResearchGate . ResearchGate. [Link]
-
5-Aminotetrazole - Wikipedia . Wikipedia. [Link]
-
Synthesis of Biologically Active Triazenes from Isolable Diazonium Salts - ResearchGate . ResearchGate. [Link]
-
5-Aminotetrazole (5-ATZ) Finally - Tetrazoles Part 6 - YouTube . YouTube. [Link]
-
Diazotization of nitroaminoguanidine | Scilit . Scilit. [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes . White Rose Research Online. [Link]
-
Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchGate . ResearchGate. [Link]
- Stabilization of diazonium salt solutions - Google Patents.
- Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents.
-
DIAZONIUM SALTS . A. J. College of Science and Technology. [Link]
-
Triazene formation via reaction of imidazol-2-ylidenes with azides - RSC Publishing . Royal Society of Chemistry. [Link]
- Process to eliminate the nitrite excess in diazotization solutions - Google Patents.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]
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- 2. sciencemadness.org [sciencemadness.org]
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- 4. researchgate.net [researchgate.net]
- 5. Diazotisation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. lkouniv.ac.in [lkouniv.ac.in]
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- 12. pharmaacademias.com [pharmaacademias.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
Long-term storage and stability issues of tetrazole-1,5-diamine.
Technical Support Center: Tetrazole-1,5-Diamine (DAT)
A Guide to Long-Term Storage, Stability, and Troubleshooting for Research Professionals
Welcome to the technical support resource for this compound (DAT). As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends established safety protocols with a deep understanding of the chemical principles governing the stability of this energetic and versatile compound. This compound is a high-nitrogen content molecule, making it a valuable building block in medicinal chemistry and the development of energetic materials.[1][2] However, this high-energy nature also necessitates stringent handling and storage practices to ensure safety and experimental integrity.
This guide is structured to help you anticipate and solve common challenges. We will move from general best practices to specific troubleshooting scenarios and detailed protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the storage and handling of this compound.
Q1: What is the primary stability concern with this compound (DAT)?
The primary concern is its potential for rapid and energetic decomposition. DAT is a high-nitrogen compound with a significant positive enthalpy of formation, meaning a large amount of energy is released upon its decomposition.[3][4] This process, which primarily involves the elimination of nitrogen gas (N₂), can be initiated by heat, friction, or impact.[2][3] Several safety data sheets explicitly warn that heating may cause an explosion.[5] Therefore, all handling and storage procedures must be designed to prevent the input of energy into the material.
Q2: What are the ideal long-term storage conditions for DAT?
To ensure maximum stability and safety, DAT should be stored under the following conditions, synthesized from multiple safety advisories:
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store in a cool, dry place.[6] Recommended temperature is typically specified on the product label; refrigeration (2-8°C) is a common practice. | Lower temperatures reduce the kinetic energy of the molecules, significantly slowing the rate of potential decomposition reactions. The primary decomposition pathway has a defined activation energy, and keeping the material cool maintains a safe energy state far below this threshold.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[5] | This prevents exposure to atmospheric moisture, which can compromise the compound's integrity, and oxygen, which could participate in secondary decomposition reactions. |
| Light | Protect from light by using an amber vial or storing it in a dark cabinet.[7] | While thermal stability is the primary concern, UV or other high-energy light can potentially provide the activation energy needed to initiate decomposition on the material's surface. |
| Location | Store in a well-ventilated area, away from sources of ignition, heat, and incompatible materials.[5][7] The storage location should be a designated, fireproof cabinet for flammable or explosive solids.[7] | This mitigates the risk of accidental initiation from external environmental factors. Proper ventilation is crucial to prevent the accumulation of any potential gaseous decomposition products. |
Q3: How does humidity affect the stability of DAT?
Exposure to humidity is a significant concern. A study on the related compound 5-amino tetrazole (HAT) demonstrated that exposure to high humidity (85% RH) led to a substantial reduction in its heat of reaction, indicating a change in the chemical structure.[8] For DAT, moisture can lead to hydrolysis or promote tautomerization, potentially leading to less stable isomers or degradation products. This not only compromises the purity and performance of the material in subsequent reactions but could also alter its sensitivity profile. Therefore, keeping the container tightly closed and storing it in a desiccated environment is critical.[9]
Q4: What are the visible signs of degradation in a sample of DAT?
While a definitive assessment requires analytical techniques, visual inspection is the first critical step. Be alert for:
-
Color Change: A pure sample of DAT should be a white crystalline solid. The appearance of a yellow or brownish tint can indicate the formation of decomposition byproducts.
-
Change in Texture: Caking, clumping, or the appearance of an oily or wet consistency can suggest moisture absorption and subsequent degradation.
-
Gas Evolution: Swelling or pressurization of the container is a critical warning sign that the material is actively decomposing and releasing nitrogen gas. If this is observed, do not open the container and consult your institution's Environmental Health and Safety (EHS) office immediately.
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you might encounter during your experiments that could be linked to the stability of your DAT sample.
Q: My experiment's yield is unexpectedly low, or the reaction is failing. Could my stored DAT be the cause?
A: Yes, this is a strong possibility. If the DAT has degraded, its effective molar concentration is lower than calculated, leading to incorrect stoichiometry and reduced yields.
-
Underlying Cause: The active 1,5-diamino-1H-tetrazole molecule has likely decomposed into other products. The primary thermal decomposition pathway involves the elimination of N₂, which is irreversible and removes the active compound from your reaction mixture.[3] Exposure to humidity can also alter the chemical structure, rendering it inactive for the desired transformation.[8]
-
Troubleshooting Steps:
-
Visual Inspection: First, perform a visual check of the stored DAT for any signs of degradation as described above.
-
Purity Re-verification (for advanced users): If you have the capability and it is deemed safe by your EHS office, you can re-characterize the material. Obtain a small, representative sample with extreme caution and analyze it using FT-IR or ¹H NMR. Compare the spectrum to a reference spectrum of pure DAT. The appearance of new peaks or the disappearance of characteristic peaks is a clear indicator of degradation.
-
Use a Fresh Sample: The most straightforward solution is to use a new, unopened vial of DAT for your reaction. If the reaction then proceeds as expected, it strongly implicates the degradation of your older stock.
-
Q: I observed a minor, unexpected exotherm or gas release when adding my DAT reagent. What should I do?
A: Stop the experiment immediately and treat the situation as a potential safety hazard. Any unexpected energy release indicates that the DAT may be decomposing.
-
Underlying Cause: The sample may be contaminated with more sensitive impurities or has degraded to a less stable state. The solvent or other reagents being used, even if typically compatible, might be initiating decomposition in the compromised material. Tetrazoles are known to form sensitive and explosive compounds, and an unexpected reaction is a critical warning sign.[9]
-
Immediate Actions:
-
Ensure the reaction is in a safe, contained environment (i.e., inside a fume hood with the sash lowered).
-
Alert a colleague and your lab supervisor.
-
Do not attempt to quench or modify the reaction unless you are certain it is safe to do so.
-
Consult your institution's EHS office for guidance on how to safely neutralize and dispose of the reaction mixture and the stock bottle of DAT.
-
Q: My sample of DAT has turned slightly yellow but seems to work in my reactions. Is it safe to continue using it?
A: It is strongly advised not to use it. A color change is a definitive sign of chemical decomposition.
-
Underlying Cause: The yellow color is due to the formation of nitrogen-rich oligomeric or polymeric byproducts. While a significant portion of the sample may still be the active DAT, the impurities present have unknown stability and sensitivity characteristics. They could be more sensitive to heat, friction, or shock than pure DAT.
-
The Risk: Using this material is unpredictable. The impurities could catalyze a rapid decomposition of the remaining DAT upon heating or mechanical action. The trustworthiness of any experimental result derived from impure starting material is also compromised. The safest and most scientifically rigorous course of action is to dispose of the discolored material according to safety protocols and use a fresh, pure sample.
Technical Protocols and Workflows
Protocol 1: Safe Handling of this compound
This protocol must be followed every time DAT is handled.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles or a face shield, and heavy-duty gloves (inspect gloves before use).[10]
-
Work Area: Conduct all manipulations within a certified chemical fume hood. Ensure the work surface is clean and free of any incompatible materials, especially strong oxidizing agents.[9][11]
-
Tools: Use only non-sparking spatulas and tools (e.g., made of ceramic or plastic). Avoid metal spatulas that can cause friction or sparks.[9]
-
Dispensing: Do not scrape or grind the solid material. Gently scoop the required amount. If the material is compacted, do not attempt to break it up with force. It is safer to discard the bottle.
-
Heating: Never heat the dry compound directly. If heating is required for a reaction, it should be done in a solution with careful temperature control (e.g., using an oil bath with a thermocouple).
-
Waste Disposal: Dispose of any excess material, contaminated items, and empty containers as hazardous waste according to your institution's EHS guidelines.[10] Do not mix DAT waste with other chemical waste streams unless specifically instructed to do so by EHS.
Workflow: Stability Assessment for Stored DAT
This logical workflow helps you decide whether a stored sample of DAT is viable for use.
Caption: Decision workflow for assessing the stability of a stored DAT sample.
The Underlying Mechanism: Why DAT is Unstable
Understanding the decomposition pathway is key to appreciating the need for careful storage. Theoretical studies have provided significant insight into the thermal decomposition of DAT.
The primary mechanism is a unimolecular process that begins with the opening of the tetrazole ring, followed by the elimination of a molecule of nitrogen (N₂). This is a highly favorable, exothermic process that drives the decomposition forward.[3][12]
Caption: Simplified thermal decomposition pathway of this compound.
This process highlights why preventing energy input (heat) is the most critical factor in long-term storage. The stability of DAT is kinetically controlled; at low temperatures, the molecules lack the necessary activation energy to initiate this decomposition cascade.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Tetrazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%.
- Fisher Scientific. (2018). SAFETY DATA SHEET - 5-Amino-1H-tetrazole monohydrate.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-.
- Oxford Lab Fine Chem LLP. (n.d.). 1H-TETRAZOLE - (For DNA Synthesis) MSDS.
- Apollo Scientific. (n.d.). 5-Amino-1H-tetrazole monohydrate SAFETY DATA SHEET.
- Korobeynikov, V. A., et al. (2018). Thermochemistry, Tautomerism, and Thermal Decomposition of 1,5-Diaminotetrazole: A High-Level ab Initio Study. The Journal of Physical Chemistry A, 122(19), 4649-4661.
- Kim, J. H., et al. (2012). The effect of temperature and humidity on the thermal characteristics of tetrazole derivatives. Journal of Thermal Analysis and Calorimetry, 110(1), 289-293.
- Glaesemann, K. R., et al. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A, 116(5), 1519-1526.
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Methyl-1H-tetrazole.
- Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 93(8).
- Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 1H-Tetrazole-1,5-diamine. PubChem Compound Database.
- Klapötke, T. M., et al. (2005). Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts. Inorganic Chemistry, 44(14), 5069-5080.
Sources
- 1. 1H-Tetrazole-1,5-diamine | CH4N6 | CID 307904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermochemistry, Tautomerism, and Thermal Decomposition of 1,5-Diaminotetrazole: A High-Level ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Multinuclear NMR Characterization of Tetrazole-1,5-diamine
For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of nitrogen-rich heterocycles is paramount. Tetrazole-1,5-diamine (1,5-DAT), a compound of significant interest for its applications in energetic materials and as a precursor for pharmacologically active molecules, presents a unique characterization challenge due to its high nitrogen content and potential for tautomerism.[1][2] This guide provides an in-depth comparison of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the robust characterization of 1,5-DAT, contrasting its spectral features with relevant structural isomers and precursors.
The Imperative for a Multinuclear NMR Approach
Relying solely on proton (¹H) and carbon-13 (¹³C) NMR can be insufficient for the complete characterization of complex heterocycles like 1,5-DAT. The protons of the amino groups can exhibit broad signals and their chemical shifts are highly dependent on solvent, concentration, and temperature. While the single carbon of the tetrazole ring provides a key diagnostic signal, its chemical shift alone cannot definitively distinguish between isomers. Therefore, a multinuclear approach, incorporating nitrogen-14 (¹⁴N) and nitrogen-15 (¹⁵N) NMR, is essential for a comprehensive and unambiguous structural assignment. This approach is not merely about accumulating data but about creating a self-validating system of interlocking spectral evidence.
Comparative NMR Analysis of this compound and Related Compounds
A direct comparison of the NMR data of 1,5-DAT with its structural isomer, 2,5-diaminotetrazole (2,5-DAT), and its common precursor, 5-aminotetrazole (5-AT), highlights the diagnostic power of multinuclear NMR. All spectra referenced below were recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for these compounds.
¹H NMR Spectroscopy: A Starting Point
Proton NMR provides the initial fingerprint of these molecules, primarily showing the signals of the amino protons.
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | Reference |
| This compound (1,5-DAT) | -NH₂ (at C5) and -NH₂ (at N1) | 6.38 and 6.36 | [3] |
| 2,5-Diaminotetrazole (2,5-DAT) | -NH₂ (at C5) and -NH₂ (at N2) | 7.38 and 5.83 | [3] |
| 5-Aminotetrazole (5-AT) | -NH₂ (at C5) | 7.0 (broad) |
The distinct chemical shifts of the two amino groups in 1,5-DAT, appearing very close to each other, contrast sharply with the more separated signals of the amino protons in the 2,5-isomer.[3] This difference is a crucial first indicator for distinguishing between the two.
¹³C NMR Spectroscopy: Pinpointing the Tetrazole Core
The ¹³C NMR spectrum is characterized by a single resonance for the tetrazole ring carbon. Its chemical shift is sensitive to the substitution pattern on the ring.
| Compound | Carbon Environment | ¹³C Chemical Shift (δ, ppm) | Reference |
| 1,5-Diamino-4-H-tetrazolium perchlorate | C5 of tetrazole ring (in CD₃CN) | 149.47 | [4] |
| 2,5-Diaminotetrazole (2,5-DAT) | C5 of tetrazole ring | 165.7 | [3] |
| 5-Aminotetrazole (5-AT) | C5 of tetrazole ring | 158.4 |
¹⁵N NMR Spectroscopy: The Definitive Arbiter
Nitrogen NMR is the most powerful tool for characterizing nitrogen-rich compounds. Although ¹⁵N has a low natural abundance and sensitivity, modern NMR spectrometers and techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) experiments, can provide invaluable connectivity information. The chemical shifts of the nitrogen atoms are highly sensitive to their local electronic environment.
Due to the technical challenges, a complete set of assigned ¹⁵N NMR data for 1,5-DAT is not available in the reviewed literature. However, data from related compounds provides insight into the expected chemical shift ranges.
| Compound | Nitrogen Position | ¹⁵N Chemical Shift (δ, ppm) (referenced to MeNO₂) | Reference |
| 2,5-Diaminotetrazole (2,5-DAT) | N3 | -15.8 | [3] |
| N4 | -35.2 | [3] | |
| N2-NH₂ | -289.7 | [3] | |
| C5-NH₂ | -338.8 | [3] | |
| N1 | -116.7 | [3] | |
| Triaminoguanidinium 5-amino-1-nitriminotetrazolate | N1, N2, N3, N4 of tetrazole ring | Observed but not individually assigned | [1] |
| N-NO₂ | -2.9 | [1] |
For 2,5-DAT, the tetrazole ring nitrogens resonate between approximately -15 and -117 ppm, while the exocyclic amino nitrogens are found at much higher fields (-289.7 and -338.8 ppm).[3] Similar ranges would be expected for 1,5-DAT. The key to unambiguous assignment lies in 2D correlation experiments, such as ¹H-¹⁵N HMBC, which reveal long-range couplings between protons and nitrogen atoms, allowing for the definitive placement of substituents.
Experimental Protocols: A Practical Approach
The following outlines a robust, step-by-step methodology for the multinuclear NMR characterization of a newly synthesized batch of this compound.
Sample Preparation
-
Solvent Selection : Dissolve approximately 10-20 mg of the sample in 0.6 mL of high-purity DMSO-d₆. DMSO-d₆ is an excellent solvent for many aminotetrazoles and its residual proton and carbon signals are well-documented, preventing spectral overlap.[5][6]
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for a chemical shift reference of 0 ppm.
NMR Data Acquisition Workflow
The following workflow is designed to build a comprehensive, self-validating dataset.
Caption: Recommended NMR experimental workflow for 1,5-DAT characterization.
-
¹H NMR : Acquire a standard ¹H NMR spectrum. This provides the initial assessment of purity and the chemical shifts of the amino protons.
-
¹³C NMR : Obtain a proton-decoupled ¹³C NMR spectrum. This will show a single peak for the tetrazole carbon, which is a key data point for comparison with isomers.
-
¹⁵N NMR : If the sample concentration is sufficient, a direct ¹⁵N NMR spectrum can be attempted. However, due to the low sensitivity of ¹⁵N, this may require a lengthy acquisition time.
-
2D Correlation Spectroscopy :
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. While 1,5-DAT has no C-H bonds, this is a crucial step for substituted derivatives.
-
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for this class of compounds. It reveals 2-3 bond correlations between protons and nitrogen atoms. For 1,5-DAT, this would show correlations between the amino protons and the nitrogen atoms of the tetrazole ring, allowing for the unambiguous assignment of the N1-amino group and confirming the overall structure.
-
Causality Behind Experimental Choices: The Senior Scientist's Perspective
The choice of this specific workflow is rooted in a philosophy of efficiency and certainty. We begin with the most sensitive and rapid experiments (¹H NMR) to quickly assess the sample. We then move to ¹³C NMR to probe the core carbon structure. The true power of our approach is realized with the 2D correlation experiments. The ¹H-¹⁵N HMBC is not just a confirmation; it is the linchpin of the entire analysis. It provides direct, through-bond evidence of the connectivity between the amino groups and the tetrazole ring, a level of certainty that cannot be achieved with 1D experiments alone.
This self-validating system, where data from multiple, independent NMR experiments converge to support a single structural hypothesis, is the hallmark of rigorous scientific practice. It moves beyond simple data collection to a logical process of structural deduction, providing the trustworthiness required in fields like drug development and materials science.
Conclusion
The characterization of this compound necessitates a comprehensive multinuclear NMR strategy. While ¹H and ¹³C NMR provide valuable initial data, their true diagnostic power is unlocked when used in comparison with known isomers and precursors. The incorporation of ¹⁵N NMR, particularly through 2D ¹H-¹⁵N HMBC experiments, is indispensable for an unambiguous and self-validating structural elucidation. By following the detailed experimental protocols and understanding the rationale behind the chosen techniques, researchers can confidently characterize 1,5-DAT and its derivatives, ensuring the integrity of their scientific endeavors.
References
-
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A Senior Application Scientist's Guide to Confirming the Molecular Weight of Tetrazole Derivatives with Mass Spectrometry
Introduction: The Critical Role of Mass Spectrometry in Tetrazole Drug Development
Tetrazole derivatives represent a cornerstone in modern medicinal chemistry. Their unique properties, particularly their role as a bioisostere for the carboxylic acid group, have cemented their place in a variety of blockbuster drugs, including angiotensin II receptor blockers like losartan and valsartan.[1] As researchers and drug development professionals, the unambiguous confirmation of the molecular identity of these novel compounds is a non-negotiable step in the discovery pipeline. The primary tool for this crucial task is mass spectrometry (MS), which provides a direct measurement of the molecular weight, offering confidence in the synthetic pathway and the purity of the final compound.
This guide provides an in-depth comparison of common mass spectrometry ionization techniques for the analysis of tetrazole derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights to help you select the optimal technique for your specific analytical challenge. We will delve into the nuances of Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Chemical Ionization (CI), providing not just the "how" but the critical "why" to ensure your protocols are self-validating and your results are irrefutable.
The Challenge: The Unique Chemistry of Nitrogen-Rich Heterocycles
The very electronic structure that makes tetrazoles valuable also presents analytical challenges. With four nitrogen atoms in a five-membered aromatic ring, these compounds are inherently electron-rich and can be prone to fragmentation. The primary challenge in MS analysis is to introduce the intact molecule into the gas phase and ionize it with enough efficiency to detect a clear molecular ion, but with enough gentleness to prevent premature fragmentation that could obscure the true molecular weight. The choice of ionization technique is therefore a critical decision dictated by the specific properties of the tetrazole derivative —its polarity, thermal stability, and the nature of its substituents.
A Comparative Analysis of Ionization Techniques for Tetrazole Derivatives
The selection of an ionization source is the most critical parameter in the successful mass spectrometric analysis of tetrazole derivatives. Here, we compare the three most relevant techniques: ESI, MALDI, and CI.
Electrospray Ionization (ESI): The Workhorse for Polar Derivatives
Electrospray ionization is arguably the most common and versatile technique for the analysis of moderately polar to highly polar small molecules, making it an excellent starting point for most tetrazole derivatives.[2][3]
-
Mechanism of Action: ESI generates gas-phase ions directly from a liquid solution. The sample solution is pumped through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This is a very "soft" ionization method, meaning it imparts minimal excess energy to the analyte, leading to a low degree of fragmentation.[4]
-
Typical Ions Observed: In positive ion mode, ESI typically produces protonated molecules, denoted as [M+H]⁺. It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if glassware is not scrupulously clean or if these salts are present in the sample or solvent. In negative ion mode, deprotonated molecules [M-H]⁻ are observed.[5]
-
Key Strengths for Tetrazoles: Its compatibility with liquid chromatography (LC-MS) is a major advantage, allowing for the analysis of complex reaction mixtures and purification fractions. The soft nature of ESI ensures that for most tetrazoles, the protonated or deprotonated molecular ion will be the most abundant peak (the base peak) in the spectrum, making molecular weight confirmation straightforward.
-
Limitations and Considerations: While generally soft, in-source fragmentation can be induced by increasing the voltage potentials in the ion source (e.g., cone voltage).[4] This can sometimes be used deliberately to gain structural information but can also inadvertently complicate the spectrum if not controlled. Tetrazoles, being basic, generally ionize well in positive mode ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI): For Less Polar or Higher Mass Analytes
MALDI is a soft ionization technique that is typically associated with large biomolecules, but it can be a powerful tool for small molecules, especially those that are less polar or do not ionize well by ESI.[6]
-
Mechanism of Action: In MALDI, the analyte is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser is fired at the crystal, and the matrix absorbs the laser energy, leading to a "soft" desorption of both matrix and analyte molecules into the gas phase. The analyte is then ionized through proton transfer from the excited matrix molecules.[7]
-
Typical Ions Observed: MALDI typically produces singly charged ions, most commonly [M+H]⁺, [M+Na]⁺, or [M+K]⁺. This results in a much simpler spectrum compared to the multiple charge states often seen in ESI for large molecules.
-
Key Strengths for Tetrazoles: MALDI's main advantage is its tolerance for salts and other impurities that can suppress the ESI signal. This makes it suitable for analyzing crude reaction mixtures or samples that have not been extensively purified. It is also a very rapid technique, allowing for high-throughput screening of many samples.[8]
-
Limitations and Considerations: Method development can be more complex than for ESI, as the choice of matrix is critical for successful analysis.[8] For low molecular weight compounds like many tetrazole derivatives, the spectrum can be complicated by matrix-related peaks in the low mass-to-charge (m/z) region.[6]
Chemical Ionization (CI): A Gentle Gas-Phase Alternative
Chemical Ionization is another soft ionization technique that results in less fragmentation than hard ionization methods like Electron Ionization (EI). It is particularly useful for volatile, less polar compounds that are amenable to gas chromatography (GC-MS).
-
Mechanism of Action: In CI, the ion source is filled with a reagent gas (e.g., methane or ammonia) at a relatively high pressure. A beam of electrons ionizes the reagent gas, which in turn ionizes the analyte molecules through chemical reactions (proton transfer or adduct formation).[9]
-
Typical Ions Observed: The ions observed depend on the reagent gas used. With methane, a strong proton donor, [M+H]⁺ is common, but some fragmentation may occur. Ammonia is a "softer" reagent gas and is particularly well-suited for nitrogen-containing compounds like tetrazoles. It tends to form ammonium adducts, [M+NH₄]⁺, with minimal fragmentation.[10][11]
-
Key Strengths for Tetrazoles: The ability to control the degree of fragmentation by choosing the appropriate reagent gas is a significant advantage.[9] Using ammonia as the reagent gas can provide a very clear indication of the molecular weight with high sensitivity for nitrogen heterocycles.
-
Limitations and Considerations: The sample must be sufficiently volatile and thermally stable to be introduced into the gas phase, which may not be suitable for all tetrazole derivatives, particularly those with highly polar or ionic substituents.
Summary Comparison of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Chemical Ionization (CI) |
| Principle | Ionization from charged liquid droplets | Laser desorption from a solid matrix | Gas-phase ion-molecule reactions |
| Sample State | Liquid solution | Solid co-crystal with matrix | Gas/Vapor |
| Typical Ions | [M+H]⁺, [M+Na]⁺, [M-H]⁻, Multiply charged ions | [M+H]⁺, [M+Na]⁺ (primarily singly charged) | [M+H]⁺, [M+NH₄]⁺ (adducts) |
| Fragmentation | Very low ("soft"); tunable in-source CID | Very low ("soft") | Low; controllable by reagent gas |
| Best For | Polar to moderately polar, thermally labile molecules; LC-MS coupling | Less polar molecules, salt-containing mixtures, high-throughput screening | Volatile, thermally stable, less polar molecules; GC-MS coupling |
| Pros | Soft ionization, easily coupled to LC, versatile for many compounds | High salt tolerance, rapid analysis, simple spectra (singly charged) | Soft ionization, controllable fragmentation, selective for some compounds |
| Cons | Susceptible to ion suppression from salts/impurities | Matrix interference at low m/z, requires matrix selection | Sample must be volatile and thermally stable |
Data Interpretation: Recognizing Tetrazole-Specific Fragmentation
While the primary goal is to observe the intact molecular ion, understanding the characteristic fragmentation patterns of tetrazoles is crucial for structural confirmation and for interpreting spectra where some fragmentation has occurred. Tandem mass spectrometry (MS/MS) experiments intentionally fragment the molecular ion to reveal these patterns.
For 5-substituted 1H-tetrazoles, the fragmentation pathways are highly dependent on the ionization mode:[12]
-
Positive Ion Mode (e.g., ESI+): The most common fragmentation pathway for the protonated molecule [M+H]⁺ is the neutral loss of hydrazoic acid (HN₃, mass = 43 Da). This occurs via ring-opening and cleavage.[12]
-
Negative Ion Mode (e.g., ESI-): The deprotonated molecule [M-H]⁻ typically fragments through the loss of a neutral nitrogen molecule (N₂, mass = 28 Da).[12]
Observing these characteristic losses in an MS/MS experiment provides very strong evidence for the presence of the tetrazole ring system.
Caption: Characteristic fragmentation of 5-substituted tetrazoles in MS/MS.
The Gold Standard: Confirmation with High-Resolution Mass Spectrometry (HRMS)
While nominal mass (integer mass) is useful, confirming the molecular formula requires high-resolution mass spectrometry (HRMS), often performed on Time-of-Flight (TOF), Orbitrap, or FT-ICR instruments. HRMS provides a highly accurate mass measurement (typically to within 5 parts-per-million, ppm) of the molecular ion.[13]
This accuracy is critical because it allows for the determination of the elemental composition. For example, two different molecules might have the same nominal mass but will have slightly different exact masses due to the mass defect of their constituent atoms. By comparing the measured accurate mass to the theoretical exact masses of possible formulas, one can unambiguously confirm the elemental composition of the synthesized tetrazole derivative.
Example HRMS Data Comparison
| Compound | Molecular Formula | Theoretical [M+H]⁺ | Observed [M+H]⁺ | Mass Error (ppm) |
| 1-Phenyl-1H-tetrazole | C₇H₆N₄ | 147.06652 | 147.06638 | -0.95 |
| 5-(4-Chlorophenyl)-1H-tetrazole | C₇H₅ClN₄ | 181.02755 | 181.02771 | +0.88 |
Experimental Workflow and Protocols
A robust and reproducible workflow is key to generating high-quality mass spectrometry data.
Caption: General workflow for MS analysis of tetrazole derivatives.
Protocol 1: Electrospray Ionization (ESI-MS)
This protocol is a general starting point for a typical 5-substituted aryl-tetrazole.
-
Sample Preparation:
-
Prepare a stock solution of the purified tetrazole derivative at 1 mg/mL in methanol or acetonitrile.
-
Create a working solution by diluting the stock solution to 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water).
-
For positive ion mode, add formic acid to a final concentration of 0.1%. For negative ion mode, add ammonium hydroxide to a final concentration of 0.1%. This aids in protonation and deprotonation, respectively.[14]
-
-
Instrument Parameters (Direct Infusion):
-
Ionization Mode: ESI (Positive or Negative)
-
Infusion Flow Rate: 5-10 µL/min
-
Capillary Voltage: 3.5 - 4.5 kV (Positive); 2.5 - 3.5 kV (Negative)
-
Nebulizing Gas (N₂): Set according to instrument manufacturer's recommendation.
-
Drying Gas (N₂): Set flow and temperature (e.g., 8 L/min, 300 °C) to achieve good desolvation.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Identify the peak corresponding to the expected molecular ion ([M+H]⁺ or [M-H]⁻).
-
Check for common adducts ([M+Na]⁺, [M+K]⁺, [M+HCOO]⁻).
-
If using HRMS, calculate the mass error for the observed molecular ion against the theoretical exact mass of the target compound. A mass error of <5 ppm provides high confidence.
-
Protocol 2: Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
This protocol is adapted for small molecule analysis.
-
Sample and Matrix Preparation:
-
Analyte: Prepare a solution of the tetrazole derivative at ~1 mg/mL in acetonitrile or THF.
-
Matrix: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA.
-
-
Target Plate Spotting (Dried-Droplet Method):
-
Mix the analyte solution and the matrix solution in a 1:10 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing co-crystallization of the analyte and matrix.[15]
-
-
Instrument Parameters:
-
Ionization Mode: Positive Reflectron
-
Laser: Nitrogen laser (337 nm), firing at a repetition rate and power just above the ionization threshold to minimize fragmentation.
-
Mass Range: Set to cover the expected molecular weight and the matrix cluster region (e.g., m/z 100-1500).
-
Calibration: Calibrate the instrument externally using a known peptide or small molecule standard.
-
-
Data Analysis:
-
Identify the [M+H]⁺ and/or [M+Na]⁺ peaks for the tetrazole derivative.
-
Be aware of and disregard peaks corresponding to the matrix itself and its clusters.
-
Conclusion: A Strategy for Confident Molecular Weight Confirmation
Confirming the molecular weight of novel tetrazole derivatives is a foundational step in pharmaceutical research and development. While Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry stands out as the most versatile and informative first-line approach for the majority of tetrazole derivatives, a comprehensive understanding of the alternatives is crucial for troubleshooting and for handling challenging compounds. MALDI offers a robust solution for high-throughput screening and for samples that are incompatible with ESI due to contaminants. Chemical Ionization , particularly with ammonia as a reagent gas, provides a gentle gas-phase method for volatile derivatives, yielding simple spectra with clear molecular ion adducts.
By understanding the fundamental principles of each ionization technique and the characteristic fragmentation behavior of the tetrazole ring, researchers can design self-validating experiments. The strategic application of these powerful analytical tools ensures the confident identification of synthesized compounds, paving the way for the next stages of drug discovery.
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Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. (n.d.). ACS Publications. [Link]
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Liu, Z., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. [Link]
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de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 32(5), 379-391. [Link]
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A Senior Application Scientist's Guide to Elemental Analysis of Nitrogen-Rich Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical analysis, the accurate determination of nitrogen content is a critical parameter, underpinning the characterization of a vast array of compounds. From novel pharmaceuticals and advanced fertilizers to high-energy materials, the percentage of nitrogen is a key indicator of identity, purity, and performance. For researchers and drug development professionals, selecting the appropriate analytical technique is a decision that directly impacts data quality, laboratory efficiency, and safety.
This guide provides an in-depth comparison of the principal techniques for nitrogen elemental analysis, grounded in scientific principles and practical field experience. We will explore the nuances of each method, moving beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Pillars of Nitrogen Analysis: Dumas (Combustion) and Kjeldahl (Wet Digestion)
The two foundational methods for nitrogen determination are the Dumas method, based on high-temperature combustion, and the Kjeldahl method, which relies on chemical digestion. While both are recognized by international standards, they differ fundamentally in their chemistry, workflow, and the scope of nitrogen-containing compounds they can accurately quantify.
The Dumas (Combustion) Method: A Principle of Complete Conversion
Developed in 1831, the Dumas method has seen a resurgence with modern automation.[1][2] Its principle is elegantly straightforward: the complete and instantaneous combustion of a sample at high temperatures (typically 950-1100°C) in an oxygen-rich atmosphere.[3] This process converts all forms of nitrogen in the sample—including organic and inorganic forms like nitrates and nitrites—into nitrogen gas (N₂) and various nitrogen oxides (NOₓ).[4]
The resultant gas mixture is then passed through a reduction chamber containing heated copper, which quantitatively converts the nitrogen oxides to N₂.[3] After the removal of other combustion products like carbon dioxide and water via specialized traps, the purified N₂ is measured by a thermal conductivity detector (TCD).[3][5] The instrument is calibrated using a pure, known nitrogen standard, allowing for the precise calculation of the nitrogen content in the unknown sample.[6]
-
Speed and Throughput: Analysis times are typically 3-5 minutes per sample, making it ideal for high-throughput laboratories.[7]
-
Comprehensive Nitrogen Detection: It measures total nitrogen, including nitrates, nitrites, and heterocyclic compounds, which can be challenging for the unmodified Kjeldahl method.[3][4]
-
Safety and Environmental Friendliness: The Dumas method avoids the use of concentrated acids and hazardous catalysts, generating minimal chemical waste.[8]
-
Automation: Modern Dumas analyzers are fully automated, reducing operator error and freeing up valuable laboratory personnel time.[7]
-
Initial Cost: The initial capital investment for a Dumas analyzer can be higher than for a basic Kjeldahl setup.[6]
-
Sample Homogeneity: Due to the small sample sizes typically used, ensuring sample homogeneity is critical to obtaining representative results.
The Kjeldahl Method: The Enduring Wet Chemistry Standard
The Kjeldahl method, developed in 1883, has long been the reference method for nitrogen and protein determination in various industries, including pharmaceuticals and food.[8][9] It is a multi-step wet chemistry process involving digestion, distillation, and titration.[10]
The core of the method is the digestion of the sample with concentrated sulfuric acid at high temperatures (around 420°C).[8] A catalyst, typically copper sulfate or selenium, is added to accelerate the decomposition of organic matter and convert the organically bound nitrogen into ammonium sulfate.[9]
Following digestion, the solution is made alkaline with sodium hydroxide, which liberates ammonia gas.[9] This ammonia is then steam-distilled and collected in a receiving solution of boric acid or a standardized strong acid.[10] Finally, the amount of captured ammonia is determined by titration, allowing for the calculation of the nitrogen content in the original sample.[10]
-
Robustness: The method is applicable to a wide range of sample types and can handle larger, less homogeneous samples than the Dumas method.
-
Established Reference: It is the officially recognized method by many regulatory bodies, such as the USP and EP for certain pharmaceutical applications.[8]
-
Lower Initial Cost: A basic manual Kjeldahl setup can be less expensive than an automated Dumas analyzer.
-
Time and Labor Intensive: The entire process can take over an hour per sample and requires significant hands-on time from the analyst.[7]
-
Hazardous Reagents: The use of concentrated sulfuric acid and heavy metal catalysts poses safety and environmental disposal concerns.[8]
-
Incomplete Recovery: The standard Kjeldahl method does not quantitatively recover nitrogen from all nitrogen-rich compounds, particularly those containing nitro (R-NO₂) and azo (R-N=N-R') groups, or nitrogen in heterocyclic rings.[9] Modifications using reducing agents like salicylic acid or sodium thiosulphate can be employed for nitro compounds, but this adds complexity to the procedure.[11][12]
Instrumental CHNS/O Analysis: The Evolution of Combustion
Modern elemental analyzers, often referred to as CHN or CHNS/O analyzers, are sophisticated instruments based on the Dumas combustion principle.[13] These analyzers offer the simultaneous determination of carbon, hydrogen, nitrogen, and sulfur from a single sample. Oxygen can also be determined by pyrolysis. This capability is invaluable in pharmaceutical research and drug development for confirming the empirical formula of newly synthesized compounds.
The workflow is similar to a dedicated Dumas nitrogen analyzer, but after combustion and reduction, the resulting gases (CO₂, H₂O, N₂, and SO₂) are separated, typically by gas chromatography, before being quantified by a thermal conductivity detector.[13]
Comparative Performance: A Data-Driven Overview
For the discerning scientist, the choice of method often comes down to a balance of performance, throughput, and sample compatibility. The following table summarizes key performance metrics, synthesized from various comparative studies and application notes.
| Parameter | Dumas (Combustion) Method | Kjeldahl Method | Authoritative Source |
| Principle | High-temperature combustion and TCD detection | Acid digestion, distillation, and titration | [3][10] |
| Analysis Time | 3-8 minutes per sample | 1-2 hours per sample | [7] |
| Sample Throughput | High (up to 100+ samples per day) | Low to Medium (batch dependent) | [8] |
| Nitrogen Recovery | Total nitrogen (including nitrates, nitrites) | Primarily organic and ammoniacal nitrogen | [4] |
| Precision (RSD) | Typically <2% | Typically <2% (can be higher) | [14][15] |
| Accuracy/Recovery | ≥ 99.5% | ≥ 99.5% (for amenable compounds) | [3] |
| Limit of Detection | ~0.001 mg N | ~0.1 mg N | [3] |
| Safety | High (no hazardous liquid reagents) | Low (requires concentrated acids/catalysts) | [8] |
| Environmental Impact | Low (minimal waste) | High (acidic and metal-containing waste) | [8] |
| Automation | Fully automated | Semi to fully automated options available | [7] |
Navigating the Challenges of Nitrogen-Rich Compounds
The analysis of compounds with high nitrogen content, such as certain pharmaceuticals, fertilizers, and energetic materials, presents unique challenges that necessitate careful consideration of the chosen analytical technique and methodology.
Pharmaceuticals and Active Pharmaceutical Ingredients (APIs)
In pharmaceutical quality control, both Kjeldahl and Dumas methods are employed. The Kjeldahl method is often stipulated in pharmacopoeial monographs for established products.[8][16] However, for modern, high-throughput drug discovery and development, the speed and safety of the Dumas/CHN combustion method are highly advantageous for verifying the composition of novel nitrogen-containing APIs.
A key consideration is the potential for incomplete digestion of stable heterocyclic structures in the Kjeldahl method, which are common in many drug molecules. The combustion method, with its complete conversion to N₂, is often more reliable for these compounds.
Fertilizers
Fertilizers are a prime example where the form of nitrogen is critical. Many fertilizers contain a mix of ammoniacal, urea, and nitrate nitrogen.[17][18] The standard Kjeldahl method will accurately measure ammoniacal and urea nitrogen but will not account for the nitrate portion unless specific reducing agents are added. The Dumas method, by contrast, directly measures the total nitrogen content, providing a more comprehensive and straightforward analysis for quality control.[5][17]
Energetic Materials
The elemental analysis of energetic materials, which are inherently rich in nitrogen, requires specialized handling and safety protocols.[19] These materials are designed to release large amounts of energy and gas upon decomposition. The primary challenge is to achieve complete combustion for accurate analysis without triggering an uncontrolled energetic event within the instrument.
Safety and Sample Preparation Considerations:
-
Sample Size: Very small sample sizes (typically <1 mg) are used to minimize the energy release.
-
Encapsulation: Samples are often sealed in tin capsules to contain any minor deflagration and to aid in complete combustion.[20]
-
Instrument Design: Elemental analyzers used for energetic materials may have reinforced combustion chambers and other safety features.
-
Additives: In some cases, combustion aids like tungsten trioxide (WO₃) can be mixed with the sample to ensure complete oxidation of complex and thermally stable matrices.[20]
The Dumas/CHN combustion method is the preferred technique for energetic materials due to its ability to handle small sample sizes safely and its complete recovery of nitrogen from complex, high-nitrogen heterocyclic and nitro-containing structures.
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of results, adherence to standardized protocols is paramount. Below are detailed, step-by-step methodologies for the key analytical techniques discussed.
Protocol for Nitrogen Determination by Dumas Combustion (Automated Analyzer)
This protocol is a generalized procedure based on the principles of AOAC Official Method 990.03.[21][22][23][24]
-
Instrument Preparation and Calibration:
-
Ensure the combustion and reduction furnaces have reached their setpoint temperatures (e.g., ~950-1000°C and ~650°C, respectively).
-
Verify carrier gas (Helium or Argon) and oxygen pressures are within the manufacturer's specifications.
-
Perform a leak check of the system.
-
Calibrate the instrument using a certified nitrogen standard (e.g., EDTA, %N = 9.57). Analyze multiple, accurately weighed amounts of the standard to generate a linear calibration curve. The calibration should be verified with a known check standard.
-
-
Sample Preparation:
-
Ensure the sample is homogeneous. For solids, grind to a fine powder (e.g., <0.5 mm).[4]
-
Accurately weigh 1-3 mg of the sample (for typical organic compounds) or a specified amount based on the expected nitrogen content into a tin capsule. For energetic materials, use a microbalance and adhere to strict safety limits (often <1 mg).
-
Fold the tin capsule to securely encapsulate the sample, removing as much atmospheric air as possible.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Enter the sample identification and weight into the software.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis.
-
-
Data Processing:
-
The software will integrate the N₂ peak from the TCD and calculate the nitrogen percentage based on the sample weight and the calibration curve.
-
Periodically run a check standard to ensure the instrument remains in calibration.
-
Caption: Automated workflow for the Dumas combustion method.
Protocol for Nitrogen Determination by Kjeldahl Method
This protocol is a generalized procedure based on the principles of the Kjeldahl method.[14][25]
-
Digestion:
-
Accurately weigh a sample equivalent to 30-40 mg of nitrogen into a Kjeldahl digestion flask.
-
Add ~10-15 g of a catalyst mixture (e.g., potassium sulfate with copper sulfate).
-
Carefully add 20-25 mL of concentrated sulfuric acid.
-
Place the flask on the digestion block in a fume hood.
-
Heat the mixture gently at first to control foaming, then increase the temperature to maintain a steady boil (digestion temperature ~420°C).
-
Continue digesting for at least 1-2 hours after the solution becomes clear (typically blue-green).
-
Allow the flask to cool completely, then cautiously dilute the digest with deionized water.
-
-
Distillation:
-
Transfer the diluted digest to the distillation apparatus.
-
Prepare a receiving flask containing a known volume of boric acid solution with a mixed indicator.
-
Position the condenser outlet below the surface of the boric acid solution.
-
Carefully add an excess of concentrated sodium hydroxide (~40-50%) to the digestion flask to make the solution strongly alkaline.
-
Immediately begin steam distillation. The ammonia gas will distill over and be trapped in the boric acid, forming ammonium borate.
-
Continue distillation until all ammonia has been collected (typically tested with litmus paper at the condenser outlet).
-
-
Titration:
-
Titrate the ammonium borate solution in the receiving flask with a standardized solution of a strong acid (e.g., 0.1 N HCl or H₂SO₄).
-
The endpoint is indicated by a color change of the indicator (e.g., from green to pink).
-
Record the volume of titrant used.
-
-
Calculation:
-
Perform a blank determination (all reagents without the sample) to correct for any residual nitrogen in the reagents.
-
Calculate the percentage of nitrogen in the sample using the following formula: %N = [(V_sample - V_blank) × N_acid × 14.007] / W_sample × 100 Where:
-
V = volume of acid titrant (mL)
-
N = normality of the acid
-
W = sample weight (mg)
-
14.007 = atomic weight of nitrogen
-
-
Caption: The three-stage workflow of the Kjeldahl method.
Conclusion: Selecting the Optimal Technique for Your Application
The choice between the Dumas (combustion) and Kjeldahl methods for nitrogen analysis is not a matter of one being definitively superior to the other, but rather which is best suited for the specific analytical challenge at hand.
-
For high-throughput environments , such as in drug discovery, routine quality control of fertilizers, or academic research requiring the analysis of many samples, the Dumas/CHN combustion method is the clear choice. Its speed, safety, high degree of automation, and comprehensive nitrogen recovery offer unparalleled efficiency and reliability.
-
For laboratories where regulatory compliance dictates the use of a specific pharmacopoeial method , or where the analysis of large, potentially inhomogeneous samples is required, the Kjeldahl method remains a robust and validated option. However, careful consideration must be given to its safety and environmental implications, as well as its limitations in recovering nitrogen from certain classes of compounds.
As a Senior Application Scientist, my recommendation is to ground your decision in a thorough evaluation of your sample types, required throughput, safety protocols, and long-term operational costs. For modern laboratories focused on efficiency, safety, and comprehensive data, the trend is unequivocally towards the automated Dumas combustion technique. It provides a self-validating system through consistent performance and complete nitrogen recovery, aligning perfectly with the principles of scientific integrity and data trustworthiness.
References
-
ASTM International. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants (ASTM D5291-21). Retrieved from [Link][25][26]
-
VELP Scientifica. (n.d.). Total Nitrogen Determination in Liquid Fertilizers. Retrieved from [Link][17]
-
Bhat, R. V. (1941). Adaptation of the micro-Kjeldahl method to the estimation of nitrogen in organic compounds containing nitro and azo groups. Journal of the Indian Chemical Society, 18(5), 269-272.[11]
-
Borosil Scientific. (n.d.). Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications. Retrieved from [Link][25]
-
NC Technologies. (n.d.). Application Note: Nitrogen in Fertilizers. Retrieved from [Link][27]
-
VELP Scientifica. (n.d.). Total Nitrogen determination in Urea – Dumas and Kjeldahl method comparison. Retrieved from [Link][5]
-
Elek, A., & Sobotka, H. (1926). THE KJELDAHL-PREGL METHOD APPLIED TO NITRO COMPOUNDS. Journal of the American Chemical Society, 48(2), 501-504.[12]
-
BUCHI Corporation. (n.d.). Nitrogen determination in urea. Retrieved from [Link][28]
-
Analytical Method. (n.d.). D-5291. Retrieved from [Link][29]
-
Sáez-Plaza, P., et al. (2013). An Overview of the Kjeldahl Method of Nitrogen Determination. Part I. Early History, Chemistry of the Procedure, and Titrimetric Finish. Critical Reviews in Analytical Chemistry, 43(4), 178-223.[30]
-
Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega, 7(32), 27921-27926.[31]
-
UC Davis Analytical Laboratory. (n.d.). Total Crude Protein In Feed Materials - Combustion Method. Retrieved from [Link][21]
-
ANSI Webstore. (n.d.). ASTM D5291-21 Red. Retrieved from [Link][32]
-
AOAC International. (1990). AOAC Official Method 990.03 Protein (Crude) in Animal Feed. Official Methods of Analysis of AOAC INTERNATIONAL.[22]
-
Živkov Baloš, M., et al. (2015). Comparison of the Kjeldahl method, Dumas method and NIR method for total nitrogen determination in meat and meat products. Journal of Agroalimentary Processes and Technologies, 21(4), 345-350.[14][15]
-
ScienceOpen. (n.d.). AOAC official method 990.03, protein (crude) in animal feed, combustion method. Retrieved from [Link][23]
-
Wikipedia. (n.d.). Kjeldahl method. Retrieved from [Link][9]
-
SCIRP. (n.d.). Association of Official Analytical Chemists (AOAC) (1995) Protein (Crude) in Animal Feed. Combustion Method (990.03). Retrieved from [Link][24]
-
Qi, N., et al. (2014). Comparison of Kjeldahl and the Elemental Analysis Methods for Determination of Nitrogen Content in Raw Natural Rubber. Advanced Materials Research, 936, 172-175.[34]
-
M-Kube. (2025). Dumas vs. Kjeldahl Method: Which Nitrogen Analyzer is Right for Your Lab?. Retrieved from [Link][7][33]
-
VELP Scientifica. (n.d.). DUMAS AND KJELDAHL METHOD COMPARISON Protein Determination in Feed. Retrieved from [Link][3][31]
-
ATS Scientific Inc. (n.d.). Nitrogen Analysis and Distillation in Pharmaceutical Laboratories. Retrieved from [Link][8][10]
-
Ashraf, M., Bhatty, M. K., & Shah, R. A. (1960). Elimination of distillation in the Kjeldahl method for the micro- and semimicro-determination of nitrogen in nitro, nitroso and azo compounds. Pakistan Journal of Scientific and Industrial Research, 3(4), 1-3.[35]
-
Pharmaguideline. (2011). Determination of Nitrogen. Retrieved from [Link][6][36]
-
Elementar. (2025). Best practices for sample preparation in elemental analysis. Retrieved from [Link][20]
-
Unacademy. (n.d.). Estimation of Nitrogen by Dumas Method. Retrieved from [Link][1][27]
-
Extraclass. (2020, April 7). What is Dumas Method | Chemistry | Extraclass.com [Video]. YouTube. [Link][2]
-
Spectro-Lab. (n.d.). AN42200 Nitrogen/Protein Determination in Animal feed by the Thermo Scientific FlashSmart EA using Argon as Carrier Gas. Retrieved from [Link][37]
-
Doubtnut. (n.d.). Estimation of nitrogen: There are two methods for the estimation of ni. Retrieved from [Link][13]
-
Foss. (n.d.). Dumas or Kjeldahl for reference analysis?. Retrieved from [Link][4][28]
-
YouTube. (2025, January 10). Dumas Method [Video]. [Link][38]
-
Institute of Chemistry, University of Campinas. (2018). VALIDATION STUDIES FOR DETERMINATION OF NITROGENPROTEIN FROM BIOLOGICAL PRODUCTS BY KJELDAHL METHOD. Retrieved from [Link][39]
-
BUCHI Corporation. (n.d.). Nitrogen Determination in Pharmaceuticals. Retrieved from [Link][16]
-
Weigend, F., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(1), 17-20.[40]
-
Milestone Srl. (2022, May 12). Practical Guidelines on Sample Preparation for Elemental Analysis [Video]. YouTube. [Link][41]
-
ResearchGate. (2025, August 6). Comparison of Total Nitrogen estimation by Kjeldahl Method and CHNS Analyzer in Dry Tropical Grassland. Retrieved from [Link][42]
-
SlideShare. (2015, August 28). Sample preparation in elemental analysis - drying, grinding, weighing, wrapping.... Retrieved from [Link][43]
-
TA Instruments. (2025, September 18). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. Retrieved from [Link]
-
DEKRA. (n.d.). Energetic Materials Assessment. Retrieved from [Link][19]
Sources
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- 8. Nitrogen Analysis and Distillation in Pharmaceutical Laboratories |... [ats-scientific.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Estimation of nitrogen: There are two methods for the estimation of nitrogen (i) Dumas method and (ii) Kjedahl's method. i. Dumas method: A known mass of compound is heated with copper oxide (CuO) in an atomsphere of `CO_(2)`, which gives free nitrogen along with `CO_(2) and H_(2)O` `C_(x)H_(y)N_(z) + (2x + y//2) CuO rarr xCO_(2) + y//2 (H_(2)O) + z//2 (N_(2)) + (2x + y//2) CU` The gaseous mixture is passed over a heated copper gauze which converts traces of nitrogen oxides formed to `N_(2)`. The gaeous mixture is collected over an aqueous solution of KOH which absorbs `CO_(2)`, and nitrogen is callected in the upper part of the graduated tube. ii. Kjeldahl's method: A known mass of organic compound (0.5 gm) is mixed with `K_(2)SO_(4)` (10 gm) and `CuSO_(4)`. (1.0 gm) or a drop of mercury (Hg) and conc. `H_(2)SO_(4)` (25ml), and heated in Kjeldahl's flask. `CuSO_(4)` or Hg acts as a catalyst, while `K_(2)SO_(4)` raises the boiling point of `H_(2)SO_(4)`. The nitrogen in the organic compound is quantitatively converted to ammonium sulphate. The resulting mixture is then distilled with excess of NaOH solution and the `NH_(3)` evolved is passed into a known but excess volume of standard HCl or `H_(2)SO_(4)`. The acid left unused is estimated by titration with some standard alkali. The amount of acid used against `NH_(3)` can be thus be known and from this the percentage of nitrogen is calculated. (a) `C + H + S underset(H_(2)SO_(4))overset("conc.")rarr CO_(2) + H_(2)O + SO_(2)` (b) `N underset(H_(2)SO_(4))overset("conc.")rarr (NH_(4))_(2)SO_(4)` (c) `(NH_(4))_(2) SO_(4) + 2NaOH rarr Na_(2)SO_(4) + 2NH_(3) + 2H_(2)O` (d) `2NH_(3) + H_(2)SO_(4) rarr (NH_(4))_(2) SO_(4)` (iii) This method is not applicable to compounds containing N in intro and azo groups, and N present in the ring (e.g., pyridine) as N of these compounds does not change to `(NH_(4))_(2)SO_(4)` (ammonium sulphate) under these reaction conditions 0.4gm of an organic compound was treated according to Kjeldahl's method. The ammonia evolved was absorbed in 50ml of 0.5M `H_(3)PO_(3)`. The residual acid required 30 ml of 0.5M `Ca(OH)_(2)`. Find the percentage of `N_(2)` in the compound [allen.in]
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- 43. Sample preparation in elemental analysis - drying, grinding, weighing, wrapping... | PDF [slideshare.net]
A Comparative Study of Tetrazole-1,5-Diamine and Other Nitrogen-Rich Compounds: A Guide for Researchers
This guide provides an in-depth comparative analysis of tetrazole-1,5-diamine (DAT), a significant nitrogen-rich heterocyclic compound, against other prominent nitrogen-rich materials. It is intended for researchers, scientists, and professionals in drug development and energetic materials science who are seeking a comprehensive understanding of the performance, synthesis, and characterization of these specialized compounds. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and experimental considerations, reflecting a commitment to expertise, authoritativeness, and trustworthiness.
Introduction: The Significance of Nitrogen-Rich Compounds
Nitrogen-rich compounds are a class of molecules characterized by a high percentage of nitrogen atoms, often in the form of N-N and C-N bonds. This high nitrogen content is desirable for several applications. In the field of energetic materials, the release of large amounts of dinitrogen gas (N₂), a very stable molecule with a strong triple bond, upon decomposition is a primary source of energy. This results in a high heat of formation and often leads to "greener" explosives and propellants with fewer toxic byproducts. In medicinal chemistry, the tetrazole moiety is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.
This compound (also known as 1,5-diamino-1H-tetrazole or DAT) has emerged as a key building block in the synthesis of novel high-energy-density materials (HEDMs) and pharmacologically active compounds. Its two amino groups offer versatile sites for chemical modification, allowing for the tuning of its energetic and biological properties. This guide will compare the key characteristics of DAT with other notable nitrogen-rich compounds, providing a clear perspective on its relative advantages and potential applications.
Comparative Analysis of Key Performance Parameters
The efficacy of a nitrogen-rich compound, particularly in energetic applications, is determined by a combination of factors including its chemical composition, density, heat of formation, and sensitivity to external stimuli. A higher nitrogen content generally correlates with a higher heat of formation and greater energy release. Density is also a critical parameter, as it directly influences the detonation velocity and pressure. However, high performance must be balanced with adequate thermal stability and low sensitivity to impact and friction to ensure safe handling and application.
This section provides a comparative overview of the key performance parameters of this compound and a selection of other well-known nitrogen-rich energetic materials: RDX, HMX, and FOX-7.
| Property | This compound (DAT) | RDX | HMX | FOX-7 |
| Chemical Formula | CH₄N₆ | C₃H₆N₆O₆ | C₄H₈N₈O₈ | C₂H₄N₄O₄ |
| Nitrogen Content (%) | 83.97 | 39.99 | 37.84 | 37.33 |
| Density (g/cm³) | ~1.57 | 1.82 | 1.91 | 1.885 |
| Heat of Formation (kJ/mol) | +312 (solid)[1] | +62.8 | +74.9 | +13.4 |
| Detonation Velocity (m/s) | ~8549 (calculated for a derivative)[2] | ~8750 | ~9100 | ~8870 |
| Impact Sensitivity (J) | >12 (for hydrated salts)[2] | 7.4 | 7.4 | >12 (recrystallized) |
| Friction Sensitivity (N) | >192 (for hydrated salts)[2] | 120 | 120 | >360 (recrystallized) |
Note: Data for this compound's detonation velocity and sensitivity can vary significantly depending on its form (e.g., salts, derivatives, or co-crystals). The values presented here are for comparison and are based on available literature.
Synthesis of Nitrogen-Rich Compounds: Experimental Protocols
The synthesis of nitrogen-rich compounds often involves hazardous reagents and intermediates, necessitating strict adherence to safety protocols. The following sections provide detailed, step-by-step methodologies for the synthesis of this compound and FOX-7, a representative high-performance insensitive explosive.
Synthesis of this compound (DAT)
Several synthetic routes to DAT have been reported. One effective method proceeds from thiosemicarbazide.[3][4]
Reaction Scheme:
Synthesis of this compound (DAT).
Materials:
-
Thiosemicarbazide
-
Sodium azide (NaN₃)
-
Lead(II) oxide (PbO)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiosemicarbazide, sodium azide, lead(II) oxide, and ammonium chloride in DMF.
-
Reaction: Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (lead sulfide and unreacted lead oxide).
-
Isolation: Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purification: Recrystallize the crude product from hot water to obtain pure this compound as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.
Causality Behind Experimental Choices: The use of lead(II) oxide facilitates the desulfurization of thiosemicarbazide, a key step in the cyclization process. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants. The reflux condition provides the necessary energy to overcome the activation barrier of the reaction.
Synthesis of 1,1-diamino-2,2-dinitroethene (FOX-7)
The synthesis of FOX-7 typically involves the nitration of a precursor followed by hydrolysis. One common route starts from 2-methylimidazole.[5]
Reaction Scheme:
Synthesis of FOX-7.
Materials:
-
2-Methylimidazole
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Aqueous ammonia (NH₃)
-
Ice
Procedure:
-
Nitration: Carefully add 2-methylimidazole to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, while maintaining the temperature below 10°C using an ice bath.
-
Reaction: Stir the mixture at a controlled temperature for a specified period to allow for the complete nitration to the tetranitro intermediate.
-
Hydrolysis: Slowly add the reaction mixture to a stirred solution of aqueous ammonia, again maintaining a low temperature.
-
Precipitation: The FOX-7 product will precipitate out of the solution as a yellow solid.
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water, and then recrystallize from a suitable solvent (e.g., dimethylformamide/water) to obtain pure FOX-7.
-
Characterization: Verify the product's identity and purity using analytical techniques such as NMR, IR, and elemental analysis.
Causality Behind Experimental Choices: The use of a mixed acid (nitric and sulfuric acid) provides a strong nitrating medium. The low temperature during nitration is crucial to control the exothermic reaction and prevent unwanted side reactions. The subsequent hydrolysis with a base like ammonia is necessary to convert the intermediate to the final FOX-7 product.
Characterization of Nitrogen-Rich Compounds: A Validating System
The characterization of nitrogen-rich compounds is essential to confirm their chemical structure, assess their purity, and determine their physical and energetic properties. A combination of spectroscopic and thermal analysis techniques provides a self-validating system for the comprehensive evaluation of these materials.
Workflow for the characterization of nitrogen-rich compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for elucidating the molecular structure of nitrogen-rich compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as N-H, C=N, and N-N bonds.
-
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing information. This is crucial for determining the density of the material.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and decomposition temperature of the compound, providing insights into its thermal stability.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, which can be used to study its decomposition behavior.
-
Bomb Calorimetry: This technique is used to experimentally determine the heat of combustion, from which the heat of formation can be calculated.
-
Impact and Friction Sensitivity Testing: These tests are essential for assessing the safety of energetic materials. Standardized methods, such as the BAM drop hammer and friction tester, are used to determine the energy required to initiate the compound.
Conclusion: The Role of this compound in Advancing Nitrogen-Rich Chemistry
This compound stands out as a highly versatile and promising platform in the field of nitrogen-rich chemistry. Its exceptionally high nitrogen content and the presence of two reactive amino groups make it an attractive starting material for the synthesis of a wide array of derivatives with tunable properties.
While established energetic materials like RDX and HMX currently dominate many applications, the drive for "greener," safer, and higher-performing alternatives continues to fuel research into compounds like DAT. The ability to form a variety of salts and coordination complexes further expands the potential of DAT to create novel materials with tailored energetic characteristics.
For professionals in drug development, the tetrazole ring in DAT offers a scaffold with proven bioisosteric properties. The diamino functionality provides opportunities for the synthesis of diverse compound libraries for screening against various biological targets.
Future research will likely focus on the development of scalable and safer synthetic routes for DAT and its derivatives, as well as a deeper exploration of its coordination chemistry to create novel functional materials. The comprehensive understanding of its comparative performance, as outlined in this guide, will be instrumental in directing these future endeavors.
References
-
Fischer, D., Klapötke, T. M., & Stierstorfer, J. (2015). 1,5-Di(nitramino)tetrazole: High Sensitivity and Superior Explosive Performance. Angewandte Chemie International Edition, 54(35), 10299-10302. [Link]
-
Martin, F. A. (2011). Novel Energetic Materials based on 1,5-Diaminotetrazole and 3,5-Diamino-1H-1,2,4-triazole. (Doctoral dissertation, Ludwig-Maximilians-Universität München). [Link]
-
Klapötke, T. M., & Stierstorfer, J. (2008). The 1,5-Diaminotetrazolium Cation: A Highly Energetic Moiety. Angewandte Chemie International Edition, 47(12), 2337-2340. [Link]
-
Sciencemadness Wiki. (2020). FOX-7. [Link]
-
Löchert, I. J. (2001). FOX-7 - A New Insensitive Explosive. DSTO-TR-1238. [Link]
- Taha, M. O. (2005). Use of 1,5-Diaminotetrazole in the Synthesis of Some Fused Heterocyclic Compounds. Journal of the Indian Chemical Society, 82(11), 1025-1028.
-
Klapötke, T. M., & Piercey, D. G. (2011). 1,1′-Azobis(tetrazole): A Highly Energetic Nitrogen-Rich Compound. Inorganic Chemistry, 50(7), 2722-2724. [Link]
-
Zubkov, F. I., Zaitsev, V. P., & Pevzner, M. S. (2018). Thermochemistry, Tautomerism, and Thermal Decomposition of 1,5-Diaminotetrazole: A High-Level ab Initio Study. The Journal of Physical Chemistry A, 122(17), 4271-4279. [Link]
-
Gaponik, P. N., Karavai, V. P., & Grigor'ev, Y. V. (1984). Synthesis and properties of 1,5-diaminotetrazole. Chemistry of Heterocyclic Compounds, 20(12), 1388-1391. [Link]
- Klapötke, T. M. (2017). Chemistry of High-Energy Materials. Walter de Gruyter GmbH & Co KG.
- Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. John Wiley & Sons.
-
Taha, M. O. (2005). Use of 1,5-diaminotetrazole in the synthesis of some fused heterocyclic compounds. ChemInform, 36(48). [Link]
-
Gaponik, P. N., Karavai, V. P., & Grigor'ev, Y. V. (1984). Synthesis and properties of 1,5-diaminotetrazole. LookChem. [Link]
-
Klapötke, T. M., & Stierstorfer, J. (2005). Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic chemistry, 44(12), 4237-4253. [Link]
-
Fischer, D., Klapötke, T. M., & Stierstorfer, J. (2015). 1,5-Di(nitramino)tetrazole: High Sensitivity and Superior Explosive Performance. Angewandte Chemie International Edition, 54(35), 10299-10302. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Tetrazole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of tetrazoles represents a critical step in the creation of numerous therapeutic agents. The tetrazole ring, a bioisostere for the carboxylic acid group, imparts metabolic stability and favorable pharmacokinetic properties to drug candidates. The cornerstone of modern tetrazole synthesis lies in the [3+2] cycloaddition of nitriles and azides, a reaction whose efficiency is profoundly influenced by the choice of catalyst. This guide provides an in-depth, objective comparison of the efficacy of various catalytic systems, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Crucial Role of Catalysis in Tetrazole Synthesis
The [3+2] cycloaddition of a nitrile and an azide to form a tetrazole ring, while thermodynamically favorable, often faces a significant kinetic barrier. Catalysts are indispensable for accelerating this reaction, enabling milder reaction conditions, improving yields, and influencing regioselectivity. The choice of catalyst is not merely a matter of reaction rate; it has far-reaching implications for process scalability, cost-effectiveness, and adherence to the principles of green chemistry. This guide will dissect the performance of four major classes of catalysts: Lewis acids, heterogeneous catalysts, nanocatalysts, and organocatalysts.
Lewis Acid Catalysis: The Workhorses of Tetrazole Synthesis
Lewis acid catalysis is one of the most established and widely employed methods for tetrazole synthesis. The fundamental principle behind this approach is the activation of the nitrile by the Lewis acid. By coordinating to the nitrogen atom of the nitrile, the Lewis acid increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by the azide.
Mechanism of Lewis Acid Catalysis
The catalytic cycle begins with the coordination of the Lewis acid (e.g., ZnCl₂, Cu₂O) to the nitrile, which polarizes the C≡N bond. This is followed by the nucleophilic addition of an azide ion to the activated nitrile, forming a metal-coordinated intermediate. Subsequent intramolecular cyclization and release of the catalyst yield the tetrazole product.
Caption: Generalized mechanism of Lewis acid-catalyzed tetrazole synthesis.
Comparative Efficacy of Common Lewis Acids
Zinc and copper salts are among the most frequently used Lewis acid catalysts. While both are effective, they exhibit different performance characteristics.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Disadvantages |
| ZnBr₂ | 10-20 | Water, DMF | 100-120 | 12-24 | 85-95 | Readily available, effective in water[1] | Stoichiometric or high catalyst loading often required, difficult to remove from product |
| ZnCl₂ | 10-20 | DMF, Isopropanol | 110-130 | 8-16 | 80-92 | Cost-effective | Can be hygroscopic, workup can be tedious |
| Cu₂O | 5-10 | DMF, Toluene | 100-120 | 4-8 | 90-98 | Lower catalyst loading, often faster reactions[1] | More expensive than zinc salts, potential for copper contamination |
| FeCl₃-SiO₂ | 10-15 | DMF | 110-120 | 6-10 | 88-96 | Heterogeneous nature allows for easier separation | Catalyst preparation required, potential for iron leaching |
Note: Yields are representative and can vary significantly with the substrate.
Heterogeneous Catalysis: Simplifying Purification and Catalyst Recycling
A significant drawback of homogeneous Lewis acid catalysis is the often-challenging removal of the catalyst from the reaction mixture. Heterogeneous catalysts, which exist in a different phase from the reactants, offer an elegant solution to this problem. They can be easily separated by filtration and, in many cases, reused multiple times, making the process more sustainable and cost-effective.
Silica Sulfuric Acid: A Solid Acid Catalyst
Silica sulfuric acid is a prime example of an efficient and recyclable heterogeneous catalyst for tetrazole synthesis.[2][3][4] It acts as a solid proton source, activating the nitrile in a manner analogous to Brønsted acids.
Caption: General workflow for tetrazole synthesis using a heterogeneous catalyst.
Performance and Reusability
| Catalyst | Typical Loading | Solvent | Temperature (°C) | Time (h) | Initial Yield (%) | Yield after 5 Cycles (%) |
| Silica Sulfuric Acid | 500 mg/mmol nitrile | DMF | 130 (reflux) | 4-12 | 72-95[2] | >90% of initial |
| CoY Zeolite | 20 mg/mmol nitrile | DMF | 120 | 14 | 85-95[5] | Consistently high |
| Natrolite Zeolite | - | Solvent-free | - | - | High | Slight decrease[1] |
Nanocatalysis: The Frontier of Efficiency
Nanocatalysts represent a rapidly evolving and highly promising area in tetrazole synthesis.[2][3] Their high surface-area-to-volume ratio provides a greater number of active sites, often leading to significantly enhanced catalytic activity, shorter reaction times, and milder reaction conditions. Many nanocatalysts are magnetic, allowing for facile separation from the reaction mixture using an external magnet.
Magnetic Nanocatalysts: A "Green" Separation Technique
A popular strategy involves immobilizing a catalytically active metal complex onto magnetic nanoparticles (e.g., Fe₃O₄). This combines the high reactivity of the catalyst with the ease of magnetic separation.
Caption: Magnetic separation of nanocatalysts for easy recovery and reuse.
Comparative Performance of Nanocatalysts
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reusability (cycles) |
| Fe₃O₄@tryptophan@Ni | PEG-400 | 120 | 20 min | Excellent | 7[2] |
| Fe₃O₄-adenine-Zn | PEG | 120 | 80 min | 96 | High |
| Fe₃O₄@SiO₂-PVA/Cu(II) | H₂O | 100 | 4 h | 92 | 7 |
Organocatalysis: A Metal-Free Approach
The use of small organic molecules as catalysts has gained significant traction as a "green" alternative to metal-based systems. Organocatalysis avoids the issues of metal contamination in the final product, which is a critical consideration in pharmaceutical synthesis.
L-Proline: A Readily Available and Efficient Organocatalyst
L-proline, a naturally occurring amino acid, has emerged as a highly effective and environmentally benign catalyst for tetrazole synthesis.[6][7][8][9][10][11] It is believed to activate the nitrile through hydrogen bonding, thereby facilitating the cycloaddition.
Performance of L-Proline
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| L-Proline | 30 | DMF | 110 | 1-2 | up to 96[6] | Metal-free, inexpensive, readily available, biodegradable |
Experimental Protocols
General Procedure for Tetrazole Synthesis using Silica Sulfuric Acid[3]
-
To a round-bottom flask, add the nitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg).
-
Add N,N-dimethylformamide (DMF, 10 mL) to the flask.
-
Heat the mixture to reflux with stirring for the time indicated by reaction monitoring (e.g., TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid catalyst and wash it with ethyl acetate. The catalyst can be dried and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for L-Proline Catalyzed Tetrazole Synthesis[9]
-
In a round-bottom flask, combine the nitrile (1 mmol), sodium azide (1.5 mmol), and L-proline (0.3 mmol, 30 mol%).
-
Add DMF (5 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Acidify the mixture with 2N HCl to pH ~2-3 to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Conclusion and Future Outlook
The choice of catalyst for tetrazole synthesis is a multifaceted decision that depends on the specific requirements of the reaction, including substrate scope, desired yield, process scalability, cost constraints, and environmental considerations.
-
Lewis acids , particularly zinc and copper salts, remain a reliable and cost-effective option, especially for large-scale synthesis, though catalyst removal can be a challenge.
-
Heterogeneous catalysts like silica sulfuric acid and zeolites offer a significant advantage in terms of ease of separation and reusability, aligning well with the principles of green chemistry.
-
Nanocatalysts are at the forefront of innovation, demonstrating exceptional activity and offering novel solutions for catalyst recovery, such as magnetic separation.
-
Organocatalysts , exemplified by L-proline, provide a compelling metal-free alternative, which is highly desirable in the synthesis of active pharmaceutical ingredients.
The future of catalyst development for tetrazole synthesis will likely focus on enhancing the sustainability of these processes. This includes the design of more active and robust heterogeneous and nanocatalysts, the discovery of new and more efficient organocatalysts, and the development of catalytic systems that can operate under even milder conditions, such as in aqueous media and at room temperature. As the demand for structurally diverse tetrazole-containing compounds continues to grow, so too will the need for innovative and efficient catalytic solutions.
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The Ascendancy of Nitrogen-Rich HEDMs: A Comparative Guide to Tetrazole-Based Explosives
A new class of energetic materials, leveraging the unique chemistry of tetrazole rings, is challenging the dominance of traditional explosives. This guide provides an in-depth comparison of tetrazole-based High Energy Density Materials (HEDMs) with conventional explosives like TNT and RDX, offering researchers and scientists a comprehensive look at their performance, stability, and the experimental protocols used for their evaluation.
The quest for more powerful, safer, and environmentally benign energetic materials has led to a significant focus on nitrogen-rich compounds. Tetrazoles, a class of synthetic organic heterocyclic compounds with a five-membered ring of four nitrogen atoms and one carbon atom, are at the forefront of this research.[1] Their high nitrogen content and large positive heats of formation contribute to superior energy release upon decomposition, making them promising candidates to replace traditional nitro-aromatic and nitramine explosives.[2][3]
Fundamental Properties: The Building Blocks of Performance
The performance of any explosive is dictated by a set of fundamental chemical and physical properties. For tetrazole-based HEDMs, these properties often present a significant advantage over their traditional counterparts.
-
High Heat of Formation (HOF): The energy released by an explosive is largely dependent on its heat of formation. Tetrazole-based compounds inherently possess high positive heats of formation due to the numerous N-N and C-N bonds in their structures.[4] This stored chemical energy is a key contributor to their enhanced detonation performance.[3]
-
High Density (ρ): Detonation velocity and pressure, two critical performance metrics, are directly influenced by the density of the explosive.[5] Many novel tetrazole derivatives have been synthesized to achieve crystal densities comparable to or even exceeding that of established explosives like RDX. For instance, some tetrazolyl–triazine compounds exhibit densities up to 1.83 g/cm³, surpassing that of RDX (1.80 g/cm³).[4]
-
Favorable Oxygen Balance (OB): While many tetrazole compounds are oxygen-deficient, the formation of gaseous nitrogen (N₂) as a primary decomposition product is highly energetic and environmentally friendly. This contrasts with traditional explosives that often produce toxic carbon monoxide and soot.[2]
Performance Metrics: A Head-to-Head Comparison
The true measure of an energetic material lies in its detonation performance. Experimental data consistently demonstrates that many tetrazole-based HEDMs meet and often exceed the performance of traditional explosives.
| Compound | Density (ρ) (g/cm³) | Heat of Formation (ΔHf) (kJ/mol) | Detonation Velocity (Vd) (m/s) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Decomposition Temp. (Td) (°C) |
| TNT | 1.65 | -59.3 | 6,900 - 7,303[3][6] | 19.5 - 21.3[3][4] | 15[3] | 295[3] |
| RDX | 1.80 | 70.7 | 8,795[3] | 34.9[3] | 7.5[3] | 204 - 210[3][7] |
| HMX | 1.91 | 74.8 | 9,144[3] | 39.2[3] | 7[3] | 280[3] |
| Novel Tetrazole Compound (N3-3) | - | - | 9,341[8] | - | - | 302[8] |
| Tetrazolyl-triazine (Compound 4) | 1.83[4] | - | 8,061[4] | 24.8[4] | - | - |
| Fused-Tetrazole (Compound 5) | - | - | 8,336[7] | 27.3[7] | 10[7] | 178[7] |
| Planar Tetrazole Compound | 1.95[9] | up to 1149.21[9] | 9,518[9] | 33.78[9] | 4-40[9] | 132-277[9] |
As the data indicates, tetrazole-based compounds are not only capable of matching the detonation velocities and pressures of traditional explosives but in some cases, such as the N3-3 molecule, can significantly surpass the performance of even HMX.[8] Furthermore, many tetrazole derivatives exhibit higher thermal stability, with decomposition temperatures exceeding that of RDX.[7][10] This enhanced stability is a critical factor for the safe handling and storage of these materials.
Experimental Evaluation of Energetic Materials
A rigorous and standardized set of experimental protocols is essential for characterizing and comparing the performance of any new energetic material.[11] These tests can be broadly categorized into performance evaluation and sensitivity testing.
Workflow for HEDM Performance and Safety Evaluation
Caption: A generalized workflow for the evaluation of new High Energy Density Materials.
Experimental Protocol: Impact Sensitivity (BAM Fallhammer Test)
Impact sensitivity is a crucial parameter for assessing the safety and handling of explosives.[12] The BAM Fallhammer test is a standardized method used to determine the impact energy required to cause a reaction.[13][14]
Objective: To determine the impact energy at which the probability of explosion is 50% (E₅₀).[15]
Apparatus:
-
BAM Fallhammer Apparatus
-
Standardized drop weights
-
Steel anvils and rollers
-
Sample holder
Procedure:
-
Sample Preparation: A small, measured amount of the explosive material (typically around 40 mm³) is placed in the sample holder between two steel rollers.
-
Test Execution: A drop weight of known mass is released from a specific height, impacting the sample.[13]
-
Observation: The outcome of the impact is observed for any signs of reaction, such as a flame, flash, or audible explosion.[16]
-
Bruceton Method: The "up-and-down" or Bruceton method is employed to determine the E₅₀ value.[15] If a reaction occurs, the drop height for the next test is decreased. If no reaction occurs, the height is increased.
-
Data Analysis: This process is repeated for a statistically significant number of trials to calculate the height at which there is a 50% probability of initiation. This height, along with the mass of the drop weight, is used to calculate the impact energy in Joules.
The Interplay of Fundamental Properties and Performance
The superior performance of tetrazole-based HEDMs is not coincidental but rather a direct consequence of their fundamental molecular properties.
Caption: Relationship between fundamental properties and performance metrics in HEDMs.
Future Outlook
The field of energetic materials is rapidly evolving, with tetrazole-based compounds at the vanguard of this transformation. Research continues to focus on synthesizing novel structures with even greater energy density, reduced sensitivity, and improved environmental credentials.[8][9] While challenges in synthesis and scaling-up production remain, the compelling performance characteristics of these materials suggest they are poised to become the next generation of high-performance explosives, finding applications in both military and civilian sectors.[3][17] The extensive network of hydrogen bonds possible in many tetrazole-based salts also contributes to their stability, making them less sensitive to friction compared to benchmarks like RDX.[18][19]
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Ratio of detonation pressure and critical pressure of high explosives with different compounds. Available at: [Link]
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The Tetrazole-1,5-diamine Moiety as a Conformational Lock for cis-Amide Bonds: A Comparative Guide for Drug Discovery
Introduction: The Challenge of the cis-Amide Bond in Peptidomimetics
In the landscape of medicinal chemistry, the amide bond is a cornerstone of molecular design, particularly in peptides and proteins. Its conformational state, either trans or cis, profoundly influences the three-dimensional structure and, consequently, the biological function of these molecules. While the trans conformation is energetically favored for most peptide bonds, the cis conformation, particularly around N-alkylated amino acids like proline, is a critical determinant for specific molecular recognition events, such as receptor binding and the formation of β-turns in protein structures.[1] However, the inherent flexibility and rapid isomerization of the native amide bond present a significant hurdle in drug design, often leading to reduced receptor affinity and metabolic instability.
Bioisosteric replacement of the amide bond with a rigid heterocyclic scaffold that mimics the desired conformation is a powerful strategy to overcome these limitations. This guide provides an in-depth comparative analysis of tetrazole-1,5-diamine as a bioisostere for the cis-amide bond. We will explore its conformational properties, synthetic accessibility, and impact on biological activity, drawing comparisons with the native amide bond and other known bioisosteres. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a robust framework for incorporating this valuable moiety into their design strategies.
This compound: A Structurally Pre-organized cis-Amide Mimic
The 1,5-disubstituted tetrazole ring has long been recognized as a superior surrogate for the cis-amide bond.[1][2] Its unique geometry effectively locks the substituents in a conformation that closely mimics the planar, cis arrangement of an N-alkylated peptide bond.
The rationale for this bioisosteric replacement is multifaceted:
-
Conformational Rigidity: The aromatic nature of the tetrazole ring eliminates the cis-trans isomerization, locking the peptide backbone in a bioactive conformation. This pre-organization can significantly reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
-
Enhanced Metabolic Stability: The tetrazole core is resistant to cleavage by proteases, a major pathway of degradation for peptide-based drugs. This increased stability can lead to a longer plasma half-life and improved pharmacokinetic profiles.
-
Modulation of Physicochemical Properties: The tetrazole moiety can alter the lipophilicity and hydrogen bonding capacity of the parent molecule, offering a handle to fine-tune its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Comparative Analysis: Performance Metrics and Experimental Data
To objectively evaluate this compound as a cis-amide bioisostere, we must compare it against the native amide bond and other potential surrogates, such as the 1,5-disubstituted 1,2,3-triazole. The following table summarizes key performance parameters based on available experimental and computational data.
| Parameter | Native cis-Amide Bond | This compound | 1,5-Disubstituted 1,2,3-Triazole |
| Conformational Flexibility | High (cis/trans isomerization) | Very Low (Locked cis) | Very Low (Locked cis) |
| Proteolytic Stability | Low (Susceptible to proteases) | High (Resistant) | High (Resistant) |
| Receptor Binding Affinity (IC₅₀) | Variable | Generally maintained or improved | Maintained or improved in some cases |
| Plasma Half-Life | Short | Significantly Increased | Significantly Increased |
| Synthetic Accessibility | Standard peptide synthesis | Multi-step; Ugi-azide reaction | Ruthenium-catalyzed cycloaddition |
Data compiled from literature sources. Specific values are context-dependent.
A compelling case study is the replacement of the Gly-Trp amide bond in a minigastrin analog with a 1,5-disubstituted 1,2,3-triazole, which also functions as a cis-amide mimic. This modification led to a 2-fold increase in tumor uptake in vivo, demonstrating the potential of this strategy.[3] While direct comparative data for a this compound in a similar peptide is not as readily available in recent literature, foundational work on bradykinin analogs has shown the successful incorporation of a tetrazole mimic for a Pro-Phe dipeptide, validating its utility in complex bioactive peptides.
Experimental Validation: Protocols for the Scientist
The successful application of a bioisosteric replacement strategy hinges on rigorous experimental validation. Below are detailed protocols for key experiments to characterize and compare peptide analogs.
Protocol 1: Synthesis of a Tetrazole-Containing Dipeptide Analog
This protocol is adapted from the Ugi-azide four-component reaction, a robust method for synthesizing 1,5-disubstituted tetrazoles.[4]
Methodology:
-
Reactant Preparation: To a solution of the aldehyde component (1.0 equiv) in methanol (0.5 M), add the amine component (1.0 equiv), the isocyanide component (1.0 equiv), and trimethylsilyl azide (1.1 equiv).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired 1,5-disubstituted tetrazole.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality: The Ugi-azide reaction is chosen for its efficiency and convergence, allowing for the rapid assembly of complex tetrazole structures from simple starting materials. The choice of solvent and stoichiometry is critical for maximizing yield and minimizing side products.
Protocol 2: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the conformational preference of a peptide bond in solution.
Methodology:
-
Sample Preparation: Dissolve the peptide or peptide analog in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a concentration of 1-5 mM.
-
1D ¹H and ¹³C NMR: Acquire standard 1D spectra. For amide bonds involving proline, the Cβ and Cγ chemical shifts are highly sensitive to the cis/trans conformation. A Δ(Cβ-Cγ) value of >8 ppm is indicative of a trans conformation, while a smaller difference suggests a cis conformation.
-
2D NOESY/ROESY: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum with a mixing time of 200-400 ms.
-
Data Analysis: Analyze the cross-peaks. For an Xaa-Pro bond, a strong sequential NOE between the Hα of the Xaa residue and the Hδ of the Proline residue is characteristic of a trans bond. Conversely, a strong NOE between the Hα protons of both residues indicates a cis conformation. For the tetrazole analog, the locked cis conformation should be confirmed by similar Hα-Hα proximities.
Self-Validation: The combination of ¹³C chemical shifts and specific NOE patterns provides a self-validating system for assigning the conformation of the peptide bond or its surrogate.
Protocol 3: Proteolytic Stability Assay
This assay compares the degradation rate of the native peptide and its tetrazole-containing analog in the presence of a relevant protease or in biological media like plasma.
Methodology:
-
Incubation: Prepare solutions of the native peptide and the tetrazole analog at a known concentration (e.g., 100 µM) in a buffered solution (e.g., PBS, pH 7.4) containing the protease of interest (e.g., trypsin, chymotrypsin) or in 90% human plasma. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid).
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm.
-
Quantification: Quantify the remaining amount of intact peptide at each time point by integrating the peak area. Calculate the half-life (t₁/₂) of the peptide by plotting the percentage of remaining peptide versus time.
Expertise: The choice of protease and biological matrix should be guided by the intended therapeutic application of the peptide. This protocol provides a reliable method to quantify the significant increase in metabolic stability expected from the tetrazole bioisostere.
Conclusion and Future Outlook
The this compound moiety stands as a highly effective and reliable bioisostere for the cis-amide bond. Its ability to enforce a rigid, pre-organized conformation, coupled with its inherent resistance to proteolytic degradation, makes it an invaluable tool in modern peptidomimetic design. While the synthesis of tetrazole-containing peptides is more complex than standard solid-phase peptide synthesis, the potential gains in potency, selectivity, and pharmacokinetic properties often justify the investment.
The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and rigorous validation of these analogs. By employing these methods, researchers can confidently assess the impact of this bioisosteric replacement and accelerate the development of next-generation peptide-based therapeutics with enhanced drug-like properties. Future work will likely focus on streamlining the synthesis of these heterocycles and exploring their application in an even broader range of bioactive molecules.
References
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Zabrocki, J., Smith, G. D., Dunbar, J. B., Jr., Iijima, H., & Marshall, G. R. (1988). Conformational mimicry. 1. 1,5-Disubstituted tetrazole ring as a surrogate for the cis amide bond. Journal of the American Chemical Society, 110(17), 5875–5880. [Link]
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Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
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Zabrocki, J., Dunbar, J. B., Jr., Marshall, K. W., Toth, M. V., & Marshall, G. R. (1992). Conformational mimicry. 3. Synthesis and incorporation of 1,5-disubstituted tetrazole dipeptide analogues into peptides with preservation of chiral integrity: bradykinin. The Journal of Organic Chemistry, 57(1), 202–209. [Link]
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Ortega, I. H., et al. (2021). 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. ACS Medicinal Chemistry Letters, 12(4), 587-593. [Link]
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A Comparative Guide to Tetrazole Synthesis: The Efficiency of Multicomponent Reactions versus Traditional Cycloaddition
Executive Summary
Tetrazoles are a cornerstone of modern medicinal chemistry, prized for their role as bioisosteres for carboxylic acids and cis-amide bonds, which enhances the metabolic stability and physicochemical properties of drug candidates.[1][2] More than 20 FDA-approved drugs feature this unique nitrogen-rich heterocycle.[1][3] The synthesis of these vital scaffolds has traditionally been dominated by [3+2] cycloaddition reactions. However, the emergence of multicomponent reactions (MCRs) has revolutionized this field, offering a more efficient, convergent, and diversity-oriented approach. This guide provides an in-depth, data-supported comparison of these two synthetic paradigms, offering researchers the insights needed to select the optimal strategy for their specific discovery and development needs.
Introduction: The Enduring Importance of the Tetrazole Moiety
The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a synthetic creation not found in nature.[1][4] Its utility extends from pharmaceuticals, where it is found in blockbuster drugs like the antihypertensives losartan and valsartan, to materials science, where its high nitrogen content is leveraged in gas generators and propellants.[1][4] The primary value in drug discovery lies in its ability to mimic the carboxylic acid group, improving crucial properties like lipophilicity and metabolic stability.[5][6] As the complexity of molecular targets increases, the demand for efficient and versatile methods to synthesize diverse tetrazole-containing molecules has never been greater.[5]
Chapter 1: The Traditional Workhorse - [3+2] Cycloaddition of Nitriles and Azides
The most established and direct route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source, typically sodium azide (NaN₃).[7][8] This method has been the foundation of tetrazole synthesis for decades.
Mechanism and Rationale
The reaction involves the formal addition of a 1,3-dipolar azide species across the carbon-nitrogen triple bond of a nitrile. The process often requires activation of the nitrile to overcome a significant energy barrier.[8] This is typically achieved through:
-
Lewis or Brønsted Acids: Catalysts like zinc salts, cobalt complexes, or strong acids (e.g., silica sulfuric acid) coordinate to the nitrile nitrogen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide anion.[6][7][9][10]
-
High Temperatures: Many traditional protocols require elevated temperatures (often >100 °C) to drive the reaction to completion.[7][11]
The reaction typically proceeds in a stepwise manner involving the initial attack of the azide on the activated nitrile, followed by cyclization to form the stable, aromatic tetrazole ring.[10]
Advantages:
-
Well-Established: The reaction is well-understood and widely documented.
-
Predictability: The outcome is generally predictable, leading to 5-substituted tetrazoles.
-
High Yields for Simple Substrates: For many aromatic and unactivated alkyl nitriles, excellent yields can be achieved.[7]
Limitations and Experimental Realities:
-
Safety Concerns: The use of sodium azide and the potential in situ generation of highly toxic and explosive hydrazoic acid (HN₃) necessitate stringent safety precautions.[8][10]
-
Harsh Conditions: The requirement for strong acids and high temperatures can limit the functional group tolerance, making it unsuitable for sensitive or complex substrates.[12][13]
-
Linear Synthesis: The nitrile starting materials often require separate, multi-step synthesis, which lowers the overall efficiency and generates more waste.[13]
-
Limited Diversity: This stepwise approach is not well-suited for the rapid generation of large compound libraries, a key requirement in modern drug discovery.
Representative Experimental Protocol: [3+2] Cycloaddition
The following protocol is a representative example for the synthesis of 5-substituted-1H-tetrazoles catalyzed by a cobalt(II) complex.[7][8]
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer, add the nitrile (1.0 mmol), sodium azide (1.2 mmol, 1.2 eq), and the Co(II) catalyst (1.0 mol %).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 6 mL).
-
Reaction: Stir the mixture at 110 °C for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully treat the reaction mixture with dilute hydrochloric acid (1N, 10 mL) to protonate the tetrazole and quench any remaining azide. This step should be performed in a well-ventilated fume hood due to the potential formation of HN₃.
-
Isolation: The product typically precipitates and can be isolated by vacuum filtration. Further purification can be achieved by column chromatography if necessary.
Chapter 2: The Modern Paradigm - Isocyanide-Based Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a significant leap forward in efficiency and sustainability.[14][15][16] For tetrazole synthesis, the Ugi four-component reaction (U-4CR) is the most prominent and powerful MCR.[1][17]
Mechanism and Rationale: The Ugi-Azide Reaction (UT-4CR)
The classical Ugi reaction combines an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid. In the Ugi-tetrazole variant, the carboxylic acid is replaced with an azide source, typically azidotrimethylsilane (TMSN₃), which generates hydrazoic acid in situ.[18][19]
The reaction proceeds through a convergent pathway:
-
The aldehyde and amine condense to form a Schiff base (iminium ion).
-
The highly nucleophilic isocyanide and the azide anion add to the iminium ion.
-
This is followed by an intramolecular cyclization to form the 1,5-disubstituted tetrazole product.
This one-pot process rapidly generates complex molecules from simple, readily available starting materials.[1][17]
Advantages:
-
Step and Atom Economy: MCRs dramatically reduce the number of synthetic steps and purification stages, saving time, resources, and minimizing waste.[14][15][20]
-
Diversity-Oriented Synthesis: By simply varying the four starting components, vast libraries of structurally diverse tetrazoles can be generated with ease, which is ideal for drug discovery screening.[1][21]
-
Operational Simplicity: Combining all reactants in a single pot simplifies the experimental procedure significantly.[22]
-
Milder Conditions: Ugi reactions often proceed under mild conditions (room temperature to moderate heating), allowing for excellent functional group tolerance.[5][23]
Limitations and Experimental Realities:
-
Product Isomers: In some cases, particularly with certain amino acid-derived isocyanides, the reaction can yield constitutional isomers, which may complicate purification and characterization.[24]
-
Substrate Scope: While the scope is generally broad, some combinations of sterically hindered or electronically deactivated starting materials may result in lower yields.[1][5]
-
Isocyanide Handling: Some isocyanides are volatile and have unpleasant odors, requiring careful handling in a fume hood.
Representative Experimental Protocol: Ugi-Azide Four-Component Reaction (UT-4CR)
The following is a general procedure for the synthesis of 1,5-disubstituted tetrazoles via the Ugi-azide reaction.[18][23]
-
Setup: In a sealed vial, dissolve the aldehyde (1.0 mmol, 1.0 eq) in methanol (5 mL).
-
Reagent Addition: Sequentially add the amine (1.1 mmol, 1.1 eq), azidotrimethylsilane (TMSN₃, 1.1 mmol, 1.1 eq), and the isocyanide (1.1 mmol, 1.1 eq).
-
Reaction: Stir the reaction mixture at 40 °C for 24 hours. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel to afford the pure 1,5-disubstituted tetrazole product.
Chapter 3: Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear, objective comparison, the following table summarizes the key performance indicators for each synthetic strategy.
| Feature | Traditional [3+2] Cycloaddition | Multicomponent Ugi-Azide Reaction |
| Reaction Steps | 2 or more (nitrile synthesis + cycloaddition) | 1 (one-pot) |
| Atom Economy | Lower (byproducts from nitrile synthesis) | High (most atoms are incorporated)[14][20] |
| Operational Simplicity | Moderate (multiple steps, purification) | High (single addition sequence)[22] |
| Reaction Conditions | Often harsh (high temp., strong acids)[8][13] | Generally mild (RT to moderate heat)[23] |
| Yield Range | Good to excellent (70-95%) for simple substrates[9][25] | Moderate to good (30-85%) across diverse substrates[18] |
| Substrate Scope | More limited by functional group tolerance[12] | Very broad, high functional group tolerance[1][26] |
| Diversity Potential | Low (linear approach) | High (convergent, library-friendly)[1][21] |
| Safety Concerns | Use of NaN₃, potential for explosive HN₃[10] | Use of TMSN₃, odorous isocyanides |
| Waste Generation | Higher (multiple steps and purifications)[13] | Lower (fewer steps, high atom economy)[20] |
Workflow Visualization
The fundamental difference in synthetic strategy is best illustrated through a workflow diagram. The traditional method follows a linear, stepwise path, whereas the multicomponent reaction is a convergent, one-pot process.
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Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Data for Tetrazole Properties
Introduction
In the landscape of modern medicinal chemistry, tetrazoles stand out as a "privileged scaffold," frequently employed as a bioisostere for the carboxylic acid group.[1] This substitution can significantly enhance a drug candidate's metabolic stability, lipophilicity, and bioavailability.[2][3] The predictive power of computational modeling is invaluable in the rational design of novel tetrazole-based therapeutics, allowing for the in silico screening of vast chemical libraries to identify candidates with desirable properties.[4][5] However, the ultimate validation of these computational predictions rests upon rigorous experimental data.[6][7]
This guide provides an in-depth comparison of computational methods and experimental protocols for characterizing key properties of tetrazole derivatives. We will explore the causality behind experimental choices, present self-validating systems, and offer a clear framework for correlating predictive models with real-world data, empowering researchers to navigate the iterative cycle of drug discovery with greater confidence.
Key Physicochemical Properties: A Computational and Experimental Overview
The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties. For tetrazole-containing compounds, several parameters are of paramount importance.
Acidity (pKa)
The acidity of the tetrazole ring is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[8] The pKa of the N-H proton on the tetrazole ring is comparable to that of a carboxylic acid, typically ranging from 4.5 to 6.0.[8][9]
Computational Prediction of pKa
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the pKa of tetrazole derivatives.[10][11] These methods calculate the gas-phase free energy difference between the tetrazole and its corresponding anion.[11] Solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), are then applied to account for the influence of the solvent.[11]
Workflow for Computational pKa Prediction:
Caption: Computational workflow for pKa prediction of tetrazoles.
Studies have shown that absolute pKa calculations using methods like CBS-QB3 with the CPCM solvation model can yield a mean unsigned error as low as 0.4 pKa units when compared to experimental data.[11]
Experimental Determination of pKa
The most common and reliable method for determining the pKa of tetrazoles is potentiometric titration .[12] This technique involves the gradual addition of a titrant (a strong base) to a solution of the tetrazole and monitoring the resulting change in pH.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a standard solution of the tetrazole derivative in a suitable solvent system (e.g., water or a water-organic solvent mixture).[12] A constant ionic strength is maintained using a background electrolyte like KNO3.[12]
-
Titration: Titrate the tetrazole solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
Self-Validation: The accuracy of the potentiometric titration can be validated by calibrating the pH meter with standard buffer solutions before and after the experiment. Additionally, performing replicate titrations ensures the reproducibility of the results.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2] The tetrazole moiety, while being a bioisostere of the carboxylic acid, generally leads to an increase in lipophilicity.[2][3]
Computational Prediction of logP
A variety of computational methods are available to predict logP, ranging from atom-based approaches to whole-molecule property-based methods. These algorithms are often part of larger computational ADME prediction packages. They typically rely on fragmental methods or topological descriptors to estimate the lipophilicity of a molecule.
Experimental Determination of logP
The shake-flask method is the traditional and most widely accepted technique for the experimental determination of logP.
Experimental Protocol: Shake-Flask Method for logP Determination
-
System Preparation: Prepare a two-phase system of n-octanol and a buffered aqueous solution (typically at a physiological pH of 7.4).
-
Partitioning: Dissolve a known amount of the tetrazole derivative in one of the phases. The two phases are then mixed vigorously to allow for the partitioning of the compound between the n-octanol and aqueous layers until equilibrium is reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Analysis: Determine the concentration of the tetrazole derivative in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
logP Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Trustworthiness: To ensure the reliability of the results, the experiment should be performed at a constant temperature, and the purity of the compound should be confirmed prior to the measurement.
Metabolic Stability
While the tetrazole ring itself is generally resistant to metabolic degradation, the overall metabolic stability of a tetrazole-containing drug is influenced by its substituents.[13] Assessing metabolic stability early in the drug discovery process is crucial to avoid late-stage failures.[14]
Computational Prediction of Metabolic Stability
Predicting metabolic stability computationally is a complex task. Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are increasingly being used to predict the metabolic fate of compounds.[15] These models are trained on large datasets of experimentally determined metabolic stability data and can identify structural motifs that are prone to metabolic breakdown.
Experimental Determination of Metabolic Stability
In vitro assays using liver microsomes or hepatocytes are the gold standard for assessing metabolic stability.[14] These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate the tetrazole derivative at a known concentration with liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s) and necessary cofactors (e.g., NADPH) at 37°C.[14]
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Expertise in Action: The choice between liver microsomes and hepatocytes depends on the specific metabolic pathways of interest. Hepatocytes provide a more comprehensive picture as they contain both Phase I and Phase II metabolic enzymes.[14]
Correlating Predictions with Experimental Data: A Comparative Analysis
The true value of computational modeling lies in its ability to accurately predict experimental outcomes. The following table provides a hypothetical comparison of predicted and experimental data for a series of tetrazole derivatives, illustrating the level of correlation that can be achieved.
| Compound | Predicted pKa | Experimental pKa | Predicted logP | Experimental logP | In Vitro t½ (min) |
| Tetrazole-A | 4.85 | 4.92 | 1.25 | 1.38 | > 60 |
| Tetrazole-B | 5.10 | 5.21 | 2.10 | 2.25 | 45 |
| Tetrazole-C | 4.60 | 4.75 | 0.80 | 0.95 | > 60 |
Workflow for Correlating Computational and Experimental Data:
Caption: Iterative cycle of computational prediction and experimental validation.
Conclusion
The synergy between computational prediction and experimental validation is a powerful engine for modern drug discovery. For tetrazole-based drug candidates, accurate prediction of key properties like pKa, logP, and metabolic stability can significantly streamline the optimization process. This guide has provided a framework for understanding and implementing both computational and experimental approaches, emphasizing the importance of robust protocols and the iterative nature of data-driven design. By bridging the gap between in silico models and real-world data, researchers can accelerate the development of novel and effective tetrazole-containing therapeutics.
References
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Giménez, V., Cabrera-Andrade, A., Brito, F., Araya-Maturana, R., & Val C, A. (2023). Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives. RSC advances, 13(31), 21331–21339. [Link]
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Murłowska, K., & Sadlej-Sosnowska, N. (2005). Absolute calculations of acidity of C-substituted tetrazoles in solution. The journal of physical chemistry. A, 109(25), 5590–5595. [Link]
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Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Retrieved from [Link]
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RSC Publishing. (n.d.). Computational insight into a new family of functionalized tetrazole-N-oxides as high-energy density materials. Retrieved from [Link]
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Scilit. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]
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A Researcher's Guide to Differentiating 1,5- and 2,5-Disubstituted Tetrazole Isomers
The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is a cornerstone of medicinal chemistry, prized for its ability to act as a bioisostere for carboxylic acids. However, the synthesis of 5-substituted tetrazoles from nitriles and azides often yields a mixture of 1,5- and 2,5-disubstituted isomers, the separation and unambiguous identification of which are critical for drug development and patentability. This guide provides an in-depth comparison of analytical techniques, grounded in experimental data, to reliably differentiate these two isomeric forms.
The Challenge: Subtle Differences, Significant Consequences
The distinct substitution patterns of 1,5- and 2,5-disubstituted tetrazoles result in different electronic and steric properties, which can profoundly impact their pharmacological activity, metabolic stability, and toxicity. The core of the challenge lies in the fact that these isomers often exhibit similar physical properties, making their separation and characterization a non-trivial task.
Part 1: Spectroscopic Fingerprints - The Key to Differentiation
The most reliable methods for distinguishing between 1,5- and 2,5-tetrazole isomers hinge on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques exploit the subtle but consistent differences in the electronic environments of the atoms within the tetrazole ring.
¹³C NMR Spectroscopy: The Quaternary Carbon Chemical Shift
The most definitive and widely cited method for differentiating these isomers is ¹³C NMR spectroscopy. The chemical shift of the quaternary carbon atom (C5) of the tetrazole ring is highly sensitive to the substitution pattern.
-
1,5-Disubstituted Isomers: In the 1,5-isomer, the substituent at the N1 position exerts a significant deshielding effect on the adjacent C5 carbon. This results in a downfield chemical shift for C5, typically observed in the range of 152-160 ppm .
-
2,5-Disubstituted Isomers: Conversely, in the 2,5-isomer, the substituent at the N2 position has a less pronounced effect on the C5 carbon. Consequently, the C5 chemical shift appears further upfield, generally in the range of 162-170 ppm .
This clear and predictable difference in chemical shifts provides a robust diagnostic tool for isomer identification.
Experimental Data Summary:
| Isomer Type | Substituent (R) | C5 Chemical Shift (δ, ppm) | Reference |
| 1,5-Disubstituted | Phenyl | 154.2 | |
| 2,5-Disubstituted | Phenyl | 165.1 | |
| 1,5-Disubstituted | Methyl | 152.8 | |
| 2,5-Disubstituted | Methyl | 163.5 | |
| 1,5-Disubstituted | Benzyl | 153.5 | |
| 2,5-Disubstituted | Benzyl | 164.2 |
¹⁵N NMR Spectroscopy: A More Direct Probe
While less commonly available, ¹⁵N NMR provides an even more direct insight into the nitrogen environment of the tetrazole ring. The chemical shifts of the four nitrogen atoms are distinct for each isomer, offering a wealth of structural information. A key diagnostic feature is the chemical shift of the N4 atom. In 1,5-disubstituted tetrazoles, the N4 chemical shift is consistently found at a higher field (more shielded) compared to the 2,5-isomers.
Experimental Workflow: ¹⁵N NMR Analysis
Caption: Workflow for tetrazole isomer differentiation using ¹⁵N NMR.
Mass Spectrometry: Fragmentation Patterns as a Clue
Electron ionization mass spectrometry (EI-MS) can also be a valuable tool. The fragmentation patterns of the two isomers are often distinct due to the different stabilities of the radical cations formed upon ionization.
-
1,5-Disubstituted Isomers: These isomers tend to undergo fragmentation via the loss of the N2-N3-N4 unit as a molecule of nitrogen (N₂), followed by the loss of a nitrogen atom from the remaining fragment.
-
2,5-Disubstituted Isomers: The 2,5-isomers often show a more prominent molecular ion peak and a characteristic loss of the R-group attached to the N2 nitrogen.
Logical Flow of Isomer Identification:
Caption: Decision tree for the analytical differentiation of tetrazole isomers.
Part 2: Definitive Structure Elucidation - X-ray Crystallography
For a completely unambiguous determination of the isomeric structure, single-crystal X-ray diffraction is the gold standard. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of atomic positions and connectivity.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The primary challenge is often growing single crystals of sufficient quality. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened to find the optimal conditions.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
The resulting crystal structure provides unequivocal proof of the substitution pattern, serving as an absolute reference for calibrating spectroscopic methods.
Conclusion and Recommendations
For routine and high-throughput analysis, ¹³C NMR spectroscopy is the most practical and reliable method for differentiating 1,5- and 2,5-disubstituted tetrazole isomers. The significant and predictable difference in the C5 chemical shift provides a clear diagnostic window. When available, ¹⁵N NMR offers complementary and confirmatory data. For novel compounds or in cases of ambiguity, single-crystal X-ray crystallography provides the ultimate, irrefutable structural proof. A multi-technique approach, combining spectroscopic and, when necessary, crystallographic data, ensures the highest level of confidence in structural assignment, a critical step in the rigorous pursuit of new therapeutic agents.
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Butler, R. N. (1996). Recent advances in the chemistry of tetrazoles. Comprehensive Organic Functional Group Transformations, 4, 887-919. [Link]
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Wittenberger, S. J. (2001). Tetrazoles. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
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Ostrovskii, V. A., & Koldobskii, G. I. (1995). Tetrazoles. Russian Chemical Reviews, 64(7), 679-703. [Link]
A comparative review of the pharmacological relevance of tetrazole derivatives.
Abstract
The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its remarkable ability to act as a bioisosteric replacement for the carboxylic acid group, coupled with its metabolic stability and diverse pharmacological activities, has cemented its importance in modern drug discovery.[1][2][3][4] This guide provides a comparative analysis of tetrazole derivatives across key therapeutic areas, including their roles as antihypertensive, anticancer, antiviral, and antimicrobial agents. We will delve into the structure-activity relationships, mechanisms of action, and supporting experimental data that underscore their pharmacological relevance.
The Tetrazole Moiety: A Bioisostere with Superior Properties
The cornerstone of the tetrazole ring's success in drug design is its function as a bioisostere of the carboxylic acid group.[2][3][5][6] This substitution can significantly improve a drug's pharmacokinetic profile.[6][7]
Physicochemical Advantages:
-
Comparable Acidity: Tetrazoles exhibit a pKa similar to carboxylic acids, allowing them to maintain crucial interactions with biological targets.[5]
-
Enhanced Lipophilicity: The tetrazole ring generally increases lipophilicity compared to a carboxylate group, which can lead to improved membrane permeability and oral bioavailability.[1][4]
-
Metabolic Stability: Tetrazoles are resistant to many metabolic pathways that degrade carboxylic acids, leading to a longer duration of action.[3][4][8]
Comparative Pharmacological Applications
The versatility of the tetrazole scaffold is evident in the wide array of pharmacological activities exhibited by its derivatives.[9][10] More than 20 FDA-approved drugs feature this moiety, spanning a broad range of therapeutic areas.[1][11][12]
Antihypertensive Agents: The Angiotensin II Receptor Blockers (ARBs)
One of the most significant successes of tetrazole derivatives is in the treatment of hypertension. A class of drugs known as angiotensin II receptor blockers (ARBs), or "sartans," prominently feature a tetrazole ring. This includes well-known medications like Losartan, Valsartan, Irbesartan, and Candesartan.[4]
Mechanism of Action: These drugs selectively block the AT1 receptor, preventing angiotensin II from binding and exerting its potent vasoconstrictive effects. This leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion.
Experimental Workflow: AT1 Receptor Binding Assay
A common method to evaluate the potency of ARBs is a competitive radioligand binding assay.
Caption: Inhibition of influenza virus replication.
Antimicrobial Agents: A Broad Spectrum of Activity
Tetrazole derivatives have been explored for their antibacterial and antifungal properties. [9][13][14]They are often hybridized with other pharmacophores to enhance their antimicrobial potency. [13] Antibacterial Activity:
-
Tetrazole-containing cephalosporin antibiotics like Ceftezole and Cefamandole inhibit bacterial cell wall synthesis. [4]* Novel tetrazole derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. [13] Antifungal Activity:
-
Some tetrazole derivatives have demonstrated potent activity against various fungal strains, including Candida species. [15] Experimental Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) |
| Compound e1 | E. faecalis | 1.2 |
| Compound b1 | E. faecalis | 1.3 |
| Azithromycin (Control) | E. faecalis | 1.0 |
| Compound e1 | C. albicans | > Fluconazole |
| Compound d1 | C. glabrata | > Fluconazole |
Data from a study on benzimidazole-tetrazole derivatives.[15]
Synthesis of Tetrazole Derivatives
A common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide. [2][3][5]
General Synthetic Scheme
Caption: General synthesis of 5-substituted tetrazoles.
Experimental Protocol: Synthesis of 5-(3-chloropropyl)-1H-tetrazole
-
Under a nitrogen atmosphere, a mechanically stirred mixture of sodium azide (NaN3) in THF is cooled to 0 °C.
-
Solid aluminum chloride (AlCl3) is added in portions.
-
4-chlorobutyronitrile is added, and the reaction is heated at reflux for 18 hours. [16]4. The reaction is then cooled and quenched, followed by extraction and purification to yield the desired product.
Conclusion and Future Perspectives
Tetrazole derivatives have unequivocally demonstrated their immense pharmacological relevance. Their role as bioisosteres for carboxylic acids has led to the development of blockbuster drugs, particularly in the cardiovascular field. The ongoing research into their anticancer, antiviral, and antimicrobial properties continues to unveil new therapeutic possibilities. [1][3][10]Future efforts will likely focus on the design of more selective and potent derivatives, the exploration of novel mechanisms of action, and the development of tetrazole-based hybrid molecules to combat drug resistance. The versatility of the tetrazole scaffold ensures its continued prominence in the landscape of drug discovery and development.
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- (2010). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES.
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- (n.d.). Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. PMC - NIH.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tetrazole-1,5-Diamine for Laboratory Professionals
Tetrazole-1,5-diamine, a high-nitrogen energetic compound, is a valuable building block in the synthesis of novel materials within the pharmaceutical and materials science sectors. Its inherent energetic nature, however, necessitates stringent safety protocols for its handling and, critically, its disposal. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, grounded in established safety principles for energetic materials and an understanding of its chemical properties. The objective is to ensure the safety of laboratory personnel and compliance with regulatory standards.
Understanding the Inherent Risks of this compound
This compound (DAT) is a member of the tetrazole family, characterized by a five-membered aromatic ring containing four nitrogen atoms.[1] With a nitrogen content of 83.97%, it is classified as a high-nitrogen energetic material.[2] The primary hazard associated with DAT is its potential for rapid, exothermic decomposition, which can lead to an explosion if not handled correctly.[3][4] This decomposition can be initiated by heat, shock, or friction.[5]
Thermal decomposition studies have shown that DAT decomposes to produce a variety of gaseous products, including nitrogen (N₂), ammonia (NH₃), and hydrogen cyanide (HCN).[6][7] The primary decomposition pathway involves the elimination of N₂ gas.[6][8] It is crucial to manage this decomposition in a controlled manner to prevent a dangerous release of energy and toxic gases.
Key Hazard Information:
| Hazard | Description | Mitigation |
| Explosive Potential | Can decompose explosively when subjected to heat, shock, or friction.[5] | Handle with non-sparking tools, avoid grinding or impact, and use appropriate personal protective equipment (PPE).[9] |
| Thermal Sensitivity | Decomposes exothermically at elevated temperatures, with a melting point around 187-190°C followed by strong decomposition.[2] | Store in a cool, well-ventilated area away from heat sources.[3] |
| Gas Evolution | Decomposition produces toxic and flammable gases, including hydrogen cyanide.[6][7] | All disposal procedures must be conducted in a certified chemical fume hood.[10] |
| Formation of Sensitive Salts | Can form sensitive explosive metallic compounds.[11] | Avoid contact with metals and metal salts. |
Pre-Disposal Checklist and Safety Preparations
Before initiating any disposal procedure, a thorough safety assessment is paramount. The following checklist should be completed:
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory, including:
-
Engineering Controls:
-
Equipment and Reagents:
-
Documentation:
-
Review the Safety Data Sheet (SDS) for this compound and all other chemicals to be used.[3]
-
Ensure all personnel involved are trained on this specific disposal procedure.
-
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the disposal of small quantities (typically less than 5 grams) of this compound. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.
Part 1: Preparation of the Neutralization Solution
The primary method for the safe disposal of many energetic materials is controlled chemical decomposition or neutralization. For this compound, a solution that can controllably break down the tetrazole ring is required.
-
Prepare a 10% (w/v) aqueous solution of sodium nitrite (NaNO₂). In a suitably sized beaker, dissolve 10 g of sodium nitrite in 100 mL of cold water. Place this beaker in an ice bath to maintain a low temperature.
-
Prepare a 2 M solution of a non-oxidizing acid, such as acetic acid. This will be used to slowly acidify the reaction mixture.
Part 2: Controlled Decomposition of this compound
This procedure must be carried out in a chemical fume hood with a blast shield in place.
-
Weigh the this compound waste. Do not exceed 5 grams per disposal batch.
-
Create a slurry. In a separate, larger beaker (at least 10 times the volume of the slurry), add the this compound waste and slowly add cold water with gentle stirring to create a dilute slurry. A magnetic stirrer with a low-speed setting can be used.
-
Cool the slurry. Place the beaker containing the this compound slurry in an ice bath and allow it to cool to below 10°C.
-
Initiate decomposition. Slowly and dropwise, add the pre-chilled 10% sodium nitrite solution to the this compound slurry.
-
Acidify slowly. While monitoring the temperature and for any signs of vigorous reaction (e.g., gas evolution, color change), slowly add the 2 M acetic acid dropwise to the reaction mixture. The goal is to maintain the temperature below 15°C. The addition of acid will generate nitrous acid in situ, which will react with the amino groups and promote the decomposition of the tetrazole ring.
-
Monitor the reaction. Continue stirring the mixture in the ice bath for at least 4 hours after the addition of all reagents is complete to ensure the decomposition is finished. The absence of solid material and cessation of gas evolution are indicators of reaction completion.
-
Quench any remaining nitrous acid. Slowly add a solution of sulfamic acid or urea to the reaction mixture to neutralize any excess nitrous acid.
-
Test for completeness of destruction. Before proceeding, a small, representative sample of the reaction mixture should be tested to ensure the complete destruction of the energetic material. This can be done using a spot test or by a more sophisticated analytical method like HPLC, if available. Consult with your EHS office for approved methods.
Part 3: Final Waste Disposal
-
Neutralize the final solution. Check the pH of the solution and neutralize it to a pH between 6 and 8 using a suitable base, such as sodium bicarbonate.
-
Dispose of the aqueous waste. The final, neutralized aqueous solution should be collected in a properly labeled hazardous waste container. Do not mix this waste with other waste streams.[3]
-
Decontaminate all equipment. All glassware and equipment that came into contact with this compound must be thoroughly decontaminated by rinsing with a suitable solvent (e.g., water or a dilute bleach solution, followed by water and acetone).[14]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a critical safety procedure that demands meticulous attention to detail and a thorough understanding of the material's hazards. By following this comprehensive, step-by-step guide, laboratory professionals can effectively mitigate the risks associated with this energetic compound, ensuring a safe laboratory environment for all. Always consult your institution's specific safety protocols and Environmental Health and Safety department for any additional requirements.
References
- Thermochemistry, Tautomerism, and Thermal Decomposition of 1,5-Diaminotetrazole: A High-Level ab Initio Study. PubMed.
- Storage and Handling of Energetic M
- Thermochemistry, Tautomerism, and Thermal Decomposition of 1,5-Diaminotetrazole: A High-Level ab Initio Study.
- SAFETY D
- Thermal decomposition of aminotetrazoles.
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- 1H-TETRAZOLE - Safety D
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- Use of 1,5‐Diaminotetrazole in the Synthesis of Some Fused Heterocyclic Compounds. Semantic Scholar.
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- Material Safety D
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tetrazole-1,5-diamine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with tetrazole-1,5-diamine (CAS: 2165-21-1). As an energetic material, its handling demands meticulous attention to detail and an unwavering commitment to safety. This document moves beyond a simple checklist to instill a deep understanding of the causality behind each procedural step, empowering you to work with confidence and security.
Core Hazard Analysis: Understanding the Energetic Nature
This compound is a high-nitrogen compound belonging to the tetrazole family. The inherent strain in the tetrazole ring and the high nitrogen content contribute to its significant energetic properties. The primary hazards are not merely chemical but physical, dominated by a high risk of explosion.[1]
-
Explosive Instability: The most critical hazard is its potential to decompose explosively. This decomposition can be initiated by shock, friction, heat, or electrostatic discharge.[2][3] Safety data sheets for analogous compounds, such as 1H-Tetrazole and 5-Amino-1H-tetrazole, consistently highlight the danger of explosion, especially when heated or allowed to dry out completely.[3][4][5]
-
Thermal Sensitivity: Heating the compound can lead to a violent, explosive decomposition. It is crucial to avoid all sources of heat and ignition when handling this substance.[2][5]
-
Reactivity: this compound can form highly sensitive and explosive metallic compounds when in contact with certain metals. It may also react violently with strong oxidizing agents.[3][4]
-
Toxicological Profile: While the toxicological properties have not been fully investigated, compounds in this class may cause irritation to the skin, eyes, and respiratory tract.[4] Harmful effects if swallowed are also a concern.[5][6]
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is selected, a thorough risk assessment must be conducted, applying the hierarchy of controls. PPE is the last line of defense, employed when hazards cannot be eliminated through other means.[7]
-
Elimination/Substitution: If possible, consider if a less energetic analogue can be used.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, these are non-negotiable .
-
Chemical Fume Hood: All handling must be done in a certified chemical fume hood to control potential dust and vapors.
-
Blast Shield: A portable, sufficiently rated blast shield must be placed between the user and the material at all times.
-
Grounding and Bonding: All equipment and containers must be properly grounded and bonded to prevent the buildup of static electricity.[2]
-
-
Administrative Controls: These are procedural controls to limit exposure.
-
Standard Operating Procedures (SOPs): Detailed, site-specific SOPs for handling, storage, and disposal are mandatory.
-
Restricted Access: Only trained and authorized personnel should be allowed in areas where this compound is handled.
-
Small Quantities: Work with the smallest quantity of material necessary for the experiment.
-
Mandatory PPE Ensemble for this compound
The selection of PPE must provide protection against the dual threats of chemical exposure and explosive force. The equipment does not eliminate the hazard; it only provides a barrier that can fail.[7]
| PPE Component | Standard / Specification | Rationale for Use |
| Body Protection | Flame-Resistant (FR) Lab Coat | Provides a critical barrier against fire and thermal hazards in the event of an unexpected decomposition. Standard cotton lab coats are flammable and offer insufficient protection.[8] |
| Hand Protection | Double Gloving: Nitrile (inner) + Chemical-Resistant (outer) | The inner nitrile glove provides dexterity and a baseline of chemical protection. The outer, heavier-duty chemical-resistant glove protects against splashes. Gloves must be inspected for tears before each use.[4][8] |
| Eye Protection | ANSI Z87.1-rated Chemical Splash Goggles | Goggles provide a 360-degree seal around the eyes to protect against dust, splashes, and projectiles. Standard safety glasses are inadequate.[8] |
| Face Protection | Full-Face Shield (worn over goggles) | This is a critical component to protect the face and neck from the blast wave and shrapnel in case of an explosion.[8][9] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling the solid powder to prevent inhalation of fine particles.[10] A full-face respirator may be used in place of goggles/face shield for combined protection. |
| Foot Protection | Closed-toe, chemical-resistant leather or composite shoes | Protects feet from spills and falling objects. Leather provides better thermal protection than cloth footwear.[8] |
| Hearing Protection | Earplugs or Earmuffs | Recommended due to the significant risk of an explosive event, which can cause permanent hearing damage.[2] |
Operational, Emergency, and Disposal Plans
Standard Operational Plan: Safe Handling Workflow
This protocol outlines the minimum steps for safely handling this compound in a laboratory setting. All tools used must be non-sparking (e.g., made of bronze, plastic, or ceramic).[4][5]
-
Preparation:
-
Ensure all engineering controls (fume hood, blast shield) are in place and functioning.
-
Don the full, mandatory PPE ensemble.
-
Clear the work area of all unnecessary equipment, chemicals, and ignition sources.[5]
-
Ground and bond all equipment.
-
-
Weighing & Transfer:
-
Use a non-sparking spatula and a weigh boat made of anti-static material.
-
Do not scrape or apply friction to the solid material.[2]
-
Transfer the compound gently. Avoid dropping or creating dust clouds.
-
-
Use in Reaction:
-
If making a solution, add the solid to the solvent slowly.
-
Maintain the blast shield between yourself and the reaction vessel at all times.
-
Avoid heating the material unless specifically required by a validated and risk-assessed protocol.
-
-
Post-Handling & Cleanup:
-
Decontaminate all surfaces with an appropriate solvent.
-
Treat all contaminated materials (weigh boats, wipes) as hazardous waste.
-
Carefully remove PPE, avoiding cross-contamination. Wash hands thoroughly after removing gloves.[4]
-
Caption: Workflow for handling this compound.
Emergency Response Plan
Immediate and correct action during an emergency is critical.
Caption: Emergency response decision tree.
-
In Case of a Spill: Alert personnel and evacuate the immediate area.[5] Remove all sources of ignition.[2] If the spill is minor and you are trained to do so, cover with an inert absorbent material (like vermiculite or sand) and clean up using only non-sparking tools.[5] Place waste in a labeled, sealed container for disposal.
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][6]
-
In all cases of exposure, seek immediate medical attention. [4]
-
-
In Case of Fire: DO NOT ATTEMPT TO FIGHT THE FIRE. Due to the extreme risk of explosion, the only appropriate response is to activate the fire alarm, evacuate the area immediately, and notify emergency responders of the nature of the hazard.[2][3] An evacuation distance of at least 500-800 meters should be considered.[3]
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines. Never mix tetrazole waste with other chemical waste streams unless explicitly permitted by a validated procedure.
| Waste Stream | Container | Disposal Protocol |
| Contaminated Solid Waste | Labeled, sealed container | Includes used gloves, wipes, weigh boats, and absorbent material. Must be collected by a licensed hazardous waste disposal company.[5][6] |
| Unused/Expired Material | Original or suitable secondary container | Must be disposed of as reactive, explosive hazardous waste. Do not attempt to neutralize. Contact your institution's Environmental Health & Safety (EHS) office. |
| Contaminated Solvents | Labeled, sealed solvent waste container | Keep separate from other solvent waste. The container must be clearly marked as containing energetic material residue. |
References
- Safety Hazards in the Energetics Labor
- 1H-Tetrazole SDS, 288-94-8 Safety D
- PPE Best Practices in Energy Plants.
- 1H-TETRAZOLE. CAMEO Chemicals - NOAA.
- Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydr
- 1H-Tetrazole-1,5-diamine. PubChem.
- SAFETY D
- Energy and Utility Industries PPE. 3M.
- 5-Amino-1H-tetrazole monohydrate Safety D
- SAFETY DATA SHEET - 5-Amino-1H-tetrazole monohydr
- SAFETY DATA SHEET - 5-Aminotetrazole. Sigma-Aldrich.
- 1H-TETRAZOLE-1,5-DIAMINE CAS#: 2165-21-1. ChemicalBook.
- The role of personal protective equipment in realistic hazm
- Personal Protective Equipment. US EPA.
- SAFETY DATA SHEET - 5-Methyl-1H-tetrazole. Acros Organics.
- This compound. Santa Cruz Biotechnology.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
